molecular formula C6H12ClNO4 B1301562 Dimethyl iminodiacetate hydrochloride CAS No. 39987-25-2

Dimethyl iminodiacetate hydrochloride

Cat. No.: B1301562
CAS No.: 39987-25-2
M. Wt: 197.62 g/mol
InChI Key: IIWYYIACSUPJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl iminodiacetate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO4 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243632. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-7-4-6(9)11-2;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWYYIACSUPJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369461
Record name Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39987-25-2
Record name 39987-25-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2'-azanediyldiacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl Iminodiacetate Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Dimethyl iminodiacetate hydrochloride molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of Dimethyl Iminodiacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound (DMIA-HCl). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its stereoelectronic properties is paramount for its effective application. This document elucidates the compound's three-dimensional geometry, the nature of its covalent and ionic bonds, and the influence of the hydrochloride salt on its physicochemical properties. We will explore both experimental and computational characterization techniques, offering field-proven insights into its structural analysis. This guide is intended to serve as an authoritative resource for researchers and professionals leveraging DMIA-HCl in their scientific endeavors.

Introduction: Chemical Identity and Significance

This compound, with the CAS number 39987-25-2, is the hydrochloride salt of the dimethyl ester of iminodiacetic acid.[1] Its molecular formula is C₆H₁₂ClNO₄, and it has a molecular weight of 197.62 g/mol .[1][2] This compound typically appears as a white to off-white crystalline powder and is noted for its hygroscopic nature.[1][3]

In the realm of drug development and organic synthesis, DMIA-HCl serves as a versatile building block. The presence of two methyl ester groups enhances its lipophilicity, making it suitable for reactions in organic media, while the secondary amine, protonated as an ammonium salt, modulates its solubility and reactivity.[1] It is a crucial precursor in the synthesis of more complex molecules, including amino acids and peptide-based therapeutics.[1] A precise understanding of its molecular architecture is therefore essential for predicting its reactivity, designing synthetic routes, and controlling reaction outcomes.

Identifier Value
IUPAC Name methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride[1]
CAS Number 39987-25-2[1]
Molecular Formula C₆H₁₂ClNO₄[1][2]
Molecular Weight 197.62 g/mol [1]
SMILES COC(=O)CNCC(=O)OC.Cl[1]
InChI Key IIWYYIACSUPJCN-UHFFFAOYSA-N[1][4]

Elucidation of the Molecular Structure

The molecular structure of DMIA-HCl is defined by the spatial arrangement of its constituent atoms and the connectivity between them. This arrangement is a direct consequence of the underlying electronic structure and bonding.

Atomic Connectivity and Hybridization

The core of the molecule consists of a central nitrogen atom bonded to two methylene groups (-CH₂-), each of which is attached to a carboxymethyl group (-COOCH₃).[1] In its hydrochloride form, the nitrogen atom is also bonded to a hydrogen atom, having accepted a proton from hydrochloric acid.[1]

The central nitrogen atom features sp³ hybridization, resulting in a tetrahedral geometry.[1] This geometry is fundamental to the molecule's three-dimensional shape and influences the rotational freedom of the two acetate "arms".[1] The carbonyl carbons in the ester groups are sp² hybridized, leading to a planar geometry around the C=O double bond.

Caption: 2D structure of this compound.

Conformation and Steric Effects

The overall conformation of DMIA-HCl is influenced by the steric hindrance introduced by the proton on the nitrogen atom.[1] This additional atom affects the rotational freedom of the acetate arms.[1] Intramolecular hydrogen bonding may occur between the ammonium proton (N⁺-H) and the carbonyl oxygen atoms of the ester groups. This interaction can stabilize specific conformations, influencing the molecule's overall shape and crystalline packing.[1]

The Nature of Chemical Bonding

The chemical properties and stability of DMIA-HCl are governed by a combination of strong covalent bonds and significant ionic interactions.

Covalent Framework

The molecule is held together by a robust framework of covalent bonds (C-H, C-N, C-C, C-O, and C=O). The bonds to the central sp³-hybridized nitrogen atom create a stable tetrahedral arrangement. The ester functionalities contain polar covalent C-O and C=O bonds, which are sites of potential chemical reactivity and contribute to the molecule's overall polarity.

Ionic Bonding and the Role of the Hydrochloride

A defining feature of DMIA-HCl is the ionic bond between the protonated dimethyl iminodiacetate cation and the chloride anion (Cl⁻).[1] The tertiary nitrogen atom is the most basic site in the molecule and readily accepts a proton from hydrochloric acid during synthesis.[1] This acid-base reaction results in the formation of a positively charged ammonium center.[1]

The presence of this ionic character has profound effects on the compound's physical properties:

  • Enhanced Water Solubility: Compared to its free base form, the hydrochloride salt exhibits significantly improved solubility in aqueous media.[1]

  • Increased Stability: The salt form is generally more crystalline and stable for storage and handling.

  • Modified Reactivity: The protonation of the nitrogen lone pair prevents it from participating in nucleophilic reactions, thereby directing the reactivity towards the ester groups.

Bonding_Concept cluster_cation [HN(CH₂COOCH₃)₂]⁺ Cation cluster_anion Cl⁻ Anion N_center Tetrahedral N⁺ Center (sp³) ester_arms Two Carboxymethyl Arms N_center->ester_arms Covalent Linkage Cl_ion Chloride Ion N_center->Cl_ion Ionic Interaction (Electrostatic Attraction) covalent_bonds C-N, C-C, C-O, C=O, C-H Bonds ester_arms->covalent_bonds Comprised of NMR_Workflow start Start weigh Weigh 5-10 mg of DMIA-HCl start->weigh dissolve Dissolve in ~0.6 mL D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum on NMR Spectrometer transfer->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Integrate & Reference) process->analyze end End analyze->end

Caption: Standard workflow for NMR analysis of DMIA-HCl.

Conclusion

The molecular structure and bonding of this compound are characterized by a central sp³-hybridized nitrogen atom in a tetrahedral geometry, covalently bonded to two carboxymethyl arms. The protonation of the nitrogen to form an ammonium salt introduces a crucial ionic interaction with a chloride counter-ion. This ionic character significantly enhances its water solubility and thermal stability compared to its free base form. The symmetrical nature of the molecule is readily confirmed by NMR spectroscopy. This detailed structural understanding is fundamental for scientists and researchers who utilize DMIA-HCl as a building block in pharmaceutical and chemical synthesis, enabling precise control over its reactivity and applications.

References

  • PubChemLite. This compound (C6H11NO4). Available at: [Link]

  • National Institute of Standards and Technology. 1-Butene - the NIST WebBook. Available at: [Link]

  • The Good Scents Company. 1-butene, 106-98-9. Available at: [Link]

  • Bluresearch. 39987-25-2 | Dimethyl 2,2'-azanediyldiacetate hydrochloride. Available at: [Link]

  • Wikipedia. 1-Butene. Available at: [Link]

  • Aldlab-chemicals. Dimethyl 2,2'-azanediyldiacetate hydrochloride. Available at: [Link]

  • PubChem. Dimethyl 2,2'-[(2-amino-2-oxoethyl)azanediyl]diacetate. Available at: [Link]

  • CP Lab Safety. This compound, min 98%, 100 grams. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Dimethyl Iminodiacetate Hydrochloride from Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dimethyl iminodiacetate hydrochloride is a valuable bifunctional molecule widely utilized as a building block in the synthesis of more complex organic compounds, including chelating agents and pharmaceutical intermediates.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from iminodiacetic acid. The core of this process is an acid-catalyzed Fischer esterification, employing an in situ generation of hydrogen chloride from the reaction of thionyl chloride with methanol. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, rigorous safety procedures, and methods for the analytical characterization of the final product. It is intended for researchers and professionals in chemical synthesis and drug development who require a reliable and well-understood procedure for preparing this important intermediate.

Foundational Principles of the Synthesis

The conversion of iminodiacetic acid, a dicarboxylic acid, into its corresponding dimethyl ester hydrochloride salt is a classic example of Fischer esterification coupled with an acid-base reaction. Understanding the underlying principles is crucial for successful execution, troubleshooting, and potential process optimization.

The Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction's efficiency hinges on the presence of a strong acid catalyst, which in this protocol is hydrogen chloride (HCl).

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the part derived from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Given that iminodiacetic acid has two carboxylic acid functional groups, this process occurs at both sites to yield the diester.

In Situ Catalyst Generation: The Role of Thionyl Chloride

Directly bubbling anhydrous HCl gas into methanol is a viable but often cumbersome method for preparing the required acidic methanol solution. A more convenient and highly effective laboratory technique is the in situ generation of HCl by reacting thionyl chloride (SOCl₂) with methanol.[3][4]

The reaction is as follows: SOCl₂ + 2 CH₃OH → 2 HCl + SO₂ + (CH₃)₂O (or other byproducts)

This reaction is highly exothermic and must be performed with extreme caution at low temperatures. The slow, controlled addition of thionyl chloride to cold methanol ensures a steady generation of HCl, which then serves as the catalyst for the esterification without the need for a gas cylinder.[3]

Hydrochloride Salt Formation

Iminodiacetic acid and its ester derivative contain a secondary amine (an imino group), which is basic. In the highly acidic methanolic HCl environment, this nitrogen atom is readily protonated.[1] This acid-base reaction forms an ammonium salt, with the chloride ion acting as the counterion. The final product is therefore isolated as the hydrochloride salt, which is typically a stable, crystalline solid, enhancing its ease of handling and purification.[1][3] X-ray diffraction studies have confirmed that the proton resides on the nitrogen, leading to extensive N—H···Cl⁻ hydrogen bonding, which contributes to the compound's stability.[1]

Critical Health and Safety Mandates

The described synthesis involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.[5]

Hazard Analysis:

ReagentPrimary Hazards
Iminodiacetic Acid May cause skin and eye irritation.
Methanol Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Can cause blindness.
Thionyl Chloride (SOCl₂) Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases.[6] Causes severe skin burns, eye damage, and respiratory tract irritation.[6][7]
Hydrogen Chloride (HCl) Corrosive gas generated in situ. Causes severe irritation to the respiratory system, eyes, and skin.

Risk Mitigation and Personal Protective Equipment (PPE):

  • Engineering Controls: All operations involving thionyl chloride and the initial reaction setup must be performed inside a certified chemical fume hood to manage toxic vapors and gases.[5][7] An eyewash station and safety shower must be immediately accessible.[7]

  • Personal Protective Equipment:

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling thionyl chloride.

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton for thionyl chloride).

    • Body Protection: A flame-resistant lab coat and appropriate protective clothing are required.

Emergency Procedures:

  • Spills: For small spills of thionyl chloride, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for hazardous waste disposal. Do NOT use water.[6]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] For inhalation, move the individual to fresh air and seek immediate medical attention.

Detailed Experimental Protocol

This protocol is adapted from established and reliable synthetic procedures.[3]

Materials and Equipment

Reagents:

Reagent CAS Number Molar Mass ( g/mol ) Required Purity
Iminodiacetic Acid 142-73-4 133.10 ≥98%
Methanol (Anhydrous) 67-56-1 32.04 ≥99.8%

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% |

Equipment:

  • Three-neck round-bottom flask (1 L)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Ice-salt bath or cryocooler

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_methanol Cool 500 mL Methanol to -20°C in Flask add_socl2 Slowly Add 36 mL SOCl₂ (Keep Temp < -10°C) prep_methanol->add_socl2 Vigorous Stirring add_ida Add 13.3 g Iminodiacetic Acid add_socl2->add_ida stir Stir at Room Temperature for 24 hours add_ida->stir evaporate Evaporate Volatiles (Reduced Pressure) stir->evaporate Reaction Complete crystallize Crystallize Residue from Methanol evaporate->crystallize filter_dry Filter and Dry Product crystallize->filter_dry characterize Characterize Product (NMR, Elemental Analysis) filter_dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Methanol Cooling: Add 500 mL of anhydrous methanol to the flask and begin vigorous stirring. Cool the methanol to -20 °C.

  • Catalyst Generation: Slowly add 36 mL (0.5 mol) of thionyl chloride dropwise from the dropping funnel to the cold methanol over a period of 30-45 minutes. It is imperative to maintain the internal temperature of the reaction mixture below -10 °C throughout the addition.

  • Addition of Starting Material: Once the thionyl chloride addition is complete, add 13.3 g (0.1 mol) of iminodiacetic acid to the reaction mixture all at once.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring the reaction mixture for 24 hours. The flask should be sealed (e.g., with septa) or equipped with a drying tube to protect it from atmospheric moisture.

  • Isolation: After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The temperature should be kept low (room temperature) to avoid degradation.

  • Purification: The resulting residue is recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to form crystals.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The expected yield is approximately 16 g (81%).[3]

Product Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Reaction Stoichiometry and Yield
CompoundMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)
Iminodiacetic Acid133.100.113.3-
Thionyl Chloride118.970.559.536
Methanol32.04~12.4~396500
Product (Theoretical) 197.62 0.1 19.76 -
Product (Actual) 197.62 ~0.081 ~16.0 -
Spectroscopic and Analytical Data

The structure of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Caption: Structure of this compound.

NMR Data: [3]

  • ¹H NMR (300 MHz, D₂O):

    • δ 4.13 (s, 4H): Corresponds to the four protons of the two methylene (-CH₂-) groups adjacent to the nitrogen.

    • δ 3.85 (s, 6H): Corresponds to the six protons of the two methyl ester (-OCH₃) groups.

  • ¹³C NMR (75 MHz, D₂O):

    • δ 168.08: Carbonyl carbon of the ester.

    • δ 54.12: Methyl carbon of the ester.

    • δ 47.66: Methylene carbon.

Elemental Analysis: [3] For molecular formula C₆H₁₂ClNO₄:

  • Calculated: C, 36.47%; H, 6.12%; N, 7.09%

  • Measured (Typical): C, 36.52%; H, 6.01%; N, 6.98%

Troubleshooting and Key Insights

  • Low Yield: Incomplete reaction is the most common issue. Ensure the methanol is anhydrous, as water will react with thionyl chloride and can hydrolyze the ester product. Confirm that the reaction has run for the full 24 hours.

  • Dark Coloration: The reaction may darken slightly. Significant darkening could indicate decomposition, potentially from excessive heat during the thionyl chloride addition or the final evaporation step. Maintain strict temperature control.

  • Purification Issues: If the product fails to crystallize, it may be impure or contain residual solvent. Attempting to precipitate the product by adding a non-polar solvent like diethyl ether to a concentrated methanolic solution can be an effective alternative.

Conclusion

The synthesis of this compound via the thionyl chloride-mediated esterification of iminodiacetic acid is a robust and high-yielding laboratory procedure. The method's success relies on a foundational understanding of the Fischer esterification mechanism and meticulous attention to experimental conditions, particularly temperature control and the exclusion of moisture. Above all, unwavering adherence to stringent safety protocols when handling hazardous reagents like thionyl chloride is paramount. The resulting high-purity product is a versatile intermediate, well-suited for further applications in academic research and industrial drug development.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäure-estern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109-1115. This is a representative classical reference for amino acid esterification often cited in reviews. A direct link to a free version is not readily available, but it establishes the historical context of methods like using thionyl chloride.
  • MasterOrganicChemistry.com. Fischer Esterification. [Link]

Sources

An In-Depth Technical Guide to Dimethyl Iminodiacetate Hydrochloride (CAS No. 39987-25-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dimethyl iminodiacetate hydrochloride (CAS No. 39987-25-2), a dimethyl ester derivative of iminodiacetic acid (IDA), serves as a pivotal intermediate in synthetic chemistry with significant implications for pharmaceutical and diagnostic agent development. While its direct therapeutic applications are not extensively documented, its role as a precursor, particularly in the field of radiopharmaceuticals, is well-established. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and core applications, with a specialized focus on its utility in creating diagnostic imaging agents. Furthermore, it explores the broader therapeutic potential of the iminodiacetate scaffold as a metal-chelating pharmacophore for enzyme inhibition, offering insights for future drug discovery endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the dimethyl ester of iminodiacetic acid. The protonation of the central nitrogen atom by hydrochloric acid enhances its stability and solubility in aqueous solutions, rendering it a versatile reagent in various synthetic applications.[1] It typically presents as a white to off-white crystalline solid.[1]

Structural and Molecular Data
PropertyValueSource(s)
CAS Number 39987-25-2[1][2]
Molecular Formula C₆H₁₂ClNO₄[1][3]
Molecular Weight 197.62 g/mol [1][3]
IUPAC Name methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride[1]
Synonyms Dimethyl 2,2'-iminodiacetate hydrochloride, Iminodiacetic acid dimethyl ester hydrochloride, DMID-HCl[1]
SMILES COC(=O)CNCC(=O)OC.Cl[1]
InChI Key IIWYYIACSUPJCN-UHFFFAOYSA-N[1][2]
Physicochemical Characteristics
PropertyValueSource(s)
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point ~170 °C (with decomposition)[1]
Solubility Soluble in water. Slightly soluble in DMSO and methanol.
Stability Hygroscopic. Store under inert gas (nitrogen or argon) at 2-8°C.

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the esterification of iminodiacetic acid. The thionyl chloride-alcohol approach is a well-documented and efficient method.[1]

Causality in Synthetic Protocol Selection

The choice of thionyl chloride (SOCl₂) in methanol is strategic for several reasons:

  • In Situ Acid Catalyst Generation: Thionyl chloride reacts with methanol to generate sulfur dioxide and hydrogen chloride (HCl) gas. This in situ generation of HCl protonates the carboxylic acid groups of iminodiacetic acid, activating them for esterification, and also provides the acid necessary to form the final hydrochloride salt.

  • Water Scavenging: The reaction byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle. Additionally, any trace amounts of water are effectively scavenged by thionyl chloride, preventing the reverse reaction (ester hydrolysis).

  • High Yield: This method is known for producing the desired product in high yield, often exceeding 80%.[1]

Detailed Experimental Protocol: Esterification of Iminodiacetic Acid

Materials:

  • Iminodiacetic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Reaction vessel with stirring and temperature control

  • Rotary evaporator

Procedure:

  • Cool 500 mL of anhydrous methanol to -20 °C in a suitable reaction vessel equipped with a magnetic stirrer.

  • Slowly and dropwise, add 36 mL (0.5 mol) of thionyl chloride to the cooled methanol under vigorous stirring. It is critical to maintain the temperature of the reaction mixture below -10 °C during this addition to control the exothermic reaction.

  • Once the addition of thionyl chloride is complete, add 13.3 g (0.1 mol) of iminodiacetic acid to the mixture all at once.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • After 24 hours, remove the volatile components (excess methanol, SO₂, HCl) by evaporation under reduced pressure at room temperature.

  • The resulting residue is then crystallized from methanol to yield this compound as a white crystalline solid (typical yield: ~81%).

Self-Validation and Characterization: The synthesized product should be characterized to confirm its identity and purity.

  • ¹H NMR (300 MHz, D₂O): δ=4.13 (s, 4H), 3.85 (s, 6H).

  • ¹³C NMR (75 MHz, D₂O): δ=168.08, 54.12, 47.66.

  • Elemental Analysis (C₆H₁₂ClNO₄): Calculated: C 36.47%, H 6.12%, N 7.09%; Found: C 36.52%, H 6.01%, N 6.98%.

G cluster_reactants Reactants cluster_process Process cluster_product Product & QC Iminodiacetic_Acid Iminodiacetic Acid Reaction Esterification & HCl Salt Formation (-20°C to RT, 24h) Iminodiacetic_Acid->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Thionyl_Chloride Thionyl Chloride (Activator) Thionyl_Chloride->Reaction Evaporation Evaporation of Volatiles Reaction->Evaporation Crystallization Crystallization from Methanol Evaporation->Crystallization Product Dimethyl Iminodiacetate HCl Crystallization->Product QC Characterization (NMR, Elemental Analysis) Product->QC

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Diagnostics

The primary value of this compound in the pharmaceutical sector lies in its role as a bifunctional chelator precursor. The iminodiacetate core serves as a robust metal-binding moiety, while the ester groups can be hydrolyzed or the central nitrogen can be further functionalized to modulate the biological properties of the final molecule.

Core Application: Radiopharmaceutical Precursor for Hepatobiliary Imaging

The most significant application of the iminodiacetate scaffold is in hepatobiliary scintigraphy, commonly known as a HIDA (Hepatobiliary Iminodiacetic Acid) scan.[4] Derivatives of IDA are used to chelate the metastable radionuclide Technetium-99m (⁹⁹mTc).[5][6]

Mechanism of Action in Diagnostics:

  • Chelation: An N-substituted iminodiacetic acid derivative (synthesized from a precursor like this compound) acts as a ligand, forming a stable complex with ⁹⁹mTc.

  • Administration & Distribution: The resulting ⁹⁹mTc-IDA complex is administered intravenously. It binds to plasma proteins (mainly albumin) and is transported to the liver.[6]

  • Hepatocyte Uptake: In the liver, the complex dissociates from albumin and is taken up by hepatocytes through a carrier-mediated organic anion transport pathway, the same pathway used by bilirubin.[6]

  • Excretion & Imaging: The complex is not metabolized but is excreted into the biliary canaliculi and flows with the bile into the gallbladder and then the small intestine. A gamma camera detects the radiation emitted by ⁹⁹mTc, allowing for real-time visualization of hepatobiliary function.[7]

This allows for the diagnosis of conditions such as cholecystitis, bile duct obstruction, and post-operative bile leaks.[8] Mebrofenin (⁹⁹mTc-bromotriethyl-IDA) is a commonly used second-generation agent known for its high hepatic uptake even in the presence of high bilirubin levels.[6]

G cluster_pathway Hepatobiliary Pathway of 99mTc-IDA Complexes Injection Intravenous Injection Blood Bloodstream (Bound to Albumin) Injection->Blood Liver Liver Sinusoid Blood->Liver Hepatocyte Hepatocyte (OATP-mediated uptake) Liver->Hepatocyte Bile Bile Canaliculi Hepatocyte->Bile Gamma_Camera Gamma Camera (Imaging) Hepatocyte->Gamma_Camera γ-emission Gallbladder Gallbladder (Storage) Bile->Gallbladder Intestine Small Intestine (Excretion) Gallbladder->Intestine Gallbladder->Gamma_Camera

Caption: Diagnostic mechanism of 99mTc-IDA complexes in hepatobiliary imaging.

Experimental Protocol: General Method for ⁹⁹mTc Labeling of IDA Derivatives

While this compound itself would first need to be hydrolyzed to the diacid and N-functionalized to create a specific imaging agent (e.g., Mebrofenin, Disofenin), the following protocol outlines the general and critical steps for radiolabeling.

Rationale: The labeling process requires the reduction of ⁹⁹mTc from its stable +7 oxidation state (as pertechnetate, ⁹⁹mTcO₄⁻) to a lower, more reactive state that can be complexed by the IDA ligand. Stannous ions (Sn²⁺) are the most common reducing agents used in commercial kits.[8]

Materials:

  • Lyophilized kit vial containing the N-substituted IDA derivative, a stannous salt (e.g., stannous fluoride dihydrate), and stabilizers.

  • Sterile, non-pyrogenic sodium pertechnetate (⁹⁹mTcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹mTc generator.

  • Lead shield for the reaction vial.

  • Sterile syringes.

Procedure:

  • Place the lyophilized kit vial in an appropriate lead shield.

  • Aseptically swab the rubber closure of the vial with a suitable germicide.

  • Inject 1 to 5 mL of sterile sodium pertechnetate ⁹⁹mTc injection (up to 100 mCi) into the vial. Ensure a nitrogen atmosphere is maintained by not introducing excess air.

  • Secure the lead shield cover and gently swirl the vial to dissolve the contents.

  • Allow the mixture to stand at room temperature for at least 15 minutes to ensure complete complexation.

  • Before administration, the radiochemical purity must be assessed.

Quality Control - A Self-Validating System: Radiochemical purity is crucial to prevent misdiagnosis from unintended biodistribution of impurities like free pertechnetate (⁹⁹mTcO₄⁻) or reduced/hydrolyzed technetium (⁹⁹mTcO₂). Thin-layer chromatography (TLC) is the standard method.

  • System 1 (e.g., ITLC-SG with Methanol): Free ⁹⁹mTcO₄⁻ is mobile (Rf = 0.8-1.0), while the ⁹⁹mTc-IDA complex and ⁹⁹mTcO₂ remain at the origin (Rf = 0.0-0.1).

  • System 2 (e.g., TLC-SA with 20% Saline): The ⁹⁹mTc-IDA complex and free ⁹⁹mTcO₄⁻ are mobile, while ⁹⁹mTcO₂ remains at the origin.

  • Calculation: % ⁹⁹mTc-IDA = 100% - (% ⁹⁹mTcO₄⁻) - (% ⁹⁹mTcO₂). A purity of >95% is typically required.

Emerging Therapeutic Potential: Metalloenzyme Inhibition

The iminodiacetate scaffold is the core metal-binding pharmacophore of the fungal natural product Aspergillomarasmine A, which is known to inhibit New Delhi metallo-β-lactamase-1 (NDM-1).[9][10] NDM-1 is an enzyme that confers broad-spectrum antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics.

Research has identified that iminodiacetic acid (IDA) itself is an inhibitor of NDM-1 with an IC₅₀ of 122 μM.[9] Through fragment-based drug design, derivatives of IDA have been developed with significantly improved potency (IC₅₀ = 8.6 μM).[9][10]

Mechanism of Inhibition: Unlike some chelators that simply strip the essential zinc ions from the enzyme's active site, potent IDA derivatives have been shown to form a stable ternary complex: Enzyme:Zn(II):Inhibitor .[9] This mechanism offers a pathway to developing more selective and potent inhibitors. This compound, as a readily available IDA precursor, represents a valuable starting point for the synthesis of novel metalloenzyme inhibitors targeting antibiotic resistance.

Safety and Handling

This compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. A dust mask (e.g., N95) should be used when handling the powder.

Conclusion and Future Outlook

This compound (CAS No. 39987-25-2) is a foundational building block with a well-defined and critical role in the synthesis of diagnostic radiopharmaceuticals. Its utility is centered on the robust metal-chelating properties of the iminodiacetate core. While its direct application is as a chemical intermediate, the principles governing its use in diagnostics—namely, the design of bifunctional molecules—are highly relevant to modern drug development. The emerging research into IDA derivatives as inhibitors of bacterial metallo-β-lactamases highlights a promising therapeutic frontier. For researchers in drug development, this compound should not be viewed merely as a synthetic reagent, but as a gateway to a versatile pharmacophore with untapped potential for addressing critical medical needs, from diagnostic imaging to combating antibiotic resistance.

References

  • Wroblewska, J., et al. (2018). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 23(1), 59. Available at: [Link]

  • Nabati, M., et al. (2018). A novel two-step method for synthesis, purification and characterization of mebrofenin in Pars Isotope Company. Iranian Journal of Organic Chemistry, 10(1), 2281-2285.
  • Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry & Analytical Biochemistry, 10(3).
  • Mahomoholo, I., et al. (2020). Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. ChemMedChem, 15(14), 1272-1282. Available at: [Link]

  • DailyMed. (n.d.). Kit for the Preparation of Technetium Tc 99m Mebrofenin. U.S. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Radiopharmaceuticals for hepatobiliary scintigraphy - iminodiacetic acid analogues labeled with technetium-99m. Available at: [Link]

  • PubMed. (2020). Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development. Available at: [Link]

  • Chiotellis, E., et al. (1978). 99MTc-HIDA, a gallbladder imaging agent: experimental aspects. European Journal of Nuclear Medicine, 3(1), 41-46. Available at: [Link]

  • NucMedTutorials.com. (n.d.). Hepatobiliary Imaging With Tc-99m IDA Compounds. Available at: [Link]

  • Dr. Oracle. (2025). What is the recommended pharmaceutical and protocol for a HIDA (Hepatobiliary Iminodiacetic Acid) scan?. Available at: [Link]

  • Purwoko, et al. (n.d.). Synthesis And Characterization Of Mebrofenin For Hepatobiliary Imaging. INIS-IAEA. Available at: [Link]

  • PubMed Central. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Available at: [Link]

  • Harvey, E., et al. (1977). Technetium-99m-labeled n-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid (tc-99m HIDA): a new radiopharmaceutical for hepatobiliary imaging studies. Journal of Nuclear Medicine, 18(10), 997-1004. Available at: [Link]

  • NucMedTutorials.com. (n.d.). hepatobiliary-imaging-with-tc-99m-labeled-ida-derivatives.pdf. Available at: [Link]

  • Purdue Nuclear Pharmacy Program. (n.d.). The Hepatobiliary Agent. Available at: [Link]

  • ResearchGate. (n.d.). Tc-99m- hepatobiliary iminodiacetic acid (HIDA) scintigraphy in clinical practice | Request PDF. Available at: [Link]

  • PubMed. (n.d.). Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents. I. Available at: [Link]

  • PubMed Central. (n.d.). Targeting Metalloenzymes for Therapeutic Intervention. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Dimethyl Iminodiacetate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

Dimethyl iminodiacetate hydrochloride, a pivotal building block in the synthesis of a diverse array of pharmaceutical and chelating agents, presents a solubility profile that is critical to its effective application. As a hydrochloride salt of a diester, its behavior in organic media is a nuanced interplay of ionic character and organic functionality. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and explore predictive modeling as a tool to navigate the absence of extensive experimental data. This document is structured to offer not just data, but a deeper causal understanding, empowering you to make informed decisions in your experimental designs.

Physicochemical Properties and Their Influence on Solubility

This compound (C₆H₁₂ClNO₄, M.W. 197.62 g/mol ) is a white to off-white crystalline solid with a melting point of approximately 170°C (with decomposition).[1] Its structure, featuring a protonated secondary amine and two methyl ester functionalities, dictates its solubility characteristics. The presence of the hydrochloride salt renders the molecule ionic, significantly enhancing its aqueous solubility compared to its free base form.[2] However, for applications in organic synthesis, understanding its solubility in non-aqueous solvents is paramount.

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar (the ammonium cation and chloride anion, ester carbonyls) and non-polar (the methylene and methyl groups) regions. Therefore, its solubility will be most significant in polar organic solvents that can effectively solvate both the ionic and polar portions of the molecule.

In contrast, its parent compound, iminodiacetic acid, is practically insoluble in common organic solvents such as acetone, methanol, ether, and benzene.[3][4] The esterification of the carboxylic acid groups to methyl esters in dimethyl iminodiacetate significantly increases its lipophilicity, thereby enhancing its potential for solubility in organic media. Furthermore, studies on analogous compounds have shown that increasing the length of the alkyl chains (e.g., diethyl iminodiacetate) can further increase solubility in organic solvents while reducing water solubility.[2]

Quantitative Solubility Data: An Exploration of Predictive Modeling

The Role of Predictive Models in Solubility Assessment

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamic models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can provide valuable estimations of solubility.[5][6][7][8][9][10]

  • QSPR models correlate the chemical structure of a molecule with its physical properties. These models are built by developing mathematical relationships between molecular descriptors (e.g., molecular weight, volume, number of hydrogen bond donors/acceptors) and an experimentally determined property, such as solubility.[11][12][13][14]

  • COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure. It calculates the chemical potential of a solute in a solvent based on the interaction energies of their surfaces.[6][7][8][9][10]

These models, while not a substitute for experimental measurement, offer a rational basis for solvent selection and experimental design, particularly in the early stages of research and development.

Predicted Solubility Profile

Based on the structural features of this compound and the principles of solubility, a qualitative solubility profile can be predicted. Quantitative estimations would require specialized software and are beyond the scope of this guide.

Solvent Class Predicted Solubility Rationale
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighThese solvents can engage in hydrogen bonding and have high dielectric constants, enabling them to solvate both the ions and the polar ester groups.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)ModerateThese solvents have high dipole moments and can effectively solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents.
Non-Polar (e.g., Hexane, Toluene)Very LowThe high polarity and ionic nature of the solute are incompatible with the low polarity of these solvents, leading to poor solvation.

Experimental Protocol for the Determination of Solubility

To ensure scientific integrity and provide a reliable methodology, the following detailed protocol for the experimental determination of this compound solubility is presented. This protocol is based on the isothermal equilibrium method, a widely accepted technique for accurate solubility measurement.

Principle

An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity >98%)

  • Organic solvents (HPLC grade)

  • Analytical balance

  • Constant temperature shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • HPLC system with a suitable detector (e.g., UV or ELSD)

  • Validated HPLC method for the quantification of dimethyl iminodiacetate

Experimental Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess Dimethyl iminodiacetate hydrochloride prep2 Add precise volume of organic solvent to vials prep1->prep2 1. equil1 Cap vials and place in constant temperature shaker prep2->equil1 2. equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 3. analysis1 Filter sample through 0.22 µm syringe filter equil2->analysis1 4. analysis2 Dilute sample to a known concentration analysis1->analysis2 5. analysis3 Analyze by validated HPLC method analysis2->analysis3 6. calc1 Calculate solubility (S) S = (C × V_total) / V_sample analysis3->calc1 7.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to create a calibration curve for the HPLC analysis.

  • Sample Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials.

  • Solvent Addition: Add a precise and recorded volume of the organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often suitable for such compounds.

  • Calculation: The solubility (S) is calculated using the following formula:

    S = (C × DF × V_solvent) / m_solvent

    Where:

    • C is the concentration of the diluted sample determined from the HPLC analysis.

    • DF is the dilution factor.

    • V_solvent is the initial volume of the solvent.

    • m_solvent is the mass of the solvent (if calculating solubility in g/100g ).

Validation of the Analytical Method

The reliability of the solubility data is contingent on the validity of the analytical method used for quantification. The HPLC method should be validated according to ICH guidelines, assessing parameters such as:[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.

Intermolecular Interactions and Their Impact on Solubility

The dissolution of this compound in an organic solvent is an energetically driven process that depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solvation Solute-Solvent Interactions (Solvation) solute Dimethyl Iminodiacetate HCl (Crystal Lattice) ion_ion Ionic Bonds (Strong) solute->ion_ion solvated_ion Solvated Ions in Solution solute->solvated_ion Dissolution solvent Organic Solvent (e.g., Methanol) h_bond Hydrogen Bonds (Moderate) solvent->h_bond solvent->solvated_ion Solvation ion_dipole Ion-Dipole Interactions (Strong) solvated_ion->ion_dipole h_bond_solute Hydrogen Bonding (Moderate) solvated_ion->h_bond_solute

Caption: Intermolecular forces in the dissolution process.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

  • In polar protic solvents (e.g., methanol): The strong ion-dipole interactions between the solvent's hydroxyl group and the ammonium cation and chloride anion, as well as hydrogen bonding with the ester groups, can effectively overcome the crystal lattice energy, leading to higher solubility.

  • In polar aprotic solvents (e.g., DMSO): The solvent's dipole can effectively solvate the cation, but the solvation of the anion is less favorable. This results in generally lower, but still significant, solubility compared to protic solvents.

  • In non-polar solvents (e.g., hexane): The weak van der Waals forces between the solvent and the solute are insufficient to overcome the strong ionic interactions within the crystal lattice, resulting in very low solubility.

Conclusion and Future Perspectives

The solubility of this compound in organic solvents is a critical parameter for its successful application in synthesis and drug development. While a comprehensive experimental dataset is currently lacking, this guide has provided a robust framework for understanding and determining its solubility. The provided experimental protocol offers a reliable method for generating this crucial data in-house. Furthermore, the exploration of predictive modeling highlights a valuable approach for estimating solubility and guiding solvent selection in the absence of experimental values.

Future work should focus on the systematic experimental determination of the solubility of this compound in a broad range of organic solvents at various temperatures. This data would be invaluable to the scientific community and would serve to validate and refine predictive models, ultimately accelerating research and development efforts that utilize this important chemical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Merck Index. Iminodiacetic Acid. [Link]

  • PubChem. Iminodiacetic acid. [Link]

  • Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(18), 8094-8105. [Link]

  • Jain, A., & Yalkowsky, S. H. (2001). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Journal of pharmaceutical sciences, 90(2), 234-252. [Link]

  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2007). Physics-based solubility prediction for organic molecules. Journal of chemical information and modeling, 47(1), 150-160. [Link]

  • CD Formulation. Method Development & Validation for Solubility and Dissolution Curves. [Link]

  • ResearchGate. Quantitative structure-property relationships (QSPR) in pharmaceutical research - Part 1. [Link]

  • PubMed. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. [Link]

  • Zenodo. Prediction of Solubility with COSMO-RS. [Link]

  • Process Safety and Environmental Protection. A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]

  • UTMB Research Experts. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems. [Link]

  • PubMed. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. [Link]

  • ResearchGate. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. [Link]

  • PubMed. Building a Quantitative Structure-Property Relationship (QSPR) Model. [Link]

  • PubMed. Quantitative structure-property relationships (QSPR) for steroidal compounds of environmental importance. [Link]

  • PubMed. Quantitative structure-property relationships in pharmaceutical research - Part 1. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecular Identity

In the landscape of pharmaceutical research and organic synthesis, the unambiguous identification and quality assessment of chemical entities are paramount. Dimethyl iminodiacetate hydrochloride (DMID-HCl), with its dual methyl ester functionalities and a central protonated amine, serves as a versatile building block and intermediate.[1][2] Its utility is fundamentally dependent on its structural integrity and purity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

The molecular structure of DMID-HCl consists of a central secondary amine that is protonated and balanced by a chloride counter-ion.[1] This central nitrogen is bonded to two methylene-linked carboxymethyl groups, which are esterified with methyl groups.[1] This specific arrangement dictates the molecule's chemical reactivity and is the foundation for the spectroscopic signatures we will explore.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For DMID-HCl, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H and ¹³C NMR Data Interpretation

The choice of solvent is the first critical decision in NMR experimental design. Deuterated water (D₂O) is an ideal solvent for DMID-HCl due to the compound's high polarity and the presence of an exchangeable ammonium proton (N-H⁺). In D₂O, this acidic proton exchanges with deuterium, causing its signal to disappear from the ¹H spectrum, which simplifies the analysis and confirms its presence.

The resulting ¹H NMR spectrum is remarkably simple, showcasing two distinct singlets.[3][4] This simplicity is a direct consequence of the molecule's symmetry.[1] The two methylene groups (-CH₂-) and the two methyl ester groups (-OCH₃) are chemically equivalent, respectively.

The ¹³C NMR spectrum complements this by identifying the three unique carbon environments in the molecule: the carbonyl carbon of the ester, the methoxy carbon, and the methylene carbon.[3][4]

Data Type Chemical Shift (δ) in D₂O Assignment Rationale for Assignment
¹H NMR 4.13 ppm (s, 4H)-N⁺H-CH₂ -C=OThe methylene protons are adjacent to the electron-withdrawing ester and the positively charged nitrogen, resulting in a downfield shift. The signal is a singlet as there are no adjacent protons for coupling. The integration of 4H confirms the presence of two equivalent CH₂ groups.[3][4]
3.85 ppm (s, 6H)-O-CH₃ The methyl protons of the ester group are shielded compared to the methylene protons, appearing more upfield. This is a characteristic region for methyl esters. The integration of 6H confirms two equivalent OCH₃ groups.[3][4]
¹³C NMR 168.08 ppm-C =OThe carbonyl carbon of the ester group is significantly deshielded and appears far downfield, which is typical for this functional group.[3][4]
54.12 ppm-O-CH₃ The carbon of the methoxy group is deshielded by the adjacent oxygen atom.[3][4]
47.66 ppm-N⁺H-CH₂ -C=OThe methylene carbon is attached to the electron-withdrawing nitrogen, resulting in its downfield position.[3][4]
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9% D). Ensure the sample is fully dissolved by vortexing.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. The higher field strength provides better signal dispersion, although it is not strictly necessary for this simple spectrum.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the D₂O sample to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual HDO signal (approximately 4.79 ppm at 25°C).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For DMID-HCl, the key signatures arise from the ester groups and the protonated amine.

Interpretation of Key IR Absorption Bands

The IR spectrum provides a vibrational fingerprint of the molecule. The most prominent and diagnostic peak is the carbonyl (C=O) stretch from the methyl ester groups, which is expected to be strong and sharp.[1] The presence of the ammonium salt (N-H⁺) introduces characteristic stretching and bending vibrations.

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance
~3000-2800C-H StretchAliphatic (CH₂, CH₃)Confirms the presence of the alkane backbone of the molecule.
~2700-2400N-H⁺ StretchSecondary Ammonium SaltA broad and often complex absorption in this region is a hallmark of an amine salt, confirming the protonation of the nitrogen.
1760-1740 C=O Stretch Ester A strong, sharp absorption in this region is highly characteristic of the ester carbonyl group and is a primary identifier for this molecule.[1]
~1450C-H BendAliphatic (CH₂, CH₃)Bending vibrations for the methylene and methyl groups.
~1250-1050C-O StretchEsterA strong band corresponding to the stretching of the C-O single bond in the ester linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This background will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add a sufficient number of scans (e.g., 16 or 32) over a range of 4000 to 400 cm⁻¹ to obtain a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a pre-charged, polar molecule like DMID-HCl.

Predicted ESI-MS Analysis

In positive ion mode ESI (+ESI), the molecule is already a cation in its hydrochloride salt form. However, in the gas phase, it is the free base that is typically protonated or observed. The expected molecular ion would correspond to the free base of the molecule, C₆H₁₁NO₄, with a proton attached ([M+H]⁺) or as the cation itself by loss of the chloride ion. The monoisotopic mass of the free base is 161.0688 Da.

  • Expected Molecular Ion ([M+H]⁺): m/z 162.0761

Fragmentation of this molecular ion would likely occur at the ester groups or the C-N bonds, which are the most labile sites.

cluster_0 cluster_1 Loss of CH₃OH (-32 Da) cluster_2 Loss of •COOCH₃ (-59 Da) cluster_3 Loss of CH₂COOCH₃ (-73 Da) M [M+H]⁺ m/z = 162.08 F1 Fragment 1 m/z = 130.05 M->F1 - CH₃OH F2 Fragment 2 m/z = 102.06 M->F2 - •COOCH₃ F3 Fragment 3 m/z = 88.04 F2->F3 - CH₂

Caption: Predicted ESI-MS Fragmentation Pathway for DMID-HCl.

Experimental Protocol: LC-MS with ESI Source
  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid. The acid helps to ensure protonation.

  • Chromatography (Optional but Recommended): Use a liquid chromatography system to introduce the sample. A short C18 column with a simple gradient can be used to separate the analyte from any potential impurities.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Mass Spectrometer Settings (ESI+):

    • Set the ion source to positive polarity.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the molecular ion.

    • Acquire data in full scan mode over a mass range of m/z 50-300 to observe the parent ion.

    • To confirm fragmentation, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 162.1) and applying collision energy to induce fragmentation, then scanning for the resulting product ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and symmetry of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the key ester and ammonium functional groups. Finally, mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Together, these techniques form a self-validating system of analysis that ensures the identity, purity, and structural integrity of this important chemical intermediate, underpinning its reliable use in research and development.

References

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

  • Higashi, T. (2010). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 557-573. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

Navigating Thermal Stability: A Thermogravimetric Analysis of Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl iminodiacetate hydrochloride (DMIA-HCl), a versatile intermediate in chemical synthesis and pharmaceutical research, possesses a thermal stability profile that is critical to its handling, storage, and application.[1] This guide provides a comprehensive exploration of the thermogravimetric analysis (TGA) of DMIA-HCl, offering a foundational protocol and a detailed interpretation of its thermal decomposition pathway. As a Senior Application Scientist, this document is structured to deliver not just a method, but a causal understanding of the experimental choices and a self-validating system for reliable thermal analysis.

Introduction: The Significance of Thermal Characterization

This compound (C₆H₁₂ClNO₄, MW: 197.62 g/mol ) is a white to off-white crystalline solid with a reported melting point of approximately 170°C, at which it undergoes decomposition.[1][2][3][4][5][6] Its utility as a building block in organic synthesis and potential in drug development necessitates a thorough understanding of its behavior under thermal stress.[1] Thermogravimetric analysis (TGA) is an essential technique for elucidating this behavior, providing quantitative information on mass changes as a function of temperature. This data is paramount for determining the upper-temperature limits for processing and storage, ensuring the integrity and safety of the compound.

This guide will delve into the theoretical underpinnings of TGA, present a robust experimental protocol for the analysis of DMIA-HCl, and offer a predictive model of its decomposition mechanism based on its chemical structure and established principles of thermal degradation for related compounds such as amino acid hydrochlorides and carboxylic acid salts.[7][8][9]

The Core Principles of Thermogravimetric Analysis

Thermogravimetric analysis measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data is typically plotted as mass change versus temperature, yielding a thermogram (TGA curve). The derivative of this curve, known as the derivative thermogravogram (DTG), plots the rate of mass change versus temperature, allowing for more precise identification of decomposition temperatures.

The selection of experimental parameters is critical for obtaining meaningful and reproducible TGA data. These include:

  • Heating Rate: A slower heating rate generally provides better resolution of distinct thermal events.

  • Temperature Range: This should encompass the entire decomposition profile of the sample.

  • Atmosphere: The choice of an inert (e.g., nitrogen, argon) or reactive (e.g., air, oxygen) atmosphere can significantly influence the decomposition pathway. An inert atmosphere is typically used to study the inherent thermal stability of a compound without oxidative effects.

  • Sample Mass: A small sample mass is preferred to minimize thermal gradients within the sample.

Experimental Protocol: A Step-by-Step Guide for TGA of DMIA-HCl

This protocol is designed to provide a reliable method for the thermogravimetric analysis of this compound.

Instrumentation:

  • A calibrated thermogravimetric analyzer capable of operating up to at least 400°C with a sensitivity of 0.1 µg.

  • High-purity nitrogen gas (99.999%).

  • Alumina or platinum crucibles.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample.

    • Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible. Record the exact mass.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Record the mass loss and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage mass loss as a function of temperature to obtain the TGA curve.

    • Plot the first derivative of the mass loss with respect to temperature to obtain the DTG curve.

    • Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the TGA and DTG curves, respectively.

    • Calculate the percentage mass loss for each distinct decomposition step.

Predicted Thermogram and Decomposition Pathway of DMIA-HCl

Based on the structure of this compound and the thermal behavior of analogous compounds, a multi-step decomposition is anticipated.

dot

Caption: Predicted decomposition pathway of this compound.

Interpretation of the TGA Curve:

  • Initial Stage (below 170°C): The compound is expected to be thermally stable with minimal mass loss.

  • First Decomposition Step (around 170-200°C): A significant mass loss is predicted, corresponding to the liberation of hydrogen chloride (HCl) gas.[1] The theoretical mass loss for the removal of HCl (36.46 g/mol ) from DMIA-HCl (197.62 g/mol ) is approximately 18.5%. This step would leave behind Dimethyl iminodiacetate.

  • Second Decomposition Step (above 200°C): The resulting Dimethyl iminodiacetate is expected to undergo further decomposition. This is likely to be a more complex process involving the breakdown of the ester and amine functionalities, leading to the evolution of volatile fragments such as carbon dioxide, methanol, and various nitrogen-containing organic compounds (imines).

  • Final Residue: A carbonaceous residue may remain at the end of the experiment, depending on the final temperature.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the TGA of this compound.

ParameterExpected ValueDescription
Tonset of 1st Decomposition ~170°COnset temperature for the loss of HCl.[1][2][3][4][5][6]
Mass Loss in 1st Step ~18.5%Corresponds to the theoretical mass percentage of HCl.
Tpeak of 2nd Decomposition >200°CPeak temperature for the decomposition of the organic backbone.
Total Mass Loss at 400°C VariableDependent on the extent of secondary decomposition and char formation.

Conclusion: Ensuring Scientific Integrity and Practical Application

This in-depth guide provides a scientifically grounded framework for the thermogravimetric analysis of this compound. By understanding the causality behind the experimental choices and the predicted decomposition pathway, researchers can confidently assess the thermal stability of this important chemical intermediate. The provided protocol serves as a self-validating system, where the experimentally observed mass loss in the first decomposition step should closely align with the theoretical value for HCl loss, thereby confirming the proposed initial degradation mechanism. This knowledge is crucial for the safe and effective use of this compound in research and development.

References

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • Buy this compound | 39987-25-2 - Smolecule. (2023, August 15).
  • Thermal decomposition of the calcium salts of several carboxylic acids. (2005, August 5). Retrieved from [Link]

  • Thermal analysis of transition metal salts of carboxylic acids. (n.d.). Retrieved from [Link]

  • Thermolysis of carboxylic acid salts. (1982, July 1). OSTI.GOV. Retrieved from [Link]

  • This compound, min 98%, 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

  • TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2017, March 22). bioRxiv. Retrieved from [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018, February 9). PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Structural Characteristics of Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dimethyl iminodiacetate hydrochloride (DMID-HCl), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, molecular architecture, and physicochemical properties. While a definitive single-crystal X-ray diffraction study is not publicly available, this guide synthesizes established data to infer the key structural attributes that govern its crystalline state, offering field-proven insights into its handling, characterization, and application.

Strategic Overview: Understanding DMID-HCl

This compound is the hydrochloride salt of the dimethyl ester of iminodiacetic acid. Its structure is characterized by a central protonated secondary amine, flanked by two methyl ester groups.[1] This configuration makes it a versatile building block in organic synthesis and a valuable precursor in the development of more complex molecules, including pharmaceutical agents and chelating compounds.[1][2] The presence of the hydrochloride salt enhances the compound's stability and modifies its solubility profile compared to its free base form.[1]

Core Compound Attributes:

PropertyValueSource(s)
CAS Number 39987-25-2[1][3]
Molecular Formula C₆H₁₂ClNO₄[1]
Molecular Weight 197.62 g/mol [1][4]
Appearance White to off-white crystalline solid/powder[1]
Melting Point ~170 °C (with decomposition)[1][3][4]
IUPAC Name methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride[1]

Synthesis and Crystallization: A Validated Protocol

The synthesis of DMID-HCl is most effectively achieved through the esterification of iminodiacetic acid. The following protocol, adapted from established methods, represents a reliable pathway to obtaining high-purity, crystalline material.[3] The causality behind this experimental choice lies in the use of thionyl chloride (SOCl₂), which reacts with methanol to form methyl chloride and sulfur dioxide in situ. This process simultaneously acts as a dehydrating agent and provides the acidic conditions necessary for the Fischer esterification of the carboxylic acid groups.

Experimental Protocol: Synthesis of this compound

Materials:

  • Iminodiacetic acid (13.3 g, 0.1 mol)

  • Methanol (500 mL), anhydrous

  • Thionyl chloride (SOCl₂, 36 mL, 0.5 mol)

  • Round-bottom flask (1 L) with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Cool 500 mL of anhydrous methanol to -20 °C in a 1 L round-bottom flask equipped with a magnetic stirrer using an appropriate cooling bath.

  • Reagent Addition: While vigorously stirring, slowly add 36 mL of thionyl chloride dropwise via a dropping funnel. Causality Note: This step is highly exothermic. Maintaining a temperature below -10 °C is critical to prevent uncontrolled reaction and potential side product formation.

  • Substrate Introduction: Once the thionyl chloride addition is complete, add 13.3 g of iminodiacetic acid to the cold mixture all at once.[3]

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After 24 hours, remove the volatile components (excess methanol, SO₂, HCl) under reduced pressure using a rotary evaporator at room temperature.[3]

  • Crystallization: The resulting residue is then recrystallized from methanol. The addition of a small amount of diethyl ether can aid in precipitating the product if necessary.

  • Final Product: The white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum. This process typically yields aminobisacetic acid dimethyl hydrochloride with a high purity (e.g., 16 g, 81% yield).[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Iminodiacetic_Acid Iminodiacetic Acid Reaction Esterification @ -20°C to RT, 24h Iminodiacetic_Acid->Reaction Methanol Methanol (Anhydrous) Methanol->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Isolate Residue Crystallization Recrystallization from Methanol Evaporation->Crystallization Purify DMID_HCl Dimethyl Iminodiacetate Hydrochloride (Crystalline Solid) Crystallization->DMID_HCl

Caption: Workflow for the synthesis of DMID-HCl.

Molecular Structure and Spectroscopic Characterization

The molecular structure of DMID-HCl is defined by a central nitrogen atom adopting a tetrahedral sp³ hybridization geometry.[1] In its hydrochloride form, the nitrogen's lone pair of electrons accepts a proton, resulting in a positively charged ammonium center. This charge is balanced by a chloride counter-ion.[1]

Key Structural Features:

  • Protonated Amine: The N-H+ group is the most prominent feature, making the molecule a salt. This protonation is key to its stability and reactivity.[1]

  • Ester Groups: Two methyl ester functionalities (-COOCH₃) are present, which increase the molecule's lipophilicity compared to iminodiacetic acid.

  • Conformation: The molecule possesses rotational freedom around the N-CH₂ and CH₂-C=O bonds, allowing it to adopt various conformations. In the solid state, these are locked into a low-energy arrangement dictated by crystal packing forces.

Spectroscopic Data

Characterization of the synthesized product confirms its identity.

Technique Observed Data Interpretation
¹H NMR (300 MHz, D₂O)δ = 4.13 (s, 4H), 3.85 (s, 6H)The singlet at 4.13 ppm corresponds to the four protons of the two methylene groups (-CH₂-). The singlet at 3.85 ppm corresponds to the six protons of the two methyl ester groups (-OCH₃).[3]
¹³C NMR (75 MHz, D₂O)δ = 168.08, 54.12, 47.66The signal at 168.08 ppm is characteristic of the ester carbonyl carbon (C=O). The signals at 54.12 and 47.66 ppm correspond to the methyl (-OCH₃) and methylene (-CH₂-) carbons, respectively.[3]
Elemental Analysis (C₆H₁₂ClNO₄)Calculated: C 36.47%, H 6.12%, N 7.09% Measured: C 36.52%, H 6.01%, N 6.98%The close correlation between calculated and measured values confirms the elemental composition and purity of the compound.[3]

Crystal Structure Analysis: An Inferred Model

While specific crystallographic data from single-crystal X-ray diffraction is not available in public databases, the primary forces governing the crystal packing can be reliably inferred from the molecular structure. The crystalline nature of DMID-HCl is a direct result of strong, ordered intermolecular interactions.

Primary Intermolecular Forces:

  • Ionic Bonding: The most significant interaction is the electrostatic attraction between the positively charged ammonium cation (R₂NH₂⁺) and the negatively charged chloride anion (Cl⁻). This forms the fundamental backbone of the crystal lattice.

  • Hydrogen Bonding: The protonated amine is a strong hydrogen bond donor. It will form a primary hydrogen bond with the chloride anion (N-H⁺···Cl⁻). This interaction is highly directional and plays a crucial role in orienting the molecules within the crystal.

  • Weaker Interactions: Weaker C-H···O hydrogen bonds likely exist between the methylene or methyl hydrogens and the carbonyl oxygen atoms of adjacent molecules. Van der Waals forces also contribute to the overall packing efficiency.

The interplay of these forces dictates a well-defined, repeating three-dimensional arrangement, resulting in the observed crystalline solid state.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_ion Counter-ion cluster_mol2 Molecule B N1 N-H⁺ Cl Cl⁻ N1->Cl Ionic & H-Bond (Strong) C1 C-H O2 O=C C1->O2 C-H···O H-Bond (Weak)

Caption: Key intermolecular interactions in the DMID-HCl crystal.

Applications in Research and Development

DMID-HCl's utility stems from its bifunctional nature, possessing both a reactive amine and ester groups.

  • Pharmaceutical Synthesis: It serves as a versatile intermediate.[1] The iminodiacetate backbone is a common motif in the structure of chelating agents used for metal ion sequestration or as contrast agents in medical imaging.[2][5] The ester groups can be hydrolyzed to reveal the corresponding carboxylic acids or reacted with other nucleophiles to build more complex molecular scaffolds.

  • Coordination Chemistry: As a ligand precursor, DMID-HCl can be used to synthesize various metal complexes.[1] The central amine and the carbonyl oxygens can coordinate with metal ions, although its chelating ability is different from the parent iminodiacetic acid due to the esterification.[1]

  • Organic Synthesis: It is a valuable building block for introducing the aminodiacetate moiety into larger molecules.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling DMID-HCl.

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood.[4][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

Conclusion

This compound is a foundational chemical reagent whose value is rooted in its straightforward synthesis and versatile molecular structure. While its precise crystal packing remains to be publicly detailed, a robust understanding of its molecular geometry and the governing intermolecular forces—dominated by strong N-H⁺···Cl⁻ ionic and hydrogen bonding—allows for a confident prediction of its solid-state behavior. The protocols and data presented herein provide a self-validating framework for the synthesis, characterization, and application of this important compound, empowering researchers to utilize it effectively and safely in their scientific endeavors.

References

  • PubChemLite. (n.d.). This compound (C6H11NO4). Available from: [Link]

  • NSF Public Access Repository. (2023, August 9). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. Available from: [Link]

  • API Manufacturer-ZCPC. (2026, January 1). Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide. Available from: [Link]

  • ResearchGate. (2002, December 1). Crystal structure of iminodiacetic acid monomethyl ester monohydrate, C5H9NO4 center dot H2O. Available from: [Link]

  • API Manufacturer-ZCPC. (2025, August 7). Understanding Iminodiacetic Acid Diethyl Ester: A Key Intermediate in Pharmaceutical Development. Available from: [Link]

Sources

An In-Depth Technical Guide to the Purity and Assay of Commercially Available Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Common Building Block

Dimethyl iminodiacetate hydrochloride (DMIA-HCl), with CAS number 39987-25-2, is a fine chemical intermediate widely used in organic and pharmaceutical synthesis.[1] Its structure, featuring a secondary amine flanked by two methyl ester groups and presented as a stable hydrochloride salt, makes it a versatile precursor for more complex molecules, including modified chelating agents and amino acid derivatives.[1] In research, drug development, and manufacturing, the precise quality of starting materials is not merely a matter of compliance but a fundamental prerequisite for reproducible and reliable outcomes. An impurity in a starting material can lead to unforeseen side reactions, lower yields, and the generation of difficult-to-remove, potentially toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to understand and rigorously assess the quality of commercially available DMIA-HCl. We will move beyond a simple listing of specifications to explore the causality behind analytical choices, providing field-proven protocols and a logical workflow for the comprehensive characterization of this critical reagent.

Defining Quality: Assay vs. Purity

Before delving into methodologies, it is crucial to distinguish between two often-confused quality attributes:

  • Assay: This value represents the total amount of the desired compound (DMIA-HCl) present in the material. It is typically expressed as a weight/weight percentage (w/w). A classic technique for determining the assay of an amine salt like DMIA-HCl is an acid-base titration, which quantifies the total amount of the hydrochloride salt.

  • Purity: This metric, often determined by a separation technique like chromatography, describes the proportion of the main component relative to its organic impurities. It is usually expressed as an area percentage (area %) from a chromatogram. A high assay value does not necessarily guarantee high purity, as the assay method may not distinguish the target molecule from structurally similar, synthesis-related impurities.

A complete quality assessment, therefore, requires the orthogonal application of both assay and purity-determining techniques.

The Impurity Landscape: What to Expect and Why

Understanding the synthetic route of DMIA-HCl is key to anticipating its potential impurities. The most common synthesis involves the Fischer esterification of iminodiacetic acid with methanol, using an acid catalyst like thionyl chloride or hydrogen chloride gas.[2]

Based on this process, the primary impurities are likely to be:

  • Iminodiacetic Acid (IDA): The unreacted starting material.

  • Monomethyl Iminodiacetate Hydrochloride: The product of incomplete esterification.

  • Methanol: Residual solvent from the reaction and crystallization steps.

  • Water: Present from atmospheric moisture or as a byproduct of side reactions.

  • Degradation Products: Hydrolysis of the ester groups back to the carboxylic acid can occur if the material is improperly stored.

A Validated Workflow for Quality Assessment

A robust quality control (QC) process for an incoming lot of DMIA-HCl should be systematic. The following workflow ensures that the material is properly identified and meets the stringent quality requirements for use in sensitive applications.

QC_Workflow cluster_0 Initial Receipt & Documentation cluster_1 Identity Confirmation cluster_2 Quantitative Analysis cluster_3 Final Disposition A Receive New Lot of DMIA-HCl B Review Certificate of Analysis (CoA) from Vendor A->B Check C Perform FTIR Spectroscopy B->C Verify Identity D Compare spectrum to reference standard C->D E Assay by Potentiometric Titration (≥98.0%) D->E Proceed if Match F Purity by HPLC (e.g., ≥99.0% area) E->F G Water Content by Karl Fischer (e.g., ≤0.5%) F->G H Decision Point: All Specs Met? G->H Evaluate Results I Approve for Use H->I Yes J Quarantine & Reject H->J No

Sources

An In-depth Technical Guide to the Chemical Reactivity of Ester Groups in Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Dimethyl Iminodiacetate Hydrochloride in Synthetic Chemistry

This compound, a seemingly simple molecule, serves as a cornerstone in the synthesis of a diverse array of complex chemical entities, most notably chelating agents with significant applications in pharmaceuticals and analytical chemistry.[1][2] Its structure, featuring a central secondary amine flanked by two methyl ester functionalities, presents a unique platform for chemical modification. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient starting material for multi-step syntheses.[1] This guide delves into the core of its synthetic utility: the chemical reactivity of its ester groups. Understanding the nuances of hydrolysis, transesterification, and amidation of this compound is paramount for researchers aiming to leverage its full potential in the design and development of novel molecules.

The reactivity of the ester groups in this compound is intricately linked to the presence of the central imino group. This nitrogen atom, protonated in the hydrochloride salt, can influence the electrophilicity of the ester carbonyl carbons and can also participate in intramolecular catalytic processes, thereby modulating the reaction pathways and kinetics.[3][4] This guide will provide a comprehensive exploration of these reactions, supported by mechanistic insights, detailed experimental protocols, and an examination of their applications in the synthesis of high-value compounds.

I. Hydrolysis of this compound: A Controlled Deprotection

The hydrolysis of the methyl ester groups to the corresponding dicarboxylic acid, iminodiacetic acid, is a fundamental transformation. This reaction is essentially a deprotection step, revealing the powerful chelating capabilities of the iminodiacetate core. The rate and extent of hydrolysis are highly dependent on the pH of the reaction medium.

A. Reaction Mechanism and Kinetics

The hydrolysis of esters can proceed via either acid-catalyzed or base-catalyzed pathways.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This reaction is typically reversible and follows first-order kinetics.[5][6][7] For this compound, the presence of the protonated imino group can further influence the reaction rate.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the ester carbonyl carbon. This reaction is irreversible and is a common method for the complete hydrolysis of esters.[6]

Diagram: Generalized Mechanism of Acid- and Base-Catalyzed Ester Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start Ester A_Protonation Protonated Ester A_Start->A_Protonation + H+ A_WaterAttack Tetrahedral Intermediate A_Protonation->A_WaterAttack + H2O A_ProtonTransfer Protonated Tetrahedral Intermediate A_WaterAttack->A_ProtonTransfer - H+ A_AlcoholDeparture Carboxylic Acid + Alcohol A_ProtonTransfer->A_AlcoholDeparture - R'OH B_Start Ester B_HydroxideAttack Tetrahedral Intermediate B_Start->B_HydroxideAttack + OH- B_AlkoxideDeparture Carboxylic Acid + Alkoxide B_HydroxideAttack->B_AlkoxideDeparture - R'O- B_Protonation Carboxylate + Alcohol B_AlkoxideDeparture->B_Protonation + H+ (from solvent) G Start Dimethyl iminodiacetate hydrochloride Hydrolysis Hydrolysis Start->Hydrolysis IminodiaceticAcid Iminodiacetic Acid Hydrolysis->IminodiaceticAcid Activation Activation (e.g., with SOCl₂ or coupling agents) IminodiaceticAcid->Activation ActivatedAcid Activated Iminodiacetic Acid Activation->ActivatedAcid Amidation Amidation with R₂NH ActivatedAcid->Amidation AmideProduct Iminodiacetamide Derivative Amidation->AmideProduct

Sources

A Technical Guide to the Protonation State of Nitrogen in Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl iminodiacetate hydrochloride (DMID-HCl) is a pivotal chemical intermediate utilized in organic synthesis and pharmaceutical research.[1] A fundamental understanding of its physicochemical properties, particularly the protonation state of its central nitrogen atom, is critical for predicting its reactivity, solubility, and behavior in various chemical and biological environments. This technical guide provides an in-depth analysis of the nitrogen's protonation state, grounded in principles of acid-base chemistry. We will establish that in its solid, crystalline form, the nitrogen exists in a protonated, secondary ammonium state. In solution, this state is governed by a pH-dependent equilibrium. This guide further presents detailed, field-proven experimental protocols using potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy to empirically determine and validate the pKa and protonation status of the nitrogen atom, thereby equipping researchers with both the theoretical foundation and practical methodologies for their work.

Foundational Chemistry of this compound

Molecular Structure and Nomenclature

This compound is the hydrochloride salt of the dimethyl ester of iminodiacetic acid.[1] Its molecular formula is C₆H₁₂ClNO₄.[1][2] The core structure features a central secondary amine nitrogen atom bonded to two methylene groups, each of which is connected to a methyl-esterified carboxyl group.[1]

  • IUPAC Name: methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride[1]

  • CAS Number: 39987-25-2[2][3][4]

  • Molecular Weight: 197.62 g/mol [1][2][3]

The term "hydrochloride" is crucial; it signifies that the molecule has been treated with hydrochloric acid. The nitrogen atom, being the most basic site, accepts a proton (H⁺) from HCl, forming a secondary ammonium cation.[1] The chloride ion (Cl⁻) serves as the counterion, ensuring overall charge neutrality in the solid salt.[1]

The Inherent Basicity of the Nitrogen Atom

In contrast to its parent compound, iminodiacetic acid (IDA), where the two carboxylic acid groups are ionizable, the esterification in DMID-HCl removes these acidic protons. This leaves the lone pair of electrons on the secondary nitrogen atom as the primary site for acid-base chemistry. This lone pair makes the nitrogen a Lewis base, capable of accepting a proton. The formation of the hydrochloride salt is a direct consequence of this basicity.[1]

The Protonation State: A Tale of Two Environments

The question "What is the protonation state of the nitrogen?" must be answered in the context of its environment: the solid state versus in solution.

Solid State: A Definitive Protonated Form

In its commercially supplied form—typically a white to off-white crystalline solid—this compound exists with its nitrogen atom definitively protonated.[1][2] The synthesis involves the esterification of iminodiacetic acid followed by acidification with hydrochloric acid.[1] This process ensures that the nitrogen is converted to its conjugate acid, a secondary ammonium ion (R₂NH₂⁺). X-ray crystallographic analysis confirms a tetrahedral geometry around this sp³-hybridized nitrogen, consistent with a protonated ammonium center.[1]

In Solution: A pH-Dependent Equilibrium

When DMID-HCl is dissolved in a protic solvent like water, the static situation of the solid state gives way to a dynamic equilibrium. The protonated nitrogen can donate its proton to the solvent, establishing an equilibrium between the ammonium cation and its conjugate base, the neutral free amine.

This relationship is governed by the acid dissociation constant (Ka) of the ammonium ion, more commonly expressed in its logarithmic form, pKa.

G Protonated Dimethyl Iminodiacetate (Protonated) R₂NH₂⁺ Deprotonated Dimethyl Iminodiacetate (Free Amine) R₂NH Protonated->Deprotonated pKa Deprotonated->Protonated Proton H⁺ G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Accurately weigh DMID-HCl Prep2 Dissolve in deionized, decarbonated water Prep1->Prep2 Prep3 Place in beaker with stir bar and calibrated pH electrode Prep2->Prep3 Titrate1 Add standardized NaOH solution in small, precise increments Prep3->Titrate1 Titrate2 Record pH and volume of titrant after each addition Titrate1->Titrate2 Analysis1 Plot pH (y-axis) vs. Volume of NaOH (x-axis) Titrate2->Analysis1 Analysis2 Determine equivalence point (inflection point) Analysis1->Analysis2 Analysis3 Identify pH at half-equivalence volume Analysis2->Analysis3 Analysis4 Result: pH = pKa Analysis3->Analysis4

Caption: Experimental workflow for potentiometric pKa determination.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M NaOH using deionized, decarbonated water.

    • Accurately weigh approximately 100-200 mg of this compound.

  • Titration Setup:

    • Dissolve the weighed DMID-HCl in 50 mL of deionized, decarbonated water in a 100 mL beaker.

    • Place a magnetic stir bar in the beaker and place it on a stir plate.

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Execution:

    • Record the initial pH of the DMID-HCl solution.

    • Fill a burette with the standardized 0.1 M NaOH solution.

    • Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). Allow the pH reading to stabilize after each addition before recording the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly past the expected pKa, to at least pH 11-12.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence point (the peak of the derivative curve).

    • The volume of NaOH at the equivalence point is V_eq.

    • Determine the volume for the half-equivalence point (V_eq / 2).

    • Find the corresponding pH from the original titration curve at V_eq / 2. This pH value is the experimental pKa of the ammonium group.

Method 2: ¹H NMR Spectroscopic Analysis

Expertise & Causality: NMR spectroscopy provides a powerful, non-destructive window into the chemical environment of specific nuclei. [5]The chemical shift of the methylene protons adjacent to the nitrogen (-N-CH₂ -COOCH₃) is highly sensitive to the nitrogen's electronic state. When the nitrogen is protonated (R₂NH₂⁺), its positive charge exerts a strong electron-withdrawing (deshielding) effect, causing the adjacent methylene protons to resonate at a higher frequency (further downfield, higher ppm value). When the nitrogen is deprotonated to the neutral free amine (R₂NH), this deshielding effect is reduced, and the protons shift upfield (lower ppm value). By comparing spectra at different pH (or pD in D₂O) values, we can directly observe the consequence of deprotonation.

G cluster_state Chemical State cluster_effect Electronic Effect on α-CH₂ cluster_result ¹H NMR Observation Protonated Low pD (Neutral D₂O) Nitrogen is Protonated (R₂ND₂⁺) Deshielded Strong Deshielding (from positive charge) Protonated->Deshielded Deprotonated High pD (NaOD added) Nitrogen is Deprotonated (R₂ND) Shielded Reduced Deshielding (neutral amine) Deprotonated->Shielded Downfield Downfield Shift (Higher ppm) Deshielded->Downfield Upfield Upfield Shift (Lower ppm) Shielded->Upfield

Caption: Logical relationship between protonation state and NMR chemical shift.

Detailed Protocol:

  • Sample Preparation:

    • Sample A (Protonated State): Dissolve ~10-15 mg of DMID-HCl in ~0.7 mL of Deuterium Oxide (D₂O) in an NMR tube. The resulting solution will be acidic due to the hydrochloride salt, ensuring the nitrogen is protonated (as R₂ND₂⁺).

    • Sample B (Deprotonated State): Prepare a second sample identical to Sample A. To this tube, add a small amount of a strong base solution made with D₂O, such as 40 wt. % Sodium deuteroxide (NaOD) in D₂O, dropwise until the pD is >11 (confirm with a pH strip suitable for high pH). This will deprotonate the nitrogen to its free amine form (R₂ND).

  • NMR Acquisition:

    • Acquire a standard one-dimensional proton (¹H) NMR spectrum for both Sample A and Sample B. Ensure the use of water suppression if a large residual HOD peak is present.

  • Data Interpretation:

    • Identify the singlet corresponding to the four equivalent methylene protons (-N-CH₂ -). The ¹H NMR in D₂O for the hydrochloride salt shows this peak around δ=4.13 ppm. [2] * Compare the chemical shift of this singlet in the spectrum of Sample A (low pD) and Sample B (high pD).

    • Expected Result: A significant upfield shift (to a lower ppm value) of the methylene singlet will be observed in Sample B compared to Sample A. This shift provides direct, conclusive evidence of the change in the nitrogen's electronic environment upon deprotonation.

Summary and Implications for Researchers

The protonation state of the nitrogen in this compound is not a static property but is conditional on its environment.

  • In the solid state, it is definitively protonated, existing as a secondary ammonium chloride salt. [1]* In solution, its state is governed by a pH-dependent equilibrium, with an estimated pKa of ~9-10.

This understanding has critical implications for professionals in research and drug development:

  • Reactivity: The deprotonated free amine is a nucleophile, while the protonated ammonium cation is not. Reaction conditions (i.e., the choice of base and solvent) must be selected to access the desired reactive species.

  • Solubility: The charged, protonated form generally exhibits higher solubility in polar protic solvents like water compared to the neutral, deprotonated form.

  • Biological Interactions: If used as a scaffold in drug design, the protonation state at physiological pH (predominantly protonated) will dictate its ability to form ionic bonds or hydrogen bonds with biological targets like enzymes or receptors.

By combining theoretical principles with the empirical validation methods outlined in this guide, researchers can confidently control and exploit the chemical behavior of this compound in their applications.

References

  • El-Ghaffar, M. A., & El-Sayed, G. (n.d.). Differential electrolytic potentiometric determination of some amino acids in dosage forms. PubMed. [Link]

  • ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. [Link]

  • PubMed. (1989). [Potentiometric determination of amino acids with copper II, and with a copper indication electrode]. [Link]

  • da Costa, A. R. (n.d.). Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. ResearchGate. [Link]

  • Scribd. (n.d.). POTENTIOMETRIC TITRATION OF A POLYPROTIC ACID AND AN AMINO ACID. [Link]

  • ChemBK. (n.d.). Iminodiacetic Acid. [Link]

  • PubChem. (n.d.). Iminodiacetic Acid. [Link]

  • Le, H., & Do, T. (2021). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • PubChem. (n.d.). Iminodiacetic acid. [Link]

Sources

Unlocking the Potential of Dimethyl Iminodiacetate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Dimethyl iminodiacetate hydrochloride, a versatile chemical building block with significant, yet underexplored, potential in drug discovery, catalysis, and material science. We will delve into its core chemical attributes and outline promising research avenues, complete with actionable experimental protocols, to empower researchers to unlock its full capabilities.

Foundational Understanding: The Chemistry of this compound

This compound, with the chemical formula C₆H₁₂ClNO₄, is the hydrochloride salt of the dimethyl ester of iminodiacetic acid.[1] The molecule possesses a central secondary amine flanked by two methyl ester functionalities, which are key to its reactivity and utility.

PropertyValue
Molecular Weight 197.62 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point Approximately 170°C (with decomposition)[2]
CAS Number 39987-25-2[1]

The presence of the hydrochloride salt enhances the compound's stability and solubility in certain solvents, making it a convenient precursor for a variety of chemical transformations. The core reactivity of this molecule lies in the nucleophilicity of the secondary amine and the electrophilicity of the ester carbonyls, opening doors to a wide array of synthetic modifications.

A common method for its synthesis involves the esterification of iminodiacetic acid with methanol, followed by treatment with hydrochloric acid.[1] One specific laboratory-scale synthesis involves cooling methanol to -20°C, followed by the slow addition of thionyl chloride. Iminodiacetic acid is then added, and the reaction is stirred at room temperature for 24 hours. After evaporation of volatiles, the product is crystallized from methanol.[2]

Potential Research Areas and Methodologies

The unique structural features of this compound make it a compelling candidate for several cutting-edge research areas.

Synthesis of Novel Heterocyclic Scaffolds via Multicomponent Reactions

The secondary amine and the two ester groups of this compound make it an ideal substrate for multicomponent reactions (MCRs), which are powerful tools for the rapid construction of complex molecular architectures from simple starting materials.[3][4] MCRs are highly sought after in medicinal chemistry for their efficiency in generating libraries of diverse compounds for drug screening.[5]

Proposed Research: Investigation of this compound as a key building block in novel MCRs to generate unique heterocyclic scaffolds. The resulting compounds could be screened for a wide range of biological activities.

Experimental Protocol: One-Pot Synthesis of a Novel Dihydropyridinone Derivative

This protocol outlines a potential three-component reaction involving this compound, an aromatic aldehyde, and a β-ketoester.

  • Materials:

    • This compound

    • 4-Nitrobenzaldehyde

    • Ethyl acetoacetate

    • Triethylamine

    • Ethanol (anhydrous)

    • Silica gel for column chromatography

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).

    • Add triethylamine (1.1 mmol) to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes at room temperature.

    • Add 4-nitrobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) to the reaction mixture.

    • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired dihydropyridinone derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for the Synthesis of a Dihydropyridinone Derivative

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Dissolve Dimethyl iminodiacetate HCl in Ethanol B Add Triethylamine to liberate free amine A->B C Add Aldehyde and β-ketoester B->C D Reflux for 8-12 hours C->D E Cool and Concentrate D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: Workflow for the one-pot synthesis of a dihydropyridinone derivative.

Development of Novel Homogeneous and Heterogeneous Catalysts

The iminodiacetate moiety is a well-known chelating ligand that can form stable complexes with a variety of metal ions.[1] By extension, this compound can serve as a precursor to novel homogeneous and heterogeneous catalysts. For instance, coordination polymers and metal-organic frameworks (MOFs) incorporating iminodiacetate ligands have shown catalytic activity in various organic transformations, such as the Morita-Baylis-Hillman reaction and the oxidation of cyclohexane.[2][6]

Proposed Research: Synthesis and characterization of novel metal complexes and MOFs derived from this compound. The catalytic efficacy of these materials can be evaluated in a range of organic reactions, including C-C bond formation and oxidation reactions.

Experimental Protocol: Synthesis of a Copper(II)-Iminodiacetate Coordination Polymer

This protocol describes the synthesis of a copper-based coordination polymer that could be explored for its catalytic properties.

  • Materials:

    • This compound

    • Copper(II) acetate monohydrate

    • Sodium hydroxide

    • Methanol

    • Deionized water

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a 50 mL beaker, dissolve this compound (1.0 mmol) in 10 mL of deionized water.

    • Slowly add a 1 M solution of sodium hydroxide dropwise with stirring until the pH of the solution is approximately 7. This deprotonates the amine and hydrolyzes the esters to the carboxylate form in situ.

    • In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 mmol) in 10 mL of methanol.

    • Slowly add the copper(II) acetate solution to the iminodiacetate solution with vigorous stirring.

    • A precipitate should form. Continue stirring the mixture at room temperature for 4 hours.

    • Collect the solid product by vacuum filtration and wash with deionized water and then methanol.

    • Dry the resulting coordination polymer in a vacuum oven at 60°C.

    • Characterize the material using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).

Catalyst Synthesis and Application Workflow

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application A Prepare Ligand Solution (Dimethyl iminodiacetate) C Mix and Stir A->C B Prepare Metal Salt Solution (Copper(II) Acetate) B->C D Isolate and Dry Catalyst C->D E Add Catalyst to Reaction Mixture D->E F Monitor Reaction Progress E->F G Isolate and Analyze Product F->G H Catalyst Recovery and Reuse G->H

Caption: General workflow for the synthesis and application of an iminodiacetate-based catalyst.

Environmental Remediation: Chelation of Heavy Metals

Iminodiacetate-functionalized resins are highly effective for the selective removal of heavy metal ions from aqueous solutions.[7] The iminodiacetate group acts as a tridentate ligand, forming stable complexes with divalent and trivalent metal ions.[7] This makes this compound a valuable precursor for creating materials for environmental remediation.

Proposed Research: Development of novel sorbents functionalized with iminodiacetate moieties derived from this compound for the efficient and selective removal of toxic heavy metals from industrial wastewater.

Experimental Protocol: Batch Adsorption of Copper(II) Ions using a Synthesized Iminodiacetate Resin

This protocol outlines a batch experiment to evaluate the heavy metal uptake capacity of a custom-prepared iminodiacetate-functionalized resin.

  • Materials:

    • Iminodiacetate-functionalized resin (synthesized from a suitable polymer backbone and this compound)

    • Copper(II) sulfate pentahydrate

    • Deionized water

    • Nitric acid and Sodium hydroxide (for pH adjustment)

    • Orbital shaker

    • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Procedure:

    • Prepare a stock solution of 1000 mg/L Cu(II) by dissolving the appropriate amount of CuSO₄·5H₂O in deionized water.

    • Prepare a series of 50 mL solutions with varying initial concentrations of Cu(II) (e.g., 10, 25, 50, 100, 200 mg/L) from the stock solution.

    • Adjust the pH of each solution to a desired value (e.g., pH 5) using dilute HNO₃ or NaOH.

    • Add a known mass of the iminodiacetate resin (e.g., 0.1 g) to each solution.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a set time (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, filter the solutions to separate the resin.

    • Analyze the final concentration of Cu(II) in the filtrate using AAS or ICP-MS.

    • Calculate the adsorption capacity (qₑ) of the resin using the formula: qₑ = (C₀ - Cₑ) * V / m, where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of the solution, and m is the mass of the resin.

Heavy Metal Remediation Process

G A Contaminated Water (with Heavy Metals) B Contact with Iminodiacetate Resin A->B C Chelation of Metal Ions B->C D Clean Water C->D E Metal-Saturated Resin C->E F Resin Regeneration (Acid Wash) E->F F->B Reuse G Concentrated Metal Solution F->G

Caption: The cycle of heavy metal removal and resin regeneration.

Design and Synthesis of Metalloenzyme Inhibitors

The ability of the iminodiacetate core to chelate metal ions can be exploited in the design of metalloenzyme inhibitors.[8] Many enzymes rely on a metal cofactor in their active site for catalytic activity. A molecule that can effectively bind to this metal ion can act as a potent and selective inhibitor.

Proposed Research: Design and synthesize novel N-substituted derivatives of this compound as potential inhibitors of clinically relevant metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

Experimental Protocol: Synthesis of an N-Aryl Dimethyl Iminodiacetate Derivative

This protocol describes the synthesis of an N-substituted derivative, which could be a starting point for developing enzyme inhibitors.

  • Materials:

    • This compound

    • 4-Bromobenzyl bromide

    • Potassium carbonate

    • Acetonitrile (anhydrous)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.5 mmol), and anhydrous acetonitrile (20 mL).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add 4-bromobenzyl bromide (1.1 mmol) to the reaction mixture.

    • Heat the reaction to 60°C and stir for 16-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

    • Characterize the N-aryl dimethyl iminodiacetate derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry. This product can then undergo further modifications and biological testing.

Enzyme Inhibition Mechanism

G cluster_enzyme Metalloenzyme Active Site Enzyme Enzyme Metal Metal Ion (Cofactor) Substrate Substrate Substrate->Metal Inhibitor Inhibitor Inhibitor->Metal

Caption: Competitive inhibition of a metalloenzyme by an iminodiacetate-based inhibitor.

Toxicological Profile and Safety Considerations

While specific toxicological data for this compound is limited, related compounds such as diethyl iminodiacetate are classified as skin and eye irritants and may cause respiratory irritation.[9] It is therefore recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. Further toxicological studies are warranted to fully characterize its safety profile.

Conclusion

This compound is a readily accessible and highly versatile chemical entity with substantial potential for innovation in several scientific domains. Its unique combination of a reactive secondary amine and two ester functionalities provides a rich platform for synthetic diversification. This guide has outlined four promising research avenues—heterocycle synthesis, catalysis, environmental remediation, and enzyme inhibition—and provided foundational experimental protocols to catalyze further investigation. It is our hope that this technical guide will inspire and equip researchers to explore the untapped potential of this valuable building block, leading to new discoveries in medicine, materials science, and beyond.

References

  • Smolecule. (2023, August 15). Buy this compound | 39987-25-2. Retrieved from a relevant chemical supplier website.
  • MDPI. (n.d.). 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). Mixed ligand complexes of copper(II) iminodiacetate with di- and tripeptides in solution.
  • NSF Public Access Repository. (2023, August 9). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. Retrieved from a relevant research article on the NSF Public Access Repository.
  • PubChem. (n.d.). Iminodiacetate. Retrieved from [Link]

  • PubMed Central. (2023, February 3). Interaction between [(η6-p-cym)M(H2O)3]2+ (MII = Ru, Os) or [(η5-Cp)M(H2O)3]2+ (MIII = Rh, Ir) and Phosphonate Derivatives of Iminodiacetic Acid: A Solution Equilibrium and DFT Study*. Retrieved from a relevant research article on PubMed Central.
  • PubChem. (n.d.). Diethyl iminodiacetate. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Disodium Iminodiacetate in Heavy Metal Remediation. Retrieved from a relevant technical note on the Benchchem website.
  • PubChem. (n.d.). Iminodiacetic acid. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to Iminodiacetate Derivatives and Their Functional Groups. Retrieved from a relevant technical guide on the Benchchem website.
  • ResearchGate. (n.d.). Heavy metals removal using iminodiacetate chelating resin by batch and column techniques.
  • MDPI. (n.d.). 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. Retrieved from a relevant research article on the MDPI website.
  • ResearchGate. (n.d.). Synthesis, Characterization and Applications of Immobilized Iminodiacetic Acid-Modified Silica.
  • EurekAlert!. (2022, February 8). New set of chemical building blocks makes complex 3D molecules in a snap. Retrieved from [Link]

  • ResearchGate. (n.d.). The stepwise interaction of iminodiacetic acid (IDA) functional groups with divalent metal cations.
  • MDPI. (2024, February 27). Removal of Heavy Metals from Contaminated Aquatic Streams Using a Resin Supported Green nZVI. Retrieved from [Link]

  • ACG Publications. (n.d.). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives.
  • MDPI. (n.d.). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Retrieved from a relevant review article on the MDPI website.
  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from a relevant review article on the MDPI website.
  • PubMed. (2019, November 27). Bioremediation Options for Heavy Metal Pollution. Retrieved from [Link]

  • Frontiers. (n.d.). Microbial Interventions in Bioremediation of Heavy Metal Contaminants in Agroecosystem. Retrieved from a relevant review article on the Frontiers website.
  • PubMed Central. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from a relevant review article on PubMed Central.
  • PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from a relevant article on PubMed Central.
  • ResearchGate. (n.d.). Multicomponent‐Switched Reactions in Synthesis of Heterocycles.
  • Synlett. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Retrieved from a relevant research article in Synlett.
  • Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Retrieved from a relevant review article in the Beilstein Journal of Organic Chemistry.
  • MDPI. (n.d.). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Retrieved from a relevant review article on the MDPI website.
  • PubMed Central. (n.d.). Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. Retrieved from a relevant research article on PubMed Central.
  • PubMed Central. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from a relevant review article on PubMed Central.
  • MDPI. (n.d.). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Retrieved from a relevant review article on the MDPI website.
  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from a relevant review article on the MDPI website.
  • bioRxiv. (2024, February 28). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a.
  • PLOS One. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. Retrieved from a relevant research article in PLOS One.
  • PubMed. (1971, October). Specificity in enzyme inhibition. 1. Synthesis of 4-(4-imidazolyl)-3-amino-2-butanone, 3-acetamido-2-butanone, and 4-(4-imidazolylmethyl)-2,5-dimethyloxazole for assay as inhibitors of histidine decarboxylase. Retrieved from [Link]

Sources

An In-depth Technical Guide to Dimethyl Iminodiacetate Hydrochloride: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dimethyl iminodiacetate hydrochloride (DMIDA·HCl), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent compound, its synthesis, chemical properties, and significant applications, particularly in the realm of pharmaceuticals and coordination chemistry. The narrative emphasizes the causal relationships behind experimental methodologies, offering insights honed from field experience.

Introduction and Historical Context

The story of this compound is intrinsically linked to the development of iminodiacetic acid (IDA) and the broader field of coordination chemistry. While a specific date for the first synthesis of DMIDA·HCl is not prominently documented, its development can be traced through the advancements in the synthesis of IDA and its derivatives.

Iminodiacetic acid, HN(CH₂CO₂H)₂, is a dicarboxylic acid amine that gained prominence as a chelating agent in the mid-20th century.[1] Its ability to form stable complexes with metal ions made it a valuable compound in various industrial and analytical processes.[2] Early methods for producing iminodiacetic acid compounds involved processes like the reaction of ammonia with chloroacetic acid.[3]

The esterification of iminodiacetic acid to its dimethyl ester and subsequent conversion to the hydrochloride salt represents a logical progression in modifying its chemical properties for specific synthetic applications. The esterification enhances its solubility in organic solvents and makes the amine group available for further reactions by protecting the carboxylic acid functionalities.[4] A notable historical method for the preparation of iminodiacetic acid esters was documented in a 1976 patent, which involved the reaction of hydrazine-L,-diacetic acid.[5] This highlights that the synthesis of such esters was of significant interest for organic synthesis decades ago.

Today, this compound is recognized as a key building block in organic synthesis, valued for its bifunctional nature—possessing a reactive secondary amine and two ester groups.[6][7]

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₁₂ClNO₄[6]
Molecular Weight 197.62 g/mol [6]
Melting Point ~170 °C (with decomposition)[6]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in water. The methyl ester groups enhance lipophilicity compared to the parent iminodiacetic acid.[6]

The hydrochloride salt form enhances the stability and handling of the compound by protonating the central nitrogen atom.[6]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in D₂O): A typical spectrum shows a singlet for the four methylene protons (N-CH₂) and a singlet for the six methyl protons (-OCH₃).

    • ¹³C NMR (in D₂O): The spectrum will exhibit signals corresponding to the carbonyl carbon of the ester, the methylene carbons, and the methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum will show fragmentation patterns consistent with the structure, often involving the loss of the ester groups or cleavage at the C-N bond.[8][9][10][11][12]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of iminodiacetic acid using thionyl chloride (SOCl₂) in methanol. This method is a variation of the Fischer esterification.[13]

Reaction Mechanism

The synthesis proceeds through a well-understood mechanism. Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which acts as a catalyst for the esterification. The primary role of thionyl chloride is to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol.


IDA [label="Iminodiacetic Acid"]; SOCl2 [label="SOCl₂ in Methanol", shape=oval, fillcolor="#FBBC05"]; AcylChloride [label="Acyl Chloride Intermediate"]; Methanol [label="Methanol", shape=oval, fillcolor="#4285F4"]; DMIDA [label="Dimethyl Iminodiacetate"]; HCl [label="HCl", shape=oval, fillcolor="#EA4335"]; DMIDAHCl [label="Dimethyl Iminodiacetate\nHydrochloride"];

IDA -> AcylChloride [label=" + SOCl₂"]; AcylChloride -> DMIDA [label=" + 2 CH₃OH"]; DMIDA -> DMIDAHCl [label=" + HCl"]; SOCl2 -> HCl [label=" (generates)"]; }

Synthesis pathway of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system, where the control of reaction conditions is critical for achieving high yield and purity.

Materials:

  • Iminodiacetic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend iminodiacetic acid in anhydrous methanol.

    • Causality: Anhydrous conditions are crucial as thionyl chloride reacts violently with water, which would quench the reagent and reduce the yield.[14]

  • Cooling: Cool the suspension in an ice bath to between -10 °C and 0 °C.

    • Causality: The reaction between thionyl chloride and methanol is highly exothermic. Slow, dropwise addition at low temperatures prevents a runaway reaction and the formation of by-products.[15]

  • Reagent Addition: Slowly add thionyl chloride dropwise to the stirred suspension.

    • Causality: This controlled addition ensures the gradual formation of HCl and the acyl chloride intermediate, maintaining a manageable reaction rate.[16]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for several hours (typically 16-24 hours).

    • Causality: Refluxing provides the necessary activation energy to drive the esterification to completion. The extended reaction time ensures a high conversion rate.

  • Work-up and Isolation: After cooling, remove the solvent under reduced pressure. The resulting solid is the crude this compound.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as methanol or a methanol/ether mixture, to yield a pure crystalline solid.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules due to its trifunctional nature.

Precursor for Chelating Agents and Radiopharmaceuticals

A significant application of iminodiacetic acid derivatives is in the synthesis of ligands for medical imaging agents. The IDA backbone is an excellent chelator for radionuclides like Technetium-99m (99mTc).[17] While DMIDA·HCl itself is not directly used for chelation due to the esterified carboxyl groups, it serves as a key starting material for creating more complex N-substituted iminodiacetic acid derivatives. These derivatives, such as HIDA (lidofenin), are used in hepatobiliary scintigraphy to diagnose liver and gallbladder disorders.[18][19][20]

The synthesis of these diagnostic agents involves the reaction of the secondary amine of the iminodiacetate ester with a suitable electrophile, followed by hydrolysis of the ester groups to reveal the chelating carboxylic acids.


DMIDA_HCl [label="Dimethyl Iminodiacetate\nHydrochloride"]; N_Substitution [label="N-Substitution Reaction\n(e.g., with an acyl chloride)"]; Substituted_Ester [label="N-Substituted Dimethyl\nIminodiacetate"]; Hydrolysis [label="Ester Hydrolysis"]; Chelating_Ligand [label="N-Substituted Iminodiacetic Acid\n(e.g., HIDA)"]; Radiolabeling [label="Radiolabeling with 99mTc"]; Radiopharmaceutical [label="99mTc-labeled Radiopharmaceutical", fillcolor="#34A853", fontcolor="#FFFFFF"];

DMIDA_HCl -> N_Substitution; N_Substitution -> Substituted_Ester; Substituted_Ester -> Hydrolysis; Hydrolysis -> Chelating_Ligand; Chelating_Ligand -> Radiolabeling; Radiolabeling -> Radiopharmaceutical; }

Workflow for synthesizing a radiopharmaceutical from DMIDA·HCl.

Building Block in Organic and Medicinal Chemistry

As a bifunctional molecule, this compound is a versatile building block for constructing more complex molecular architectures, including those found in active pharmaceutical ingredients (APIs).[21][22][23] Its secondary amine can be alkylated or acylated, and the ester groups can be hydrolyzed or converted to amides. This allows for the introduction of the iminodiacetate moiety into larger molecules, which can be useful for modulating properties like solubility, metal-binding affinity, or biological activity.[24]

The development of antiviral drugs, for instance, often involves multi-step syntheses where bifunctional building blocks are essential for constructing the complex target molecules.[25][26][27][28] While direct examples of DMIDA·HCl in specific antiviral syntheses are not widely published, its structural motifs are relevant to the synthesis of peptide mimetics and other complex heterocyclic systems.

Conclusion

This compound is more than just a simple chemical compound; it is a product of the evolution of coordination chemistry and a testament to the utility of strategic molecular modification. Its synthesis from iminodiacetic acid is a robust and well-understood process, providing a stable and versatile intermediate for a range of applications. For researchers in drug discovery and organic synthesis, DMIDA·HCl offers a reliable and adaptable building block for the creation of novel chelating agents, radiopharmaceuticals, and other complex molecular targets. A thorough understanding of its properties and the rationale behind its synthesis protocols is key to leveraging its full potential in the laboratory and beyond.

References

  • Motaleb, M. A., El-Tawoosy, M., Hamouda, W., Abdallah, M., & Hassan, A. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Biochemistry & Analytical Biochemistry, 10(2). [Link]

  • Google Patents. (1976). Method for the preparation of iminodiacetic acid esters. SU509581A1.
  • Markowicz-Piasecka, M., Dębski, P., Mikiciuk-Olasik, E., & Sikora, J. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2265. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Brainly.in. (2019). Esterification with thionyl chloride and methanol mechanism. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Iminodiacetic acid – Knowledge and References. Retrieved from [Link]

  • ZCPC. (2025). Exploring the Chemical Properties of Iminodiacetic Acid Diethyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Radiopharmaceuticals for hepatobiliary scintigraphy - iminodiacetic acid analogues labeled with technetium-99m. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Google Patents. (1950). Synthesis of iminodiacetonitrile. US2511487A.
  • ZCPC. (2026). Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Iminodiacetic acid (CAS 142-73-4). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing iminodiacetic acid. CN1594281A.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2015). What are different ways to convert Amino Acid carboxylic acid into ester?. Retrieved from [Link]

  • PubChem. (n.d.). Iminodiacetic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Esterification of Glycine. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents. I. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. JP4356292B2.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Investigation of the industrially applicable synthesis of iminodiacetic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of iminodiacetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Technetium-99m-labeled n-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid (tc-99m HIDA): a new radiopharmaceutical for hepatobiliary imaging studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Iminodiacetic acid. Retrieved from [Link]

  • PubMed Central. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Retrieved from [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

  • Google Patents. (n.d.).
  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • European Patent Office. (1988). L-Aminodicarboxylic acid esters. EP 0256475 A2. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ?. Retrieved from [Link]

  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent highlights in the development of new antiviral drugs. Retrieved from [Link]

  • Semantic Scholar. (1981). A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. Retrieved from [Link]

  • Slideshare. (n.d.). Important Synthesis of Antiviral Drugs. Retrieved from [Link]

Sources

Safety and handling precautions for Dimethyl iminodiacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Dimethyl Iminodiacetate Hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. 39987-25-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. By understanding the inherent chemical properties and associated risks, laboratory personnel can establish a self-validating system of safety, ensuring both personal protection and experimental integrity.

Introduction: Understanding the Compound

This compound is an organic compound frequently utilized as a laboratory reagent and an intermediate in chemical synthesis, including in pharmaceutical research.[1][2] Its structure, featuring a protonated tertiary amine and two methyl ester functional groups, dictates its reactivity and physical properties.[1] The hydrochloride salt form generally enhances solubility and stability compared to the free base.[1] However, these same properties necessitate stringent handling procedures to mitigate health risks. This guide provides the foundational knowledge to work with this compound safely and effectively.

Section 1: Hazard Identification and Physicochemical Properties

A thorough understanding of a chemical's hazards is the cornerstone of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) and presents specific risks upon exposure.

GHS Hazard Classification:

  • Signal Word: Warning[2][3]

  • Hazard Pictogram: GHS07 (Exclamation Mark)[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4][5]

    • H335: May cause respiratory irritation.[1][4][6]

The causality behind these irritant effects stems from its chemical nature. As a hydrochloride salt, the compound can exhibit acidic properties, particularly in the presence of moisture (e.g., on skin, in eyes, or the respiratory tract). This can lead to irritation of exposed tissues. The fine, crystalline powder form also presents an inhalation hazard if it becomes airborne.[1]

Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 39987-25-2[2][3][7]
Molecular Formula C6H12ClNO4[1][2][6]
Molecular Weight 197.62 g/mol [1][6]
Appearance White to off-white solid crystalline powder[1][2][7]
Melting Point ~170 °C with decomposition[1][2][6]
Stability Hygroscopic (absorbs moisture from the air)[2][7]
Solubility Slightly soluble in DMSO and Methanol[2][7]

Section 2: Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective is to prevent the compound, particularly as dust, from entering the operator's breathing zone or settling on surfaces.

  • Ventilation: All handling of solid this compound should be performed within a certified chemical fume hood or a local exhaust ventilation (LEV) system, such as a powder-containment balance enclosure.[3][8] This is the most effective way to control the dispersion of dust at the source.

  • Facility Design: Designated areas for handling potent or irritating compounds should be established. Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls cannot eliminate all risks of exposure, PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required to protect against dust particles and splashes.[3][5][9] A face shield may be necessary for procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid contaminating the skin.[8] Contaminated gloves must be disposed of as chemical waste.[8]

    • Lab Coat: A clean, buttoned lab coat or other protective clothing is necessary to prevent contamination of personal clothes and skin.[9]

  • Respiratory Protection: For operations where dust generation is unavoidable or ventilation is insufficient (e.g., cleaning up large spills), a NIOSH-approved respirator is required. A minimum of a type N95 dust mask should be used for weighing small quantities, with higher levels of respiratory protection chosen based on the scale of work and risk assessment.

Diagram: PPE Selection Workflow

PPE_Workflow start Start: Handling Dimethyl Iminodiacetate HCl q1 Is the procedure performed in a fume hood or with LEV? start->q1 ppe_base Required Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat q1->ppe_base Yes ppe_respirator Add NIOSH-approved Respirator (e.g., N95) q1->ppe_respirator No q2 Is there a risk of splashing or significant dust generation? ppe_face_shield Add Face Shield q2->ppe_face_shield Yes end_proc Proceed with Caution q2->end_proc No ppe_base->q2 ppe_respirator->ppe_base ppe_face_shield->end_proc

Caption: A decision workflow for selecting appropriate PPE.

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is essential for safety and reproducibility.

Experimental Protocol: Weighing and Handling the Solid Compound
  • Preparation: Ensure the chemical fume hood or LEV is operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2).

  • Handling: Carefully open the main container inside the hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Closure: Promptly and securely close the main container.

  • Cleanup: Clean any minor dust particles from the balance and work surface using a damp wipe (do not dry sweep). Dispose of the wipe and any contaminated disposable items (e.g., weigh boat) into a designated chemical waste container.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination, and wash hands and any exposed skin thoroughly.[3][9]

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.

  • Container: Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[5][7]

  • Environment: Store in a cool, dry, and well-ventilated area.[6][9] Many suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[2][7]

  • Compatibility: Store away from incompatible materials, such as strong oxidizing agents.[9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][5][8][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs or persists, seek medical attention.[3][9][10]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[3][6][9]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][11]
Spill Response Protocol (Small Solid Spill)
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory and contact the emergency response team.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator, gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.

  • Cleanup: Carefully scoop the material and the absorbent into a clearly labeled waste container. Do not dry sweep.

  • Decontamination: Clean the spill area with a damp cloth, followed by a soap and water solution.

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional guidelines.[3][5]

Diagram: Emergency Response Decision Tree

Emergency_Response start Incident Occurs (Spill or Exposure) q1 Is the incident a personnel exposure? start->q1 q2 Is the spill large, or is ventilation poor? q1->q2 No (Spill) exposure_protocol Initiate First Aid Protocol (See Table) Seek Medical Attention q1->exposure_protocol Yes spill_small Follow Small Spill Cleanup Protocol q2->spill_small No spill_large Evacuate Area Alert Emergency Response Secure the Lab q2->spill_large Yes

Caption: A decision tree for responding to incidents.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed containers for solid waste (contaminated gloves, wipes, weigh boats) and liquid waste (if used in solution).

  • Regulations: Never dispose of this chemical down the drain.[3][5] All disposal must be carried out in strict accordance with local, state, and national environmental regulations.[3] It is often required to entrust disposal to a licensed waste disposal company.[3]

Conclusion

This compound is a valuable reagent in scientific research, but it demands careful and informed handling. By integrating the principles of hazard assessment, engineering controls, diligent use of PPE, and adherence to established protocols, researchers can create a robust safety framework. This proactive approach to safety not only protects laboratory personnel but also upholds the quality and integrity of scientific work.

References

  • Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.). Hisco. [Link]

  • chemical label this compound. (n.d.). [No Source URL Available]
  • First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). Centers for Disease Control and Prevention. [Link]

  • MATERIAL SAFETY DATA SHEET - BigCommerce. (2017). Life Support International. [Link]

  • Material Safety Data Sheet - Farnell. (n.d.). Farnell. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 39987-25-2 Name: this compound. (n.d.). XiXisys. [Link]

  • Coastal First Aid Kit - SAFETY DATA SHEET. (2015). Dynarex. [Link]

  • This compound, min 98%, 100 grams. (n.d.). CP Lab Safety. [Link]

Sources

Methodological & Application

Protocol for N-alkylation reactions with Dimethyl iminodiacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for N-alkylation Reactions with Dimethyl Iminodiacetate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Guide to the N-Alkylation of this compound: A Practical Protocol for Synthesizing NTA Precursors

This guide provides a comprehensive protocol for the N-alkylation of this compound, a critical reaction for synthesizing precursors to nitrilotriacetic acid (NTA) and its derivatives. These compounds are of significant interest in drug development, bio-analysis, and materials science due to their chelating properties.[1][2] As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and a deep understanding of the reaction.

Introduction: The Significance of N-Alkylated Iminodiacetates

N-alkylation is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis.[3] When applied to dimethyl iminodiacetate, it provides access to a versatile class of tertiary amines bearing two ester functionalities. The starting material, this compound, is a stable salt of a secondary amine. The resulting N-alkylated products are valuable intermediates, most notably as precursors for nitrilotriacetic acid (NTA) derivatives.[4][5][6] NTA and its analogues are powerful chelating agents used extensively in protein purification (His-tag systems), as contrast agents in medical imaging, and for drug delivery applications.[2]

Direct alkylation via nucleophilic substitution is a common and straightforward approach.[7] However, challenges such as over-alkylation can lead to mixtures of products and poor yields.[7][8] This protocol will focus on a robust method for mono-alkylation and discuss key parameters to control the reaction's outcome.

The Chemistry of N-Alkylation

The N-alkylation of this compound proceeds in two main stages:

  • Deprotonation: The starting material is a hydrochloride salt, meaning the amine nitrogen is protonated and non-nucleophilic. A base is required to neutralize the ammonium salt and liberate the free secondary amine, which is the active nucleophile.

  • Nucleophilic Substitution (SN2): The liberated amine attacks an electrophilic carbon atom of an alkylating agent (commonly an alkyl halide), displacing a leaving group to form a new C-N bond.[7]

The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but generally not so strong as to promote significant side reactions like elimination of the alkyl halide or hydrolysis of the ester groups. Common choices include tertiary amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases like potassium or cesium carbonate.[9][10]

mechanistic_pathway Figure 1: N-Alkylation SN2 Mechanism Start Dimethyl Iminodiacetate Hydrochloride FreeAmine Free Secondary Amine (Nucleophile) Start->FreeAmine Deprotonation Base Base (e.g., Et3N) Base->FreeAmine Salt Byproduct Salt (e.g., Et3N.HCl) TransitionState STransitionState2 Transition State FreeAmine->TransitionState Nucleophilic Attack AlkylHalide Alkylating Agent (R-X) AlkylHalide->TransitionState Product N-Alkylated Product TransitionState->Product LeavingGroup Leaving Group (X-) TransitionState->LeavingGroup

Caption: Figure 1: N-Alkylation SN2 Mechanism.

An important alternative to direct alkylation is reductive amination . This two-step, one-pot process involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced to the corresponding amine.[11][12] This method is particularly useful for preventing over-alkylation and is compatible with a wide range of functional groups.[11][13]

Safety and Handling

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[14][15][16][17]

  • Alkylating Agents (e.g., Alkyl Halides): Often toxic, flammable, and may be carcinogenic or mutagenic. Handle with extreme care.[3]

  • Bases (e.g., Triethylamine): Flammable, corrosive, and toxic upon inhalation.

  • Solvents (e.g., DMF, Acetonitrile): Can be flammable and have specific health hazards. Avoid N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAC) when possible due to toxicity concerns.[3]

Mandatory Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14]

  • Avoid inhalation of dust, fumes, and vapors.[15]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide. The quantities can be scaled as needed.

Materials:

  • This compound (1.0 eq)

  • Alkyl bromide (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

experimental_workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup - Add dimethyl iminodiacetate HCl and K2CO3 to flask. - Add solvent (e.g., CH3CN). - Flush with N2/Ar. Stir 2. Deprotonation - Stir mixture at room temperature for 30-60 min. Setup->Stir Alkylation 3. Alkylation - Add alkylating agent (R-Br) dropwise. - Heat to reflux (e.g., 60-80°C). Stir->Alkylation Monitor 4. Reaction Monitoring - Monitor progress by TLC or LC-MS. Alkylation->Monitor Monitor->Alkylation Incomplete Workup 5. Work-up - Cool to RT. - Filter off solids. - Concentrate filtrate. Monitor->Workup Reaction Complete Purify 6. Purification - Extract with organic solvent. - Wash with brine. - Dry over Na2SO4. - Purify by column chromatography. Workup->Purify Characterize 7. Characterization - Obtain NMR, MS data to confirm structure. Purify->Characterize

Sources

The Cornerstone of Chelation: A Guide to Synthesizing Novel Chelating Agents from Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Iminodiacetate Scaffold

In the landscape of medicinal chemistry and drug development, the iminodiacetate (IDA) scaffold stands as a testament to the power of a simple yet elegant chemical motif.[1] Its inherent ability to coordinate with a wide array of metal ions has cemented its importance in fields ranging from diagnostic imaging to therapeutics.[1][2] Dimethyl iminodiacetate hydrochloride, a stable and accessible starting material, serves as a critical entry point for the synthesis of a diverse family of novel chelating agents. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the underlying scientific rationale for the design and creation of next-generation chelators.

The core strength of the IDA group lies in its tridentate chelation capacity, forming stable complexes with numerous metal ions.[1][3] This property is harnessed in various applications, including the development of 99mTc-based radiopharmaceuticals for hepatobiliary imaging, where IDA derivatives like mebrofenin and disofenin play a pivotal role.[2][4] Furthermore, the IDA moiety is a key pharmacophore in the design of inhibitors for metalloenzymes, such as New Delhi metallo-β-lactamase (NDM-1), a critical target in combating antibiotic resistance.[1][5]

This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this compound in the synthesis of bespoke chelating agents tailored for specific biological applications.

Core Synthetic Strategies: Building upon the Iminodiacetate Framework

The secondary amine of this compound is the primary site for synthetic elaboration, allowing for the introduction of various functionalities through N-alkylation or condensation reactions. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic properties of the final chelating agent.

N-Alkylation: A Direct Path to Functionalization

N-alkylation is a fundamental and widely employed strategy for modifying the iminodiacetate core.[6][7] This reaction involves the nucleophilic attack of the iminodiacetate nitrogen on an alkyl halide or other suitable electrophile. The choice of the alkylating agent is dictated by the desired functionality, which can range from simple alkyl chains to more complex moieties designed to target specific biological molecules.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Start Dimethyl Iminodiacetate HCl Base Addition of Base (e.g., K2CO3, Et3N) Start->Base Deprotonation Alkylation Addition of Alkylating Agent (R-X) Base->Alkylation Heating Heating under Inert Atmosphere Alkylation->Heating Quench Reaction Quenching Heating->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography/Recrystallization Extraction->Purification Analysis NMR, Mass Spectrometry, IR Purification->Analysis End Final Product (N-alkylated IDA ester) Analysis->End

Caption: General workflow for the N-alkylation of dimethyl iminodiacetate.

Protocol 1: Synthesis of a Generic N-Alkylated Dimethyl Iminodiacetate Derivative

This protocol outlines a general procedure for the N-alkylation of this compound. The specific alkylating agent, base, solvent, and reaction conditions may require optimization depending on the substrate.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous solvent (e.g., DMF, 10 mL/mmol).

  • Deprotonation: Add anhydrous potassium carbonate (2.5 eq) or triethylamine (2.2 eq) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the secondary amine. The hydrochloride salt will react with the base to form the free amine.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, it can be removed under high vacuum.[8] Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If acetonitrile is used, the solvent can be removed by rotary evaporation.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][9]

Causality Behind Experimental Choices:

  • Choice of Base: Anhydrous potassium carbonate is a solid base that is easily removed by filtration, while triethylamine is a liquid base that can be removed by evaporation. The choice depends on the solubility of the reactants and the desired work-up procedure.

  • Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are effective in dissolving the reactants and facilitating Sₙ2 reactions.[6] The choice of solvent can influence the reaction rate and selectivity.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, especially if the reactants or products are sensitive to oxidation or moisture.

Parameter Typical Range Rationale
Temperature Room Temperature to 80 °CHigher temperatures can accelerate the reaction rate but may also lead to side products.
Reaction Time 2 - 24 hoursMonitored by TLC to ensure complete conversion of the starting material.
Yield 60 - 90%Dependent on the reactivity of the alkylating agent and reaction conditions.
Reductive Amination: Building Complexity with Aldehydes and Ketones

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing more complex substituents onto the iminodiacetate nitrogen.[10][11] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its reduction to the corresponding amine.

G cluster_0 Iminium Ion Formation cluster_1 Reduction cluster_2 Work-up & Purification Start Dimethyl Iminodiacetate Aldehyde Aldehyde/Ketone (RCHO) Start->Aldehyde Condensation Iminium Iminium Ion Intermediate Aldehyde->Iminium ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Iminium->ReducingAgent Reduction Quench Reaction Quenching ReducingAgent->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification End Final Product (N-substituted IDA ester) Purification->End

Caption: General workflow for the reductive amination of dimethyl iminodiacetate.

Protocol 2: Synthesis of an N-Substituted Dimethyl Iminodiacetate via Reductive Amination

This protocol provides a general procedure for the reductive amination of dimethyl iminodiacetate with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., 4-formylbenzoic acid)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).

  • Neutralization: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Aldehyde Addition: Add the aldehyde (1.0 eq) to the reaction mixture.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The reaction can be monitored by observing the disappearance of the aldehyde spot on TLC.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[12] It is less basic than sodium borohydride, which helps to avoid side reactions.

  • pH Control: The initial reaction to form the imine or iminium ion is often favored under slightly acidic conditions (pH 4-5).[10][12] However, the use of the hydrochloride salt and subsequent neutralization with a base provides a suitable environment for the reaction to proceed.

Parameter Typical Range Rationale
Temperature Room TemperatureReductive aminations are typically performed at room temperature for optimal selectivity.
Reaction Time 12 - 24 hoursSufficient time is required for both the iminium ion formation and subsequent reduction.
Yield 50 - 85%Yields can vary depending on the steric and electronic properties of the aldehyde.

Hydrolysis of the Ester: Unveiling the Chelating Carboxylates

The final step in the synthesis of many iminodiacetate-based chelating agents is the hydrolysis of the methyl esters to the corresponding dicarboxylic acid. This step is crucial as the free carboxylate groups are essential for effective metal chelation.[1]

Protocol 3: Saponification of N-Substituted Dimethyl Iminodiacetate

Materials:

  • N-substituted dimethyl iminodiacetate

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the N-substituted dimethyl iminodiacetate (1.0 eq) in a mixture of THF or MeOH and water.

  • Hydrolysis: Add an aqueous solution of LiOH or NaOH (2.2 - 3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Isolation: If the product precipitates upon acidification, it can be collected by filtration. If the product is soluble in water, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate), or the water can be removed under reduced pressure to yield the product as its hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization or preparative HPLC if necessary.

  • Characterization: Confirm the structure of the final chelating agent by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Choice of Base: Lithium hydroxide is often preferred for ester hydrolysis as it is less prone to causing side reactions compared to sodium hydroxide.

  • Acidification: Acidification is necessary to protonate the carboxylate groups, allowing for the isolation of the dicarboxylic acid product.

Applications in Drug Development: From Imaging to Therapy

The synthetic versatility of this compound allows for the creation of a wide range of bifunctional chelating agents (BFCAs).[13] These BFCAs consist of a chelating moiety for binding a metal ion and a reactive functional group for conjugation to a biologically active molecule, such as a peptide, antibody, or small molecule drug.[13][14][15]

Radiopharmaceuticals

A primary application of IDA derivatives is in nuclear medicine.[2][16] By incorporating a suitable radionuclide, these chelating agents can be used for diagnostic imaging or targeted radiotherapy.[13][17] For example, derivatives of DTPA (diethylenetriaminepentaacetic acid), a polyamino-polycarboxylic acid chelator that can be synthesized from iminodiacetate-like precursors, are widely used to chelate radiometals like ¹¹¹In, ⁹⁰Y, and ¹⁷⁷Lu for radioimmunotherapy.[15][18][19]

Metalloenzyme Inhibitors

The ability of IDA derivatives to chelate metal ions makes them attractive candidates for the development of metalloenzyme inhibitors.[1] As previously mentioned, they have shown promise as inhibitors of NDM-1 by binding to the zinc ions in the active site of the enzyme.[1][5]

Conclusion: A Versatile Building Block for Future Innovations

This compound is a powerful and versatile starting material for the synthesis of novel chelating agents with diverse applications in medicine and biotechnology.[1] The straightforward and robust synthetic methodologies described in this guide, including N-alkylation and reductive amination, provide a clear path for researchers to design and create custom chelators with tailored properties. By understanding the underlying chemical principles and carefully controlling reaction conditions, scientists can continue to innovate and develop the next generation of metal-binding molecules for advanced diagnostics and therapeutics.

References

  • An In-depth Technical Guide to Iminodiacetate Derivatives and Their Functional Groups - Benchchem. (URL: )
  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC - NIH. (2017-12-18). (URL: )
  • Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. (2021-02-26). (URL: )
  • Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chel
  • Fig. 1. Molecular structure of the chelating agents: N,N...
  • De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA)
  • Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed. (URL: )
  • N alkylation
  • A Brief Review of Chelators for Radiolabeling Oligomers - PMC - NIH. (URL: )
  • Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed. (URL: )
  • Bifunctional Chelates for Metal Nuclides - PMC - NIH. (URL: )
  • Chelators and metal complex stability for radiopharmaceutical applic
  • An In-depth Technical Guide to the Chelating Properties and Mechanism of Iminodiacet
  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat - NSF Public Access Repository. (2023-08-09). (URL: )
  • Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed. (2020-07-20). (URL: )
  • Substituted imide synthesis by alkylation - Organic Chemistry Portal. (URL: )
  • The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives - Chemistry LibreTexts. (2014-07-25). (URL: )
  • Addition of Amines and Amine Derivatives to Aldehydes and Ketones - KPU Pressbooks. (URL: )
  • Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (2014-09-04). (URL: )

Sources

Application Notes & Protocols: The Strategic Use of Dimethyl Iminodiacetate Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl iminodiacetate hydrochloride (DMIDA·HCl) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a secondary amine nucleophile and two methyl ester groups, offers a synthetically valuable scaffold for constructing diverse molecular architectures.[1] This guide provides an in-depth exploration of the strategic applications of DMIDA·HCl, elucidating the chemical principles behind its use and presenting detailed protocols for its derivatization. The content herein is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of novel chemical entities.

Introduction: The Molecular Logic of this compound

This compound is the hydrochloride salt of the dimethyl ester of iminodiacetic acid.[1] The molecule's utility is rooted in its distinct structural features:

  • A Nucleophilic Secondary Amine: The central nitrogen atom acts as a potent nucleophile, readily participating in N-alkylation and N-acylation reactions. The hydrochloride form protects the amine, ensuring stability during storage, and is easily neutralized in situ to liberate the reactive free amine.[1]

  • Dual Ester Functionalities: The two methyl ester groups provide sites for subsequent chemical modification, most commonly through hydrolysis (saponification) to reveal carboxylic acids. These di-acid motifs are invaluable for further amide bond couplings or for modulating the solubility and pharmacokinetic properties of a target molecule.

  • Lipophilicity: The methyl esters lend a degree of lipophilicity to the molecule, which can be advantageous for reactions conducted in organic solvents.[1]

This combination of a reactive nucleophilic center and modifiable ester groups makes DMIDA·HCl an ideal scaffold for building complexity in multi-step syntheses, particularly in the construction of peptide mimics and chelating agents for medicinal applications.[2]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 39987-25-2[3]
Molecular Formula C₆H₁₂ClNO₄[4]
Molecular Weight 197.62 g/mol [3]
Appearance White to off-white solid/powder[1]
Melting Point ~170 °C (decomposes)[3][4]
Linear Formula HN(CH₂COOCH₃)₂ · HCl[3]

Core Synthetic Applications & Mechanistic Causality

The primary value of DMIDA·HCl lies in its predictable reactivity at the central nitrogen atom. This section details its most common application—N-acylation—and provides a conceptual framework for its use in constructing analogs of established pharmaceutical agents.

N-Acylation: The Gateway to Functionalized Scaffolds

N-acylation is the cornerstone of DMIDA·HCl chemistry. The reaction involves the coupling of the secondary amine with an acylating agent, typically an acyl chloride or an activated carboxylic acid, to form a stable amide bond. A common and highly useful acylating agent is chloroacetyl chloride , which introduces a reactive electrophilic handle for subsequent nucleophilic substitution reactions.

The Causality Explained: The reaction is initiated by liberating the free secondary amine from its hydrochloride salt using a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The lone pair of electrons on the nitrogen atom then attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed subsequently collapses, expelling a chloride ion and generating the N-acylated product. This reaction is typically fast and high-yielding. Chloroacetamides, the products of this reaction, are themselves valuable intermediates in medicinal chemistry, known to possess a wide spectrum of biological activities.[5]

This fundamental transformation is a key step in building intermediates for a variety of drug classes. For example, the synthesis of the DPP-IV inhibitor Vildagliptin involves the reaction of L-proline derivatives with chloroacetyl chloride to form a critical chloroacetamide intermediate.[6][7] While not a direct precursor, DMIDA·HCl provides an alternative scaffold to the proline ring, allowing chemists to synthesize novel Vildagliptin analogs and explore new structure-activity relationships (SAR).

Workflow for N-Acylation and Further Derivatization

The following diagram illustrates the general workflow for utilizing DMIDA·HCl, starting from the salt, proceeding through N-acylation, and leading to a di-acid for further coupling.

G cluster_0 Step 1: Amine Liberation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Ester Hydrolysis (Saponification) A DMIDA·HCl HN(CH₂COOCH₃)₂·HCl B Free Amine HN(CH₂COOCH₃)₂ A->B Neutralization A->B C N-Acylated Intermediate R-CO-N(CH₂COOCH₃)₂ B->C Amide Bond Formation B->C Base Base (e.g., TEA) in Aprotic Solvent (THF) Base->A D Di-Acid Scaffold R-CO-N(CH₂COOH)₂ C->D Hydrolysis C->D Acyl_Chloride Acylating Agent (e.g., Chloroacetyl Chloride) Acyl_Chloride->B Base_Hydrolysis Base (e.g., NaOH) then Acid Workup Base_Hydrolysis->C

Caption: General synthetic workflow using DMIDA·HCl.

Application in Scaffolding for Pralatrexate Analogs

Pralatrexate is a folate analog metabolic inhibitor used in cancer therapy.[8] Its synthesis involves the coupling of a complex pteridine-based carboxylic acid with the amino group of L-glutamic acid diethyl ester hydrochloride.[9][10][11]

Conceptual Application: DMIDA·HCl can serve as a structural mimic or replacement for the L-glutamic acid diethyl ester fragment. By first N-alkylating or N-acylating the DMIDA·HCl scaffold with the pteridine core and subsequently hydrolyzing the esters, medicinal chemists can generate novel antifolate agents. This strategy allows for the exploration of how changes in the linker region affect target engagement with dihydrofolate reductase, cellular uptake, and overall efficacy.[8] The iminodiacetate core provides a distinct chelating geometry compared to the glutamate backbone, potentially leading to compounds with altered biological profiles.

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for laboratory synthesis. Researchers should optimize conditions based on the specific substrate and scale.

Protocol 1: General Procedure for N-Acylation with Chloroacetyl Chloride

This protocol describes the synthesis of Dimethyl 2,2'-((2-chloroacetyl)azanediyl)diacetate.

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF (or DCM) to make an ~0.5 M solution.

  • Amine Liberation: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise via syringe over 5 minutes. Stir the mixture at 0 °C for 15 minutes. The purpose of the first equivalent of base is to neutralize the HCl salt, while the second equivalent acts as a scavenger for the HCl generated during the acylation.[12]

  • Acylation: While maintaining the temperature at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise over 10 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]

  • Work-up: Pour the reaction mixture into cold water or a saturated NaHCO₃ solution to quench any unreacted chloroacetyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-acylated product.[13]

Hypothetical Reaction Scheme for Protocol 1

Caption: N-Acylation of DMIDA·HCl with Chloroacetyl Chloride.

Protocol 2: Saponification of the N-Acylated Diester

This protocol describes the hydrolysis of the methyl esters to yield the corresponding di-carboxylic acid.

Materials:

  • N-acylated diester (from Protocol 1) (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.5-3.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the N-acylated diester (1.0 eq) in a mixture of MeOH (or THF) and water.

  • Hydrolysis: Add a solution of NaOH or LiOH (2.5-3.0 eq) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, or until TLC analysis indicates the complete disappearance of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl. This step protonates the carboxylate salts to form the free carboxylic acids.

  • Isolation: If the di-acid product precipitates upon acidification, it can be collected by vacuum filtration, washed with cold water, and dried.

  • Extraction: If the product remains in solution, extract it multiple times with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final di-acid product.

Safety & Handling

As a laboratory reagent, this compound requires careful handling.

  • Hazards: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask (type N95) or work in a well-ventilated fume hood to avoid inhalation.[3]

  • Storage: Store in a well-ventilated place with the container tightly closed.[4] It is classified under storage class 11 (Combustible Solids).[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an appropriate treatment and disposal facility.[4]

Conclusion

This compound is a powerful and cost-effective intermediate for pharmaceutical synthesis. Its predictable reactivity and bifunctional nature provide a robust platform for generating molecular diversity. By leveraging straightforward N-acylation and subsequent ester hydrolysis, researchers can efficiently construct complex scaffolds suitable for a wide range of therapeutic targets. The protocols and conceptual applications outlined in this guide are intended to empower medicinal chemists to fully exploit the synthetic potential of this valuable building block.

References

  • An efficient synthesis of Vildagliptin intermediates. (n.d.). Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Synthesis of Main Impurity of Vildagliptin. (n.d.). Available at: [Link]

  • WIPO Patentscope. WO/2013/083326 NEW PROCESS AND INTERMEDIATES FOR THE SYNTHESIS OF VILDAGLIPTIN. Available at: [Link]

  • Zhang, L., et al. (n.d.). A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]

  • Google Patents. WO2014020462A1 - Improved process for preparation of vildagliptin intermediate.
  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Available at: [Link]

  • New Drug Approvals. (2018, March 16). Pralatrexate. Available at: [Link]

  • Google Patents. EP2794610A1 - Processes and intermediates for preparing pralatrexate.
  • Google Patents. EP2794610B1 - Processes and intermediates for preparing pralatrexate.
  • NSF Public Access Repository. (2023, August 9). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. Available at: [Link]

  • Google Patents. WO2013164856A1 - A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof.
  • ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]

  • RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. Available at: [Link]

  • PubChem - NIH. Pralatrexate. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. (2019, December 28). Available at: [Link]

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available at: [Link]

  • MDPI. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Available at: [Link]

  • NIH. (2020, October 8). In This Issue, Volume 11, Issue 10 (“Medicinal Chemistry: From Targets to Therapies” Special Issue). Available at: [Link]

  • Bentham Science Publisher. Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Step-by-Step Guide for Metal Chelation Studies Using Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for conducting metal chelation studies using Dimethyl iminodiacetate hydrochloride (DMID-HCl). We delve into the foundational principles of chelation, the specific chemical attributes of DMID-HCl, and present detailed, step-by-step protocols for determining critical parameters such as binding stoichiometry and thermodynamic profiles. This document is designed to equip researchers with the necessary knowledge and practical insights to design, execute, and interpret metal chelation experiments with scientific rigor.

Introduction to Metal Chelation and this compound

Metal ions are fundamental to a vast array of biological and chemical processes. However, an imbalance in their concentration can lead to toxicity. Chelation therapy is a primary strategy for mitigating the harmful effects of excess metal ions, involving the use of chelating agents that bind to toxic metal ions, forming stable, excretable complexes.[1][2] this compound (DMID-HCl) is a valuable tool in the study of these interactions.

DMID-HCl is the hydrochloride salt of the dimethyl ester of iminodiacetic acid (IDA).[3] Its structure, featuring a central nitrogen atom and two carboxymethyl groups, enables it to act as a tridentate ligand, forming stable complexes with a variety of metal ions.[3][4] The hydrochloride form enhances its solubility in aqueous solutions, a crucial factor for many experimental setups.[3] Understanding the chelation properties of compounds like DMID-HCl is vital for the development of novel therapeutic agents and for advancing our knowledge of metal-ligand interactions.[5]

Chemical Structure and Properties of this compound:

PropertyValueReference
CAS Number 39987-25-2[3][6]
Molecular Formula C₆H₁₂ClNO₄[3][6]
Molecular Weight 197.62 g/mol [3][6]
Appearance White to off-white crystalline powder[3]
Melting Point ~170 °C (with decomposition)[7][8]
Solubility Soluble in DMSO and Methanol (slightly)[7]

Foundational Concepts in Chelation Chemistry

The interaction between a metal ion (M) and a ligand (L) like DMID-HCl to form a complex (ML) is governed by equilibrium principles. The stability of this complex is quantified by the stability constant (K) , also known as the formation constant. A higher stability constant indicates a more stable complex.[9] The stoichiometry of the complex (the ratio of metal ions to ligand molecules) is another critical parameter.

Several analytical techniques can be employed to study these interactions, each providing unique insights into the chelation process.[10][11] The choice of method depends on the specific research question, the properties of the metal ion and ligand, and the available instrumentation.

Experimental Design and Workflow

A systematic approach is crucial for obtaining reliable and reproducible data in metal chelation studies. The following workflow provides a general framework for investigating the interaction between DMID-HCl and a metal ion of interest.

Caption: General workflow for metal chelation studies.

Safety Precautions: this compound is classified as a substance that causes skin and serious eye irritation.[12][13][14] It may also cause respiratory irritation.[13][14] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][14] Wash hands thoroughly after handling.[12]

Detailed Protocols

Protocol 1: Determination of Binding Stoichiometry using UV-Visible Spectroscopy (Job's Plot)

The method of continuous variation, commonly known as a Job's plot, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[15][16] This method involves preparing a series of solutions where the total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied.[16] The absorbance of the complex is then measured and plotted against the mole fraction of one of the components. The maximum absorbance corresponds to the stoichiometric ratio of the complex.[15][16]

Causality Behind Experimental Choices: UV-Visible spectroscopy is chosen for its simplicity and the fact that many transition metal complexes exhibit distinct absorption spectra compared to the free metal or ligand.[17][18][19] The formation of the DMID-HCl-metal complex is expected to cause a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity, which can be monitored.[18][20]

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the metal salt (e.g., 1 mM CuSO₄) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a stock solution of this compound (1 mM) in the same buffer.

  • Preparation of the Job's Plot Series:

    • Prepare a series of solutions in separate vials by mixing the metal and DMID-HCl stock solutions in varying ratios, while keeping the total volume and total molar concentration constant. For example, for a total volume of 1 mL and a total concentration of 1 mM:

VialVolume of Metal Stock (µL)Volume of DMID-HCl Stock (µL)Mole Fraction of DMID-HCl
1100000.0
29001000.1
38002000.2
47003000.3
56004000.4
65005000.5
74006000.6
83007000.7
92008000.8
101009000.9
11010001.0
  • Spectroscopic Measurement:

    • Allow the solutions to equilibrate for a specified time (e.g., 15 minutes) at a constant temperature.

    • Record the UV-Visible spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.

  • Data Analysis:

    • Plot the absorbance at the λmax of the complex against the mole fraction of DMID-HCl.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 suggests a 1:1 stoichiometry, while a peak at 0.67 suggests a 1:2 (metal:ligand) stoichiometry. It's important to note that while widely used, the Job plot method has limitations and may sometimes provide misleading results, especially for complex systems.[21]

Protocol 2: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events.[22][23][24] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[24][25][26]

Causality Behind Experimental Choices: ITC is considered the gold standard for characterizing binding interactions because it provides a wealth of thermodynamic data in a single experiment.[24] This information is crucial for understanding the driving forces behind the chelation reaction (i.e., whether it is enthalpy- or entropy-driven).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the metal salt (e.g., 1 mM) in a suitable buffer. This will be the titrant in the syringe.

    • Prepare a solution of this compound (e.g., 0.1 mM) in the same buffer. This will be the sample in the cell.

    • Degas both solutions thoroughly to avoid the formation of air bubbles during the experiment.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the DMID-HCl solution into the sample cell and the metal salt solution into the injection syringe.

    • Set the injection parameters (e.g., injection volume, spacing between injections, and stirring speed). A typical experiment might consist of an initial small injection followed by a series of larger injections.

  • Data Acquisition:

    • Initiate the titration. The instrument will measure the heat released or absorbed after each injection of the metal solution into the DMID-HCl solution.

    • The raw data will be a series of peaks, with the area of each peak corresponding to the heat change for that injection.

  • Data Analysis:

    • Integrate the raw data to obtain a plot of heat change per mole of injectant versus the molar ratio of metal to DMID-HCl.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting will yield the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

Protocol 3: Structural Investigation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of metal-ligand complexes in solution.[27] By observing changes in the chemical shifts of the ligand's protons or carbons upon metal binding, one can identify the atoms involved in the coordination.[27][28][29]

Causality Behind Experimental Choices: NMR provides detailed structural information at the atomic level, which is complementary to the stoichiometric and thermodynamic data obtained from other techniques.[27] It can help to confirm the binding site and provide insights into the conformational changes that occur upon chelation.[27][29]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).

    • Acquire a ¹H NMR spectrum of the free ligand.

    • Prepare a series of samples with increasing molar ratios of the metal salt to DMID-HCl.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample in the titration series.

    • If desired, ¹³C NMR spectra can also be acquired to provide further structural information.[29]

  • Data Analysis:

    • Compare the NMR spectra of the free ligand with those of the metal-ligand complexes.

    • Observe changes in the chemical shifts of the protons or carbons of DMID-HCl. Protons or carbons near the metal binding site will typically experience the largest chemical shift changes.[28]

    • These changes can be used to map the binding interface and determine the coordination mode of the ligand.

Data Interpretation and Reporting

A thorough analysis and clear presentation of the experimental results are essential.

  • Stoichiometry: The Job's plot should be presented with a clear indication of the mole fraction corresponding to the maximum absorbance. The determined stoichiometry should be explicitly stated.

  • Thermodynamics: The ITC data should be presented as the raw thermogram and the fitted binding isotherm. A table summarizing the thermodynamic parameters (Ka, ΔH, ΔS, ΔG, and n) should be included.

  • Structural Information: NMR spectra should be clearly labeled, and the chemical shift changes upon metal binding should be highlighted. A proposed structure of the metal-DMID-HCl complex based on the NMR data can be presented.

Conclusion

This application note has provided a comprehensive, step-by-step guide for conducting metal chelation studies with this compound. By following these protocols and understanding the underlying principles, researchers can effectively characterize the binding stoichiometry, thermodynamics, and structural aspects of metal-ligand interactions. These studies are fundamental to advancing our understanding of metal chelation and its applications in various scientific fields.

References

  • Analytical Biochemistry. (2003).
  • Smolecule. (2023). Buy this compound | 39987-25-2. Smolecule.
  • ResearchGate. (2025). NMR Spectroscopy of Metal Chelonates and Related Compounds.
  • TCI Chemicals. (2025).
  • ResearchGate. (2025). Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator | Request PDF.
  • Wikipedia. (n.d.). Job plot. Wikipedia.
  • PubMed. (2019).
  • Pure and Applied Chemistry. (n.d.). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*. Pure and Applied Chemistry.
  • LibreTexts. (2013).
  • ACS Publications. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry.
  • Canadian Science Publishing. (n.d.). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Canadian Science Publishing.
  • XiXisys. (n.d.).
  • PubMed. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.
  • National Institutes of Health. (n.d.). Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. NIH.
  • University of Huddersfield Repository. (n.d.). Isothermal Titration Calorimetric. University of Huddersfield Repository.
  • Mid Sweden University. (n.d.).
  • MicroTrace Minerals. (n.d.).
  • PubMed. (2016). NMR investigation of magnesium chelation and cation-induced signal shift effect of testosterone. PubMed.
  • Chemistry LibreTexts. (2022). 8.2: Background. Chemistry LibreTexts.
  • Thermo Fisher Scientific. (n.d.). Assessing binding equilibria through UV-visible absorption techniques. Thermo Fisher Scientific.
  • TSpace. (2020). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. TSpace.
  • DORAS | DCU Research Repository. (n.d.). METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON. DORAS | DCU Research Repository.
  • PubMed Central. (2023). Interaction between [(η6-p-cym)M(H2O)3]2+ (MII = Ru, Os) or [(η5-Cp*)M(H2O)3]2+ (MIII = Rh, Ir) and Phosphonate Derivatives of Iminodiacetic Acid: A Solution Equilibrium and DFT Study. PMC.
  • Analytical Chemistry. (n.d.). Metal Chelates in Analytical Chemistry. Analytical Chemistry.
  • ResearchGate. (2019). Study on the Methods of Separation and Detection of Chelates.
  • XiXisys. (n.d.). GHS 11 (Rev.11)
  • ChemicalBook. (2025). This compound | 39987-25-2. ChemicalBook.
  • ResearchGate. (2025). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications.
  • DergiPark. (n.d.). Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. DergiPark.
  • Chemistry LibreTexts. (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts.
  • ResearchGate. (2025). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies.
  • OSTI.GOV. (1993).
  • CDN. (2013).
  • Google Books. (2020). Evidence-Based Clinical Chelation: A Textbook with Protocols for the Treatment of Chronic Metal Exposure. Google Books.
  • ResearchGate. (2025). Stability constants of polymer‐bound iminodiacetate‐type chelating agents with some transition‐metal ions.
  • Research Collection. (n.d.).
  • MicroTrace Minerals. (n.d.). Updated protocols and research on Clinical Metal Toxicology. MicroTrace Minerals.
  • ACS Publications. (2018).
  • PubMed Central. (n.d.).
  • MDPI. (2022).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 39987-25-2. Tokyo Chemical Industry (India) Pvt. Ltd..
  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. CP Lab Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5dh-MC7_L9xaz4MPxzg1tP3Cwtt6G1LJv2ZpGZ3lwrgcT0WWknQlmr1OyIL2tlpj0NqBtAQo5B46_6qPbG27d30Sri15YCSGVt5bt6SKp8dQ8kvqPYu7XZfg0qqb4vbFqVxpHXKDp2mmBMwWN2V0_frCXd-xj4uFQlnKe0BegyRSuRY9IU0GUZvYSQ90hFR16TcxlQMPmV2bjQ2WH-cAc3o2s-Snj7XudY-JDMFR3ag==]([Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Hydrolysis of Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Iminodiacetic Acid Synthesis

Dimethyl iminodiacetate hydrochloride is a pivotal starting material, primarily serving as a precursor to iminodiacetic acid (IDA). IDA is a foundational building block in numerous industrial and research applications. As a potent chelating agent, it is indispensable in the synthesis of pharmaceuticals, specialized chemical intermediates, and, most notably, the widely used herbicide glyphosate.[1][2][3][4] The hydrolysis of the dimethyl ester form is a critical step in converting this stable precursor into the versatile dicarboxylic acid.

This document provides a detailed experimental protocol for the efficient hydrolysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. The narrative explains the causality behind procedural choices, ensuring a reproducible and self-validating experimental design.

Reaction Principles and Mechanism

The core transformation is the hydrolysis of two methyl ester functional groups to their corresponding carboxylate forms. This reaction can be catalyzed by either acid or base.[5][6]

  • Base-Catalyzed Hydrolysis (Saponification): This is the preferred method for this protocol. It is a largely irreversible process where a hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a methoxide ion (CH₃O⁻). The methoxide, a strong base, subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. Two equivalents of base are required per mole of the diester.

  • Acid-Catalyzed Hydrolysis: This is a reversible process involving the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. While effective, the equilibrium nature can lead to incomplete reactions without specific process controls (e.g., removal of methanol).

The starting material is a hydrochloride salt, meaning the central nitrogen atom is protonated.[5] Under basic conditions, this amine is deprotonated, but the fundamental ester hydrolysis mechanism remains the same.

Visualizing the Hydrolysis Mechanism

Caption: Base-catalyzed ester hydrolysis (Saponification).

Safety and Handling Precautions

This compound is classified as an irritant. Adherence to safety protocols is mandatory.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the powder, a face shield and use of a fume hood or well-ventilated area is required to avoid dust inhalation.[7][10]

  • Handling: Avoid creating dust.[7] Wash hands and exposed skin thoroughly after handling.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[10]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][10]

    • Inhalation: Move the person to fresh air. If you feel unwell, seek medical attention.[7][8]

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the conversion of this compound to iminodiacetic acid via saponification, followed by acidic workup to precipitate the product.

Materials and Reagents
  • This compound (FW: 197.62 g/mol )

  • Sodium hydroxide (NaOH) pellets or a standardized solution (e.g., 10 M)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Deionized (DI) Water

  • Methanol (for washing)

  • Standard laboratory glassware (round-bottom flask, beaker, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • pH meter or pH indicator strips

  • Buchner funnel and vacuum flask for filtration

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 M aqueous solution of NaOH by carefully dissolving 40.0 g of NaOH pellets in DI water to a final volume of 100 mL. Caution: This process is highly exothermic; perform in an ice bath.

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 19.76 g (0.10 mol) of this compound.

    • Add 100 mL of DI water and stir until the solid is fully dissolved.

    • Attach a reflux condenser to the flask.

  • Hydrolysis (Saponification):

    • Slowly add 22 mL of 10 M NaOH solution (0.22 mol, 2.2 equivalents) to the stirred solution in the flask. The 10% excess of base ensures the complete hydrolysis of both ester groups.

    • Heat the reaction mixture to 60-70°C using a heating mantle.

    • Maintain stirring at this temperature for 3-5 hours.[11][12] The reaction progress can be monitored periodically (see Section 5).

  • Workup and Product Isolation:

    • Once the reaction is complete (as determined by monitoring), turn off the heat and allow the clear solution to cool to room temperature.

    • Cool the flask further in an ice bath.

    • Slowly and carefully, add concentrated HCl to the stirred solution to acidify it. Monitor the pH closely. The product will begin to precipitate as the pH drops.

    • Continue adding HCl until the pH of the slurry is approximately 1.8-2.0.[2] This pH corresponds to the isoelectric point of iminodiacetic acid, minimizing its solubility and maximizing precipitation.

    • Keep the slurry in the ice bath for another 30-60 minutes to ensure complete crystallization.

  • Filtration and Drying:

    • Collect the white, crystalline precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold DI water (2x 25 mL) to remove most of the sodium chloride byproduct.

    • Follow with two portions of cold methanol (2x 25 mL) to remove remaining water and salt.[2]

    • Dry the purified iminodiacetic acid in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high (>90%).

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve 1. Dissolve DMIDA·HCl in Water Add_Base 2. Add 2.2 eq. NaOH Dissolve->Add_Base Heat 3. Heat to 60-70°C (3-5 hours) Add_Base->Heat Monitor 4. Monitor Progress (HPLC / NMR) Heat->Monitor Cool 5. Cool to Room Temp Monitor->Cool Acidify 6. Acidify to pH ~2 with HCl Cool->Acidify Filter 7. Filter Product Acidify->Filter Wash_Dry 8. Wash & Dry Filter->Wash_Dry Product Iminodiacetic Acid Wash_Dry->Product

Caption: Overall experimental workflow for IDA synthesis.

Analytical Monitoring and Characterization

Real-time monitoring is crucial to confirm reaction completion and avoid unnecessary heating, which could lead to side reactions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the disappearance of the starting material and the appearance of the product.

    • Methodology: Due to the lack of a strong chromophore, iminodiacetic acid often requires pre-column derivatization for UV-Vis detection.[13] A common derivatizing agent is p-toluenesulfonyl chloride (PTSC).[13]

    • Alternative: Ion Chromatography (IC) with conductivity detection is an excellent alternative that can directly measure IDA without derivatization.[1][3] A typical limit of detection for IC is around 31.8 µg/L.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a clear and direct way to monitor the reaction.

    • Starting Material (in D₂O): this compound shows two characteristic singlets: δ ≈ 4.13 ppm (4H, -CH₂-) and δ ≈ 3.85 ppm (6H, -OCH₃).[14]

    • Monitoring: The reaction is complete when the methyl ester singlet at δ ≈ 3.85 ppm has completely disappeared from the spectrum of an aliquot from the reaction mixture.

Table 1: Summary of Key Experimental Parameters
ParameterValue / DescriptionRationale
Starting Material Dimethyl Iminodiacetate HClStable, commercially available precursor to IDA.
Base Sodium Hydroxide (NaOH)Strong base for rapid and irreversible saponification.
Base Stoichiometry 2.2 EquivalentsA slight excess ensures complete hydrolysis of both esters.
Solvent Deionized WaterEffective solvent for reactants and facilitates ionic reaction.
Reaction Temperature 60 - 70 °CProvides sufficient thermal energy to overcome activation barrier without causing degradation.
Reaction Time 3 - 5 HoursTypical duration for completion, should be confirmed by monitoring.
Workup pH 1.8 - 2.0Isoelectric point of IDA, ensuring minimal water solubility and maximum precipitation yield.[2]
Monitoring Techniques HPLC, ¹H NMRQuantitative and qualitative methods to accurately track reaction progress.

References

  • TCI Chemicals. (2025-09-16).
  • Smolecule. (2023-08-15).
  • BenchChem. (2025).
  • XiXisys. GHS 11 (Rev.11)
  • Chemical Label.
  • BenchChem. (2025). A Researcher's Guide to the Synthesis of Iminodiacetic Acid. BenchChem.
  • PubMed. (2017-11-08). [Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography].
  • ChemicalBook. (2025-07-24).
  • Burke, M. D., et al. (2017-01-25). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
  • ECHEMI.
  • Google Patents. Process for making iminodiacetic acid compounds from monoethanolamine substrates.
  • BenchChem. (2025).
  • Google Patents. Preparation of iminodiacetic acid compounds from monoethanolamine substrates.
  • ResearchGate. (2025-08-06). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.
  • ResearchGate. (2025). Determination of iminodiacetic acid in the glyphosate by ion chromatography.

Sources

The Versatile Ligand Precursor: A Guide to Dimethyl Iminodiacetate Hydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Dimethyl Iminodiacetate Hydrochloride

This compound (DMID-HCl), the hydrochloride salt of the dimethyl ester of iminodiacetic acid, is a versatile and cost-effective building block in the realm of coordination chemistry. While its parent compound, iminodiacetic acid (IDA), is a well-established tridentate ligand, DMID-HCl offers unique advantages in terms of solubility in organic solvents and as a precursor for the in situ generation of the iminodiacetate ligand. This guide provides an in-depth exploration of the use of DMID-HCl in the synthesis of metal complexes, offering detailed protocols, mechanistic insights, and a survey of their applications for researchers, scientists, and drug development professionals.

The core utility of DMID-HCl in coordination chemistry stems from the facile hydrolysis of its ester groups under basic or neutral conditions to reveal the coordinating carboxylate functionalities. This in situ ligand formation allows for a controlled release of the active chelating agent, which can be advantageous in the synthesis of crystalline coordination polymers and metal-organic frameworks.

Core Principles: From Precursor to Potent Ligand

The coordination chemistry of DMID-HCl is intrinsically linked to the chemistry of the iminodiacetate (IDA) dianion. IDA is a classic example of a tripodal ligand, capable of coordinating to a metal center through the central nitrogen atom and the two carboxylate oxygen atoms, forming two stable five-membered chelate rings. This tridentate coordination imparts significant thermodynamic stability to the resulting metal complexes.

The journey from the DMID-HCl precursor to a coordinated metal complex typically involves the following key steps, which will be elaborated upon in the protocols section:

  • Dissolution and Deprotonation: DMID-HCl is typically dissolved in a suitable solvent, and a base is added to neutralize the hydrochloride and deprotonate the secondary amine.

  • In Situ Hydrolysis: The ester groups of the dimethyl iminodiacetate are hydrolyzed to carboxylates. This step can be catalyzed by the metal ion itself or by the reaction conditions (e.g., pH, temperature).

  • Coordination: The newly formed iminodiacetate dianion coordinates to the metal center, forming a stable complex.

G

Application Notes: Harnessing the Power of Iminodiacetate Complexes

The coordination complexes derived from DMID-HCl have found applications in diverse fields, primarily leveraging the properties of the coordinated metal ion, which are finely tuned by the iminodiacetate ligand.

Homogeneous and Heterogeneous Catalysis

Metal complexes of iminodiacetate have demonstrated significant catalytic activity in a range of organic transformations. The tridentate nature of the IDA ligand provides a stable coordination environment, while leaving coordination sites available for substrate binding and activation.

  • Oxidation Reactions: Copper-iminodiacetate complexes have been investigated as catalysts for the oxidation of cyclohexane to cyclohexanol and cyclohexanone, key intermediates in the production of nylon.[1] The catalytic activity is influenced by the nuclearity of the copper complex, with dinuclear complexes often exhibiting higher efficacy.

  • Carbon-Carbon Bond Forming Reactions: Mixed-metal copper-manganese iminodiacetate coordination polymers have been employed as heterogeneous catalysts in Morita-Baylis-Hillman reactions. These materials offer the advantages of easy separation and recyclability.

Drug Development and Bioinorganic Chemistry

The ability of iminodiacetate to form stable complexes with a variety of metal ions has been exploited in the design of therapeutic and diagnostic agents.

  • Anticancer Agents: Ternary copper(II) complexes incorporating iminodiacetate and diimine ligands have shown promising in vitro antiproliferative activity against cancer cell lines, in some cases exceeding the activity of cisplatin.[2] The iminodiacetate ligand is thought to stabilize the copper center, which can then interact with biological targets like DNA.

  • Radiopharmaceuticals: Derivatives of iminodiacetic acid are crucial ligands in nuclear medicine. For instance, Technetium-99m labeled IDA derivatives are used as radiotracers for hepatobiliary scintigraphy (HIDA scan) to diagnose conditions of the liver, gallbladder, and bile ducts.[3]

  • Metalloenzyme Inhibitors: The iminodiacetate scaffold has been used as a starting point for the development of inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative metal complexes using this compound as the ligand precursor. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of a Mononuclear Copper(II)-Iminodiacetate Complex

This protocol describes the synthesis of a simple mononuclear copper(II) complex, which can serve as a building block for more complex structures or be investigated for its catalytic properties. The in situ hydrolysis of DMID-HCl is a key feature of this synthesis.

Materials:

  • This compound (DMID-HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

Procedure:

  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve 1.98 g (10 mmol) of this compound in 20 mL of deionized water.

  • Hydrolysis and Deprotonation: To the stirred solution, slowly add a 1 M aqueous solution of sodium hydroxide until the pH of the solution reaches approximately 7. This neutralizes the hydrochloride and initiates the hydrolysis of the ester groups to carboxylates. The progress of hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the disappearance of the ester C=O stretch in the IR spectrum of an evaporated aliquot.

  • Metal Salt Addition: In a separate beaker, dissolve 1.71 g (10 mmol) of copper(II) chloride dihydrate in 10 mL of deionized water. Add the copper(II) solution dropwise to the ligand solution with continuous stirring. A color change to blue is typically observed, indicating the formation of the copper complex.

  • Complex Formation and Isolation: Stir the reaction mixture at room temperature for 2 hours. The product may precipitate out of the solution. If not, the volume of the solution can be reduced by slow evaporation. The resulting solid is collected by vacuum filtration, washed with cold deionized water and then with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride.

Causality of Experimental Choices:

  • pH Adjustment: The initial neutralization and subsequent maintenance of a near-neutral pH are crucial for both the hydrolysis of the ester and the formation of the desired complex. At very low pH, the carboxylate groups would be protonated, preventing coordination. At very high pH, the formation of copper hydroxides could compete with complex formation.

  • Solvent Choice: Water is an ideal solvent for this reaction as it is necessary for the hydrolysis step and effectively dissolves the ionic starting materials and the resulting complex.

Protocol 2: Synthesis of a Mixed-Ligand Copper(II)-Iminodiacetate-Diimine Complex

This protocol details the synthesis of a ternary copper(II) complex, which often exhibits interesting biological activities.

Materials:

  • This compound (DMID-HCl)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 1,10-Phenanthroline

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

Procedure:

  • Preparation of the Copper-Iminodiacetate Intermediate: Follow steps 1-3 of Protocol 1, using 2.50 g (10 mmol) of copper(II) sulfate pentahydrate as the metal source.

  • Addition of the Second Ligand: In a separate flask, dissolve 1.80 g (10 mmol) of 1,10-phenanthroline in 20 mL of methanol. Add this solution to the aqueous solution of the copper-iminodiacetate complex.

  • Reaction and Precipitation: Stir the resulting mixture at 60°C for 1 hour. A precipitate should form. Allow the mixture to cool to room temperature.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with deionized water, followed by a small amount of cold methanol. Recrystallization from a suitable solvent system (e.g., methanol/water) may be necessary to obtain a pure product.

  • Drying: Dry the final product in a desiccator.

Causality of Experimental Choices:

  • Stepwise Addition: The sequential addition of ligands allows for the controlled formation of the mixed-ligand complex. Pre-forming the copper-iminodiacetate complex ensures that the primary coordination sphere is occupied by the IDA ligand before the introduction of the diimine.

  • Heating: Heating the reaction mixture can promote the coordination of the second ligand and improve the crystallinity of the product.

G

Characterization of Iminodiacetate Complexes

A comprehensive characterization of the synthesized complexes is essential to confirm their identity, purity, and structure. The following techniques are commonly employed:

Technique Information Obtained Expected Observations for Iminodiacetate Complexes
Infrared (IR) Spectroscopy Identification of functional groups and coordination modes.Disappearance of the ester C=O stretch (around 1740 cm⁻¹) and appearance of strong asymmetric and symmetric carboxylate stretches (around 1600-1630 cm⁻¹ and 1400-1420 cm⁻¹, respectively). Shifts in the C-N stretching frequency upon coordination.
Elemental Analysis (C, H, N) Determination of the empirical formula of the complex.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.
UV-Vis Spectroscopy Information about the electronic transitions and coordination geometry of the metal ion.For d⁹ copper(II) complexes, a broad d-d transition is typically observed in the visible region (around 600-800 nm).
Single-Crystal X-ray Diffraction Unambiguous determination of the molecular structure, including bond lengths, bond angles, and coordination geometry.Confirms the tridentate coordination of the iminodiacetate ligand and the overall geometry of the complex (e.g., octahedral, square pyramidal).
Magnetic Susceptibility Determination of the number of unpaired electrons in the metal center.For mononuclear copper(II) complexes, a magnetic moment corresponding to one unpaired electron is expected.

Conclusion: A Gateway to Novel Coordination Compounds

This compound serves as a convenient and efficient precursor for the synthesis of a wide array of metal-iminodiacetate complexes. The principle of in situ hydrolysis provides a strategic advantage in controlling the formation of these coordination compounds. The resulting complexes exhibit a rich and diverse range of applications, from catalysis to the development of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile ligand precursor in their scientific endeavors.

References

  • 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxid
  • Iminodiacetic Acid: Versatile Applications and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Deriv
  • How Iminodiacetic Acid Diethyl Ester is Revolutionizing Drug Intermedi
  • An In-Depth Technical Guide to the Core Principles of Iminodiacetate Coordin
  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). J Inorg Biochem.
  • Synthesis, spectral, thermal and X-ray diffraction studies of bis-hydrazine metal and mixed metal iminodiacet
  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Deriv
  • Synthesized derivatives of iminodiacetic acid (IDA).
  • Metal complexes with N-(2-pyridylmethyl)iminodiacetate: from discrete polynuclear compounds to 1D coordination polymers. Dalton Transactions (RSC Publishing).
  • Iminodiacetic Acid as a Novel Metal‐Binding Pharmacophore for New Delhi Metallo‐β‐lactamase Inhibitor Development.
  • Synthesis, Characterization and Applications of Immobilized Iminodiacetic Acid-Modified Silica.
  • Structural characterization of [Cu(iminodiacetate)(diimine)
  • Spectroscopic studies of Transition metal complexes.
  • The effects of iminodiacetic acid derivatives (A) compounds 1 and 2;...
  • Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand. Semantic Scholar.
  • Iminodiacetic acid – Knowledge and References. Taylor & Francis.
  • Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship.org.
  • Electronic Spectra of Transition Metal Complexes. Dalal Institute.
  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate.
  • Structural characterization of [Cu(iminodiacetate)(diimine)] coordination complexes with in vitro antiproliferative activity.
  • Novel Copper(II) Complexes with N 4 ,S-Diallylisothiosemicarbazones as Potential Antibacterial/Anticancer Drugs. MDPI.
  • Synthesis and Characterization of Coordin
  • Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)
  • Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PubMed Central.
  • Synthesis of iminooxime derivatives and investigation of their complexes. (PDF)
  • Hydrolysis of Phosphate Esters Catalyzed by Inorganic Iron Oxide Nanoparticles Acting as Bioc

Sources

Protecting the Amine of Dimethyl Iminodiacetate Hydrochloride: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape of a Versatile Building Block

Dimethyl iminodiacetate hydrochloride is a pivotal building block in contemporary organic synthesis, prized for its utility in constructing complex molecules, including chelating agents, peptide mimics, and pharmaceutical intermediates. The presence of a secondary amine flanked by two methyl ester functionalities presents a unique synthetic challenge. The nucleophilic and basic nature of the amine necessitates a robust protection strategy to prevent unwanted side reactions during subsequent chemical transformations.[1] The selection of an appropriate protecting group is not a trivial choice; it is a critical decision that dictates the efficiency, and ultimately, the success of a multi-step synthesis.[2][3] This guide provides an in-depth exploration of common and effective protecting group strategies for this compound, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

The ideal protecting group should be readily introduced in high yield, remain stable throughout various reaction conditions, and be cleanly removed under mild conditions that leave the delicate methyl ester groups and the rest of the molecule intact.[4] This principle of "orthogonal protection," where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern synthetic chemistry and will be a recurring theme in the strategies discussed.[5][6][7]

Strategic Considerations for Protecting Dimethyl Iminodiacetate

Before delving into specific protocols, it is crucial to consider the inherent chemical nature of this compound. The molecule exists as a hydrochloride salt, meaning the secondary amine is protonated. Therefore, the initial step in any protection reaction will involve the neutralization of the amine with a suitable base to liberate the free, nucleophilic amine.

Furthermore, the presence of two methyl ester groups introduces a potential liability. Esters are susceptible to hydrolysis under both strongly acidic and basic conditions.[8][9] While generally more stable than other ester types, prolonged exposure to harsh pH environments should be avoided. The protecting group strategies outlined below are chosen for their compatibility with the ester functionalities, offering protection and deprotection pathways that minimize the risk of ester cleavage.

Key Protecting Group Strategies: A Comparative Overview

Three of the most reliable and widely employed amine protecting groups in organic synthesis are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[10][11][12] These groups form stable carbamates with the amine, effectively attenuating its nucleophilicity.[13] The choice among them depends on the planned synthetic route and the desired orthogonality.

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantagesOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl in dioxane)[14][15][16]High yields in protection, stable to a wide range of non-acidic reagents.[15]Requires strong acid for removal, which may not be suitable for acid-sensitive substrates.[17] The generation of tert-butyl cation can lead to side reactions.[17][18]Orthogonal to Cbz and Fmoc groups.[19]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[20][21]Stable to acidic and basic conditions.[20] Deprotection is very clean.Not compatible with molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[22] The catalyst can sometimes be pyrophoric.Orthogonal to Boc and Fmoc groups.[20]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuMild Base (e.g., 20% piperidine in DMF)[23][24][25]Easily cleaved under very mild basic conditions.[25] The fluorenyl group allows for UV monitoring of the reaction.[24]Not stable to basic reagents.Orthogonal to Boc and Cbz groups.[5]

Detailed Protocols and Methodologies

tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction and general stability.[15][16] It is particularly valuable when subsequent reactions involve nucleophiles, bases, or catalytic hydrogenations.

Protocol: Boc Protection of this compound

  • Dissolution and Neutralization: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water (10 mL/g of starting material).

  • Base Addition: To the suspension, add a base such as triethylamine (TEA, 2.2 eq.) or sodium bicarbonate (2.5 eq.) and stir at room temperature for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Protection Reaction: To the resulting solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using an aqueous solvent system, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

    • If using an anhydrous solvent, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Boc_Protection_Workflow cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Start Dimethyl Iminodiacetate HCl in DCM/Dioxane-Water Base Add Base (TEA or NaHCO₃) Start->Base Boc2O Add (Boc)₂O Base->Boc2O Stir Stir at RT (4-12h) Boc2O->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product N-Boc-Dimethyl Iminodiacetate Purify->Product

Boc Protection Workflow

Protocol: Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected dimethyl iminodiacetate (1.0 eq.) in a minimal amount of an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: To the solution, add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 10-20 eq. in DCM) or a 4 M solution of HCl in dioxane.[26]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The deprotection is often accompanied by the evolution of carbon dioxide and isobutylene.[19] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride) and can often be used in the next step without further purification. If the free amine is required, a basic work-up can be performed.

Boc_Deprotection_Workflow cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up Start N-Boc-Dimethyl Iminodiacetate in DCM/Dioxane Acid Add Strong Acid (TFA or HCl/dioxane) Start->Acid Stir Stir at RT (1-4h) Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Evaporate Solvent & Excess Acid Monitor->Evaporate Product Dimethyl Iminodiacetate Salt Evaporate->Product

Boc Deprotection Workflow
Benzyloxycarbonyl (Cbz) Protection

The Cbz group, introduced by Bergmann and Zervas, is a classic and highly effective protecting group for amines.[7][20] Its key advantage is its stability to a wide range of reagents and its removal under neutral conditions via catalytic hydrogenation.[12][20]

Protocol: Cbz Protection of this compound

  • Dissolution and Neutralization: Suspend this compound (1.0 eq.) in a mixture of a suitable organic solvent (e.g., THF, dioxane) and water.

  • Base Addition: Cool the mixture to 0 °C and add a base such as sodium carbonate (Na₂CO₃, 2.5 eq.) or sodium bicarbonate (NaHCO₃, 2.5 eq.) portion-wise.

  • Protection Reaction: To the stirred suspension, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Extract the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography if needed.

Cbz_Protection_Workflow cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Start Dimethyl Iminodiacetate HCl in THF/Water Base Add Base (Na₂CO₃ or NaHCO₃) Start->Base CbzCl Add Cbz-Cl Base->CbzCl Stir Stir at RT (2-6h) CbzCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product N-Cbz-Dimethyl Iminodiacetate Purify->Product

Cbz Protection Workflow

Protocol: Cbz Deprotection

  • Dissolution: Dissolve the N-Cbz protected dimethyl iminodiacetate (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: To the solution, add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator at 1-3 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material has been consumed. The reaction is usually complete within 2-16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to afford the deprotected amine. The product is often pure enough for subsequent steps without further purification.

Cbz_Deprotection_Workflow cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up Start N-Cbz-Dimethyl Iminodiacetate in MeOH/EtOH/EtOAc Catalyst Add Pd/C (5-10 mol%) Start->Catalyst Hydrogen H₂ Atmosphere (1-3 atm) Catalyst->Hydrogen Stir Stir at RT (2-16h) Hydrogen->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Dimethyl Iminodiacetate Evaporate->Product

Cbz Deprotection Workflow
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is renowned for its lability under mild basic conditions, making it an excellent choice for syntheses involving acid-sensitive functionalities.[23][25] It is a cornerstone of solid-phase peptide synthesis.[2][24]

Protocol: Fmoc Protection of this compound

  • Dissolution and Neutralization: Dissolve this compound (1.0 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution (10%).

  • Protection Reaction: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq.) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq.) portion-wise.[23][25]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Fmoc_Protection_Workflow cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Start Dimethyl Iminodiacetate HCl in Dioxane/aq. NaHCO₃ FmocCl Add Fmoc-Cl or Fmoc-OSu Start->FmocCl Stir Stir at 0°C to RT (3-5h) FmocCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product N-Fmoc-Dimethyl Iminodiacetate Purify->Product

Fmoc Protection Workflow

Protocol: Fmoc Deprotection

  • Dissolution: Dissolve the N-Fmoc protected dimethyl iminodiacetate (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Base Addition: Add a solution of 20% piperidine in DMF.[24][25]

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within 5-30 minutes. Monitor by TLC or LC-MS.

  • Work-up: The reaction mixture containing the free amine can often be used directly in the next step. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by chromatography to remove the dibenzofulvene-piperidine adduct.

Fmoc_Deprotection_Workflow cluster_start Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up Start N-Fmoc-Dimethyl Iminodiacetate in DMF Base Add 20% Piperidine in DMF Start->Base Stir Stir at RT (5-30 min) Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor UseDirectly Use in Next Step Directly or Evaporate & Purify Monitor->UseDirectly Product Dimethyl Iminodiacetate UseDirectly->Product

Fmoc Deprotection Workflow

Conclusion

The judicious selection and application of an amine protecting group are paramount for the successful synthetic manipulation of this compound. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and deprotection conditions, providing the synthetic chemist with a versatile toolbox to navigate complex synthetic pathways. By understanding the chemical principles behind each strategy and adhering to the detailed protocols provided, researchers can confidently protect and deprotect the amine functionality of this valuable building block, paving the way for the efficient synthesis of a wide array of target molecules.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6935-6954.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Albericio, F., & Carpino, L. A. (1997). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Methods in enzymology, 289, 104-126.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. (n.d.). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Dr. KP. (2018, September 10). Protecting Groups in Organic Synthesis. YouTube. Retrieved from [Link]

  • Protection for the AMINE.pptx. (n.d.). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalysis for the synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews, 255(15-16), 1763-1785.
  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Arvidsson, P. I. (2007). Microwave assisted synthesis of N-protected amino acid esters.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Cbz Protection - Common Conditions. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Pearson, A. J., & Roush, W. R. (Eds.). (2002). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.
  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. Retrieved from [Link]

  • Hay, R. W., & Porter, L. J. (1967). The hydrolysis of α-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 127-132.
  • ResearchGate. (2025, August 5). Synthesis of Alkyl and Aryl Esters of N-Protected β-Homoamino Acids from N-Protected α-Aminodiazoketones. Retrieved from [Link]

  • Osanai, S., & Kishimoto, S. (2002). Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of oleo science, 51(10), 633-639.
  • 1 Protection Reactions. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Chalmers Research. (n.d.). Ester-based surfactants: Are they stable enough?. Retrieved from [Link]

  • Rózsa, D., Ábrányi-Balogh, P., & Keglevich, G. (2020).
  • Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]

Sources

Navigating the Reactivity of Dimethyl Iminodiacetate Hydrochloride: A Guide to Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block

Dimethyl iminodiacetate hydrochloride is a valuable and versatile reagent in organic synthesis. Its structure, featuring a secondary amine flanked by two methyl ester groups, provides a unique platform for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom serves as a nucleophilic center, readily reacting with a wide range of electrophiles. This reactivity allows for the construction of more complex molecules with applications spanning from pharmaceuticals to material science. This guide provides a detailed exploration of the reactions of this compound with common electrophiles, offering insights into reaction mechanisms and practical experimental protocols.

Core Reactivity: The Nucleophilic Nitrogen

The synthetic utility of this compound is primarily centered around the nucleophilicity of the secondary amine. The presence of the hydrochloride salt means that a base is required to deprotonate the ammonium species, thereby liberating the lone pair on the nitrogen and activating it for reaction with electrophiles. The choice of base and solvent is crucial and depends on the nature of the electrophile and the desired reaction outcome.

Reaction with Alkyl Halides: N-Alkylation

The reaction of dimethyl iminodiacetate with alkyl halides is a classic SN2 reaction, leading to the formation of N-alkylated products. This transformation is fundamental for introducing alkyl chains, which can modulate the steric and electronic properties of the final molecule.

Mechanism:

The reaction proceeds via a nucleophilic attack of the deprotonated amine on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Experimental Protocol: Synthesis of Trimethyl Nitrilotriacetate

This protocol details the N-methylation of dimethyl iminodiacetate using dimethyl sulfate, a potent methylating agent.

Materials:

  • This compound

  • Dimethyl sulfate (Caution: Highly toxic and carcinogenic)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in the chosen anhydrous solvent.

  • Add the base portion-wise with stirring. The amount of base should be sufficient to neutralize the hydrochloride and deprotonate the resulting secondary amine.

  • Cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred suspension. Monitor the reaction temperature to prevent excessive exotherm.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trimethyl nitrilotriacetate.

Table 1: Representative N-Alkylation Reactions

Alkyl HalideBaseSolventYield (%)
Methyl iodideK₂CO₃AcetonitrileHigh
Ethyl bromideEt₃NDMFGood
Benzyl chlorideK₂CO₃AcetonitrileHigh

Reaction with Acyl Chlorides and Anhydrides: N-Acylation

N-acylation of dimethyl iminodiacetate introduces an amide functionality, which is a common motif in biologically active molecules and polymers. Acyl chlorides and anhydrides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution.

Mechanism:

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate).

Experimental Protocol: Synthesis of N-Acetyl Dimethyl Iminodiacetate

Materials:

  • This compound

  • Acetyl chloride or acetic anhydride

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base and stir until the starting material is fully deprotonated.

  • Cool the solution to 0 °C.

  • Slowly add the acetyl chloride or acetic anhydride to the reaction mixture.

  • Allow the reaction to proceed at 0 °C for a specified time, monitoring its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by crystallization or column chromatography.

Reaction with Aldehydes and Ketones: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[1] The reaction of dimethyl iminodiacetate with aldehydes or ketones, in the presence of a reducing agent, leads to N-substituted derivatives.[1][2]

Mechanism:

The reaction proceeds in two main steps:

  • Formation of an iminium ion intermediate through the condensation of the amine with the carbonyl compound.[3]

  • Reduction of the iminium ion by a suitable reducing agent to form the final amine product.[2][3]

A key advantage of using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is its ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound, allowing for a one-pot reaction.[2][3]

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • A suitable solvent (e.g., methanol, 1,2-dichloroethane)

  • Acetic acid (to catalyze iminium ion formation)[4]

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask, dissolve the this compound and the carbonyl compound in the chosen solvent.[4]

  • Add a catalytic amount of acetic acid to the mixture.[4]

  • Stir the solution for a period to allow for the formation of the iminium ion.

  • Add the reducing agent portion-wise to the reaction mixture.[4]

  • Continue stirring at room temperature until the reaction is complete, as determined by an appropriate analytical technique.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the combined organic extracts with brine, dry over a drying agent, and concentrate.

  • Purify the residue by flash chromatography.

Table 2: Reductive Amination with Various Carbonyls

Carbonyl CompoundReducing AgentSolventYield (%)
BenzaldehydeNaBH₃CNMethanolGood
CyclohexanoneNaBH(OAc)₃1,2-DichloroethaneHigh
AcetoneNaBH₃CNMethanolModerate

Visualization of Reaction Pathways

Diagram 1: N-Alkylation of Dimethyl Iminodiacetate

N_Alkylation reagents Dimethyl Iminodiacetate + Alkyl Halide (R-X) + Base intermediate Deprotonated Amine (Nucleophile) reagents->intermediate Base product N-Alkyl Dimethyl Iminodiacetate intermediate->product Sɴ2 Attack on R-X Reductive_Amination start Mix Dimethyl Iminodiacetate, Carbonyl Compound, & Acetic Acid imine_formation Iminium Ion Formation start->imine_formation reduction Add Reducing Agent (e.g., NaBH₃CN) imine_formation->reduction product N-Substituted Iminodiacetate Ester reduction->product

Caption: Stepwise process of reductive amination.

Conclusion: A Gateway to Molecular Diversity

The reactions of this compound with electrophiles provide a robust and versatile toolkit for synthetic chemists. The ability to introduce a wide array of functional groups through N-alkylation, N-acylation, and reductive amination opens the door to the synthesis of a vast number of complex molecules. The derivatives of iminodiacetic acid are particularly significant for their metal-chelating properties, finding applications as inhibitors of metalloenzymes and in the development of diagnostic and therapeutic agents. [5]By understanding the principles behind these reactions and mastering the experimental protocols, researchers can effectively utilize this valuable building block to advance their scientific endeavors.

References

  • PubMed. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. J Pharm Sci. 1978 Oct;67(10):1434-6. Available at: [Link]

  • PubMed Central (PMC). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. 2020; 5(4): 1867–1877. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • YouTube. Reductive Amination. (2023-03-16). Available at: [Link]

  • Macmillan Group. Enantioselective Organocatalytic Reductive Amination. J. Am. Chem. Soc. 2005, 127, 50, 17656–17657. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available at: [Link]

  • ResearchGate. Facile Synthesis of Multivalent Nitrilotriacetic Acid (NTA) and NTA Conjugates for Analytical and Drug Delivery Applications. Bioconjugate Chemistry. 2002. 13(4). Available at: [Link]

  • PubMed. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications. Bioconjug Chem. 2002 Jul-Aug;13(4):755-61. Available at: [Link]

  • NSF Public Access Repository. Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. J. Org. Chem. 2023, 88, 18, 12064–12068. Available at: [Link]

  • Google Patents. Clean technique for producing nitrilotriacetic acid. CN102633663B.

Sources

Scale-up synthesis of compounds using Dimethyl iminodiacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scale-Up Synthesis of Chelating Agents Utilizing Dimethyl Iminodiacetate Hydrochloride

Introduction: Bridging Bench-Scale Discovery and Pilot-Scale Production

This compound (DMIA·HCl) is a pivotal intermediate in chemical synthesis, valued for its role as a precursor to a wide array of organic compounds, particularly sophisticated chelating agents like nitrilotriacetic acid (NTA) and its derivatives.[1][2][3] These agents are indispensable in applications ranging from pharmaceuticals and drug delivery to industrial water treatment and analytical chemistry.[4][5] While laboratory-scale synthesis provides proof-of-concept, the transition to pilot or industrial-scale production introduces significant challenges in heat management, mass transfer, and process safety that are often non-linear and require a fundamental shift in experimental design.[6]

This guide provides a comprehensive framework for the scale-up synthesis of compounds using DMIA·HCl. Moving beyond a simple recitation of steps, we delve into the causality behind critical process parameters, offering a self-validating protocol for the synthesis of an N-substituted iminodiacetate ester, a common precursor to advanced chelating agents. This document is intended for researchers, process chemists, and drug development professionals tasked with translating bench-top procedures into robust, scalable, and safe manufacturing processes.

Part 1: Foundational Chemistry and Mechanistic Considerations

A robust scale-up strategy begins with a thorough understanding of the underlying chemical transformations. The primary synthesis of DMIA·HCl itself from iminodiacetic acid is an instructive example of a reaction that requires careful control, even at the bench scale.

Synthesis of this compound

The most common and high-yielding laboratory method for preparing DMIA·HCl is the esterification of iminodiacetic acid using methanol in the presence of thionyl chloride (SOCl₂).[1][7]

Mechanism Rationale: Thionyl chloride serves a dual purpose. It reacts with methanol to form methyl chlorosulfite, which then protonates the carboxylic acid groups of iminodiacetic acid, activating them for nucleophilic attack by methanol. Concurrently, SOCl₂ is a powerful dehydrating agent, reacting with any trace water to produce gaseous HCl and SO₂, driving the equilibrium towards the ester product.[1] Cooling the methanol to -10 °C or below before the slow, controlled addition of SOCl₂ is critical to mitigate the highly exothermic nature of the initial reaction and prevent uncontrolled temperature spikes.[1][7] The reaction is typically allowed to warm to room temperature and stirred for an extended period to ensure complete conversion, with yields often exceeding 80%.[7]

G IDA Iminodiacetic Acid Reaction Esterification (-10°C to 20°C) IDA->Reaction MeOH Methanol (Excess) MeOH->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Slow Addition Product Dimethyl Iminodiacetate Hydrochloride (DMIA·HCl) (Crystalline Solid) Reaction->Product Crystallization

Caption: Synthesis of DMIA·HCl via Thionyl Chloride-Mediated Esterification.

DMIA·HCl as a Synthetic Building Block

DMIA·HCl is a versatile precursor primarily due to the secondary amine, which can be readily functionalized. It is a key starting material for synthesizing N-substituted iminodiacetic acid derivatives, which form the backbone of many powerful chelating agents. For example, a new synthesis of N-(2,6-dimethylphenylcarbamoyl-methyl) iminodiacetic acid was developed directly from nitrilotriacetic acid, showcasing the importance of this structural motif.[8]

Part 2: Critical Parameters for Successful Scale-Up

Scaling a chemical synthesis from grams to kilograms is not merely about using larger flasks and more reagents. The physical and chemical dynamics change dramatically, demanding rigorous engineering controls.

  • Heat Management: Laboratory calorimetry reveals that the initial addition of thionyl chloride for DMIA·HCl synthesis has a significant heat of reaction (ΔH ≈ −360 kJ mol⁻¹).[1] On a large scale, this exotherm can easily lead to a runaway reaction. Pilot-scale reactors must utilize external recirculation loops with chilled brine and high-surface-area jacketed vessels to maintain a narrow temperature range (e.g., ΔT < 5 °C).[1]

  • Mass Transfer and Mixing: A magnetic stir bar is insufficient for multi-liter volumes. Inefficient mixing in large reactors leads to localized "hot spots" and concentration gradients, promoting side reactions and reducing yield. For the viscous slurries that can form during the precipitation of DMIA·HCl, helical ribbon agitators have been shown to be more power-efficient than standard Rushton turbines.[1]

  • Reagent Addition Control: The rate of reagent addition is a critical control parameter at scale. Slow, subsurface addition of reactive reagents via a dip tube is often preferred to surface addition, as it promotes rapid mixing and heat dissipation, preventing localized overheating at the point of addition.

  • Safety and Handling: A thorough hazard and risk assessment is non-negotiable before any scale-up operation.[6] DMIA·HCl and its precursors require handling in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection where dusts may be generated.[9][10] All equipment should be properly grounded to prevent fire from electrostatic discharge.[9]

Part 3: Scale-Up Protocol: Synthesis of Diethyl N-benzyliminodiacetate

This protocol details the N-alkylation of iminodiacetic acid diethyl ester (a close analogue of the dimethyl ester, chosen for its well-documented procedures) as a representative example of functionalizing the core iminodiacetate structure at a pilot scale. The principles are directly transferable to DMIA·HCl. The procedure is adapted from established methods for synthesizing related structures.[11][12]

Hazard and Safety Assessment
  • Iminodiacetic Acid Esters: May cause skin and eye irritation. Avoid inhalation of dust.[10]

  • Benzyl Bromide: Lachrymator. Highly toxic and corrosive. Handle only in a certified chemical fume hood with appropriate PPE (neoprene gloves, chemical splash goggles, face shield).

  • Potassium Carbonate: Irritant. Avoid dust inhalation.

  • Acetonitrile: Flammable liquid and vapor. Toxic if swallowed or inhaled.

  • Process Hazard: The reaction is exothermic upon addition of the alkylating agent. The quench step with water can also be exothermic. Ensure adequate cooling capacity is available and that emergency quench/venting procedures are in place.

Equipment and Materials
  • 20 L jacketed glass reactor with overhead stirring (helical or anchor agitator), reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/cooling circulator connected to the reactor jacket.

  • Addition funnel or pump for controlled liquid addition.

  • Filter-dryer or large Büchner funnel and vacuum oven.

  • Appropriate PPE for all personnel.

Step-by-Step Procedure
  • Reactor Setup and Inerting: Assemble and leak-test the 20 L reactor. Purge the vessel with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Charge: Charge the reactor with Diethyl iminodiacetate (1.00 kg, 5.29 mol, 1.0 equiv) and anhydrous potassium carbonate (1.83 kg, 13.2 mol, 2.5 equiv). Add anhydrous acetonitrile (10 L).

    • Causality: Potassium carbonate is the base used to deprotonate the secondary amine, activating it for nucleophilic attack. Acetonitrile is a suitable polar aprotic solvent. A 2.5-fold excess of the base ensures complete deprotonation and neutralizes the HBr byproduct.

  • Initial Stirring and Temperature Control: Begin agitation at 150-200 RPM to ensure good suspension of the solids. Set the jacket temperature to 20 °C.

  • Controlled Addition of Alkylating Agent: Slowly add Benzyl Bromide (0.99 kg, 5.76 mol, 1.09 equiv) to the reactor via an addition pump over 2-3 hours.

    • Causality: Slow addition is critical to control the reaction exotherm. The internal temperature should be carefully monitored and maintained below 30 °C by adjusting the addition rate or jacket temperature. A slight excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction and Monitoring (In-Process Control): Once the addition is complete, heat the reaction mixture to 40-45 °C and stir for 12-18 hours.

    • Trustworthiness: Monitor the reaction progress by taking small, quenched aliquots every 2-4 hours for analysis by TLC or HPLC. The reaction is complete when the starting iminodiacetate is consumed (<1% remaining). This IPC validates the reaction endpoint, preventing unnecessary heating or premature work-up.

  • Cooling and Filtration: Cool the reaction mixture to 15 °C. Filter the slurry through a filter press or large Büchner funnel to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with acetonitrile (2 x 1 L).

  • Solvent Removal: Combine the filtrate and washes and transfer to a rotary evaporator. Concentrate the solution under reduced pressure to remove the bulk of the acetonitrile.

  • Work-up: Dilute the resulting oil with ethyl acetate (8 L) and wash with water (3 x 4 L) and then brine (1 x 4 L).

    • Causality: The water washes remove any remaining inorganic salts, and the brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil.

  • Purification (Optional): If required, the crude oil can be purified by vacuum distillation to yield Diethyl N-benzyliminodiacetate as a clear, colorless to pale yellow oil.

G Start Start Setup Reactor Setup & Inerting Start->Setup Charge Charge Reagents: - DMIA Analogue - K₂CO₃ - Acetonitrile Setup->Charge Addition Slow Addition of Benzyl Bromide (T < 30°C) Charge->Addition React Heat to 45°C Stir 12-18h Addition->React IPC In-Process Control: Monitor by HPLC/TLC React->IPC Every 2-4h IPC->React Incomplete Workup Cool, Filter Salts Solvent Swap Aqueous Wash IPC->Workup Complete Isolate Dry & Concentrate Under Vacuum Workup->Isolate Product Purified Product Isolate->Product End End Product->End

Caption: Experimental workflow for the N-alkylation of an iminodiacetate ester.

Part 4: Data and Troubleshooting

Successful scale-up relies on understanding the relationship between process variables and outcomes.

Table 1: Key Parameters and Expected Impact
ParameterRange / SettingImpact on YieldImpact on PurityRationale
Base Equiv. (K₂CO₃) 2.2 - 2.5HighNeutralEnsures complete deprotonation for reaction; excess is easily removed.
Addition Temp. 20 - 30 °COptimalHighMinimizes side reactions (e.g., quaternization) by controlling the exotherm.
Addition Temp. > 40 °CLowerLowerIncreased rate of side product formation.
Reaction Temp. 40 - 50 °CHighHighDrives reaction to completion in a reasonable timeframe.
Reaction Temp. > 60 °CLowerLowerPotential for product degradation or increased side reactions.
Agitation Speed 150 - 250 RPMHighHighEnsures good mixing for efficient heat and mass transfer.
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Stalled Reaction 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Impure starting materials.1. Use freshly dried K₂CO₃.2. Verify internal temperature probe is accurate; increase jacket temp if needed.3. Analyze starting materials for purity.
Low Yield 1. Incomplete reaction.2. Loss of product during work-up (emulsions).3. Side reaction (e.g., over-alkylation).1. Extend reaction time, re-verify with IPC.2. Add brine during aqueous wash to break emulsions.3. Lower reaction temperature; ensure slow addition of alkylating agent.
Product is Dark/Impure 1. Reaction temperature was too high.2. Oxygen present in the reactor.3. Extended reaction time at elevated temp.1. Improve temperature control protocols.2. Ensure a robust nitrogen purge and positive pressure throughout.3. Use IPC to stop the reaction as soon as it is complete.

Conclusion

The successful scale-up of syntheses involving this compound is a multidisciplinary challenge that requires a deep understanding of chemical principles, reaction engineering, and process safety. By focusing on critical parameters such as heat management, mixing efficiency, and controlled reagent addition, and by integrating self-validating in-process controls, researchers can effectively translate small-scale laboratory successes into robust and reliable pilot-scale productions. This systematic approach not only ensures the desired yield and purity but also establishes a foundation of safety and reproducibility essential for drug development and manufacturing.

References

  • Title: Buy this compound | 39987-25-2 - Smolecule Source: Smolecule URL
  • Title: GHS 11 (Rev.11)
  • Title: US3833650A - Preparation of nitrilotriacetic acid - Google Patents Source: Google Patents URL
  • Title: Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis of iminodiacetic acid - PrepChem.com Source: PrepChem.com URL: [Link]

  • Title: Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking Source: International Journal of Current Microbiology and Applied Sciences URL: [Link]

  • Title: Analysis of Synthesis of Heavy Metal Chelating Agent with Four Chelating Groups Source: International Journal of Research Publication and Reviews URL: [Link]

  • Title: Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat - NSF Public Access Repository Source: NSF Public Access Repository URL: [Link]

  • Title: Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide - API Manufacturer-ZCPC Source: API Manufacturer-ZCPC URL: [Link]

  • Title: Facile Synthesis of Multivalent Nitrilotriacetic Acid (NTA) and NTA Conjugates for Analytical and Drug Delivery Applications - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs - PubMed Source: PubMed URL: [Link]

  • Title: Nitrilotriacetic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1.3.1 Introduction - American Chemical Society Source: American Chemical Society URL: [Link]

Sources

Dimethyl Iminodiacetate Hydrochloride: A Versatile Reagent for Incorporating Chelating and Scaffolding Moieties in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides detailed application notes and protocols for the use of Dimethyl Iminodiacetate Hydrochloride in solid-phase synthesis. Primarily utilized as a bifunctional building block, this reagent enables the straightforward introduction of N,N-bis(carboxymethyl)amine moieties onto resin-bound molecules. This functionality is critical for applications ranging from the development of metal-chelating agents and peptidomimetics to the construction of branched scaffolds for drug discovery and materials science. This document outlines the reagent's properties, core synthetic principles, step-by-step experimental protocols, and key safety considerations, offering researchers a comprehensive resource for leveraging this versatile compound in their solid-phase organic synthesis (SPOS) workflows.

Introduction and Reagent Overview

Solid-phase synthesis has revolutionized the construction of complex molecules by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1][2] The selection of appropriate building blocks is paramount to the success of any solid-phase strategy. This compound, a stable, crystalline solid, serves as a valuable precursor to iminodiacetic acid (IDA), a well-known tridentate chelating agent. Its integration into solid-phase synthesis provides a robust method for installing a key functional scaffold that can be further elaborated or used directly for its inherent properties.

The primary utility of this reagent lies in its secondary amine, which can act as a nucleophile to couple with an electrophilic site on a resin-bound substrate. Following coupling, the two methyl ester groups can be readily hydrolyzed under basic conditions to reveal a di-carboxylic acid functionality. This transformation is typically performed on the solid support before the final cleavage of the target molecule.[3]

Physicochemical and Handling Properties

Proper handling and storage are essential for maintaining the integrity and reactivity of the reagent. The compound is an amine salt and should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5]

PropertyValueSource(s)
CAS Number 39987-25-2[6]
Molecular Formula C₆H₁₂ClNO₄[5]
Molecular Weight 197.62 g/mol [5][6]
Appearance White to off-white crystalline powder
Melting Point ~170 °C (decomposition)[5]
Purity Typically ≥98.0%[6]
Synonyms Iminodiacetic acid dimethyl ester hydrochloride; DiMethyl 2,2'-azanediyldiacetate hydrochloride[5]
Safety and Handling Precautions

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard StatementPrecautionary MeasuresSource(s)
H315: Causes skin irritationP280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[5][7]
H319: Causes serious eye irritationP280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7]
H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[5]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, dust mask (N95 or equivalent).[8]
Storage Store in a dry, cool, well-ventilated place. Keep container tightly closed.[4][5]

Principle of Application in Solid-Phase Synthesis

The core application involves a two-stage process performed on the solid support: (1) Nucleophilic Coupling of the secondary amine to a resin-bound substrate, and (2) On-Resin Saponification of the methyl esters to unmask the diacid functionality. This strategy is compatible with a wide range of solid supports and linker technologies commonly used in peptide and small molecule synthesis.

General Synthetic Workflow

The overall process begins with a suitable resin-bound starting material, which is then elaborated using the this compound reagent.

G Resin 1. Start with Functionalized Resin Swell 2. Swell Resin (e.g., DMF, DCM) Resin->Swell Couple 3. Couple Dimethyl Iminodiacetate HCl (Base-mediated) Swell->Couple Wash1 4. Wash Excess Reagents Couple->Wash1 Hydrolyze 5. On-Resin Ester Hydrolysis (e.g., LiOH) Wash1->Hydrolyze Wash2 6. Wash & Neutralize Hydrolyze->Wash2 Cleave 7. Cleave Product from Resin (e.g., TFA Cocktail) Wash2->Cleave Isolate 8. Isolate Final Product Cleave->Isolate

Figure 1: General workflow for incorporating an iminodiacetate moiety onto a solid support.
The Chemical Transformation

The versatility of this reagent stems from its ability to react with various electrophilic centers, such as alkyl halides or sulfonyl esters, that are anchored to the solid phase. The reaction requires a non-nucleophilic base to first neutralize the hydrochloride salt and then to facilitate the nucleophilic attack of the secondary amine.

reaction_scheme resin Resin-Linker-CH₂-X plus1 + reagent HN(CH₂COOCH₃)₂ · HCl intermediate Resin-Linker-CH₂-N(CH₂COOCH₃)₂ reagent->intermediate 1. DIPEA, DMF (Coupling) hydrolyzed Resin-Linker-CH₂-N(CH₂COOH)₂ intermediate->hydrolyzed 2. LiOH, THF/H₂O (Hydrolysis) cleaved Product-CH₂-N(CH₂COOH)₂ hydrolyzed->cleaved 3. TFA / Scavengers (Cleavage)

Figure 2: Representative chemical scheme for coupling, hydrolysis, and cleavage.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific resin loading and substrate. These protocols assume the starting material is a resin functionalized with an appropriate electrophile (e.g., a bromoacetylated amine on Rink Amide resin).

Protocol 1: Coupling of this compound

This procedure details the attachment of the reagent to a resin-bound alkyl halide.

Materials:

  • Resin-bound substrate (e.g., Bromoacetyl-Rink Amide Resin), pre-swollen in DMF (0.1 mmol)

  • This compound (10 eq., 198 mg, 1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (25 eq., 435 µL, 2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel (e.g., fritted syringe)

Procedure:

  • Resin Preparation: Place the pre-swollen resin (0.1 mmol) into a solid-phase synthesis vessel. Drain the swelling solvent.

  • Reagent Solution Preparation: In a separate vial, dissolve this compound (198 mg) in anhydrous DMF (2 mL).

  • Base Addition: To the reagent solution, add DIPEA (435 µL). Mix gently.

    • Scientist's Note: A significant excess of DIPEA is used first to neutralize the hydrochloride salt (1 eq.) and then to act as a proton scavenger during the nucleophilic substitution reaction (at least 1 eq.). The additional excess helps drive the reaction to completion. DIPEA is chosen as it is a bulky, non-nucleophilic base that will not compete with the reagent in reacting with the electrophilic resin.[1]

  • Coupling Reaction: Add the entire reagent/base solution to the resin. Seal the vessel and agitate at room temperature for 12-18 hours.

    • Rationale: The reaction is typically run overnight to ensure maximum coupling efficiency, especially as the resin-bound substrate can present steric hindrance.

  • Washing: After the reaction period, drain the vessel. Wash the resin sequentially with:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

    • Rationale: Thorough washing is a cornerstone of solid-phase synthesis.[2] It removes all soluble excess reagents and byproducts (diisopropylammonium salts), ensuring the purity of the resin-bound product for the next step.

  • Final Wash and Drying: Perform a final wash with DCM (2 x 5 mL) and gently dry the resin under a stream of nitrogen. The resin is now ready for the hydrolysis step.

Protocol 2: On-Resin Hydrolysis of Methyl Esters (Saponification)

This procedure converts the resin-bound dimethyl ester to the corresponding diacid.

Materials:

  • Resin from Protocol 1 (0.1 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (20 eq., 84 mg, 2.0 mmol)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 10% (v/v) Acetic Acid in DMF (for neutralization)

  • DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin from the previous step in 3 mL of THF for 30 minutes.

  • Hydrolysis Solution: In a separate vial, dissolve LiOH·H₂O (84 mg) in a mixture of THF (3 mL) and deionized water (1 mL).

  • Hydrolysis Reaction: Drain the swelling solvent from the resin and add the LiOH solution. Agitate the mixture at room temperature for 4-6 hours.

    • Scientist's Note: The THF/water solvent system is crucial. THF swells the polystyrene-based resin, allowing the aqueous LiOH to access the ester groups throughout the polymer matrix.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with:

    • THF/Water (1:1) (3 x 5 mL)

    • Water (3 x 5 mL)

    • DMF (3 x 5 mL)

  • Neutralization: Add 5 mL of 10% acetic acid in DMF to the resin and agitate for 5 minutes. Drain and repeat once more.

    • Rationale: This step neutralizes any residual base and protonates the newly formed carboxylate salts to the free carboxylic acids.

  • Final Washing: Wash the resin sequentially to remove all salts and acids:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • MeOH (3 x 5 mL)

  • Drying: Dry the resin thoroughly under high vacuum for at least 4 hours. The resin is now ready for cleavage.

Protocol 3: Cleavage and Deprotection

This procedure releases the final N-substituted iminodiacetic acid product from the solid support. The choice of cleavage cocktail depends on the linker and any other protecting groups present on the molecule. This protocol assumes a standard acid-labile Rink Amide linker.

Materials:

  • Dried resin from Protocol 2 (0.1 mmol)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry resin in a reaction vessel.

  • Cleavage: Add 2 mL of the cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.

    • Scientist's Note: TIS and water act as scavengers to trap reactive cations generated during the cleavage of linkers and any acid-labile side-chain protecting groups, preventing side reactions with the product.

  • Product Collection: Filter the resin and collect the filtrate in a clean centrifuge tube. Wash the resin twice with 0.5 mL of fresh TFA, combining the filtrates.

  • Precipitation: Add the combined filtrate dropwise to 10 mL of cold diethyl ether. A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the pellet twice with cold ether.

  • Drying: Dry the crude product pellet under vacuum to yield the final compound. Further purification can be performed using techniques like reverse-phase HPLC.

Applications and Future Perspectives

The successful incorporation of the iminodiacetic acid moiety onto a solid support opens numerous avenues for research and development:

  • Metal Chelators: The resulting diacid is a potent chelator for various metal ions. These resin-bound chelators can be used for metal scavenging or as solid-phase catalysts.[9] Peptides or small molecules functionalized with this moiety are explored for in-vivo metal sequestration or as contrast agents.

  • Peptidomimetics and Scaffolds: The diacid serves as an excellent branching point. Each carboxylic acid can be coupled to an amine, effectively creating a divergent scaffold for building combinatorial libraries of complex molecules.[3]

  • Affinity Chromatography: Immobilized IDA-metal complexes (e.g., Ni-IDA) are widely used in immobilized metal affinity chromatography (IMAC) for the purification of histidine-tagged proteins. This reagent allows for the custom synthesis of novel IMAC supports.

The protocols described herein provide a reliable and adaptable foundation for scientists to explore these applications and develop novel functional molecules using this compound as a key synthetic building block.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 39987-25-2 Name: this compound. Retrieved from XiXisys website. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from DilunBio website. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec website. [Link]

  • Tunoori, A. R., et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 21(3), 343. [Link]

  • Al-Qahtani, M., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 8, 101456. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Sørensen, M. A., et al. (2024). Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters in Models as Well as of PNAzyme-RNA Bulges. International Journal of Molecular Sciences, 25(9), 4991. [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from ATDBio website. [Link]

Sources

Application Notes & Protocols: Catalytic Applications of Dimethyl Iminodiacetate Hydrochloride Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Iminodiacetate Ligand Framework in Catalysis

Iminodiacetic acid (IDA) and its derivatives, such as dimethyl iminodiacetate, represent a cornerstone in coordination chemistry.[1][2] The power of the iminodiacetate ligand lies in its ability to act as a versatile tridentate chelating agent, binding to metal ions through its central nitrogen atom and two carboxylate oxygen atoms.[1] This coordination forms two highly stable five-membered chelate rings, a structural motif that imparts significant thermodynamic stability to the resulting metal complexes due to the chelate effect.[1] While primarily tridentate, IDA can adopt other coordination modes, offering flexibility in catalyst design.[1]

Dimethyl iminodiacetate hydrochloride is a common and accessible precursor for synthesizing these powerful ligands. Through straightforward chemical transformations, it can be converted into the iminodiacetate dianion, which readily forms stable, well-defined complexes with a wide array of transition metals. These complexes are not merely structurally interesting; their unique electronic and steric properties make them highly effective catalysts in a range of important organic transformations. This guide provides an in-depth exploration of their synthesis and application in key catalytic processes, complete with detailed, field-tested protocols.

Visualizing the Core Ligand Structure

The fundamental coordinating power of the iminodiacetate (IDA) ligand is best understood visually. The diagram below illustrates the typical tridentate chelation to a generic metal center (M), forming the stable dual-ring structure that is the basis for its catalytic potential.

LigandChelation cluster_ligand Iminodiacetate Ligand M M N N M->N Coordination Bond O1 O M->O1 O2 O M->O2 C1 CH₂ N->C1 C3 CH₂ N->C3 C2 C=O C1->C2 C2->O1 C4 C=O C3->C4 C4->O2

Caption: Tridentate coordination of the iminodiacetate ligand to a metal center (M).

Application I: Copper-Catalyzed Oxidation of Alkanes

The selective oxidation of C-H bonds in alkanes is a challenging yet highly valuable transformation in chemical synthesis. Copper complexes derived from iminodiacetate ligands have demonstrated notable catalytic activity for the oxidation of cyclohexane to industrially important products, cyclohexanol and cyclohexanone, under mild conditions.[3]

Mechanistic Insight

The catalytic activity of these copper(II) iminodiacetate complexes stems from their structural features. The type of ligand and the geometry of the complex play a critical role in its performance.[3] In many cases, weakly coordinated axial ligands, such as water molecules, can dissociate from the copper center during the reaction. This dissociation creates a coordinatively unsaturated and highly reactive copper species, which is the active catalyst.[3] For dimeric or polymeric complexes, the formation of binuclear copper active centers can lead to enhanced catalytic activity compared to mononuclear species.[3]

Performance Data

The table below summarizes the catalytic performance of various copper-iminodiacetate complexes in the oxidation of cyclohexane, demonstrating the influence of the complex's structure on yield.

Catalyst PrecursorDescriptionOverall Yield (%)[3]
Complex 1 Mononuclear Cu(II) with coordinated water~25%
Complex 2 Mononuclear Cu(II) with steric hindrance~18%
Complex 4 derivative Dinuclear Cu(II) active center~31%
Experimental Protocol: Catalytic Oxidation of Cyclohexane

This protocol describes a general procedure for the oxidation of cyclohexane using a prepared Cu(II)-iminodiacetate complex as the catalyst precursor.

Materials:

  • Cu(II)-iminodiacetate complex (synthesized separately)

  • Cyclohexane (substrate)

  • Acetonitrile (solvent)

  • Hydrogen peroxide (30% aq. solution, oxidant)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Gas chromatograph (GC) for analysis

  • Round-bottom flask with magnetic stirrer and condenser

Procedure:

  • Reactor Setup: In a 50 mL round-bottom flask, add the Cu(II)-iminodiacetate catalyst precursor (e.g., 0.02 mmol).

  • Solvent and Substrate Addition: Add 10 mL of acetonitrile followed by 5 mmol of cyclohexane.

  • Initiation: Begin vigorous stirring and add 5 mmol of 30% hydrogen peroxide to the mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and allow it to react for a specified time (e.g., 4 hours) under reflux.

  • Quenching and Work-up: After the reaction period, cool the flask in an ice bath. Quench any remaining peroxide by carefully adding a small amount of sodium sulfite solution until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 15 mL).

  • Drying and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and analyze the resulting solution by Gas Chromatography (GC) to determine the conversion and yield of cyclohexanol and cyclohexanone.

Application II: Heterogeneous Catalysis in C-C Bond Formation

The formation of carbon-carbon bonds is central to organic synthesis. While homogeneous palladium catalysts are famous for cross-coupling, heterogeneous catalysts are highly sought after for their ease of separation and recyclability. Mixed-metal coordination polymers incorporating iminodiacetate ligands have emerged as robust, recyclable catalysts for reactions like the Morita-Baylis-Hillman (MBH) reaction.[4]

Catalyst System: Mixed-Metal Cu/Mn-IDA Coordination Polymer

A one-dimensional coordination polymer, Cu/Mn-IDA, has been successfully applied as a heterogeneous catalyst for the MBH reaction between aldehydes and activated alkenes.[4] This catalyst is notable for its room-temperature synthesis, stability, and performance. The synergy between the copper and manganese centers within the polymer framework is believed to be key to its activity. The catalyst's recyclability is a significant advantage, maintaining its performance for at least four catalytic cycles.[4]

MBH_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Analysis cluster_recycle Catalyst Recycling cat_prep Synthesize/Acquire Cu/Mn-IDA Catalyst setup Combine Catalyst, Reagents, and Solvent in Reactor cat_prep->setup reagents Prepare Aldehyde, Activated Alkene, and DABCO Promoter reagents->setup react Stir at Room Temp (Monitor by TLC/GC) setup->react filter Filter to Recover Heterogeneous Catalyst react->filter purify Purify Filtrate (Column Chromatography) filter->purify wash Wash Recovered Catalyst with Solvent filter->wash analyze Characterize Product (NMR, MS) purify->analyze reuse Dry and Reuse in Next Cycle wash->reuse

Caption: General workflow for a heterogeneous MBH reaction and catalyst recycling.

Experimental Protocol: Morita-Baylis-Hillman Reaction

This protocol is adapted from the reported procedure for the Cu/Mn-IDA catalyzed MBH reaction.[4]

Materials:

  • Cu/Mn-IDA coordination polymer catalyst

  • Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)

  • Activated alkene (e.g., methyl acrylate)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (promoter/co-catalyst)

  • Suitable solvent (e.g., Dichloromethane or Acetonitrile)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the Cu/Mn-IDA catalyst (22 mol%), and DABCO (100 mol%).

  • Reagent Addition: Add the solvent (2 mL) followed by the activated alkene (1.2 mmol).

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.[4]

  • Catalyst Recovery: Upon completion, add a solvent like ethyl acetate and filter the mixture through a pad of Celite to recover the solid, heterogeneous Cu/Mn-IDA catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure MBH adduct. Yields can reach up to 87% depending on the aldehyde used.[4]

Application III: Prospective Role in Ring-Opening Polymerization (ROP)

While specific examples using dimethyl iminodiacetate complexes were not prominent in the initial search, the fundamental properties of these complexes make them excellent candidates for use in coordination-insertion Ring-Opening Polymerization (ROP). ROP is a powerful method for synthesizing biodegradable polymers like polylactide (PLA) and polycaprolactone (PCL).[5][6]

Rationale for Application

The precise control over polymer molecular weight and architecture in ROP is often achieved using well-defined metal-alkoxide initiators. The catalytic cycle involves the coordination of a cyclic monomer (like lactide) to the metal center, followed by nucleophilic attack from the initiator, leading to ring-opening and chain propagation.

An iminodiacetate ligand could provide the ideal environment for a catalytically active metal center (e.g., Al, Zn, Sn) by:

  • Stabilizing the Metal Center: The tridentate chelation creates a stable complex, preventing unwanted side reactions.

  • Tuning Reactivity: The substituents on the iminodiacetate backbone could be modified to fine-tune the electronic and steric properties of the catalyst, thereby controlling the rate and selectivity of the polymerization.[5]

  • Facilitating Initiation: The synthesis of a metal-iminodiacetate complex bearing an initiating group (e.g., an alkoxide) would create a single-component catalyst/initiator system capable of producing polymers with defined end-groups.[6]

Conceptual Catalytic Cycle for ROP

The diagram below illustrates a conceptual catalytic cycle for the ROP of a cyclic ester (e.g., lactide) initiated by a metal-alkoxide complex supported by an iminodiacetate ligand.

ROP_Cycle A 1. Active Catalyst [IDA]-M-OR B 2. Monomer Coordination A->B + Monomer C 3. Nucleophilic Attack & Ring-Opening B->C Intramolecular Attack D 4. Propagating Species [IDA]-M-O-Polymer C->D Chain Growth D->B + Monomer (Propagation)

Caption: Conceptual catalytic cycle for iminodiacetate-metal complex in ROP.

This prospective application highlights the untapped potential of this compound complexes. By leveraging the principles of coordination chemistry, researchers can design novel, highly efficient catalysts for polymer synthesis, expanding the utility of this versatile ligand scaffold.

References

  • Cai, H. et al. (2018). 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. Molecules, 23(11), 2948. Available at: [Link]

  • Silva, A. A. et al. (2021). Mixed-Metal Cu-Mn iminodiacetate coordination polymer as heterogeneous catalyst for Morita-Baylis-Hillman reactions. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Formation mechanism of disodium iminodiacetate. Available at: [Link]

  • Wang, X. et al. (2023). Homogeneous base catalyst with high activity and stability for synthesis of dimethyl carbonate by transesterification. Scientific Reports. Available at: [Link]

  • Bényei, A. et al. (2023). Interaction between [(η6-p-cym)M(H2O)3]2+ (MII = Ru, Os) or [(η5-Cp*)M(H2O)3]2+ (MIII = Rh, Ir) and Phosphonate Derivatives of Iminodiacetic Acid: A Solution Equilibrium and DFT Study. International Journal of Molecular Sciences. Available at: [Link]

  • Oliviero, L. et al. (2020). The stepwise interaction of iminodiacetic acid (IDA) functional groups with divalent metal cations. ResearchGate. Available at: [Link]

  • Taran, F. et al. (2010). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Diesters. The Journal of Organic Chemistry. Available at: [Link]

  • LCPO - Organic Polymer Chemistry Laboratory. Catalysis and activation. Available at: [Link]

  • Balaraman, E. & Gunanathan, C. (2017). Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. Catalysts. Available at: [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • Western Oregon University. Chapter 7: Catalytic Mechanisms of Enzymes. Available at: [Link]

  • Gorin, D. J. & Toste, F. D. (2007). Ligand Effects in Homogeneous Au Catalysis. Nature. Available at: [Link]

  • Montgomery, J. et al. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Chemistry. Available at: [Link]

  • Wang, Z. et al. (2021). A Review of Catalysts for Synthesis of Dimethyl Carbonate. Catalysts. Available at: [Link]

  • Bellina, F. & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]

  • Bagley, M. C. et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Fuchs, C. et al. (2018). Polyesteracetals via TBD Catalyzed Ring‐Opening Polymerization. Macromolecular Rapid Communications. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

Sources

Application Notes and Protocols: Monitoring Reaction Progress of Dimethyl Iminodiacetate Hydrochloride by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

In the realm of pharmaceutical research and drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. Dimethyl iminodiacetate hydrochloride (DMIA HCl), a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and chelating agents, is no exception.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of reactions involving DMIA HCl.

DMIA HCl is a white to off-white crystalline powder with a molecular formula of C₆H₁₂ClNO₄ and a molecular weight of 197.62 g/mol .[1][2] It is typically synthesized via the esterification of iminodiacetic acid with methanol, followed by acidification with hydrochloric acid.[1][3] Understanding the consumption of starting materials and the formation of products in real-time is crucial for determining reaction endpoints and preventing the formation of impurities.

This document will delve into the principles, protocols, and practical considerations for employing both TLC and LC-MS, offering a comparative analysis to guide the user in selecting the most appropriate technique for their specific needs.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

TLC is a simple, rapid, and cost-effective chromatographic technique that is exceptionally well-suited for the qualitative monitoring of reaction progress.[4][5] It operates on the principle of differential adsorption, where components of a mixture are separated based on their affinity for the stationary phase (typically silica gel) and the mobile phase.[4]

The "Why": Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the most common stationary phase for TLC due to its polarity, which allows for good separation of polar compounds like amino acid derivatives.[4] DMIA HCl, being a polar molecule, will interact strongly with the silica gel.

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a polar and a less polar solvent is often used to modulate the retention factor (Rf) of the compounds of interest.[6] The goal is to have the starting material and product spots well-separated on the TLC plate.[6][7] For DMIA HCl and its potential reaction products, a common starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent such as ethyl acetate.[8]

  • Visualization: Since DMIA HCl and many of its derivatives are colorless, a visualization agent is required to see the separated spots.[4] Several methods can be employed:

    • UV Light (254 nm): If the compounds contain a UV-active chromophore, they will appear as dark spots on a fluorescent green background when the TLC plate (impregnated with a fluorescent indicator) is viewed under UV light.[9][10]

    • Iodine Vapor: Iodine reversibly stains many organic compounds, appearing as brown spots.[9] This method is non-destructive but the spots may fade over time.[9]

    • Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that reacts with many functional groups, producing yellow-brown spots on a purple background.[11] It is a versatile and sensitive universal stain.[11]

    • Ninhydrin Stain: This reagent is highly specific for primary and secondary amines and amino acids, producing characteristic purple or reddish spots upon heating.[4][12][13] This is an excellent choice for visualizing DMIA HCl and related amine-containing compounds.[12]

Experimental Workflow: A Self-Validating System

The following diagram outlines the logical flow for monitoring a reaction using TLC.

Caption: Workflow for reaction monitoring by TLC.

Detailed Protocol for TLC Analysis

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., Ethyl acetate/Hexane mixture)

  • Visualization agent (e.g., Ninhydrin solution, Potassium permanganate solution)

  • Heat gun or hot plate

  • Reaction mixture, starting material standard

Procedure:

  • Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber with solvent vapors. Close the lid and allow it to equilibrate for at least 10-15 minutes.[4]

  • Plate Preparation: Using a pencil, gently draw a faint baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[7]

  • Sample Spotting:

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.

    • Apply a spot of the reaction mixture to the "Rxn" lane.

    • For the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[7]

  • Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to ascend the plate.[6]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood. A gentle stream of air or a heat gun can be used to expedite drying.

  • Visualization:

    • UV Light: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[9]

    • Staining: Dip the plate into the chosen staining solution (e.g., ninhydrin or KMnO₄) using forceps, or spray the plate evenly.[9][13] Heat the plate gently with a heat gun until colored spots appear.[4][12]

  • Interpretation: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is progressing.[6] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[7]

Data Summary Table for TLC:

ParameterRecommended Setting/ReagentRationale
Stationary Phase Silica Gel 60 F254Good for separating polar compounds. The fluorescent indicator allows for UV visualization.
Mobile Phase Ethyl Acetate / Hexane (e.g., 1:1 v/v, optimize as needed)A versatile solvent system for a range of polarities. The ratio can be adjusted to achieve an Rf of ~0.3-0.5 for the starting material.[7]
Visualization 1. UV light (254 nm)2. Ninhydrin stain3. Potassium permanganate stain1. Non-destructive, for UV-active compounds.2. Specific for amines and amino acids.[12][13]3. A good general-purpose oxidizing stain.[11]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

For more detailed and quantitative analysis, LC-MS is the method of choice.[14] It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[14]

The "Why": Causality Behind Experimental Choices
  • Chromatographic Mode: Due to the polar nature of DMIA HCl, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography with a polar-embedded or polar-endcapped column is often suitable.[15] HILIC is particularly effective for retaining and separating highly polar compounds.[15]

  • Column Selection: A C18 column is a common choice for reversed-phase chromatography of non-polar compounds.[16] However, for polar compounds like DMIA HCl, a phenyl-hexyl or a column designed for aqueous mobile phases may provide better retention and peak shape.[17]

  • Mobile Phase Composition: The mobile phase for LC-MS must be volatile and compatible with the ionization source. Common mobile phases consist of water and acetonitrile or methanol, with additives to improve chromatography and ionization.[16]

    • Acidic Modifiers (e.g., Formic Acid): Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can protonate the secondary amine in DMIA HCl, leading to better peak shape and enhanced ionization in positive electrospray ionization (ESI+) mode.[18][19]

    • Buffers (e.g., Ammonium Formate/Acetate): These volatile buffers can help control the pH of the mobile phase and improve the reproducibility of retention times.[15]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) is the most common ionization technique for polar molecules like DMIA HCl. It is likely to ionize well in the positive ion mode ([M+H]⁺) due to the presence of the secondary amine.

    • Detection Mode: For reaction monitoring, full scan mode can be used to identify all ions present in the sample. For more sensitive and selective analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed to track the specific masses of the starting material and expected products.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the workflow for LC-MS analysis.

Caption: Workflow for reaction monitoring by LC-MS.

Detailed Protocol for LC-MS Analysis

Materials and Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Appropriate HPLC column (e.g., C18, Phenyl-Hexyl, or HILIC)

  • HPLC-grade water, acetonitrile, and formic acid

  • Autosampler vials

  • Reaction mixture

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas the mobile phases before use.

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with an appropriate solvent (e.g., a 1:1 mixture of Mobile Phase A and B) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).[16]

  • LC-MS Method Setup:

    • Column: e.g., C18, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: e.g., 0.4 mL/min

    • Column Temperature: e.g., 40 °C

    • Injection Volume: e.g., 1-5 µL

    • Gradient: A typical gradient might start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

    • MS Parameters:

      • Ionization Mode: ESI Positive

      • Scan Range: e.g., m/z 100-500 (for full scan)

      • SIM/MRM: Monitor the [M+H]⁺ ions for DMIA HCl (m/z 162.08, based on the free base C6H11NO4) and the expected product(s).

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the prepared sample and acquire the data.

  • Data Processing: Integrate the peak areas of the starting material and the product(s) in the extracted ion chromatograms. Calculate the conversion by comparing the peak area of the product to the initial peak area of the starting material or by using the ratio of product to the sum of product and remaining starting material.

Data Summary Table for LC-MS:

ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, <3 µm)Provides good separation for a range of polarities. Phenyl-Hexyl can offer alternative selectivity for amines.[17]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and helps to achieve good peak shape.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase and HILIC.
Gradient 5-95% B over 5-10 minutesA standard gradient to elute compounds with varying polarities.
Ionization Mode ESI PositiveThe secondary amine in DMIA HCl is readily protonated.
Detection Mode Full Scan (for unknowns) or SIM/MRM (for quantitation)Full scan provides a broader picture, while SIM/MRM offers higher sensitivity and specificity.

Conclusion: A Comparative Perspective

Both TLC and LC-MS are powerful tools for monitoring reactions involving this compound. The choice between them depends on the specific requirements of the analysis.

  • TLC is an indispensable tool for rapid, qualitative, and high-throughput screening of reaction conditions. Its simplicity and low cost make it ideal for quick checks at the bench.[5]

  • LC-MS provides detailed, quantitative data that is crucial for reaction optimization, kinetic studies, and impurity profiling.[14] Its superior sensitivity and specificity allow for the detection of trace components and confirmation of product identity.

By leveraging the strengths of both techniques, researchers can efficiently and accurately monitor the progress of their reactions, leading to improved process understanding and the successful development of new chemical entities.

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • Buy this compound | 39987-25-2. Smolecule.
  • This compound | 39987-25-2. ChemicalBook.
  • An In-depth Technical Guide to Iminodiacetate Derivatives and Their Functional Groups. Benchchem.
  • TLC Visualiz
  • Dimethyl Iminodiacet
  • TLC Visualiz
  • Effect of pH on LC-MS Analysis of Amines.
  • This compound, min 98%, 100 grams. CP Lab Safety.
  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. BioTech Beacons.
  • This compound CAS#: 39987-25-2. ChemicalBook.
  • 2.
  • TLC stains.
  • A Researcher's Guide to the Synthesis of Iminodiacetic Acid. Benchchem.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Monitoring a Reaction.
  • Thin layer chrom
  • 4 Steps to Successful Compound Optimiz
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
  • How To: Monitor by TLC. Department of Chemistry : University of Rochester.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • TLC - Thin Layer Chromatography.
  • Thin–layer Chrom
  • Pharmaceutical Applic
  • SOLUTIONS FOR THIN LAYER CHROM
  • Guide to achieving reliable quantit
  • A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease
  • Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. PubMed.

Sources

Mastering the Clean-Up: Application Notes and Protocols for Reactions Involving Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Syntheses with Dimethyl Iminodiacetate Hydrochloride

This compound is a versatile building block in organic synthesis, frequently employed in the construction of chelating agents, pharmaceutical intermediates, and complex ligands. Its structure, featuring a secondary amine hydrochloride and two methyl ester functionalities, allows for a variety of chemical transformations, most notably N-alkylation and N-acylation reactions. However, the inherent properties of this reagent—its salt form, hygroscopicity, and the polarity of its derivatives—present unique challenges in reaction work-up and product purification.

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed exploration of the principles and practical techniques for the successful work-up and purification of reactions involving this compound. By understanding the underlying chemical principles, scientists can design robust purification strategies that ensure the isolation of highly pure target molecules, a critical aspect of reliable downstream applications and drug development.

Core Principles of Work-Up and Purification

The successful isolation of products from reactions involving this compound hinges on a systematic approach that addresses the removal of unreacted starting materials, reagents, and byproducts. Key to this is understanding the chemical nature of the species present in the crude reaction mixture.

Key Components in a Typical Reaction Mixture:

  • N-substituted Dimethyl Iminodiacetate Product: A tertiary amine, typically less polar than the starting material.

  • Unreacted this compound: A polar, water-soluble salt.

  • Base: Often a tertiary amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., potassium carbonate).

  • Solvent: Frequently polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM).

  • Byproducts: May include salts of the base used and other reaction-specific impurities.

A generalized workflow for the work-up and purification is depicted below.

Work-up and Purification Workflow A Crude Reaction Mixture B Quenching (e.g., with water or aqueous solution) A->B Reaction Completion C Liquid-Liquid Extraction (Organic Solvent vs. Aqueous Washes) B->C D Separation of Layers C->D E Drying of Organic Layer (e.g., with Na2SO4 or MgSO4) D->E Organic Phase F Solvent Removal (Rotary Evaporation) E->F G Crude Product F->G H Purification G->H I Recrystallization H->I Crystalline Solid J Column Chromatography H->J Non-crystalline Solid/Oil K Pure Product I->K J->K

Caption: General workflow for the work-up and purification of reactions involving this compound.

Detailed Application Notes and Protocols

Part 1: Extractive Work-Up Procedures

The initial step in purification is typically an extractive work-up to partition the desired product into an organic phase while removing water-soluble impurities.

Causality Behind Experimental Choices:

  • Choice of Organic Solvent: The ideal extraction solvent should readily dissolve the desired N-substituted product but have low miscibility with water. Ethyl acetate (EtOAc) is a common and effective choice for many N-substituted dimethyl iminodiacetate derivatives[1]. Dichloromethane (DCM) can also be used, but its higher density can sometimes complicate separations.

  • Aqueous Washes: A series of aqueous washes is crucial for removing specific impurities.

    • Water Wash: Removes bulk amounts of polar solvents like DMF or DMSO and some inorganic salts.

    • Dilute Acid Wash (e.g., 1M HCl): Protonates basic impurities, such as unreacted tertiary amine bases (e.g., triethylamine), rendering them water-soluble and easily removed into the aqueous phase[2][3]. This step is critical if the desired product is a tertiary amine, which will also be protonated and move to the aqueous layer. In such cases, the aqueous layer containing the protonated product is collected, basified, and then re-extracted.

    • Dilute Base Wash (e.g., saturated NaHCO₃ solution): Neutralizes any excess acid and removes acidic byproducts[2].

    • Brine Wash (saturated NaCl solution): Reduces the solubility of organic compounds in the aqueous layer, thus increasing the partitioning of the desired product into the organic phase and aiding in the removal of dissolved water from the organic layer.

Protocol 1: General Extractive Work-Up for N-Alkylated Dimethyl Iminodiacetate Derivatives

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent like DMF or DMSO, dilute the mixture with a significant volume of water (5-10 times the volume of the polar solvent)[4].

  • Transfer the diluted mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial reaction mixture).

  • Combine the organic layers and wash sequentially with:

    • 1M HCl (2 x volume of the combined organic layers) to remove any unreacted amine base. Note: If the product is a basic tertiary amine, it will be in the aqueous layer.

    • Saturated aqueous NaHCO₃ solution (2 x volume of the combined organic layers).

    • Brine (1 x volume of the combined organic layers).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Part 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures.

Causality Behind Solvent Selection:

A suitable recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below[5]. For polar compounds like N-substituted iminodiacetate derivatives, mixed solvent systems are often effective. A "good" solvent, in which the compound is highly soluble, is paired with a "poor" or "anti-solvent," in which the compound is sparingly soluble[2].

Common Solvent Systems for Polar Organic Compounds:

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many polar organic molecules, while water acts as an anti-solvent[6].
Methanol/Diethyl EtherMethanol dissolves the polar compound, and the addition of the less polar diethyl ether induces crystallization.
Dichloromethane/HexaneDichloromethane is a good solvent for a wide range of organic compounds, and hexane serves as a non-polar anti-solvent[7].
Ethyl Acetate/HeptaneA common system where ethyl acetate is the more polar "good" solvent and heptane is the non-polar "poor" solvent[6].

Protocol 2: Recrystallization of a Solid N-Substituted Dimethyl Iminodiacetate Derivative

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).

  • While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.

  • If cloudiness persists, add a few drops of the hot "good" solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Handling Hygroscopic Compounds:

This compound and its salts can be hygroscopic. When handling these compounds, it is crucial to minimize exposure to atmospheric moisture.

  • Drying: Dry glassware thoroughly in an oven before use.

  • Inert Atmosphere: Conduct manipulations under an inert atmosphere (e.g., nitrogen or argon), especially during filtration and transfer[8].

  • Storage: Store the purified compound in a desiccator over a suitable drying agent.

Part 3: Purification by Flash Column Chromatography

For non-crystalline products or complex mixtures, flash column chromatography is the preferred purification method. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture)[9].

Causality Behind Method Development:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. However, its slightly acidic nature can cause issues with basic compounds like amines, leading to tailing of peaks and poor separation[10]. For highly basic N-substituted iminodiacetate derivatives, using basic alumina or amine-functionalized silica can be advantageous[6][11]. Alternatively, adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel.

  • Mobile Phase: The choice of mobile phase (eluent) is critical. A less polar mobile phase will result in slower elution of the compounds, while a more polar mobile phase will accelerate their movement. For N-substituted dimethyl iminodiacetate esters, which are often polar, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. For more polar compounds, a system of dichloromethane and methanol may be necessary[11]. To improve the peak shape of basic compounds on silica gel, a small amount (0.1-2%) of triethylamine or ammonia in methanol can be added to the eluent[6][12].

Column_Chromatography_Logic A Crude Product Mixture B Select Stationary Phase A->B C Silica Gel (Acidic) B->C Standard Choice D Basic Alumina or Amine-Functionalized Silica B->D For Basic Compounds E Select Mobile Phase C->E D->E F Hexane/Ethyl Acetate Gradient E->F Less Polar Products G DCM/Methanol Gradient E->G More Polar Products H Add Basic Modifier? (e.g., Triethylamine) F->H G->H I Perform Chromatography H->I Yes/No J Collect and Analyze Fractions I->J K Combine Pure Fractions and Evaporate J->K L Pure Product K->L

Caption: Decision-making process for developing a flash column chromatography method.

Protocol 3: Flash Column Chromatography of an N-Substituted Dimethyl Iminodiacetate Derivative

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (gradient elution) based on the TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Common Purification Issues

ProblemProbable Cause(s)Suggested Solution(s)
Emulsion formation during extraction High concentration of polar solvents (DMF, DMSO); presence of surfactants.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase; filter the entire mixture through a pad of Celite.
Product oils out during recrystallization The boiling point of the solvent is too close to the melting point of the product; the solution is cooled too rapidly.Use a higher boiling point solvent; ensure slow cooling to room temperature before placing in an ice bath.
Streaking or tailing on silica gel TLC/column The compound is too polar for the mobile phase; the compound is basic and interacting strongly with the acidic silica.Increase the polarity of the mobile phase; add a small amount of triethylamine or ammonia to the mobile phase; use basic alumina or amine-functionalized silica as the stationary phase[6].
Low recovery of product from column The compound is irreversibly adsorbed onto the silica gel.Use a more polar eluent; consider using a different stationary phase like alumina or a reverse-phase silica.
Hygroscopic product becomes tacky or liquid Absorption of atmospheric moisture.Handle the compound under an inert atmosphere; dry solvents and glassware thoroughly; store the final product in a desiccator.

Conclusion

The successful work-up and purification of reactions involving this compound are achievable through a systematic and well-reasoned approach. By understanding the chemical properties of the starting materials, products, and potential impurities, researchers can effectively employ techniques such as extractive work-ups, recrystallization, and flash column chromatography. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals, enabling the consistent isolation of high-purity materials essential for advancing chemical research and pharmaceutical development.

References

  • University of California, Los Angeles. (n.d.). Crystallization. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • MH Chem. (2022). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimethyl 2,2′-(p-phenylenedioxy)diacetate. Retrieved from [Link]

  • National Institutes of Health. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of tertiary amines.
  • Organic Syntheses. (n.d.). A dry 2-L, three-necked, round-bottomed flask... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of iminodiacetic acid esters.
  • National Science Foundation. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. Retrieved from [Link]

  • National Institutes of Health. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2025). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Journal of Food Science and Technology. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of iminodiacetic acid (IDA) to imino‐bisalkylalkanoate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Dimethyl Iminodiacetate Hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome common challenges and enhance the yield and purity of your reactions. This center is structured to provide direct answers to pressing experimental issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide

This section addresses specific problems researchers frequently encounter. Each answer provides a mechanistic explanation and a clear, actionable protocol to resolve the issue.

Q1: My N-alkylation reaction with this compound has a low yield or fails to go to completion. What's going wrong?

Answer: This is a common issue that almost always traces back to one of three factors: incomplete deprotonation of the starting material, suboptimal reaction conditions (solvent and temperature), or insufficient reactivity of the alkylating agent.

Underlying Cause: this compound is a salt.[1] The secondary amine nitrogen is protonated, rendering it non-nucleophilic.[1] For an N-alkylation (an Sₙ2 reaction) to occur, this proton must be removed by a base to generate the free, nucleophilic secondary amine. Failure to achieve and maintain a sufficient concentration of this free amine is the primary reason for low conversion.

Troubleshooting Workflow

G start Low N-Alkylation Yield check_base Is the base strong enough and used in sufficient stoichiometry? start->check_base check_conditions Are the solvent and temperature appropriate? check_base->check_conditions Yes solution_base 1. Use ≥2 equivalents of base (e.g., K₂CO₃, Cs₂CO₃). 2. Switch to a stronger, non-nucleophilic base if needed. check_base->solution_base No check_halide Is the alkylating agent reactive enough? check_conditions->check_halide Yes solution_conditions 1. Use a polar aprotic solvent (DMF, MeCN, DMSO). 2. Optimize temperature (start at 50-60°C). 3. Ensure anhydrous conditions. check_conditions->solution_conditions No solution_halide 1. Use Alkyl Iodide > Bromide >> Chloride. 2. Add catalytic NaI or KI to convert R-Br/Cl to R-I in situ. check_halide->solution_halide No G cluster_0 Reaction Vessel cluster_1 Workup & Purification start Start: Dimethyl Iminodiacetate HCl (Non-nucleophilic Salt) free_amine Step 1: Deprotonation Free Amine Generation (Nucleophilic) start->free_amine + Base (e.g., K₂CO₃) product Step 2: N-Alkylation C-N Bond Formation free_amine->product + Alkyl Halide (R-X) ΔT workup Step 3: Aqueous Workup (Salt Removal) product->workup purify Step 4: Purification (Chromatography/ Recrystallization) workup->purify final Final Product: Pure N-Alkylated Ester purify->final

Sources

Technical Support Center: Dimethyl Iminodiacetate Hydrochloride - A Guide to Preventing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for Dimethyl iminodiacetate hydrochloride (DMIA-HCl). As a pivotal intermediate in the synthesis of chelating agents, pharmaceutical building blocks, and other complex organic molecules, the integrity of DMIA-HCl is paramount to the success of your research.[1] My goal in this guide is to move beyond simple protocols and provide you with the causal reasoning behind common experimental challenges. By understanding the "why," you can proactively design robust experiments and troubleshoot effectively when unexpected results arise.

This document is structured to address your needs, from foundational knowledge to reactive troubleshooting for issues encountered during your experiments.

Section 1: Foundational Knowledge - Understanding the Molecule's Reactivity

Before we can prevent side reactions, we must understand the inherent chemical properties of this compound. Its structure contains specific functionalities that are the source of both its utility and its potential for undesired reactivity.

Question: What are the key structural features of this compound that I need to be aware of?

Answer: There are three critical features of the DMIA-HCl molecule that dictate its behavior in chemical reactions:

  • The Methyl Ester Groups: The two -COOCH₃ groups are electrophilic sites susceptible to nucleophilic attack. This makes them prone to hydrolysis and transesterification, which are the most common side reactions.[1]

  • The Protonated Secondary Amine: The central nitrogen atom exists as a hydrochloride salt, meaning it is protonated (-NH₂⁺-).[1] This protonation renders the nitrogen non-nucleophilic and protects it from participating in reactions. However, this protection is reversible and pH-dependent.

  • Hygroscopic Nature: DMIA-HCl is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2][3] This characteristic is a primary contributor to hydrolysis and must be carefully managed.

cluster_DMIA This compound Structure cluster_sites Key Reactive Sites N N⁺H₂ C1 CH₂ N->C1 C3 CH₂ N->C3 Cl Cl⁻ C2 C=O C1->C2 O1 OCH₃ C2->O1 C4 C=O C3->C4 O2 OCH₃ C4->O2 r_ester Ester Groups (Hydrolysis/ Transesterification) r_amine Protonated Amine (Deprotonation Risk) r_hygro Hygroscopic Nature (Initiates Hydrolysis)

Caption: Key structural features and reactive sites of DMIA-HCl.

Section 2: Frequently Asked Questions (FAQs) - Proactive Prevention

This section addresses the most common queries we receive, focusing on proactive steps you can take to ensure the stability and purity of your reagent before and during your experiment.

FAQ 1: What are the optimal storage and handling conditions to maintain the integrity of my this compound?

Answer: Due to its hygroscopic nature, improper storage is the leading cause of reagent degradation before an experiment even begins.[2][3]

  • Storage: The compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] The recommended temperature is 2-8°C.[2][3] For long-term storage, we strongly advise using a desiccator or storing under an inert gas atmosphere like argon or nitrogen.

  • Handling: When handling the reagent, always work in a low-humidity environment (e.g., a glove box or under a stream of inert gas). Minimize the time the container is open to the atmosphere. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

FAQ 2: Which solvents are recommended for reactions involving this compound, and which should I avoid?

Answer: Solvent choice is critical for preventing both hydrolysis and transesterification.

  • Recommended Solvents: Anhydrous aprotic solvents are generally the safest choice. These include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF). Always use a freshly dried or high-purity grade of these solvents.

  • Solvents to Use with Caution: Methanol can be used, as it will not cause transesterification (methyl ester exchanging with methyl ester). However, it must be scrupulously anhydrous.

  • Solvents to Avoid: Avoid using other alcohol-based solvents (e.g., ethanol, isopropanol) unless transesterification is the desired outcome, as they will lead to the formation of different esters.[5][6] Avoid using water or aqueous solutions unless controlled hydrolysis is intended.

FAQ 3: My reaction requires a non-acidic environment. How do I safely deprotonate the amine without causing immediate side reactions?

Answer: This is a common requirement for subsequent reactions like N-alkylation. The key is to choose a base that is strong enough to deprotonate the ammonium salt but not so nucleophilic or basic that it promotes widespread ester hydrolysis.

  • Recommended Bases: Non-nucleophilic, sterically hindered organic bases are ideal. Examples include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, or Hünig's base), or proton sponge. These bases can neutralize the HCl salt to liberate the free amine without significantly attacking the ester groups.

  • Bases to Avoid: Strong inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of water should be avoided as they will rapidly hydrolyze the ester functionalities.[1] If an inorganic base is necessary, it must be used under strictly anhydrous conditions.

  • Procedural Tip: The deprotonation should be performed in situ just before the addition of your next reagent. We recommend cooling the reaction mixture (e.g., to 0°C) before adding the base to dissipate the heat from the acid-base neutralization and minimize side reactions.

Section 3: Troubleshooting Guide - Identifying and Solving Side Reactions

Even with careful planning, side reactions can occur. This guide will help you diagnose the problem based on your analytical data and implement corrective actions.

Question: I'm observing iminodiacetic acid or a mono-ester byproduct in my product mixture. What's causing this hydrolysis and how can I prevent it?

Answer: The presence of iminodiacetic acid (the di-acid) or the mono-ester signifies that one or both ester groups have been cleaved by water. This is a classic hydrolysis problem.

DMIA DMIA-HCl (Starting Material) Monoester Mono-ester / Mono-acid (Side Product 1) DMIA->Monoester Partial Hydrolysis H2O Water (Contaminant) H2O->Monoester Diacid Iminodiacetic Acid (Side Product 2) H2O->Diacid Monoester->Diacid Full Hydrolysis

Caption: Hydrolysis pathway of DMIA-HCl.

Troubleshooting Hydrolysis

Potential CauseWhy it HappensRecommended Action
Hygroscopic Reagent DMIA-HCl absorbed atmospheric moisture before use.[2][3]Dry the reagent under high vacuum before use. Handle exclusively under an inert atmosphere.
"Wet" Solvents/Reagents Solvents or other reagents contained trace amounts of water.Use freshly distilled or commercially available anhydrous solvents. Dry other reagents as appropriate for their chemical nature.
Prolonged Reaction Time Even in high-purity solvents, trace moisture can cause significant hydrolysis over extended periods.Monitor the reaction for completion (e.g., by TLC or LC-MS) and work up the reaction as soon as it is finished.
High Reaction Temperature Higher temperatures accelerate the rate of hydrolysis.Run the reaction at the lowest effective temperature. If heating is required, ensure all components are rigorously anhydrous.

Question: My mass spectrometry results show an unexpected ester, such as an ethyl or isopropyl ester. How did this happen?

Answer: This is a clear case of transesterification, where the methyl group of your ester has been exchanged with an alkyl group from an alcohol used as a solvent or present as an impurity. This reaction can be catalyzed by either acid or base.[5]

Troubleshooting Transesterification

Potential CauseWhy it HappensRecommended Action
Incorrect Solvent Choice Using an alcohol other than methanol (e.g., ethanol) as the reaction solvent.[6]Use anhydrous aprotic solvents (DCM, THF, DMF) or anhydrous methanol.
Reagent Impurity A reagent or starting material was purified or stored in an alcoholic solvent.Verify the purity of all reagents. If necessary, remove volatile impurities under vacuum before use.
Cross-Contamination Glassware was not properly dried or was previously used with other alcohols.Ensure all glassware is oven-dried or flame-dried immediately before use.

Section 4: Validated Protocols & Workflows

To provide actionable guidance, here are step-by-step protocols for common procedures discussed in this guide.

Protocol 1: General Procedure for Reactions Under Anhydrous Conditions

This protocol is designed to minimize the risk of hydrolysis.

  • Glassware Preparation: Place all required glassware (reaction flask, dropping funnel, condenser) in an oven at 120°C for at least 4 hours (or overnight).

  • Assembly: Assemble the glassware hot from the oven under a positive pressure of dry inert gas (argon or nitrogen). Allow it to cool to room temperature under the inert atmosphere.

  • Reagent Addition (Solid): Weigh the this compound in a separate, dry container. Add it to the reaction flask against a counter-flow of inert gas.

  • Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe through a rubber septum.

  • Reagent Addition (Liquid): Add any liquid reagents via a dry syringe.

  • Reaction: Maintain the reaction under a positive pressure of inert gas for its entire duration using a balloon or a bubbler system.

Workflow: Decision-Making for Reaction Setup

This workflow helps in selecting the appropriate conditions for your experiment involving DMIA-HCl.

decision decision proc proc warn warn start Start: Planning Reaction with DMIA-HCl q1 Is a basic environment required? start->q1 proc_acid Maintain acidic conditions. Proceed with anhydrous aprotic solvent. q1->proc_acid No proc_base Select non-nucleophilic base (e.g., DIPEA, TEA). Add base at 0°C. q1->proc_base Yes q2 Is an alcohol solvent necessary? proc_aprotic Use anhydrous aprotic solvent (DCM, THF, DMF). q2->proc_aprotic No q3 Is the solvent Methanol? q2->q3 Yes proc_acid->q2 proc_base->q2 end_node Proceed with Reaction Using Anhydrous Protocol proc_aprotic->end_node proc_methanol Use anhydrous Methanol. q3->proc_methanol Yes warn_transester WARNING: Transesterification will occur. Re-evaluate solvent choice. q3->warn_transester No proc_methanol->end_node

Caption: Decision workflow for setting up DMIA-HCl reactions.

References

  • Chemical Safety. chemical label this compound. [Link]

  • NSF Public Access Repository. (2023, August 9). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. [Link]

  • MDPI. Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]

Sources

Optimizing temperature and reaction time for Dimethyl iminodiacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl Iminodiacetate Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of this compound (DMID-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common experimental challenges. Our focus is on explaining the causality behind protocol steps to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of DMID-HCl, focusing on the prevalent method of esterifying iminodiacetic acid.

Q1: What is the most common and reliable method for synthesizing this compound?

The most frequently cited method is the Fischer esterification of iminodiacetic acid using methanol as both the solvent and a reagent.[1][2][3] The reaction is typically promoted by an acid catalyst, most commonly thionyl chloride (SOCl₂), which reacts with methanol in situ to form methylchlorosulfite and HCl, the latter being the primary catalytic species. The process concludes with the isolation of the hydrochloride salt of the dimethyl ester product.[2][3]

Q2: Why is the initial addition of thionyl chloride (SOCl₂) performed at very low temperatures (-20 °C to -10 °C)?

This is a critical safety and purity control step. The reaction between thionyl chloride and methanol is highly exothermic. Adding it at low temperatures serves two primary purposes:

  • Safety: It prevents the reaction from boiling uncontrollably, which could lead to a dangerous release of corrosive HCl and SO₂ gases.

  • Preventing Degradation: It minimizes the formation of by-products, such as dimethyl sulfite, by keeping the local temperature from rising excessively. Controlling this initial step ensures the clean formation of the necessary HCl catalyst for the subsequent esterification.[2][3]

Q3: What is the optimal temperature for the main esterification reaction after the initial cooling?

Following the controlled addition of thionyl chloride, the reaction mixture is typically allowed to warm and is then stirred at room temperature for an extended period, often 24 hours.[2][3] While some esterifications benefit from heating to reflux to increase the reaction rate, prolonged heating in this specific synthesis can lead to the formation of undesired side products. For DMID-HCl, a prolonged reaction at ambient temperature is generally sufficient to drive the reaction to completion while maintaining high purity.

Q4: How does reaction time impact the yield and purity of the final product?

Reaction time is a critical variable that must be optimized.

  • Insufficient Time: A shorter reaction time will likely result in an incomplete reaction, leaving unreacted iminodiacetic acid or the mono-ester intermediate in the mixture. This complicates purification and lowers the overall yield.

  • Optimal Time: A 24-hour period at room temperature is commonly reported to achieve a high conversion rate, leading to good yields (around 81% has been reported).[2][3]

  • Excessive Time: While less detrimental than for highly sensitive molecules, extremely long reaction times under acidic conditions could potentially lead to minor degradation or side reactions, though this is less of a concern than incomplete reaction.

Q5: What are the most common impurities, and how can they be avoided?

The primary potential impurities include:

  • Iminodiacetic Acid (Starting Material): Results from incomplete reaction. Ensure sufficient reaction time and proper stoichiometry of reagents.

  • Mono-methyl Ester of Iminodiacetic Acid: An intermediate that can persist if the reaction is not driven to completion.

  • Hydrolysis Products: If water is present during workup or storage, the ester groups can hydrolyze back to carboxylic acids.[1] It is crucial to use anhydrous methanol and protect the reaction from atmospheric moisture.

  • Salts from Workup: Improper purification can leave inorganic salts.

Avoiding these impurities hinges on careful control of reaction conditions: maintaining anhydrous conditions, ensuring the controlled addition of thionyl chloride, allowing for sufficient reaction time, and performing a careful crystallization.

Q6: How can I confirm the identity and purity of my final this compound product?

Standard analytical techniques are used for characterization. A successful synthesis should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the presence of the two methyl ester groups and the methylene groups, matching the expected chemical shifts.[2]

  • Elemental Analysis: Comparing the measured percentages of Carbon, Hydrogen, and Nitrogen to the calculated values for the molecular formula C₆H₁₂ClNO₄ provides a definitive measure of purity.[2]

  • Melting Point: The compound has a distinct melting point of approximately 170 °C with decomposition, which can be compared against literature values.[3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: Thionyl chloride reacts violently with water, and moisture will inhibit the esterification. 2. Insufficient Reagent: The molar ratio of thionyl chloride to iminodiacetic acid may be too low. 3. Incomplete Reaction: Reaction time may be too short.1. Ensure all glassware is oven-dried. Use anhydrous methanol and a fresh bottle of thionyl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Verify calculations and ensure the correct stoichiometry is used. A significant excess of the methanol/HCl reagent is common. 3. Extend the reaction time at room temperature, monitoring progress with a technique like TLC if a suitable system can be developed.
Product Fails to Crystallize / Oily Residue 1. Presence of Impurities: Unreacted starting material or by-products can act as crystallization inhibitors. 2. Residual Solvent: Incomplete removal of methanol or other volatiles during workup. 3. Hygroscopic Nature: The product may have absorbed atmospheric moisture.[3]1. Attempt to purify the oil by dissolving it in a minimal amount of hot methanol and cooling slowly. If this fails, consider trituration with a non-polar solvent like diethyl ether to induce precipitation. 2. Ensure the residue is dried thoroughly under high vacuum before attempting crystallization. 3. Handle the product quickly and store it in a desiccator under an inert atmosphere.
NMR Spectrum Shows Unexpected Peaks 1. Starting Material: Peaks corresponding to iminodiacetic acid are present. 2. Mono-ester Intermediate: The presence of a single methyl ester signal alongside starting material signals. 3. Solvent Impurities: Residual methanol or other workup solvents are visible.1. The reaction was incomplete. The product must be re-subjected to the reaction conditions or purified to remove the starting material. 2. This also indicates an incomplete reaction. Extend the reaction time in future experiments. 3. Dry the sample under high vacuum for an extended period before re-analyzing.

Detailed Experimental Protocol & Workflow

This protocol is a synthesized methodology based on established procedures for the esterification of iminodiacetic acid.[2][3]

Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Starting Material Iminodiacetic AcidThe core structure for esterification.
Solvent/Reagent Anhydrous MethanolActs as both the solvent and the source of the methyl group for the ester.
Catalyst Precursor Thionyl Chloride (SOCl₂)Reacts with methanol to generate HCl gas in situ, the true catalyst.
Temperature Control -20 °C to -10 °C (SOCl₂ addition)Manages the highly exothermic initial reaction.
Reaction Temperature Room TemperatureAllows for a clean, controlled reaction to completion without by-product formation.
Reaction Time 24 hoursEnsures complete conversion of the diacid to the diester.
Workup Evaporation under reduced pressureRemoves excess methanol and volatile by-products.
Purification Crystallization from MethanolA simple and effective method for isolating the pure hydrochloride salt.
Typical Yield ~81%As reported in literature.[2][3]
Step-by-Step Methodology
  • Vessel Preparation: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly oven-dried.

  • Reagent Chilling: Charge the flask with anhydrous methanol (e.g., 500 mL for a 0.1 mol scale reaction) and cool the flask to -20 °C using an appropriate cooling bath (e.g., dry ice/acetone).[2][3]

  • Catalyst Generation: Slowly add thionyl chloride (e.g., 0.5 mol) dropwise via the dropping funnel to the vigorously stirred methanol. Crucially, maintain the internal temperature below -10 °C throughout the addition. [2][3]

  • Addition of Starting Material: Once the thionyl chloride addition is complete, add the iminodiacetic acid (e.g., 0.1 mol) to the mixture all at once.[2][3]

  • Reaction: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir the mixture for 24 hours.

  • Isolation: After 24 hours, concentrate the reaction mixture by removing all volatile components under reduced pressure (rotary evaporation).

  • Purification: Crystallize the resulting solid residue from a minimal amount of fresh methanol.

  • Drying: Collect the white crystalline product by filtration and dry it under vacuum to yield this compound.

Synthesis Workflow Diagram

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep Oven-dry glassware Charge with Anhydrous MeOH cool Cool MeOH to -20 °C prep->cool add_socl2 Dropwise SOCl₂ Addition (Maintain T < -10 °C) cool->add_socl2 add_ida Add Iminodiacetic Acid add_socl2->add_ida react Stir at Room Temp for 24 hours add_ida->react evap Evaporate Volatiles (Reduced Pressure) react->evap cryst Crystallize from MeOH evap->cryst filtr Filter and Dry Product cryst->filtr analysis Characterize via: - NMR - Elemental Analysis - Melting Point filtr->analysis

Caption: Workflow for the synthesis of this compound.

References

  • ResearchGate. Optimization of the substitution reaction with diethyl iminodiacetate to form derivative 6a. [Link]

  • ResearchGate. Optimization of reaction conditions. [Download Table]. [Link]

  • ResearchGate. Optimization of the reaction conditions. [a]. [Download Table]. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Download Table]. [Link]

  • NSF Public Access Repository. (2023, August 9). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. [Link]

  • API Manufacturer-ZCPC. (2026, January 1). Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide. [Link]

  • Google Patents.
  • Google Patents.

Sources

Technical Support Center: A Guide to Reactions with Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for utilizing Dimethyl iminodiacetate hydrochloride in your chemical syntheses. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth insights and practical troubleshooting advice to ensure the success of your experiments. As your dedicated scientific resource, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Introduction to this compound

This compound is a versatile bifunctional molecule, featuring a secondary amine and two methyl ester groups. Its hydrochloride salt form enhances its stability and influences its solubility, making the choice of solvent a critical parameter for successful reactions. This guide will focus on three common transformations involving this reagent: N-alkylation, ester hydrolysis, and amide coupling, providing a structured approach to solvent selection and reaction optimization.

Part 1: General Solubility and Solvent Selection

The hydrochloride salt of dimethyl iminodiacetate renders it more soluble in aqueous and polar protic solvents compared to its free base form. However, the presence of the methyl ester groups also allows for solubility in a range of polar aprotic solvents.

Frequently Asked Questions (FAQs) on Solubility

Q1: What is the general solubility profile of this compound?

A1: Due to its ionic hydrochloride nature, this compound is most soluble in water and polar protic solvents like methanol and ethanol. It also exhibits moderate solubility in polar aprotic solvents such as DMSO and DMF, particularly with gentle heating. Its solubility is generally low in non-polar aprotic solvents like diethyl ether and hydrocarbons.

Q2: I'm having trouble dissolving this compound in my reaction solvent. What can I do?

A2: If you are encountering solubility issues, consider the following:

  • Solvent Polarity: Ensure your chosen solvent is sufficiently polar. Refer to the solvent compatibility table below.

  • Heating: Gentle warming of the solvent can significantly improve the dissolution of the hydrochloride salt.

  • Co-solvent System: Employing a mixture of solvents can be effective. For instance, if your reaction requires an aprotic solvent where solubility is limited, adding a small amount of a polar protic co-solvent like methanol can aid dissolution.

  • Free-basing: For reactions that are sensitive to the hydrochloride, you can neutralize it with a base to form the free amine, which has a different solubility profile, generally favoring more organic solvents.

Solvent Compatibility Table
SolventTypePolaritySuitability for ReactionsNotes
WaterPolar ProticHighExcellent for hydrolysisIdeal for dissolving the starting material.
Methanol / EthanolPolar ProticHighGood for N-alkylation and some couplingsCan act as a nucleophile in some reactions (transesterification).[1]
Acetonitrile (ACN)Polar AproticHighGood for N-alkylationA greener alternative to DMF/DMAc.[2]
Dimethylformamide (DMF)Polar AproticHighExcellent for N-alkylation and amide couplingA versatile solvent that dissolves many organic and inorganic compounds.
Dimethyl sulfoxide (DMSO)Polar AproticHighGood for N-alkylationCan be difficult to remove and may react at high temperatures.
Tetrahydrofuran (THF)Polar AproticModerateSuitable for some couplings and as a co-solventMay not be polar enough to dissolve the hydrochloride salt on its own.
Dichloromethane (DCM)AproticModerateSuitable for amide couplingA common solvent for reactions with coupling reagents.

Part 2: Troubleshooting Common Reactions

This section provides detailed troubleshooting guides for specific reactions you may be performing with this compound.

N-Alkylation Reactions

N-alkylation of the secondary amine is a common reaction to introduce further complexity.

Workflow for a Typical N-Alkylation Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dimethyl iminodiacetate HCl in a suitable solvent (e.g., DMF, ACN) Dissolve Dimethyl iminodiacetate HCl in a suitable solvent (e.g., DMF, ACN) Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) Dissolve Dimethyl iminodiacetate HCl in a suitable solvent (e.g., DMF, ACN)->Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) Add alkylating agent (e.g., alkyl halide) dropwise Add alkylating agent (e.g., alkyl halide) dropwise Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)->Add alkylating agent (e.g., alkyl halide) dropwise Heat the reaction mixture to the desired temperature Heat the reaction mixture to the desired temperature Add alkylating agent (e.g., alkyl halide) dropwise->Heat the reaction mixture to the desired temperature Monitor reaction progress by TLC or LC-MS Monitor reaction progress by TLC or LC-MS Heat the reaction mixture to the desired temperature->Monitor reaction progress by TLC or LC-MS Cool the reaction mixture Cool the reaction mixture Monitor reaction progress by TLC or LC-MS->Cool the reaction mixture Filter off inorganic salts Filter off inorganic salts Cool the reaction mixture->Filter off inorganic salts Remove solvent under reduced pressure Remove solvent under reduced pressure Filter off inorganic salts->Remove solvent under reduced pressure Purify the crude product (e.g., chromatography) Purify the crude product (e.g., chromatography) Remove solvent under reduced pressure->Purify the crude product (e.g., chromatography)

Caption: A typical workflow for the N-alkylation of this compound.

Q: My N-alkylation reaction is not going to completion. What are the common causes and solutions?

A: Incomplete N-alkylation can be due to several factors:

  • Insufficient Base: The hydrochloride salt needs to be neutralized for the amine to be nucleophilic. Use at least one equivalent of base to neutralize the HCl and another equivalent to scavenge the proton generated during the alkylation. For weakly basic amines, a stronger base might be necessary.

  • Poor Solubility: As mentioned, if your starting material is not fully dissolved, the reaction will be slow or incomplete. Consider changing to a more polar solvent like DMF or DMSO, or using a co-solvent system.

  • Inactive Alkylating Agent: Ensure your alkylating agent is fresh and has not degraded. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, you may need to increase the reaction temperature or add a catalytic amount of sodium iodide to promote an in-situ Finkelstein reaction.

  • Low Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, try increasing the temperature incrementally.

Q: I am observing the formation of significant side products in my N-alkylation reaction. What are they and how can I minimize them?

A: The most common side reaction is over-alkylation if your product can react further. However, with a secondary amine starting material, this is less of an issue. Other side products can arise from the alkylating agent itself, such as elimination products if you are using a secondary or bulky primary halide. To minimize side products:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure complete consumption of the starting amine, but avoid a large excess which can lead to side reactions.

  • Optimize Temperature: Running the reaction at the lowest effective temperature can help minimize the formation of elimination byproducts.

  • Choice of Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial in preventing side reactions.

Ester Hydrolysis

Hydrolysis of the methyl esters to the corresponding dicarboxylic acid is a key transformation.

Decision Tree for Ester Hydrolysis Conditions

start Starting Material: Dimethyl iminodiacetate HCl solubility_check Is the starting material soluble in water? start->solubility_check aqueous_hydrolysis Use aqueous NaOH or LiOH at room temperature or with gentle heating. solubility_check->aqueous_hydrolysis Yes co_solvent Use a co-solvent system: THF/water or Acetone/water with LiOH. solubility_check->co_solvent No acid_sensitive Are there acid-sensitive functional groups? aqueous_hydrolysis->acid_sensitive co_solvent->acid_sensitive acid_hydrolysis Consider acidic hydrolysis (e.g., aq. HCl). acid_sensitive->acid_hydrolysis Yes workup Acidify to pH ~2 with HCl to precipitate the diacid. acid_sensitive->workup No acid_hydrolysis->workup

Caption: Decision tree for selecting appropriate ester hydrolysis conditions.

Q: My ester hydrolysis is slow or incomplete. How can I drive it to completion?

A:

  • Increase Base Equivalents: Use a sufficient excess of base (typically 2-4 equivalents of NaOH or LiOH) to ensure complete hydrolysis of both ester groups.

  • Increase Temperature: Heating the reaction mixture can accelerate the rate of hydrolysis. Refluxing in an aqueous or mixed solvent system is a common strategy.[1]

  • Improve Solubility: If your starting material or intermediate is not soluble in the aqueous base, add a co-solvent like THF or acetone to create a homogeneous solution.[1] LiOH is often preferred in these mixed solvent systems.[1]

Q: I am concerned about epimerization at a chiral center adjacent to the ester. How can I avoid this?

A: Epimerization can be a concern under harsh basic conditions. To mitigate this:

  • Use Milder Conditions: Employ LiOH at room temperature or 0 °C, which is generally milder than NaOH or KOH at elevated temperatures.

  • Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Q: The work-up of my hydrolysis reaction is problematic, and I'm getting a low yield of the diacid.

A: The diacid product is often soluble in water at neutral or basic pH. To isolate it:

  • Acidification: After the reaction is complete, carefully acidify the reaction mixture with an acid like HCl to a pH of around 2. This will protonate the carboxylates and the amine, causing the diacid to precipitate out of the solution.

  • Cooling: Cooling the acidified mixture in an ice bath can further enhance precipitation.

  • Extraction: If the diacid is still somewhat water-soluble, you may need to extract the aqueous layer with an organic solvent like ethyl acetate after acidification.

Amide Coupling Reactions

Coupling the free amine (after neutralization of the hydrochloride) with a carboxylic acid is a fundamental way to form amide bonds.

Q: My amide coupling reaction has a low yield. What are the potential issues?

A:

  • Choice of Coupling Reagent: The effectiveness of coupling reagents can be substrate-dependent. Common choices include EDC/HOBt, HATU, and T3P. If one is not working well, consider trying another. For instance, HATU is often more effective for sterically hindered amines or less reactive carboxylic acids.

  • Base Selection: A non-nucleophilic base like DIPEA or triethylamine is crucial to neutralize the hydrochloride and any acid generated during the coupling. Ensure you are using an adequate amount (at least 2-3 equivalents).

  • Reaction Conditions: Amide couplings are typically run in aprotic solvents like DMF, DCM, or THF.[3] Ensure your solvent is anhydrous, as water can hydrolyze the activated ester intermediate.

  • Order of Addition: The order of addition of reagents can be important. Often, pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine can improve yields.

Q: I am seeing byproducts in my amide coupling reaction. What could be the cause?

A:

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide coupling agents like EDC. Adding an auxiliary nucleophile like HOBt can help to suppress this side reaction.

  • Side Reactions of the Coupling Reagent: Some coupling reagents can react with the amine to form guanidinium byproducts. This can be minimized by the correct order of addition and stoichiometry.

References

  • Why are my ester hydrolysis not working : r/Chempros. (2025). Reddit. [Link]

  • N-alkylation of secondary amine? (2017). ResearchGate. [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros. (2021). Reddit. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Dimethyl Iminodiacetate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl iminodiacetate hydrochloride. This guide is designed to help you navigate the common and uncommon challenges encountered during its use in chemical reactions, with a specific focus on interpreting and troubleshooting unexpected peaks in your ¹H NMR spectra. As a self-validating system, this guide will not only provide solutions but also explain the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure this compound?

For pure this compound, you should expect to see two sharp singlets in a 2:3 ratio of integration. The exact chemical shifts are solvent-dependent.

Deuterated SolventMethylene Protons (-CH₂-)Methyl Protons (-OCH₃)N-H Proton (Ammonium)
D₂O~4.13 ppm~3.85 ppmNot observed (exchanges with D₂O)
DMSO-d₆~4.2 - 4.4 ppm~3.7 - 3.8 ppmBroad singlet, ~9.0 - 10.0 ppm (concentration dependent)
CDCl₃~4.0 - 4.2 ppm~3.7 - 3.8 ppmVery broad singlet, variable chemical shift

Note: The chemical shifts in DMSO-d₆ and CDCl₃ are estimates based on typical solvent effects. The N-H proton of the hydrochloride salt is often broad and may be difficult to observe, especially in CDCl₃.

A reference spectrum in D₂O shows singlets at approximately 4.13 ppm (4H) and 3.85 ppm (6H)[1].

Troubleshooting Guide: Identifying Unexpected Peaks

The appearance of unexpected peaks in your ¹H NMR spectrum can be unsettling. This guide will walk you through a logical workflow to identify the source of these impurities.

troubleshooting_workflow start Unexpected Peaks in ¹H NMR check_sm Compare to Starting Material (Iminodiacetic Acid) start->check_sm Is there a singlet around 3.8-3.9 ppm (in D₂O)? check_hydrolysis Investigate Hydrolysis Products start->check_hydrolysis Are there new peaks and a broadening of expected peaks? check_solvent Check for Solvent/Grease Impurities start->check_solvent Are there peaks that don't integrate to your product? check_transesterification Consider Transesterification Byproducts start->check_transesterification Was an alcohol other than methanol used in the reaction or workup? confirmation Confirmation Steps check_sm->confirmation check_hydrolysis->confirmation check_solvent->confirmation check_transesterification->confirmation solution Problem Solved confirmation->solution Spiking, 2D NMR, or other analytical techniques confirm identity

Caption: A logical workflow for troubleshooting unexpected NMR peaks.

Issue 1: A singlet appearing around δ 3.8-3.9 ppm (in D₂O)

Possible Cause: Unreacted Iminodiacetic Acid

The synthesis of this compound starts from iminodiacetic acid[2]. Incomplete esterification will result in the presence of the starting material in your final product.

  • ¹H NMR Signature of Iminodiacetic Acid (in D₂O): A singlet at approximately 3.86 ppm.

Troubleshooting Steps:

  • Compare Spectra: Overlay the ¹H NMR spectrum of your product with a known spectrum of iminodiacetic acid. The presence of a matching singlet is a strong indicator.

  • Spiking: Add a small amount of authentic iminodiacetic acid to your NMR sample. An increase in the intensity of the suspect peak confirms its identity.

  • Purification: If starting material is present, repurification of your product is necessary. This can typically be achieved by recrystallization or column chromatography.

Issue 2: Broadening of baseline, appearance of new singlets, and a shift in the expected peaks.

Possible Cause: Hydrolysis of the Ester Groups

Esters are susceptible to hydrolysis, especially in the presence of water and acid or base[3]. Since this compound is often handled in aqueous solutions or non-anhydrous solvents, partial or complete hydrolysis can occur.

hydrolysis_pathway product Dimethyl iminodiacetate (Diester) monoester Mono-ester (Methyl 2-(N-(carboxymethyl)amino)acetate) product->monoester + H₂O - CH₃OH diacid Iminodiacetic Acid (Diacid) monoester->diacid + H₂O - CH₃OH

Caption: Hydrolysis pathway of Dimethyl iminodiacetate.

¹H NMR Signatures of Hydrolysis Products:

  • Mono-ester (Methyl 2-(N-(carboxymethyl)amino)acetate): The spectrum will be more complex than the starting diester. You would expect to see two different methylene signals and one methyl signal. The chemical shifts will be intermediate between the diester and the diacid.

  • Iminodiacetic Acid (Diacid): As mentioned, a singlet around 3.86 ppm in D₂O.

The presence of a mixture of these species, along with the starting diester, will lead to a complex spectrum with multiple overlapping signals. The change in the electronic environment around the nitrogen atom upon hydrolysis can also cause shifts in the peaks of the remaining ester groups.

Troubleshooting Steps:

  • Check for Water: Ensure all your solvents are anhydrous. Dry your glassware thoroughly before use.

  • pH Control: The hydrochloride salt makes the solution acidic, which can catalyze hydrolysis. If your reaction conditions are basic, this will also accelerate hydrolysis.

  • Monitor Over Time: Take NMR spectra of your sample at different time points. An increase in the intensity of the impurity peaks over time is a strong indication of ongoing hydrolysis.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to identify the different species (diester, mono-ester, diacid) based on their mass-to-charge ratios.

Issue 3: Sharp singlets, triplets, or multiplets that do not correspond to your product or expected impurities.

Possible Cause: Contamination from Solvents or Grease

This is one of the most common sources of unexpected peaks in NMR spectra. Always use high-purity deuterated solvents and be mindful of grease from glassware joints.

Common Contaminants and their Approximate ¹H NMR Chemical Shifts (in CDCl₃):

ContaminantChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl ether1.21, 3.48Triplet, Quartet
Ethyl acetate1.26, 2.05, 4.12Triplet, Singlet, Quartet
Hexane0.88, 1.26Multiplets
Methanol3.49Singlet
Toluene2.36, 7.17-7.28Singlet, Multiplet
Water1.56Singlet
Silicone Grease~0.07Singlet

For a comprehensive list of solvent impurities in various deuterated solvents, refer to the excellent resources by Gottlieb, et al. and others[4][5][6][7][8].

Troubleshooting Steps:

  • Blank Spectrum: Run a ¹H NMR spectrum of your deuterated solvent from the same bottle. This will help you identify any inherent impurities in the solvent.

  • Careful Handling: Use minimal amounts of grease on glassware joints and avoid getting it into your reaction mixture.

  • Solvent Purity: Use freshly opened bottles of high-purity deuterated solvents whenever possible.

Issue 4: Appearance of new triplets and quartets, especially if ethanol was used in the workup.

Possible Cause: Transesterification

If your reaction mixture or workup procedure involves other alcohols (e.g., ethanol for precipitation or recrystallization), transesterification can occur, leading to the formation of mixed esters or the fully transesterified product (e.g., Diethyl iminodiacetate).

transesterification_pathway dimethyl_ester Dimethyl iminodiacetate mixed_ester Ethyl methyl iminodiacetate dimethyl_ester->mixed_ester + EtOH - MeOH diethyl_ester Diethyl iminodiacetate mixed_ester->diethyl_ester + EtOH - MeOH

Caption: Transesterification pathway with ethanol.

¹H NMR Signatures of Transesterification Products:

  • Ethyl Methyl Iminodiacetate: This will show signals for both methyl and ethyl ester groups. You would expect a singlet for the remaining methyl ester, and a triplet and quartet for the newly formed ethyl ester.

  • Diethyl Iminodiacetate: This will show a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm, corresponding to the ethyl groups.

Troubleshooting Steps:

  • Avoid Other Alcohols: If possible, avoid using alcohols other than methanol in your reaction and workup. If another alcohol is necessary, be aware of the potential for transesterification.

  • Check for Residual Alcohol: Look for the characteristic signals of the alcohol used in the workup (e.g., for ethanol in CDCl₃, a triplet at ~1.2 ppm and a quartet at ~3.7 ppm)[9].

  • 2D NMR: Techniques like COSY and HSQC can help to establish the connectivity between the ethyl group protons and the rest of the molecule, confirming the presence of a transesterified product.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of your this compound product. Dissolve it in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Add Internal Standard (Optional but Recommended): For quantitative analysis, add a small amount of a suitable internal standard (e.g., TMS, TMSP, or dioxane).

  • Acquire Spectrum: Acquire the ¹H NMR spectrum according to the instrument's standard procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000108). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of. Retrieved from [Link]

  • Navarro-Pascual-Ahuir, M. D., & Lerma-García, M. J. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 860-2. [Link]

Sources

Technical Support Center: Navigating the Challenges of Hygroscopic Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for Dimethyl iminodiacetate hydrochloride (DMID HCl). This resource is meticulously designed to address the practical challenges posed by the hygroscopic nature of this compound. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your starting materials. This guide provides in-depth, field-proven insights and protocols to ensure the reliability and reproducibility of your work with DMID HCl.

PART 1: Understanding the Core Issue: The Hygroscopic Nature of DMID HCl

This compound's propensity to absorb moisture from the atmosphere is a critical factor that can significantly impact experimental outcomes.[1][2] This hygroscopicity stems from the electrostatic attraction between the protonated nitrogen center and the chloride anion, which influences the crystal packing and facilitates interaction with water molecules.[3]

Frequently Asked Questions (FAQs)

Q1: What are the immediate visual indicators that my DMID HCl has absorbed moisture?

A: The most common sign is a change in the physical appearance of the compound. A dry, high-purity sample should be a free-flowing, white to off-white crystalline powder.[3][4] Upon moisture absorption, you may observe clumping, the formation of a paste-like consistency, or in severe cases, complete deliquescence, where the solid dissolves in the absorbed water.[5]

Q2: How can absorbed moisture compromise my experiments?

A: The presence of water can have several detrimental effects:

  • Inaccurate Weighing: The continuous absorption of atmospheric moisture during weighing can lead to significant errors in determining the precise mass of the reagent.[6]

  • Chemical Degradation: DMID HCl, an ester, is susceptible to hydrolysis in the presence of water. This reaction breaks down the ester bonds, yielding methanol and iminodiacetic acid.[7][8][9] This degradation not only reduces the concentration of your active reagent but also introduces impurities that can interfere with your reaction.

  • Altered Reaction Kinetics: The presence of water can change the solubility of reactants and catalysts, and potentially participate in side reactions, thereby altering the expected reaction rate and final yield.

Q3: What are the definitive storage requirements for maintaining the integrity of DMID HCl?

A: Proper storage is the first line of defense against moisture contamination. DMID HCl should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][10] The container must be tightly sealed.[1] For enhanced protection, especially for opened containers, storage in a desiccator with a suitable drying agent like silica gel or molecular sieves is strongly recommended.[2][5]

PART 2: Troubleshooting and Proactive Experimental Design

This section provides a systematic approach to troubleshooting common issues and designing experiments that mitigate the challenges of working with a hygroscopic compound.

Troubleshooting Guide
Observed Problem Probable Cause Recommended Action(s)
Inconsistent reaction yields or purity between runs. Variable water content in the DMID HCl starting material.Implement a pre-use drying protocol. (See Protocol 1 below). Consider quantifying water content via Karl Fischer titration for highly sensitive applications.
The mass on the analytical balance continuously increases during weighing. Rapid moisture absorption from the atmosphere.Utilize a weighing technique that minimizes air exposure. (See Protocol 2 below). Weighing inside a glovebox is the ideal solution.[11][12]
The DMID HCl appears clumpy or has formed a solid mass. Significant moisture absorption due to improper storage or handling.For critical applications, it is safest to discard the material. For less sensitive uses, you may attempt to dry the material under high vacuum, but be aware that some hydrolysis may have already occurred.[1]
Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is crucial for ensuring the trustworthiness and reproducibility of your results.

Protocol 1: Pre-Use Drying of this compound

This protocol ensures the removal of adventitious water, providing a consistent starting material.

  • Preparation: Place the required amount of DMID HCl into a clean, dry Schlenk flask.

  • Vacuum Application: Connect the flask to a high-vacuum line and slowly open it to the vacuum.

  • Gentle Heating: Once a stable vacuum is achieved, gently heat the flask to a temperature of 40-50°C. Rationale: This temperature is high enough to facilitate the removal of water but well below the compound's decomposition temperature of approximately 170°C to prevent thermal degradation.[3][4]

  • Drying Duration: Maintain these conditions for 2-4 hours.

  • Cooling and Storage: Allow the flask to cool to room temperature while still under vacuum. Backfill with an inert gas (e.g., nitrogen or argon) before opening. Immediately transfer to a desiccator for storage.

Protocol 2: Accurate Weighing of Hygroscopic DMID HCl

This protocol minimizes moisture uptake during the critical weighing step.

  • Preparation: Allow the sealed container of DMID HCl to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

  • Weighing by Difference (Recommended): a. Place the sealed container of DMID HCl on the tared analytical balance and record the initial mass. b. Quickly transfer an approximate amount of the solid to your reaction vessel. c. Immediately reseal the container and place it back on the balance. Record the final mass. d. The difference between the initial and final mass is the accurate weight of the transferred compound.

  • Rapid Weighing (Alternative): a. Tare a clean, dry weighing vessel on the balance. b. Quickly add the DMID HCl to the vessel and record the mass as swiftly as possible to minimize air exposure.[13] c. Immediately transfer the weighed compound to your reaction setup.

Mandatory Visualizations

experimental_workflow cluster_storage Storage & Retrieval cluster_preparation Pre-Reaction Preparation cluster_reaction Reaction start Receive DMID HCl store Store in Desiccator (2-8°C, Inert Gas) start->store equilibrate Equilibrate to Room Temperature store->equilibrate assess Assess Physical Appearance equilibrate->assess dry Protocol 1: Vacuum Dry assess->dry Clumped weigh Protocol 2: Accurate Weighing assess->weigh Free-flowing dry->weigh reaction Proceed with Experiment weigh->reaction

Caption: Recommended workflow for handling hygroscopic DMID HCl.

troubleshooting_logic start Problem Encountered: Inconsistent Results or Weighing Difficulty check_storage Was the compound stored in a desiccator under inert gas? start->check_storage check_handling Was the container equilibrated to room temp before opening? check_storage->check_handling Yes solution_storage Implement proper storage: Tightly sealed container in a desiccator. check_storage->solution_storage No check_weighing Was weighing performed rapidly or by difference? check_handling->check_weighing Yes solution_handling Always allow container to warm to ambient temp before opening. check_handling->solution_handling No check_weighing->start Yes, issue persists. Consider pre-drying (Protocol 1). solution_weighing Adopt Protocol 2 for all weighing procedures. check_weighing->solution_weighing No

Caption: Logical troubleshooting for issues with DMID HCl.

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • MilliporeSigma. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • YouTube. (2021, August 23). How does water destroy lubricants?! Hydrolysis of esters explained. Retrieved from [Link]

  • ResearchGate. (2016, January 23). A Comparative Study of the Impact of Moisture on the Dielectric Capability of Esters for Large Power Transformers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolytic stability of synthetic ester lubricants. Retrieved from [Link]

  • Infomak. (2021, June 10). How to effectively alleviate the hydrolysis of polyester materials? Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Products Derived from Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl iminodiacetate hydrochloride. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during the synthesis of chelating agents, ligands, and other complex molecules derived from this versatile building block. As Senior Application Scientists, we understand that robust and reproducible purification is critical to the success of your research. This resource combines theoretical principles with field-proven methodologies to help you troubleshoot and optimize your purification workflows.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction using this compound (DMID-HCl) is complete, but I'm struggling to remove the unreacted starting material from my desired product. What are the best strategies?

Answer:

Removing unreacted DMID-HCl is a common challenge due to its high polarity and water solubility. The optimal strategy depends on the properties of your product.

Core Principle: The key is to exploit the differences in physical and chemical properties between your product and the unreacted DMID-HCl.

Recommended Protocols:

  • For Non-Polar to Moderately Polar Products:

    • Aqueous Wash/Liquid-Liquid Extraction: This is often the most effective first step.[1]

      • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

      • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the hydrochloride salt of any unreacted DMID, making it even more water-soluble.

      • Brine Wash: Follow with a wash using brine (saturated NaCl solution) to remove residual water from the organic layer.[2]

      • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][2]

    • Silica Gel Plug: If aqueous extraction is insufficient, passing your crude product (dissolved in a minimally polar solvent) through a short plug of silica gel can be effective. The highly polar DMID-HCl will be retained on the silica, while your less polar product elutes.[1]

  • For Highly Polar Products:

    • Recrystallization: This technique is ideal if your product is a solid and has a different solubility profile than DMID-HCl.[3] The choice of solvent is critical. You are looking for a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while DMID-HCl remains soluble at all temperatures.

    • Dialysis: For larger molecules like polymers or biomolecules, dialysis can effectively remove small molecule impurities like unreacted DMID-HCl.[4][5]

Question 2: My final product is contaminated with a polar byproduct, likely from the hydrolysis of one or both of the methyl ester groups. How can I purify my desired diester?

Answer:

Hydrolysis of the methyl ester groups on DMID-HCl or your product is a frequent side reaction, especially if the reaction is run under basic conditions or if there is residual water.[6][7] This results in the formation of mono-acid or di-acid impurities, which are highly polar.

Core Principle: The acidic nature of the carboxylic acid byproducts can be used to selectively separate them from the neutral ester product.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Base Wash: Wash the organic solution with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[1] The acidic byproducts will be deprotonated to form their corresponding carboxylate salts, which are highly soluble in the aqueous layer. Your neutral diester product will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Repeat the base wash two to three times to ensure complete removal of the acidic impurities.

  • Final Workup: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified diester.[1][2]

Question 3: I've performed a reaction in a high-boiling polar aprotic solvent like DMF or DMSO, and now I can't seem to get rid of it during workup. What's the most efficient removal method?

Answer:

Residual DMF or DMSO is a persistent issue because these solvents have significant solubility in both water and many organic solvents, and they can act as phase-transfer agents, pulling your product into the aqueous layer during extractions.[8]

Core Principle: A series of aqueous washes is necessary to partition the polar solvent out of the organic phase. A more efficient method than multiple individual washes is a form of liquid-liquid partition chromatography.

Recommended Protocol: Efficient DMF/DMSO Removal [8]

  • Initial Quench and Dilution: Quench your reaction and dilute it with a large volume of water.

  • Extraction Setup:

    • Use one large separatory funnel and three to four smaller ones.

    • Pour the diluted reaction mixture into the large funnel (#1) and add an equal volume of an extraction solvent like diethyl ether.

    • Add fresh ether to the smaller funnels (#2, #3, #4).

  • Serial Extraction:

    • Shake funnel #1 and allow the layers to separate. Drain the lower aqueous layer into funnel #2.

    • Add fresh water to funnel #1. While it settles, shake funnel #2.

    • Drain the aqueous layer from funnel #2 into #3. Drain the fresh aqueous wash from #1 into #2. Add another portion of fresh water to #1.

    • Continue this process, moving the original aqueous layer sequentially through the funnels of fresh ether. This counter-current-like process efficiently removes the polar solvent from your product, which should be primarily in the combined ether layers.

  • Final Steps: Combine all the ether layers, wash with brine, dry over Na₂SO₄, and concentrate.

Section 2: Frequently Asked Questions (FAQs)

What are the most common side reactions associated with this compound?

The primary reactive sites in DMID-HCl are the secondary amine and the two ester functionalities.[6] Common side reactions include:

  • Hydrolysis: As mentioned, the ester groups can hydrolyze to carboxylic acids under acidic or basic conditions, especially in the presence of water.[6][9]

  • Over-alkylation/Arylation: In N-functionalization reactions, there is a possibility of forming quaternary ammonium salts if the electrophile is highly reactive.

  • Amide Formation: If reacting with an amine, transamidation can occur, though this typically requires harsh conditions.

  • Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution.

How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Stationary Phase: Use standard silica gel plates (e.g., Silica gel 60 F₂₅₄).

  • Mobile Phase: The choice of eluent is crucial. For products derived from DMID-HCl, which are often polar, you will likely need a polar solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For very polar compounds, systems like chloroform:methanol:water may be necessary.[10]

  • Visualization: Visualize the spots under a UV lamp (if your compounds are UV active) and/or by staining with potassium permanganate, which is a good general stain for organic compounds.

My product is a highly polar solid. What are the best purification techniques?

For highly polar solid products, several techniques can be employed:

  • Recrystallization: This is often the best method for achieving high purity.[3] Experiment with different solvent systems, including polar solvents like methanol, ethanol, isopropanol, or mixtures with water.

  • Column Chromatography: This is a versatile option.[11]

    • Normal Phase: Use silica gel and a polar eluent system. You may need to add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to prevent streaking.

    • Reversed-Phase (RP) Chromatography: If the compound is still too polar for normal phase, RP-HPLC or flash chromatography (using C18 silica) with a water/acetonitrile or water/methanol gradient is an excellent alternative.

    • Ion Exchange Chromatography: This can be very effective if your product has acidic or basic functional groups.[10]

What are the best practices for handling and storing this compound?

DMID-HCl is hygroscopic, meaning it readily absorbs moisture from the air.[12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) at 2-8°C is recommended.[12]

Visualizations & Data

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a product derived from DMID-HCl.

PurificationWorkflow Reaction Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Purification Final Purification CrudeProduct->Purification Recrystallization Recrystallization Purification->Recrystallization If Solid Chromatography Column Chromatography Purification->Chromatography If Oil or Recrystallization Fails PureProduct Pure Product Recrystallization->PureProduct Chromatography->PureProduct

Caption: A general workflow for the purification of products from DMID-HCl reactions.

Troubleshooting Decision Tree

This diagram helps in selecting a purification strategy based on the properties of your product and the impurities.

TroubleshootingTree Start Crude Product Analysis (e.g., TLC, NMR) ImpurityType What is the main impurity? Start->ImpurityType UnreactedDMID Unreacted DMID-HCl ImpurityType->UnreactedDMID Polar Starting Material HydrolysisProduct Hydrolysis Byproduct (Acidic) ImpurityType->HydrolysisProduct Polar, Acidic Solvent Residual High-Boiling Solvent (DMF, DMSO) ImpurityType->Solvent Solvent ProductPolarity Is the product highly polar? AqueousWash Aqueous Wash (NaHCO3, Brine) ProductPolarity->AqueousWash No Recrystallization Recrystallization ProductPolarity->Recrystallization Yes ProductState Is the product a solid? ProductState->Recrystallization Yes ColumnChrom Column Chromatography (Normal or Reversed-Phase) ProductState->ColumnChrom No UnreactedDMID->ProductPolarity AcidBaseExtraction Acid-Base Extraction (Base Wash) HydrolysisProduct->AcidBaseExtraction SerialWash Serial Aqueous Washes Solvent->SerialWash AqueousWash->ProductState AcidBaseExtraction->ProductState

Caption: Decision tree for troubleshooting common purification issues.

Table 1: Common Solvents for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization.[1][3] This table lists common solvents in order of decreasing polarity.

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Excellent for highly polar, salt-like compounds.
Methanol6.665Good for polar compounds. Can be mixed with water.
Ethanol5.278Less volatile and toxic than methanol.
Isopropanol4.382Often a good choice for moderate polarity compounds.
Acetone5.456High solvency, but low boiling point can be an issue.
Ethyl Acetate4.377A versatile solvent for a wide range of polarities.
Dichloromethane3.440Low boiling point, good for heat-sensitive compounds.
Diethyl Ether2.935Very volatile, use with caution due to flammability.
Toluene2.3111Good for less polar compounds.
Hexanes0.0~69For non-polar compounds. Often used as an anti-solvent.

References

  • Extraction Protocol for Polar Solvents . Department of Chemistry, University of Rochester. [Link]

  • Synthesis of iminodiacetic acid . PrepChem.com. [Link]

  • For highly polar compound, how to do the purification? . ResearchGate. [Link]

  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate . NSF Public Access Repository. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? . ResearchGate. [Link]

  • Laboratory Techniques of Purification and Isolation . IT Medical Team. [Link]

  • Analysis of Synthesis of Heavy Metal Chelating Agent with Four Chelating Groups . International Journal of Creative Research Thoughts. [Link]

  • Schematic illustration of preparation process of iminodiacetate chelating resin . ResearchGate. [Link]

  • Preparation of iminodiacetic acid compounds from monoethanolamine substrates.
  • iminodiacetic acid chelating: Topics by Science.gov . Science.gov. [Link]

  • Synthesis, Characterization and Applications of Immobilized Iminodiacetic Acid-Modified Silica . ResearchGate. [Link]

  • Separation method of iminodiacetic acid.
  • Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide . API Manufacturer-ZCPC. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes) . Master Organic Chemistry. [Link]

  • Chelate chemistry . Interchim. [Link]

  • Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant is Catalyzed by Nontoxic Aminoguanidine Imines . Scholars' Mine. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity . EMU Physics Department. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors . PMC - NIH. [Link]

  • Process for purifying dimethyl carbonate.
  • Process for the purification of diaminodiphenyl compounds.
  • What is the suitable method of removal of unreacted methacrylic acid from the resin product? . ResearchGate. [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the removal of unreacted Dimethyl Iminodiacetate Hydrochloride (DMIA·HCl) from a reaction mixture. Given its high polarity and salt nature, separating DMIA·HCl from less polar organic products requires a strategic approach. This document offers a structured, question-and-answer-based methodology to streamline your purification process.

FAQ 1: What are the key properties of this compound that influence purification?

Understanding the physicochemical properties of DMIA·HCl is the foundation for designing an effective purification strategy. Its salt form, high polarity, and specific solubility profile are the primary factors that dictate which separation techniques will be successful.

The key is the dramatic difference in solubility between the hydrochloride salt and its corresponding free base. The protonated nitrogen in the salt form makes the molecule highly water-soluble.[1][2] In contrast, neutralizing the salt to its free base form, Dimethyl Iminodiacetate, reduces its polarity, thereby increasing its solubility in organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₂ClNO₄---
Molecular Weight 197.62 g/mol [1][3][4]Relevant for characterization and molarity calculations.
Appearance White to off-white crystalline solid[1][3]Physical state at room temperature.
Melting Point ~170 °C (with decomposition)[1][3][4][5]High melting point indicates salt-like, ionic character.
Solubility DMSO (Slightly), Methanol (Slightly)[3][5]Limited solubility in common organic solvents dictates the unsuitability of simple organic washes. Very soluble in water.
Stability Hygroscopic[3][5]Should be stored under inert, dry conditions.
FAQ 2: How can I quickly assess if unreacted DMIA·HCl is present in my crude reaction mixture?

Before embarking on a purification protocol, it's essential to confirm the presence of the starting material. Thin Layer Chromatography (TLC) is the most common and rapid method for this assessment.

Due to its high polarity, DMIA·HCl will have a very low retention factor (Rƒ) on a normal-phase silica gel TLC plate, often remaining at the baseline.

  • Procedure:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the crude mixture alongside a reference spot of pure DMIA·HCl (dissolved in methanol) on a silica gel TLC plate.

    • Elute the plate with a relatively polar solvent system, such as 10-20% Methanol in Dichloromethane (DCM).

    • Visualize the plate using a potassium permanganate (KMnO₄) stain, as the amine can be readily oxidized. DMIA·HCl will appear as a yellow spot against a purple background.

  • Interpretation: If a spot in the crude mixture lane appears at the same low Rƒ as the DMIA·HCl reference spot, the starting material is present.

FAQ 3: My product is in an organic solvent. What is the most effective way to remove DMIA·HCl using an aqueous wash?

Aqueous workup is the most powerful and common technique for removing this impurity.[6] The strategy hinges on exploiting the pH-dependent solubility of the iminodiacetate compound. The hydrochloride salt is an ammonium salt of a secondary amine.[1][2] By washing the organic layer with a mild aqueous base, you neutralize the hydrochloride, but the resulting free amine remains highly water-soluble and is extracted from the organic phase.

A saturated solution of sodium bicarbonate (NaHCO₃) is typically the ideal choice. It is basic enough to neutralize the hydrochloride salt but mild enough to avoid hydrolyzing the ester groups of either the starting material or many common products.

Detailed Protocol: Basic Aqueous Wash
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. Transfer this solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.[7]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ may evolve if excess acid is present). Close the stopcock and shake the funnel vigorously for 30-60 seconds.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.[8][9]

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Workflow Visualization

G start Crude Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_bicarb Add Saturated Aqueous NaHCO₃ sep_funnel->add_bicarb shake Shake & Vent add_bicarb->shake separate Allow Layers to Separate shake->separate drain_aq Drain Aqueous Layer (Contains DMIA Salt) separate->drain_aq repeat_wash Repeat Wash 1-2x? drain_aq->repeat_wash repeat_wash->add_bicarb Yes brine_wash Wash with Brine repeat_wash->brine_wash No dry Collect & Dry Organic Layer (e.g., over Na₂SO₄) brine_wash->dry concentrate Filter & Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Aqueous extraction workflow for DMIA·HCl removal.

FAQ 4: An aqueous wash isn't working or my product is water-sensitive. What are my other options?

When products are unstable in water or the extraction is ineffective, alternative methods must be employed. The choice depends on the physical state and polarity difference between your product and the DMIA·HCl.

Method 1: Recrystallization

If your desired product is a solid, recrystallization can be an excellent method for purification.[10][11][12] The goal is to find a solvent system in which your product has high solubility when hot and low solubility when cold, while the DMIA·HCl impurity remains soluble at all temperatures.

  • Solvent Choice: Since DMIA·HCl has some solubility in methanol but is less soluble in other common organic solvents, a good starting point for your product might be a solvent like ethyl acetate, isopropanol, or toluene. The ideal solvent will dissolve your product when heated but cause it to crystallize upon cooling, leaving the highly polar DMIA·HCl in the mother liquor.[13][14]

  • General Protocol:

    • Dissolve the crude solid in a minimum amount of the chosen hot solvent.[14]

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[12]

    • Dry the crystals to obtain the purified product.

Method 2: Silica Gel Chromatography

Column chromatography is a highly effective, albeit more resource-intensive, method for separating compounds based on polarity.[15][16][17] Because DMIA·HCl is extremely polar, it will adsorb very strongly to the silica gel stationary phase.

  • "Plug" Filtration: For many applications, a full column is unnecessary. A short "plug" of silica gel can be sufficient.

    • Place a small amount of cotton or glass wool in the bottom of a pipette or small column.

    • Add a layer of sand, followed by 2-3 inches of silica gel.

    • Dissolve your crude mixture in a minimal amount of a non-polar solvent (e.g., DCM or 10% EtOAc/Hexanes) and load it onto the plug.

    • Elute with the same non-polar solvent system. Your less polar product should elute quickly, while the DMIA·HCl remains adsorbed at the top of the silica.[18]

  • Full Column Chromatography: If your product has polarity similar to the starting material, a full column with a gradient elution (gradually increasing solvent polarity) may be necessary to achieve good separation.[19]

Purification Strategy Decision Tree

This diagram can help you choose the best purification strategy based on your product's properties.

G decision decision method method start Crude Product with DMIA·HCl q1 Is the product water stable? start->q1 q2 Is the product a solid? q1->q2  No m1 Aqueous Wash (See FAQ 3) q1->m1  Yes m2 Recrystallization q2->m2  Yes m3 Silica Gel Chromatography q2->m3  No

Caption: Decision tree for selecting a purification method.

References
  • Recrystallization-1.pdf. (n.d.). Retrieved January 11, 2026, from [Link]

  • Aqueous workup Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved January 11, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 11, 2026, from [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved January 11, 2026, from [Link]

  • Theory of Aqueous Workup. (n.d.). University of York. Retrieved January 11, 2026, from [Link]

  • Column chromatography. (n.d.). Retrieved January 11, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved January 11, 2026, from [Link]

  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved January 11, 2026, from [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Powered by XMB 1.9.11. Retrieved January 11, 2026, from [Link]

  • What Is Workup In Organic Chemistry? (2025, January 26). YouTube. Retrieved January 11, 2026, from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved January 11, 2026, from [Link]

  • Column Chromatography. (n.d.). JoVE. Retrieved January 11, 2026, from [Link]

  • Isolation and Purification of Natural Compounds - Column Chromatography. (2024, August 12). Retrieved January 11, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved January 11, 2026, from [Link]

Sources

Improving the stability of Dimethyl iminodiacetate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

Welcome to the technical support center for Dimethyl iminodiacetate hydrochloride (DMID-HCl). As Senior Application Scientists, we understand that maintaining the stability of key reagents is paramount to the success and reproducibility of your experiments. This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices to address the stability challenges you may encounter when working with DMID-HCl in solution. Our goal is to explain the causality behind these phenomena and provide robust, self-validating protocols to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core chemical properties of this compound that are critical to understanding its behavior in solution.

Q1: What is this compound and why is its form important?

This compound (DMID-HCl) is the dimethyl ester of iminodiacetic acid, supplied as a hydrochloride salt.[1][2] Its structure features a central nitrogen atom and two methyl-esterified carboxymethyl groups.[1] The hydrochloride salt form is crucial; the protonation of the tertiary nitrogen atom to form a positively charged ammonium center enhances the compound's stability and influences its physical properties, such as solubility, compared to its free base form.[1]

Q2: What are the primary factors that cause DMID-HCl to degrade in solution?

The primary degradation pathway for DMID-HCl in solution is the hydrolysis of its two ester groups.[1] This reaction is catalyzed by either acidic or basic conditions, breaking down the ester linkages to yield first the mono-ester intermediate and finally iminodiacetic acid and methanol.[3] Other factors that can affect stability include temperature, light exposure, and the presence of oxidizing agents or incompatible excipients.[4][5]

Q3: Is DMID-HCl sensitive to moisture?

Yes, solid DMID-HCl is known to be hygroscopic , meaning it can readily absorb moisture from the atmosphere.[6] This is a critical consideration for storage of the solid compound. Absorbed moisture can initiate hydrolysis even in the solid state over time and can lead to handling difficulties.[7] Therefore, it is essential to store the solid compound in a tightly sealed container in a dry environment, such as under an inert gas or in a desiccator.[6][8]

Section 2: Troubleshooting Guide - Common Stability Issues & Solutions

This guide provides a systematic approach to diagnosing and resolving common stability problems encountered during experiments.

Problem: My DMID-HCl solution has become cloudy or has formed a precipitate.

Root Cause Analysis:

Precipitation is a physical instability that typically arises from changes in the solution environment that decrease the solubility of the compound.

  • pH Shift: The solubility of DMID-HCl is pH-dependent. A significant shift in the solution's pH can cause the compound to precipitate.

  • Temperature Fluctuation: Solubility is often temperature-dependent. Cooling a saturated solution can lead to precipitation. Conversely, elevated temperatures can sometimes cause certain compounds to "salt out."[9]

  • Exceeding Solubility Limit: The concentration of DMID-HCl may be too high for the chosen solvent system.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of DMID-HCl will increase, potentially exceeding its solubility limit.

Solutions & Protocols:

  • Verify and Control pH:

    • Measure the pH of your solution. For many applications, maintaining a slightly acidic pH (e.g., pH 4.0-6.0) can balance solubility and minimize hydrolysis.[10]

    • Action: If the pH has drifted, adjust it back to the target range using dilute acid or base. For ongoing stability, prepare your solution using a suitable buffer system (e.g., acetate or citrate buffer) instead of just water.[3]

  • Optimize Solvent and Concentration:

    • Review your protocol to ensure you are not exceeding the known solubility limit of DMID-HCl in your specific solvent.

    • Action: If necessary, prepare a more dilute solution. If the experimental design requires a high concentration, consider using a co-solvent system (e.g., adding a small percentage of DMSO or methanol to the aqueous solution), but first verify compatibility with your experimental setup.

  • Maintain Consistent Temperature:

    • Store solutions at the recommended temperature and allow them to come to room temperature before use to avoid precipitation due to temperature changes.

    • Action: If a solution has been refrigerated and shows precipitation, gently warm it to room temperature and agitate to see if the precipitate redissolves before use. Ensure it remains clear upon returning to ambient temperature.

Problem: I am observing a loss of compound activity or seeing unexpected peaks in my analysis (e.g., HPLC).

Root Cause Analysis:

This is indicative of chemical degradation, where the DMID-HCl molecule itself is breaking down.

  • Ester Hydrolysis: As previously mentioned, this is the most common degradation pathway.[1] The rate of hydrolysis is significantly influenced by pH and temperature.[3] Extreme pH levels (both highly acidic and highly alkaline) and elevated temperatures will accelerate this process.[5][11]

  • Oxidation: While less common for this specific molecule, oxidative degradation can occur, especially if the formulation contains susceptible components or is exposed to air and light for extended periods.[5][12]

  • Incompatibility with Excipients: Other molecules in your solution (e.g., buffers, salts, other active ingredients) could react with DMID-HCl.[13]

Solutions & Protocols:

  • Strict pH and Temperature Control:

    • Protocol: Prepare stock solutions in a validated buffer system within the optimal pH range (typically slightly acidic). Store aliquots at low temperatures (e.g., 2-8°C for short-term or ≤ -20°C for long-term) to drastically slow the rate of hydrolysis.[6] Avoid repeated freeze-thaw cycles.[14]

  • Create an Inert Environment:

    • Action: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[6] This minimizes contact with oxygen and reduces the risk of oxidative degradation.

  • Use High-Purity Reagents:

    • Ensure all solvents and excipients are of high purity and free from contaminants that could catalyze degradation (e.g., metal ions).

  • Perform Compatibility Studies:

    • If you are creating a complex formulation, it is essential to perform forced degradation or compatibility studies.[15] This involves analyzing the stability of DMID-HCl in the presence of all other excipients under stressed conditions (e.g., elevated temperature) to identify any potential interactions.

Section 3: Visualized Workflows and Data
Primary Degradation Pathway of DMID-HCl

The following diagram illustrates the two-step hydrolysis of this compound in an aqueous environment.

G cluster_0 Step 1: First Hydrolysis cluster_1 Step 2: Second Hydrolysis A Dimethyl iminodiacetate HCl (Stable Form) B Iminodiacetic acid monomethyl ester HCl A->B + H₂O - CH₃OH C Iminodiacetic acid HCl (Final Degradant) B->C + H₂O - CH₃OH G start Instability Observed (e.g., Cloudiness, Potency Loss) is_physical Is it a Physical Issue? (Precipitate, Cloudiness) start->is_physical is_chemical Is it a Chemical Issue? (Potency Loss, New Peaks) start->is_chemical check_ph 1. Measure Solution pH is_physical->check_ph Yes analyze_degradation 1. Review pH & Temp History is_chemical->analyze_degradation Yes check_temp 2. Check Storage Temp & Concentration check_ph->check_temp adjust_ph Adjust pH / Use Buffer check_ph->adjust_ph optimize_storage Dilute or Use Co-Solvent Store at Correct Temp check_temp->optimize_storage check_environment 2. Check for Air/Light Exposure analyze_degradation->check_environment control_conditions Use Buffered Solution Store at ≤ -20°C analyze_degradation->control_conditions use_inert Use Amber Vials Purge with N₂/Ar check_environment->use_inert

Caption: A decision tree for troubleshooting DMID-HCl solution stability.

Summary of Recommended Storage and Handling Conditions
ParameterSolid CompoundAqueous Stock Solution (Short-Term)Aqueous Stock Solution (Long-Term)
Temperature 2-8°C [6]2-8°C≤ -20°C
Atmosphere Tightly sealed, under inert gas (N₂/Ar) or in a desiccator [6][8]Tightly sealedHeadspace purged with inert gas (N₂/Ar)
Container Opaque, airtight containerClear or amber glass/polypropylene vialAmber glass/polypropylene vial to protect from light [16]
pH Control N/ABuffered solution (pH 4.0-6.0 recommended)Buffered solution (pH 4.0-6.0 recommended)
Key Consideration Highly hygroscopic [6]Prone to hydrolysis; use within daysAvoid freeze-thaw cycles; aliquot before freezing
Section 4: Protocol for Preparing a Stable Stock Solution

This protocol provides a step-by-step methodology for preparing a robust DMID-HCl stock solution.

Objective: To prepare a 100 mM aqueous stock solution of DMID-HCl with enhanced stability.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • Calibrated pH meter

  • Sterile vials for storage

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-equilibration: Allow the sealed container of solid DMID-HCl to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: In a controlled environment with low humidity, quickly and accurately weigh the required amount of DMID-HCl. (For 10 mL of 100 mM solution, weigh 197.62 mg, as the molecular weight is 197.62 g/mol ). [1]3. Dissolution: Add the weighed solid to a volumetric flask containing approximately 80% of the final volume of the 50 mM Sodium Acetate Buffer (pH 5.0).

  • Mixing: Gently swirl or vortex the solution until the solid is completely dissolved. Avoid vigorous shaking that could introduce excessive oxygen.

  • Volume Adjustment: Once fully dissolved, add the buffer to bring the solution to the final desired volume.

  • pH Verification: Measure the pH of the final solution. If necessary, adjust to pH 5.0 using dilute HCl or NaOH. A stable pH is crucial for minimizing hydrolysis. [3]7. Aliquoting and Storage:

    • Filter the solution through a 0.22 µm syringe filter if sterile use is required.

    • Dispense the solution into smaller, single-use aliquots in appropriate vials.

    • For long-term storage, gently blow a stream of inert gas over the surface of the liquid in each vial for 10-15 seconds before capping tightly.

    • Label vials clearly with compound name, concentration, date, and storage conditions. Store at ≤ -20°C.

Section 5: Analytical Approaches for Stability Assessment

To quantitatively assess the stability of your DMID-HCl solutions, a stability-indicating analytical method is required. [17]This is a validated method that can accurately separate, detect, and quantify the intact active compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for stability studies. A reversed-phase HPLC (RP-HPLC) method with UV detection can be developed to monitor the decrease in the DMID-HCl peak area over time while simultaneously observing the increase in peaks corresponding to its hydrolysis products.

  • Forced Degradation Studies: To validate that your analytical method is stability-indicating, you must perform forced degradation studies. [15][18]This involves intentionally degrading the compound under harsh conditions (e.g., strong acid, strong base, high heat, oxidation, photolysis) and ensuring your method can resolve the resulting degradation products from the parent compound.

References
  • Vertex AI Search. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Core Principles of Iminodiacetate Coordination Chemistry.
  • U. S. Pharmacopeia. (2004). USP SDS US - USP-MSDS.
  • Smolecule. (2023). Buy this compound | 39987-25-2.
  • ChemicalBook. (2025). This compound | 39987-25-2.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ECHEMI. (n.d.). Buy this compound Different Grade from Amitychem.
  • Girek, T., et al. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. PMC - NIH.
  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Pharma Excipients. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • ChemicalBook. (n.d.). This compound CAS#: 39987-25-2.
  • Chaberek Jr., S., & Martell, A. E. (n.d.). Stability of Metal Chelates. I. Iminodiacetic and Iminodipropionic Acids. ACS Publications.
  • Wikipedia. (n.d.). Iminodiacetic acid.
  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
  • Committee for Proprietary Medicinal Products (CPMP). (2003). Guideline on Stability Testing.
  • Echemi. (n.d.). Iminodiacetic acid dimethyl ester hydrochloride.
  • Toprani, V. M., et al. (2018). Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. NIH.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Chemistree. (n.d.). This compound, 98%.
  • TCI Chemicals. (n.d.). This compound 39987-25-2.
  • ARL Bio Pharma. (2018). Stability Indicating Methods. YouTube.
  • In-pharmatechnologist.com. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • da Silva, A. C., et al. (2010). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Al-Azzam, H., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Slideshare. (n.d.). Stability indicating assay.
  • MDPI. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules.
  • CONICET. (n.d.). Trends in Analytical chemistry.
  • University of Michigan Health. (2023). Active Ingredient Summary Table Thermal Stability.
  • NSF Public Access Repository. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat.
  • Google Patents. (n.d.). CN1916005A - Method for preparing Phosphonomethyl iminodiacetic acid (PMIDA) through hydrolysis of imino diacetonitrile.
  • ResearchGate. (2025). The Influence of Water on the Stability of Lyophilized Formulations with Inositol and Mannitol as Excipients.
  • Google Patents. (n.d.). EP1282596B1 - Preparation of iminodiacetic acid compounds from monoethanolamine substrates.
  • ResearchGate. (2025). EFFECT OF PH ON THE STABILITY OF COORDINATION COMPOUNDS OF CO(III) WITH DIAMINOETHANOL LIGANDS IN NON-AQUEOUS SOLUTIONS | Request PDF.
  • Cohan, S. L., et al. (2017). Dimethyl Fumarate: A Review of Efficacy and Practical Management Strategies for Common Adverse Events in Patients with Multiple Sclerosis. PubMed Central.
  • ResearchGate. (2025). Thermodynamics and Potentiometric Determination of Stability Constants of Dimethyltin(IV)Dichloride Complexes With Imino-Bis(Methyl Phosphonic Acid) in Water and Dioxane-Water Mixtures. | Request PDF.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
  • MDPI. (n.d.). The Effects of pH and Excipients on Exenatide Stability in Solution.
  • PubMed. (n.d.). Influence of pH on the Rheologic and Antisickling Effects of Dimethyl Adipimidate.
  • Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.

Sources

Common pitfalls to avoid when working with Dimethyl iminodiacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl iminodiacetate hydrochloride (DMID-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work with this compound. As Senior Application Scientists, we have compiled this guide based on technical data and practical field experience to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise when working with this compound, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Incomplete or Failed Synthesis Reaction

Question: My synthesis of this compound from iminodiacetic acid and methanol with an acid catalyst (e.g., SOCl₂) is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

The esterification of iminodiacetic acid to form DMID-HCl is a crucial step that can be influenced by several factors. Here’s a breakdown of potential causes and solutions:

Causality: The reaction's success hinges on the efficient protonation of the carboxylic acid groups by the in-situ generated HCl from thionyl chloride and methanol, followed by nucleophilic attack by methanol. Water is a critical inhibitor of this process as it can hydrolyze the ester product and consume the acid catalyst.

Troubleshooting Steps:

  • Moisture Control is Critical:

    • Problem: The presence of water is a primary cause of low yields. Iminodiacetic acid can be hygroscopic, and solvents may contain residual water.

    • Solution: Ensure all glassware is thoroughly dried in an oven prior to use. Use anhydrous methanol and handle hygroscopic reagents in a controlled environment (e.g., under an inert atmosphere of nitrogen or argon).[1][2]

  • Temperature Management During Reagent Addition:

    • Problem: The reaction between thionyl chloride (SOCl₂) and methanol is highly exothermic. Uncontrolled addition can lead to side reactions and loss of reagents.

    • Solution: Cool the methanol to between -20°C and -10°C before the slow, dropwise addition of SOCl₂.[1] This ensures the formation of the necessary HCl catalyst without excessive heat generation.

  • Reaction Time and Temperature:

    • Problem: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: After the addition of iminodiacetic acid, allow the reaction to stir at room temperature for at least 24 hours to ensure the reaction goes to completion.[1]

  • Purity of Starting Materials:

    • Problem: Impurities in the iminodiacetic acid can interfere with the reaction.

    • Solution: Use high-purity iminodiacetic acid. If the purity is questionable, consider recrystallizing it before use.

Experimental Protocol: Synthesis of this compound [1]

StepActionDetails
1Preparation Cool 500 mL of methanol to -20°C in a suitable reaction vessel equipped with a stirrer.
2Catalyst Formation Slowly add 36 mL (0.5 mol) of thionyl chloride (SOCl₂) dropwise while maintaining the temperature below -10°C.
3Reactant Addition Add 13.3 g (0.1 mol) of iminodiacetic acid to the mixture all at once.
4Reaction Stir the reaction mixture continuously at room temperature for 24 hours.
5Workup Evaporate the volatile components under reduced pressure at room temperature.
6Crystallization Crystallize the resulting residue from methanol to obtain the final product.

Diagram: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Cool Methanol to -20°C reac1 Slowly add SOCl₂ (maintain < -10°C) prep1->reac1 reac2 Add Iminodiacetic Acid reac1->reac2 reac3 Stir at RT for 24h reac2->reac3 work1 Evaporate Volatiles reac3->work1 work2 Crystallize from Methanol work1->work2 prod Dimethyl Iminodiacetate Hydrochloride work2->prod

Caption: Workflow for the synthesis of this compound.

Issue 2: Product Instability and Decomposition

Question: I've successfully synthesized this compound, but it seems to be decomposing over time, indicated by a change in color and a lower melting point. How can I prevent this?

Answer:

This compound is susceptible to degradation, particularly through hydrolysis. Understanding the factors that contribute to this instability is key to proper handling and storage.

Causality: The ester groups in DMID-HCl are susceptible to hydrolysis, especially in the presence of moisture, which can be exacerbated by acidic or basic conditions.[3] The hydrochloride salt form is generally more stable than the free base, but proper storage is still crucial.[3]

Troubleshooting and Prevention:

  • Hygroscopicity and Storage:

    • Problem: The compound is hygroscopic and will absorb moisture from the atmosphere, leading to hydrolysis of the ester groups.[1]

    • Solution: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[1][2]

  • pH Sensitivity:

    • Problem: Exposure to strong acids or bases can catalyze the hydrolysis of the ester functional groups.

    • Solution: When using DMID-HCl in solution, ensure the pH is controlled and avoid prolonged exposure to highly acidic or alkaline conditions unless hydrolysis is the intended reaction.

  • Thermal Stability:

    • Problem: The compound decomposes at its melting point of approximately 170°C.[1][3]

    • Solution: Avoid exposing the solid compound to high temperatures. When preparing solutions, use gentle heating if necessary and avoid prolonged heating.

Diagram: Degradation Pathway

G cluster_conditions Degradation Conditions DMID Dimethyl Iminodiacetate Hydrochloride IDA Iminodiacetic Acid (Degradation Product) DMID->IDA MeOH Methanol DMID->MeOH Moisture Moisture/Water Moisture->DMID Hydrolysis Heat Heat (>170°C) Heat->DMID Decomposition pH Extreme pH pH->DMID Catalyzed Hydrolysis

Caption: Factors leading to the degradation of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when handling this compound?

A1: this compound is classified as a hazardous substance. It is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6]

  • Respiratory Protection: Use a dust mask or work in a well-ventilated area, preferably a fume hood, to avoid inhaling the powder.[6][7][8] The compound may cause respiratory irritation.[3][7][8][9]

  • Skin and Eye Contact: The compound causes skin and serious eye irritation.[3][4][7][8][9] In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.[4][7][8]

  • Handling: Avoid creating dust.[8][10] Wash hands thoroughly after handling.[4][10]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[5][6][8]

Q2: What is the solubility of this compound?

A2: The solubility of this compound is as follows:

  • DMSO: Slightly soluble[1]

  • Methanol: Slightly soluble[1] It is important to test solubility in your specific solvent system for your experimental concentration. The hydrochloride form generally enhances aqueous solubility compared to the free base.[3]

Q3: Can I use this compound for metal chelation studies?

A3: Yes, the structure of Dimethyl iminodiacetate, with its central amine and two acetate groups, makes it a potential chelating agent for various metal ions.[3] However, for chelation applications, the ester groups would typically need to be hydrolyzed to the corresponding carboxylic acids to enable effective coordination with metal ions. The hydrochloride salt itself can be used as a starting material for the synthesis of such chelating agents.

Q4: How does the hydrochloride salt form affect the reactivity of the molecule?

A4: The hydrochloride salt form has a significant impact on the molecule's properties:

  • Protonation: The tertiary nitrogen atom is protonated, forming a positively charged ammonium center.[3] This protonation makes the nitrogen lone pair unavailable for nucleophilic reactions unless a base is used to deprotonate it.

  • Stability: The ionic interactions within the salt contribute to the compound's overall stability and crystalline nature.[3]

  • Solubility: The salt form generally increases the compound's solubility in polar solvents compared to the free base.[3]

Q5: Are there any common impurities I should be aware of after synthesis?

A5: Common impurities can include:

  • Unreacted Iminodiacetic Acid: If the reaction is incomplete.

  • Mono-esterified Product: If the esterification is not driven to completion.

  • Hydrolysis Products: If the compound is exposed to moisture during workup or storage. It is advisable to characterize the final product using techniques such as NMR (¹H and ¹³C) and elemental analysis to confirm its purity.[1]

References

  • XiXisys. chemical label this compound. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 39987-25-2 Name: this compound. [Link]

  • CP Lab Safety. This compound, min 98%, 100 grams. [Link]

Sources

Technical Support Center: Optimizing Reactions with Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dimethyl Iminodiacetate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions, with a primary focus on the critical role of pH.

Introduction to this compound

This compound (DMIA-HCl) is a versatile intermediate widely used in pharmaceutical and chemical synthesis. It is the hydrochloride salt of the dimethyl ester of iminodiacetate, featuring a central secondary amine. The reactivity and stability of DMIA-HCl are highly dependent on the pH of the reaction medium, making pH optimization a critical parameter for successful and reproducible outcomes.

This guide will delve into the key considerations for pH management, provide troubleshooting for common issues, and offer detailed protocols to help you navigate the complexities of working with this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the secondary amine in this compound?

Q2: What is the protonation state of DMIA-HCl at different pH values?

Understanding the protonation state of the secondary amine is crucial for controlling its nucleophilicity.

  • Acidic pH (pH < 8): The secondary amine will be predominantly protonated (R₂NH₂⁺), rendering it non-nucleophilic.

  • Neutral to Slightly Basic pH (pH 8 - 10): A significant portion of the amine will be in its deprotonated, nucleophilic form (R₂NH). This is often the optimal range for reactions where the amine acts as a nucleophile.

  • Strongly Basic pH (pH > 10): The amine will be almost entirely deprotonated. However, at high pH, the risk of ester hydrolysis increases significantly.

Q3: How stable are the methyl ester groups to hydrolysis?

The methyl ester groups of DMIA-HCl are susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis can occur, though it is generally slower than base-catalyzed hydrolysis at room temperature.

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is at its minimum.

  • Basic Conditions (pH > 10): Base-catalyzed hydrolysis is rapid and can lead to the formation of the corresponding carboxylates, which may be an undesired side reaction. The rate of hydrolysis is also temperature-dependent, increasing at elevated temperatures.

Q4: What are the most common reactions involving DMIA-HCl and what are the typical pH considerations?

DMIA-HCl is frequently used in N-alkylation reactions to introduce the bis(methoxycarbonylmethyl)amino group onto a molecule. For these Sₙ2 reactions, a non-nucleophilic base is typically required to deprotonate the secondary amine, making it a potent nucleophile. The choice of base and reaction pH is a delicate balance. A pH that is too low will result in a protonated, unreactive amine, while a pH that is too high can lead to unwanted side reactions like ester hydrolysis or decomposition of base-sensitive substrates. Generally, a pH in the range of 8 to 10 is a good starting point for N-alkylation reactions.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Reaction Conversion 1. Incomplete Deprotonation of the Amine: The pH of the reaction is too low, leaving the secondary amine in its protonated, non-nucleophilic state.- Increase the amount of base: Add a stronger, non-nucleophilic base (e.g., DBU, DIPEA) or increase the equivalents of a weaker base (e.g., K₂CO₃, Cs₂CO₃).- Monitor pH: If possible, measure the pH of the reaction mixture to ensure it is within the optimal range (typically 8-10 for N-alkylation).- Choose a more suitable solvent: Aprotic polar solvents like DMF or DMSO can enhance the basicity of weaker bases.
2. Poor Solubility of Reactants: DMIA-HCl or other reactants may not be fully dissolved in the chosen solvent.- Select a more appropriate solvent: Consider solvents like DMF, DMSO, or acetonitrile.- Gentle heating: If thermally stable, gentle heating can improve solubility.
Formation of Unwanted Byproducts 1. Ester Hydrolysis: The reaction pH is too high, leading to the hydrolysis of the methyl ester groups.- Lower the reaction pH: Use a milder base or reduce the amount of base.- Decrease reaction temperature: Hydrolysis is often slower at lower temperatures.- Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
2. Over-alkylation or Other Side Reactions: The reaction conditions are too harsh, or the alkylating agent is too reactive.- Use a less reactive alkylating agent: If possible, switch to a less reactive halide (e.g., from iodide to bromide or chloride).- Control stoichiometry: Use a 1:1 ratio of DMIA-HCl to the alkylating agent.- Lower the reaction temperature.
Difficulty in Product Isolation/Purification 1. Presence of Unreacted DMIA-HCl: Incomplete reaction leaves the polar starting material in the crude product.- Optimize reaction conditions: Refer to the "Low or No Reaction Conversion" section to drive the reaction to completion.- Aqueous workup: During workup, an acidic wash (e.g., dilute HCl) can protonate the unreacted amine, making it more water-soluble and easier to separate from the desired product.
2. Emulsion formation during workup: The product or byproducts may be acting as surfactants.- Add brine (saturated NaCl solution): This can help to break up emulsions.- Filter through Celite: This can sometimes help to separate the layers.

Experimental Protocols

Protocol 1: pH Optimization for a Trial N-Alkylation Reaction

This protocol provides a systematic approach to determine the optimal pH for the N-alkylation of a model alkyl halide with this compound.

Materials:

  • This compound (DMIA-HCl)

  • Alkyl halide (e.g., benzyl bromide)

  • A range of non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Thin Layer Chromatography (TLC) plates and developing system

  • Small-scale reaction vials

Procedure:

  • Set up parallel reactions: In separate vials, dissolve DMIA-HCl (1 equivalent) and the alkyl halide (1.1 equivalents) in the chosen anhydrous solvent.

  • Add different bases: To each vial, add a different base or a different amount of the same base to create a range of basicities. For example:

    • Vial 1: K₂CO₃ (1.5 equivalents)

    • Vial 2: K₂CO₃ (3.0 equivalents)

    • Vial 3: Cs₂CO₃ (1.5 equivalents)

    • Vial 4: DIPEA (2.0 equivalents)

  • Reaction Monitoring: Stir all reactions at a constant temperature (e.g., room temperature or 50 °C) and monitor their progress by TLC at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Analysis: Compare the TLC plates to determine which condition gives the fastest conversion to the desired product with the fewest byproducts. This will indicate the optimal basicity (and thus, pH range) for the reaction.

Visualizing Key Concepts

pH-Dependent Speciation of Dimethyl Iminodiacetate

The following diagram illustrates the equilibrium between the protonated and deprotonated forms of the secondary amine in Dimethyl Iminodiacetate.

Speciation Protonated R₂NH₂⁺ (Protonated, Non-nucleophilic) Deprotonated R₂NH (Deprotonated, Nucleophilic) Protonated->Deprotonated + OH⁻ (Increase pH) Deprotonated->Protonated + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the secondary amine.

General Workflow for pH Optimization

This workflow outlines the logical steps for optimizing the pH of a reaction involving this compound.

Workflow Start Define Reaction (e.g., N-Alkylation) Screen_Bases Screen a Panel of Non-Nucleophilic Bases Start->Screen_Bases Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Screen_Bases->Monitor_Reaction Analyze_Results Analyze Conversion and Byproduct Formation Monitor_Reaction->Analyze_Results Optimal_pH Identify Optimal pH Range Analyze_Results->Optimal_pH

Column chromatography techniques for purifying Dimethyl iminodiacetate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Dimethyl iminodiacetate hydrochloride and its derivatives. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of these highly polar, cationic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot effectively and achieve high-purity products.

Section 1: Foundational Concepts - The Challenge of Purifying Polar Amine Salts

This compound is a salt, meaning in solution, the central imino nitrogen is protonated, carrying a positive charge.[1] This cationic nature is the primary source of purification challenges when using standard silica gel chromatography.

Silica gel, the most common stationary phase, has a surface covered with silanol groups (Si-OH). These groups are acidic and can deprotonate to form anionic siloxanates (Si-O⁻), especially in the presence of polar solvents.[2][3] The result is a strong, often irreversible, ionic interaction between the positively charged amine derivative and the negatively charged silica surface.

This interaction leads to several common problems:

  • Poor or No Elution: The compound sticks tenaciously to the top of the column.[2]

  • Significant Peak Tailing: A slow, continuous release of the compound from the active sites on the silica leads to broad, streaking bands instead of sharp, well-defined peaks.[2]

  • Compound Decomposition: The acidic nature of the silica surface can degrade sensitive molecules.[4][5]

  • Low Recovery: A portion of the compound remains permanently bound to the column.[3]

Analyte-Silica Interaction cluster_silica Silica Gel Surface cluster_analyte Analyte silica Silica Matrix Si-OH Si-O⁻ H⁺ analyte Dimethyl Iminodiacetate Cation R₂N⁺H analyte:n1->silica:p2 Strong Ionic Interaction (Causes Tailing & Poor Recovery)

Caption: Interaction between cationic amine and silica surface.

To overcome these challenges, we must either neutralize this interaction or choose a different chromatographic strategy altogether.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most frequent issues encountered during the purification of this compound derivatives in a question-and-answer format.

Q1: My compound is streaking badly or won't elute from the silica column. What's happening and how do I fix it?

Answer: This is the classic sign of a strong acid-base interaction between your cationic compound and the acidic silica gel.[2][3] You have three primary strategies to resolve this, outlined in the decision workflow below.

Troubleshooting Workflow start Problem: Compound Streaks or Sticks to Silica decision1 Modify Mobile Phase? start->decision1 solution1 Add Basic Modifier (e.g., 0.5-2% Triethylamine or 1-5% of 10% NH₄OH in MeOH) Neutralizes silica surface. decision1->solution1 Yes decision2 Change Stationary Phase? decision1->decision2 No solution2a Use Alumina (Basic or Neutral) Provides a non-acidic surface. decision2->solution2a Yes solution2b Use Amine-Functionalized Silica Shields analyte from silanols. decision2->solution2b decision3 Change Chromatography Mode? decision2->decision3 No solution3 Use HILIC (Hydrophilic Interaction Chromatography) Ideal for retaining and separating highly polar, water-soluble compounds. decision3->solution3 Yes

Caption: Decision workflow for poor elution of polar amines.

  • Strategy 1 (Fastest to Implement): Add a Basic Modifier. Adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase will neutralize the acidic silanol sites.[3][6] This allows your compound to elute properly without strong ionic binding.

  • Strategy 2: Change the Stationary Phase. If modifiers are not effective or are undesirable, switch to a stationary phase that is not acidic. Basic or neutral alumina and amine-functionalized silica are excellent alternatives.[3][4][7]

  • Strategy 3: Use HILIC. For very polar derivatives that are still difficult to purify, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique. It uses a polar stationary phase (like silica or an amine column) with a reversed-phase type solvent system (e.g., acetonitrile and water), providing excellent retention for polar molecules.[7][8][9]

Q2: My compound appears to be decomposing on the column. How can I confirm this and prevent it?

Answer: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[4][5] Before committing your entire batch to a column, you must perform a stability test.

Protocol: Silica Gel Stability Test (2D TLC)

  • Dissolve your crude sample in a suitable solvent.

  • Spot the sample on the baseline of a TLC plate.

  • Elute the plate as you normally would with your chosen solvent system.

  • After elution, remove the plate and allow it to dry completely. Do not visualize it yet.

  • Rotate the plate 90 degrees counter-clockwise. The lane you just ran now becomes the new baseline.

  • Elute the plate again in a fresh chamber with the same solvent system.

  • Dry the plate and visualize it. If your compound is stable, you will see a single spot on the diagonal. If new spots appear that are off the diagonal, your compound is decomposing on the silica.[4]

If decomposition is observed, immediately switch to a less acidic stationary phase like neutral alumina or consider reversed-phase or HILIC methods.[6]

Q3: My compound has very poor retention on a C18 reversed-phase column. Is RP chromatography a viable option?

Answer: Generally, no. This compound and its close derivatives are highly polar and will have minimal interaction with the nonpolar C18 stationary phase.[10][11] They will elute very quickly, often with the solvent front, resulting in no separation from other polar impurities.[11] The preferred alternative for highly polar compounds that are not retained by reversed-phase is HILIC.[7][9][12]

Q4: How do I choose the right stationary phase for my derivative?

Answer: The choice depends on the specific properties of your molecule and impurities. The following table summarizes the most common options.

Stationary PhaseProsConsBest For
Silica Gel Inexpensive, widely available, high resolving power.[13]Acidic surface causes issues with basic amines (tailing, decomposition).[2][5]Neutral or acidic compounds; basic amines only with a mobile phase modifier.
Alumina (Neutral/Basic) Non-acidic, good for separating basic compounds.[4][6]Can be less predictable; lower resolving power than silica for some compounds.Acid-sensitive basic compounds where silica with modifiers fails.
Amine-Functionalized Silica Excellent for polar amines; shields analyte from acidic silanols, providing good peak shape.[3][7]More expensive than plain silica.Difficult separations of polar, basic compounds where high resolution is needed.[3]
Q5: My compound is not soluble in the non-polar starting eluent. How should I load it onto the column?

Answer: This is a very common issue. Dissolving your sample in a strong, polar solvent and loading it directly will cause significant band broadening and poor separation. The correct technique is dry loading .

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol, dichloromethane).

  • In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your sample).[14]

  • Pour the dissolved sample solution into the flask with the silica gel.

  • Mix thoroughly to create a slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[14]

  • Carefully add this powder to the top of your packed column, creating a uniform layer.

  • Gently add a protective layer of sand on top before slowly adding the mobile phase.[14]

Section 3: Key Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with Triethylamine (TEA) Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Dichloromethane:Methanol) that already contains 0.5-1% TEA .

  • Column Packing: Pour the slurry into your column and use gentle pressure to pack a uniform bed. Ensure the solvent level never drops below the top of the silica.

  • Equilibration: Run at least 2-3 column volumes of the starting mobile phase (with TEA) through the packed column to ensure the entire stationary phase is neutralized and equilibrated.

  • Sample Loading: Load your sample using the dry loading method described in Q5.

  • Elution: Begin elution with your starting mobile phase. If a gradient is needed, slowly increase the polarity by increasing the percentage of the polar solvent (e.g., methanol). Crucially, ensure the TEA concentration remains constant throughout the gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.[15]

Protocol 2: Introduction to HILIC for Polar Amine Salts

HILIC is a powerful technique that operates like an "aqueous normal-phase" mode. It uses a polar stationary phase (silica works well) where a water-rich layer forms on the surface. Polar analytes partition into this layer and are retained. The mobile phase is typically high in an organic solvent like acetonitrile (the weak solvent) with a smaller amount of an aqueous component (the strong solvent).[8][9][12]

Starting Method Development for HILIC:

  • Stationary Phase: Standard Silica Gel or Amine-Functionalized Column.

  • Mobile Phase A (Weak): Acetonitrile.

  • Mobile Phase B (Strong): Water (often with a buffer like 10 mM ammonium formate to improve peak shape).

  • Scouting Gradient:

    • Equilibrate the column with 95% A / 5% B for 5-10 column volumes.

    • Load the sample (dissolved in the starting mobile phase if possible).

    • Run a linear gradient from 5% B to 50% B over 10-15 column volumes.

    • Monitor fractions to determine the elution conditions for your compound.

    • Optimize the gradient (or run isocratically) based on the scouting run results.

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: What is a typical starting solvent system for these compounds on silica?

    • A common starting point is a mixture of a chlorinated solvent and an alcohol, such as Dichloromethane (DCM) and Methanol (MeOH). Start with a low polarity mix (e.g., 98:2 DCM:MeOH) and increase the methanol content as needed. Always add a basic modifier as described above.

  • FAQ 2: How much triethylamine (TEA) or ammonia should I add?

    • For TEA, a concentration of 0.5-2% (v/v) in the final mobile phase is usually sufficient. For ammonia, it's common to use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock solution to your mobile phase (e.g., to a DCM eluent).[4]

  • FAQ 3: Can I reuse a column that has been run with a basic modifier?

    • It is generally not recommended. The modifier can be difficult to wash out completely and may interfere with future purifications of neutral or acidic compounds. It is best practice to dedicate columns for specific types of separations or use fresh columns.

  • FAQ 4: What is the key difference between modified normal-phase and HILIC?

    • In modified normal-phase, you are using primarily organic, non-aqueous solvents (like DCM/MeOH) and adding a base to suppress ionic interactions. In HILIC, your mobile phase is intentionally aqueous (like Acetonitrile/Water), and the separation mechanism relies on the partitioning of the polar analyte into the aqueous layer on the stationary phase.[9] HILIC is often superior for extremely water-soluble compounds.[7][10]

References
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Chemistry For Everyone. (2025, February 11). Do Polar Compounds Elute First In Column Chromatography?. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. [Link]

  • SwRI. (2025, November 18). Calcium-assisted ion-assisted chromatography unlocks scalable purification of high polarity drug candidates. [Link]

Sources

Technical Support Center: Recrystallization of Dimethyl Iminodiacetate Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Dimethyl Iminodiacetate Hydrochloride (DMIDA·HCl) and its related products. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in the purification of these essential chemical building blocks.

This compound is a key intermediate in various synthetic pathways, including the development of pharmaceuticals and chelating agents.[1][2] Its purity is paramount to the success of subsequent reactions and the quality of the final product. Recrystallization is the primary method for its purification, but it is a technique where both art and science intersect. This guide explains the causality behind experimental choices to ensure you can troubleshoot and optimize your purification protocols effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the recrystallization of DMIDA·HCl and similar amine hydrochlorides.

Q1: My compound separated as an oil during crystallization ("oiling out"). What is happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Because DMIDA·HCl is a salt, it has a high melting point (decomposes around 170°C), but this phenomenon is common with its less polar derivatives.[3]

Causality & Solution:

  • Cause: The boiling point of your chosen solvent is too high, exceeding the melting point of your compound. For derivatives, impurities can also depress the melting point, making oiling out more likely.

  • Immediate Fix:

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount more of the hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. A slower cooling rate gives molecules the time to orient themselves into a crystal lattice rather than crashing out as a liquid.

  • Long-Term Solution:

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a good solvent (in which it is very soluble) at room temperature. Then, slowly add an "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[4] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This technique avoids high heat altogether.

Q2: No crystals are forming, even after placing the flask in an ice bath. What's wrong?

A2: This is a classic recrystallization problem that almost always points to one of two issues: too much solvent was used, or nucleation has not been initiated.

Causality & Solution:

  • Cause 1: Excessive Solvent. The most common reason for crystallization failure is using too much solvent to dissolve the compound.[5][6] The solution is not saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution and boil off a portion of the solvent under a fume hood.[7] Continue to reduce the volume until you see solid material begin to form in the hot solution. At that point, add a few drops of hot solvent to just re-dissolve the solid, and then set it aside to cool again.[7]

  • Cause 2: Lack of Nucleation Sites. Crystal growth requires a "seed" or a nucleation point to begin. Spontaneously forming this can sometimes be difficult, especially with highly purified compounds in very clean glassware.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide an ideal surface for the first crystals to form.

    • Solution 2: Seeding. If you have a small amount of pure, solid DMIDA·HCl, add a tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystal growth.

    • Solution 3: Ultra-Cooling. Cool the solution in a dry ice/acetone bath for a short period. This can sometimes induce nucleation, but be cautious as rapid cooling can cause the compound to precipitate as an impure powder.[6]

Q3: My final product is discolored, even though it formed nice crystals. How do I remove colored impurities?

A3: A persistent color, such as yellow or brown, in your final product indicates the presence of soluble, colored impurities that co-crystallized with your compound.

Causality & Solution:

  • Cause: Highly polar, colored impurities were not removed during the initial dissolution and filtration steps.

  • Solution: Activated Charcoal Treatment.

    • Redissolve the colored crystals in the minimum amount of near-boiling solvent.

    • Allow the solution to cool slightly below its boiling point to prevent violent bumping.[7]

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Activated charcoal has a high surface area and adsorbs large, colored organic molecules.

    • Swirl and gently heat the mixture for a few minutes. Do not add too much charcoal , as it can also adsorb your desired product and reduce your yield.[7]

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[7] The resulting filtrate should be colorless. You can then proceed with the cooling and crystallization steps as usual.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which DMIDA·HCl is highly soluble at high temperatures but poorly soluble at low temperatures.[5][8] Given that DMIDA·HCl is a polar hydrochloride salt, polar solvents are the best starting point.[1]

  • Good Starting Choices: Methanol or ethanol are excellent first choices. A synthesis procedure for DMIDA·HCl specifically mentions crystallization from methanol.[3]

  • Mixed Solvent Systems: A mixture of a polar protic solvent and a less polar solvent can be effective. Common combinations include Methanol/Water, Ethanol/Water, or Methanol/Diethyl Ether.[9] You would dissolve the compound in the "good" solvent (e.g., methanol) and add the "bad" solvent (e.g., diethyl ether) as an anti-solvent.

Q2: What are the most common impurities in this compound synthesis?

A2: Impurities depend on the synthetic route. Common methods include the esterification of iminodiacetic acid or direct reactions involving dimethylamine and chloroacetic acid.[1]

  • Unreacted Starting Materials: Iminodiacetic acid or its monosodium salt may be present.

  • Byproducts of Esterification: If using reagents like thionyl chloride (SOCl2) in methanol, byproducts can form.[3] In syntheses using sulfuric acid as a catalyst, genotoxic impurities like dimethyl sulfate (DMS) could potentially form and must be controlled.[10]

  • Side-Reaction Products: In industrial preparations of related compounds like EDTA, byproducts such as nitrilotriacetic acid (NTA) can be a contaminant.

  • Residual Solvents: Solvents used in the reaction or workup can be trapped in the crystal lattice.[11]

Q3: How do I properly dry the recrystallized product?

A3: Proper drying is crucial to remove residual solvent, which can affect analytical data and downstream reactions.

  • Initial Drying: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[5] Continue to pull a vacuum through the crystals on the filter funnel for several minutes to air-dry them.[12]

  • Final Drying: Transfer the crystals from the filter paper to a pre-weighed watch glass or drying dish. Spread them out to maximize surface area. Dry them under high vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. Do not heat close to the decomposition temperature (~170°C).[3]

Data & Protocols

Solvent Selection Table for Polar Amine Hydrochlorides

This table provides a starting point for solvent selection based on general principles. Empirical testing is always required.

SolventBoiling Point (°C)PolarityRoleComments
Methanol65HighGood SolventExcellent starting point; reported in literature for DMIDA·HCl.[3]
Ethanol78HighGood SolventGood alternative to methanol; slightly less volatile.
Water100Very HighGood SolventDMIDA·HCl is water-soluble; often used in combination with an alcohol.[1]
Isopropanol82Medium-HighGood/Poor SolventCan be a good single solvent or part of a mixed system.
Acetonitrile82Medium-HighPoor SolventMay work as an anti-solvent with methanol or water.
Diethyl Ether35LowAnti-SolventHighly effective as an anti-solvent but very flammable and volatile.
Heptane/Hexane98 / 69Very LowAnti-SolventExcellent anti-solvents for precipitating polar compounds from polar solutions.
Visual Workflow: Solvent System Selection

This diagram outlines the logical process for choosing an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude DMIDA·HCl test_polar Test solubility in a small amount of a hot polar solvent (e.g., Methanol, Ethanol) start->test_polar dissolves_easily Dissolves easily in small amount of hot solvent? test_polar->dissolves_easily precipitates_cold Precipitates upon cooling? dissolves_easily->precipitates_cold Yes insoluble FAIL: Insoluble or poorly soluble. dissolves_easily->insoluble No single_solvent SUCCESS: Use as a single solvent precipitates_cold->single_solvent Yes too_soluble FAIL: Too soluble. Little/no precipitate forms. precipitates_cold->too_soluble No two_solvent ACTION: Use a two-solvent system find_good_solvent Find a 'good' solvent where compound is highly soluble (e.g., Water, hot Methanol) two_solvent->find_good_solvent too_soluble->two_solvent insoluble->two_solvent find_bad_solvent Find a miscible 'bad' solvent (anti-solvent) where compound is insoluble (e.g., Ether, Heptane) find_good_solvent->find_bad_solvent Troubleshooting start Problem Occurred problem_type What is the issue? start->problem_type no_crystals No Crystals Formed problem_type->no_crystals No Formation low_yield Low Yield problem_type->low_yield Low Recovery oiling_out Compound Oiled Out problem_type->oiling_out Oily Layer impure_product Product is Impure/Colored problem_type->impure_product Discoloration check_solvent_vol Was too much solvent used? no_crystals->check_solvent_vol check_filtrate Is filtrate cloudy? low_yield->check_filtrate reheat_add_solvent ACTION: Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent use_charcoal ACTION: Redissolve and treat with activated charcoal impure_product->use_charcoal boil_off ACTION: Boil off excess solvent check_solvent_vol->boil_off Yes induce_nucleation ACTION: Scratch flask or add seed crystal check_solvent_vol->induce_nucleation No concentrate_mother_liquor ACTION: Concentrate mother liquor for a second crop check_filtrate->concentrate_mother_liquor Yes revisit_solvent ACTION: Re-evaluate solvent choice check_filtrate->revisit_solvent No use_lower_bp_solvent ACTION: Choose solvent with lower boiling point reheat_add_solvent->use_lower_bp_solvent If problem persists

Caption: A troubleshooting decision tree for recrystallization.

References

  • University of California, Davis. Recrystallization. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Google Patents. KR100249323B1 - Process for preparing high purity ethylenediaminetetraacetic acid tetrasodium salt.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. [Link]

  • Reddit r/Chempros. (2020, October 30). Recrystallisation Help. [Link]

  • University of Wisconsin-La Crosse. Synthesis of EDTA. [Link]

  • Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents.
  • Google Patents.
  • Professor Dave Explains. (2013, September 9). Recrystallization. [Link]

  • Wikipedia. List of purification methods in chemistry. [Link]

  • Alkali Scientific. This compound, 1 X 25 g (56795-25G). [Link]

  • Wikipedia. Ethylenediaminetetraacetic acid. [Link]

  • PubMed. Recovery of EDTA and metal precipitation from soil flushing solutions. [Link]

  • PubMed. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • NSF Public Access Repository. (2023, August 9). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. [Link]

  • PubChem - NIH. Ethylenediaminetetraacetic Acid. [Link]

  • CORE. (2010, February 26). Organic Solvent Solubility Data Book. [Link]

  • Reddit r/Chempros. (2019, December 18). Recrystallization with two solvents. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Preparation of N-Alkyl, 2-Substituted Iminodiacetic Acid Derivatives. [Link]

  • Organic Syntheses Procedure. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • KGROUP - University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]

  • ResearchGate. (2025, August 5). Enamino esters in the synthesis of heterocyclic systems. [Link]

  • PubMed. 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived iminic glycinimides. [Link]

  • ACS Publications. (2011, December 23). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process. [Link]

  • PubMed. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. [Link]

Sources

Impact of impurities in Dimethyl iminodiacetate hydrochloride on reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dimethyl iminodiacetate hydrochloride (DMIA·HCl). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their experimental workflows. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) and a chelating agent, the purity of DMIA·HCl is paramount to achieving reliable and reproducible reaction outcomes.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues arising from impurities in DMIA·HCl. We will delve into the causality behind these experimental challenges and offer scientifically grounded protocols to identify and mitigate them.

Section 1: Understanding the Impact of Impurities

Impurities in this compound can originate from the synthetic route or degradation over time. Common synthesis methods, such as the esterification of iminodiacetic acid with methanol and thionyl chloride, can lead to residual starting materials, byproducts, or solvents.[4][5] The presence of these extraneous compounds can have significant downstream effects on your reactions.

Potential Consequences of Impurities:

  • Reduced Reaction Yield: Impurities can compete in the reaction, leading to the formation of undesired side products and lowering the overall yield of your target molecule.

  • Catalyst Poisoning: Trace impurities, particularly those containing sulfur or other reactive functional groups, can deactivate expensive catalysts, halting or slowing down your reaction.

  • Altered Product Profile: The formation of unexpected adducts or byproducts due to impurities can complicate purification and compromise the purity of your final compound.

  • Inconsistent Results: Lot-to-lot variability in the impurity profile of DMIA·HCl can lead to a lack of reproducibility in your experiments, a critical issue in research and development.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to troubleshooting.

FAQ 1: My reaction yield is consistently lower than expected when using a new batch of DMIA·HCl. What could be the cause?

Answer: A sudden drop in yield with a new batch of starting material often points to a purity issue. Several impurities could be the culprit:

  • Iminodiacetic Acid (IDA): The unesterified starting material, IDA, possesses free carboxylic acid groups. In reactions where the ester functionality is critical, the presence of IDA can lead to unwanted side reactions, such as acid-base reactions or the formation of amide byproducts if amines are present.

  • Monomethyl Iminodiacetate: Incomplete esterification can result in the presence of the mono-ester. This impurity has one free carboxylic acid and one ester group, leading to a mixed population of reactants and a more complex product mixture.

  • Residual Methanol: While often removed during workup, residual methanol can interfere with reactions sensitive to alcohols, such as those involving Grignard reagents or other strong bases.

  • Water Content: DMIA·HCl is hygroscopic. Absorbed moisture can hydrolyze the ester groups back to the carboxylic acid, especially under acidic or basic conditions, or at elevated temperatures.[4]

Troubleshooting Steps:

  • Purity Assessment:

    • ¹H NMR Spectroscopy: Dissolve a sample of the new DMIA·HCl batch in a deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire a ¹H NMR spectrum. Compare it to a reference spectrum of a known pure sample. Look for signals corresponding to IDA, methanol, or other unexpected peaks.[5][6]

    • HPLC Analysis: Develop a simple HPLC method to quantify the purity of your DMIA·HCl. This can provide a more accurate assessment of impurity levels than NMR alone.

  • Moisture Analysis:

    • Karl Fischer Titration: This is the gold standard for determining water content in solid samples.

  • Purification:

    • If significant impurities are detected, consider recrystallizing the DMIA·HCl from a suitable solvent system (e.g., methanol/ether) to improve its purity.

FAQ 2: I am observing an unexpected byproduct in my reaction that I cannot identify. Could it be related to an impurity in the DMIA·HCl?

Answer: It is highly probable. Unidentified byproducts are often the result of a reaction between your substrate and an impurity in a reagent.

  • Synthesis Byproducts: Depending on the synthetic route used to prepare the DMIA·HCl, various byproducts could be present. For example, if synthesized from iminodiacetonitrile, residual nitrile-containing impurities could be carried through.[7]

  • Degradation Products: Over time, especially if stored improperly, DMIA·HCl can degrade. Thermal decomposition can lead to a variety of smaller, reactive molecules.[8][9]

Troubleshooting Workflow:

G A Unexpected Byproduct Observed B Characterize Byproduct (LC-MS, NMR) A->B C Analyze DMIA·HCl for Impurities (¹H NMR, HPLC-MS) A->C D Hypothesize Impurity-Substrate Reaction B->D C->D E Spike Reaction with Suspected Impurity D->E F Confirm Byproduct Formation E->F G Purify DMIA·HCl or Source from a Different Supplier F->G If confirmed H Re-run Reaction G->H I Problem Solved H->I

Caption: Troubleshooting workflow for unidentified byproducts.

Detailed Steps:

  • Isolate and Characterize: Use techniques like preparative HPLC or column chromatography to isolate the byproduct. Characterize its structure using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional NMR (COSY, HSQC).[10]

  • Analyze the Starting Material: Run a detailed analysis of your DMIA·HCl lot, specifically looking for impurities with molecular weights that could logically lead to the observed byproduct.

  • Spiking Experiment: If you can identify and obtain a sample of the suspected impurity, perform a "spiking" experiment. Add a small amount of the impurity to your reaction and see if the yield of the byproduct increases. This provides strong evidence for the source of the problem.

FAQ 3: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely when using DMIA·HCl as a ligand precursor. What is happening?

Answer: Palladium catalysts are notoriously sensitive to certain impurities that can act as poisons.

  • Sulfur-Containing Impurities: If the DMIA·HCl was synthesized using thionyl chloride, trace amounts of residual sulfur compounds can be present. Sulfur species are potent palladium catalyst poisons.[4][11]

  • Halide Impurities: While DMIA·HCl is a hydrochloride salt, an excess of free chloride ions or the presence of other halides can interfere with the catalytic cycle of some cross-coupling reactions.

Troubleshooting and Mitigation:

Impurity TypePotential ImpactMitigation Strategy
Residual Thionyl Chloride/Sulfur Compounds Catalyst poisoning, leading to low or no conversion.1. Source DMIA·HCl from a supplier with a documented sulfur-free synthesis route. 2. Purify the material by recrystallization. 3. Perform an elemental analysis for sulfur content.
Excess Chloride Inhibition of the catalytic cycle.1. Consider converting the hydrochloride salt to the free base before use in the reaction. This can be done by careful neutralization with a suitable base and extraction.[11] 2. Screen different palladium pre-catalysts that may be more tolerant to halides.
Other Metal Ions Interference with the desired metal-ligand chelation.[12][13]1. Perform ICP-MS analysis to check for trace metal contaminants. 2. Purify by recrystallization or by passing a solution through a chelating resin.[14]

Section 3: Experimental Protocols

Protocol 1: ¹H NMR Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of DMIA·HCl and identifying common impurities.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of DMIA·HCl and dissolve it in 0.7 mL of Deuterium Oxide (D₂O). Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis is desired.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peak corresponding to the four methylene protons of DMIA·HCl (typically a singlet around 4.13 ppm).[5]

    • Integrate the peak for the six methyl protons (typically a singlet around 3.85 ppm).[5]

    • Look for characteristic peaks of impurities:

      • Iminodiacetic Acid (IDA): Methylene protons will be shifted.

      • Methanol: A singlet around 3.3 ppm.

      • Water: A broad singlet around 4.7-4.8 ppm in D₂O.

    • Compare the integrations of impurity peaks to the main compound peaks to estimate the level of contamination.

Protocol 2: Recrystallization for Purification of DMIA·HCl

This procedure can be used to improve the purity of DMIA·HCl that is found to contain significant levels of impurities.

  • Dissolution: In a fume hood, dissolve the impure DMIA·HCl in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add a less polar solvent, such as diethyl ether or ethyl acetate, to the hot methanol solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Re-analyze the purified material using the methods in Protocol 1 to confirm the removal of impurities.

Section 4: Visualizing Impurity Impact

The following diagram illustrates how different impurities can lead to various negative reaction outcomes.

Caption: Impact of common impurities on reaction outcomes.

By understanding the potential sources of impurities in this compound and their impact on chemical reactions, researchers can proactively troubleshoot experimental issues, leading to more efficient and successful outcomes in their research and development endeavors.

References

  • This compound, min 98%, 100 grams . CP Lab Safety. [Link]

  • This compound, 98% . Chemistree. [Link]

  • A Comprehensive Study of the Cobalt(II) Chelation Mechanism by an Iminodiacetate-Decorated Disaccharide Ligand . MDPI. [Link]

  • THE PURIFICATION OF DIMETHYL SULPHOXIDE . Pure and Applied Chemistry. [Link]

  • Separation method of iminodiacetic acid.
  • Purification of Laboratory Chemicals, Sixth Edition . Neilson Lab. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . MDPI. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. (2015-07-17). [Link]

  • Method for the preparation of iminodiacetic acid esters.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C . Molecules. (2023-11-30). [Link]

  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat . NSF Public Access Repository. (2023-08-09). [Link]

  • Preparation of iminodiacetic acid compounds from monoethanolamine substrates.
  • Process for making iminodiacetic acid compounds from monoethanolamine substrates.
  • Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide . API Manufacturer-ZCPC. (2026-01-01). [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chelation in Metal Intoxication . PMC - PubMed Central - NIH. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization . PMC - NIH. (2023-06-27). [Link]

  • “The Role Of Chelating Agent In Medical Inorganic Chemistry” . IJCRT.org. (2025-08-08). [Link]

  • Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs . PubMed. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation . Asian Journal of Chemistry. [Link]

  • Study on Metal Complexes of Chelating Resins Bearing Iminodiacetate Groups | Request PDF . ResearchGate. (2025-08-06). [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . KGROUP. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility . PMC - PubMed Central. [Link]

  • The thermal decomposition of dimethoate . PubMed. [Link]

  • Pharmaceutical chemical synthesis intermediates . Quimidroga. [Link]

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study . NIH. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC-MS Analysis of Dimethyl Iminodiacetate Hydrochloride and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate identification and quantification of reaction components are paramount. Dimethyl iminodiacetate hydrochloride (DMID-HCl), a key building block in the synthesis of more complex molecules, presents a common analytical challenge due to its high polarity.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies for the analysis of DMID-HCl and its potential reaction-related impurities, grounded in field-proven insights and experimental causality.

The Analytical Challenge: Polarity and Retention

DMID-HCl (MW: 197.62 g/mol , CAS: 39987-25-2) is the hydrochloride salt of a dimethyl ester, making it a highly polar and water-soluble compound.[1][3][4] In synthetic processes, common impurities include the starting material, iminodiacetic acid, and the mono-hydrolyzed intermediate, both of which are even more polar than the parent molecule.

Traditional Reversed-Phase (RP) HPLC, the workhorse of many analytical labs, struggles with such compounds.[5] RP columns, typically packed with C18-modified silica, separate molecules based on hydrophobicity. Highly polar analytes have minimal interaction with the stationary phase and elute very early, often with the solvent front, resulting in poor resolution and inadequate quantification.

This guide will compare the premier analytical solution, Hydrophilic Interaction Liquid Chromatography (HILIC)-MS, with traditional RP-HPLC-MS, providing the necessary protocols and rationale to develop a robust, self-validating analytical method.

Core Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is an ideal alternative to reversed-phase chromatography for retaining and separating highly polar compounds.[6][7] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or amine functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.

The retention mechanism in HILIC is primarily based on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This approach offers two significant advantages for this analysis:

  • Enhanced Retention: Polar molecules like DMID-HCl and its acidic impurities are well-retained, allowing for excellent separation from the solvent front and from each other.[5][6]

  • Increased MS Sensitivity: The high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in the electrospray ionization (ESI) source, often leading to a significant boost in sensitivity compared to the highly aqueous mobile phases used in RP-HPLC for polar analytes.[6]

General Analytical Workflow

The process from sample acquisition to final data analysis follows a structured path to ensure reproducibility and accuracy.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing Sample Weigh Reaction Product Sample Dilute Dilute in Acetonitrile/ Water (e.g., 90:10) Sample->Dilute Standard Prepare DMID-HCl & Impurity Standards Standard->Dilute Inject Inject Sample Dilute->Inject HILIC HILIC Separation Inject->HILIC ESI ESI (+) Ionization HILIC->ESI MS Mass Analysis (Full Scan) ESI->MS MSMS MS/MS Fragmentation (for confirmation) MS->MSMS EIC Extract Ion Chromatograms (EICs) MSMS->EIC Integrate Integrate Peak Areas EIC->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HILIC-MS workflow for DMID-HCl analysis.

Comparison of Analytical Methodologies

The choice of chromatographic mode is the most critical decision in this analysis. The following table compares the expected performance of HILIC-MS versus a traditional RP-HPLC-MS approach for DMID-HCl and its polar impurities.

Performance MetricHILIC-MSReversed-Phase LC-MSRationale & Justification
Retention Factor (k') High (>2)Very Low (<1, often near void)HILIC is designed for polar analytes, ensuring sufficient interaction with the stationary phase for robust separation.[6] RP-LC offers minimal retention for these compounds.[5]
Selectivity (α) ExcellentPoorThe differential partitioning in HILIC allows for fine separation between DMID-HCl and its slightly more polar impurities. In RP-LC, all polar analytes elute close together.
MS Sensitivity HighLow to ModerateThe high organic mobile phase in HILIC leads to more efficient droplet desolvation and ionization in the ESI source, boosting signal intensity.[6]
Method Robustness Good (with proper equilibration)ModerateHILIC methods require careful column equilibration but are generally robust once established. RP-LC methods for polar analytes can be sensitive to minor changes in the highly aqueous mobile phase.
MS Compatibility ExcellentModerateHILIC mobile phases (e.g., acetonitrile with volatile salts like ammonium formate) are ideal for MS.[2] RP-LC may require ion-pairing agents for retention, which can suppress MS signal and contaminate the system.[2][5]
Visualizing the Separation Mechanism

The fundamental difference in how these two techniques separate polar analytes is key to understanding why HILIC is the superior choice.

Separation Mechanisms Comparison of Retention Mechanisms for DMID-HCl cluster_rp Reversed-Phase (RP) Chromatography cluster_hilic Hydrophilic Interaction (HILIC) rp_column Non-Polar C18 Surface analyte_rp Polar DMID-HCl elution_rp No Retention analyte_rp->elution_rp Elutes in Void Volume mobile_rp Polar Mobile Phase (High % Water) hilic_column Polar Silica Surface water_layer Aqueous Layer retention_hilic Strong Retention analyte_hilic Polar DMID-HCl analyte_hilic->water_layer Partitions into Aqueous Layer mobile_hilic Non-Polar Mobile Phase (High % Acetonitrile)

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of rigorous scientific practice. Dimethyl iminodiacetate hydrochloride (C₆H₁₂ClNO₄, MW: 197.62 g/mol ) is a key building block in various synthetic pathways.[1][2][3] This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparison with alternative analytical techniques and presenting the experimental data that underpins our understanding of this molecule's structure.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for determining the structure of organic molecules.[4][5] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] The power of NMR lies in its ability to provide a holistic and self-validating picture of a molecule's architecture.

The structure of this compound, with its distinct proton and carbon environments, makes it an excellent candidate for thorough NMR analysis. The protonated central nitrogen atom and the two equivalent methyl ester arms give rise to a simple yet informative spectral signature.[1]

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetry of the molecule. We anticipate three distinct signals corresponding to the three unique proton environments.

Predicted and Experimental ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm) in D₂OMultiplicityIntegrationRationale
Methylene (-CH₂-)3.5 - 4.54.13Singlet4HDeshielded by the adjacent electron-withdrawing protonated nitrogen and carbonyl groups.[6][7]
Methyl (-OCH₃)3.5 - 4.03.85Singlet6HDeshielded by the adjacent electronegative oxygen atom of the ester group.
Amine (N-H⁺)Variable (often broad)Not observed in D₂OBroad Singlet1HThe acidic proton readily exchanges with deuterium in D₂O, causing the signal to disappear.[7][8][9]

Experimental data sourced from ChemicalBook.[10]

The experimental spectrum, recorded in D₂O, shows two sharp singlets at 4.13 ppm and 3.85 ppm, corresponding to the four methylene protons and the six methyl protons, respectively.[10] The absence of coupling (splitting) for these signals is due to the lack of adjacent, non-equivalent protons. The amine proton is not observed due to its exchange with the deuterium of the solvent, a common and useful diagnostic feature for identifying labile protons.[7][9]

Caption: Molecular structure of this compound with ¹H chemical shifts.

¹³C NMR Spectral Interpretation: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, we expect three signals.

Predicted and Experimental ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm) in D₂ORationale
Carbonyl (C=O)165 - 175168.08The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield.[11][12][13][14]
Methylene (-CH₂-)40 - 6047.66This carbon is attached to the electron-withdrawing nitrogen atom, causing a downfield shift.[6][7]
Methyl (-OCH₃)50 - 6054.12The methyl carbon is deshielded by the directly attached electronegative oxygen atom.

Experimental data sourced from ChemicalBook.[10]

The experimental ¹³C NMR data aligns perfectly with the predicted structure. The signal at 168.08 ppm is characteristic of an ester carbonyl carbon.[10] The signals at 54.12 ppm and 47.66 ppm correspond to the methyl and methylene carbons, respectively.[10] The relative positions are dictated by the electronegativity of the attached heteroatoms.

Caption: Molecular structure of this compound with ¹³C chemical shifts.

A Self-Validating System: The Power of Combined NMR Data

The congruence between the ¹H and ¹³C NMR data provides a robust, self-validating confirmation of the structure of this compound. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, the integrations in the ¹H spectrum match the proton count, and the chemical shifts are all within the expected ranges for their respective functional groups. This internal consistency is a hallmark of NMR as a definitive structural elucidation tool.

Experimental Protocol for NMR Analysis

To ensure reproducibility and accuracy, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a standard 5 mm NMR tube. D₂O is often preferred for hydrochloride salts due to its high polarity.[15]

  • Internal Standard: Add a small amount of an internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) for D₂O solutions.[16][17][18] These standards provide a reference signal at 0.0 ppm for accurate chemical shift calibration.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform a baseline correction.

    • Calibrate the chemical shift scale to the internal standard at 0.0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

G A Sample Weighing B Dissolution in D₂O with DSS A->B C Transfer to NMR Tube B->C D Spectrometer Insertion & Locking C->D E Shimming D->E F ¹H Spectrum Acquisition E->F G ¹³C Spectrum Acquisition E->G H Data Processing (FT, Phasing, Baseline) F->H G->H I Spectral Interpretation H->I

Caption: Experimental workflow for NMR analysis.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, other techniques can provide complementary or alternative information, particularly for purity assessment and quantification.

TechniquePrincipleInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed molecular structure, connectivity, and quantification (qNMR).[19]Unambiguous structure confirmation, simultaneous identification and quantification of impurities.[19]Lower sensitivity compared to other methods, higher equipment cost.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between mobile and stationary phases.Separation and quantification of components in a mixture.[5][19]High sensitivity for quantifying known impurities, routine quality control.[19][20]Requires reference standards for impurity identification and quantification, provides no structural information on unknown impurities.[19]
Gas Chromatography (GC) Partitioning in a gaseous mobile phase.Analysis of volatile and semi-volatile compounds.[19]Excellent for detecting and quantifying residual volatile solvents.[19]Not suitable for non-volatile salts like this compound without derivatization.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation patterns.Confirms molecular weight (m/z 197.62 for the molecular ion).[21]Provides limited structural information on its own, often coupled with chromatography (LC-MS, GC-MS).

For a comprehensive characterization, a multi-technique approach is often optimal. HPLC can be used for routine purity checks, while NMR provides the definitive structural proof and can identify and quantify unknown impurities without the need for specific reference standards.[19]

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy offers a powerful and definitive method for the structural characterization of this compound. The resulting spectra are straightforward to interpret and provide a wealth of information that, when taken together, form a self-validating data set confirming the molecule's identity. While other techniques such as HPLC and MS offer valuable complementary data, particularly for routine quality control, NMR remains the gold standard for unambiguous structural elucidation in research and development.

References

  • Smolecule. (2023, August 15).
  • PubChemLite.
  • Stenutz, R. NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters.
  • Chemistry Steps. 13C Carbon NMR Spectroscopy.
  • 13-C NMR Chemical Shift Table.pdf.
  • Sigma-Aldrich.
  • ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Fisher Scientific.
  • ChemicalBook. (2025, July 24).
  • Oregon St
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites.
  • BenchChem.
  • LGC Standards.
  • H NMR Spectroscopy.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Balcı, M. Basic 1H- and 13C-NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16).
  • PubMed.
  • Cambridge Isotope Laboratories, Inc.
  • NIH. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.

Sources

Comparing the reactivity of Dimethyl iminodiacetate hydrochloride with iminodiacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparing the Reactivity of Dimethyl Iminodiacetate Hydrochloride and Iminodiacetic Acid

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the course of a synthetic pathway. Among the versatile building blocks available, iminodiacetic acid (IDA) and its dimethyl ester hydrochloride salt (DMIA·HCl) are fundamental precursors, particularly in the synthesis of chelating agents, radiopharmaceuticals, and complex organic molecules.[1][2] While structurally similar, their reactivity profiles are markedly different, stemming from the presence of carboxylic acid versus methyl ester functional groups. This guide provides an in-depth comparison of their reactivity, supported by experimental insights, to inform your selection process and optimize your synthetic strategies.

Molecular Structure: The Foundation of Reactivity

The fundamental difference between Iminodiacetic acid (IDA) and this compound (DMIA·HCl) lies in the functional groups attached to the central nitrogen atom. IDA possesses two carboxylic acid groups, while in DMIA·HCl, these are protected as methyl esters, and the secondary amine is protonated as a hydrochloride salt.[3][4]

Caption: Chemical structures of Iminodiacetic Acid (IDA) and its dimethyl ester hydrochloride salt.

This seemingly simple structural modification has profound implications for the physicochemical properties and, consequently, the chemical reactivity of these molecules.

Physicochemical Properties at a Glance

A comparison of their core properties reveals the initial divergence in their handling and application.

PropertyIminodiacetic Acid (IDA)This compound (DMIA·HCl)
Molecular Formula C₄H₇NO₄C₆H₁₂ClNO₄
Molecular Weight 133.10 g/mol [3]197.62 g/mol [5]
Appearance White crystalline solid[1]White to off-white solid
Melting Point ~243-247.5 °C (decomposes)[1]~170 °C (decomposes)
Solubility Soluble in water (2.43 g/100 mL); practically insoluble in most organic solvents[3]Slightly soluble in methanol and DMSO; generally better solubility in organic solvents than IDA
Acidity (pKa) pKa1: 2.98, pKa2: 9.89N/A (amine is protonated)

A Tale of Two Reactivities: Nucleophilicity and Functional Group Chemistry

The primary reactive site for building larger molecules from these scaffolds is the secondary amine. However, the reactivity of this nitrogen and the adjacent functional groups differs significantly.

Nucleophilicity of the Secondary Amine

The secondary amine is the key to reactions such as N-alkylation, a common step in synthesizing more complex chelators or ligands.[6]

  • Iminodiacetic Acid (IDA): In its solid state or in neutral solution, IDA exists as a zwitterion, where the amine nitrogen is protonated by one of the carboxylic acid groups. To render the nitrogen nucleophilic for an alkylation reaction, a base must be added. This is typically performed in an aqueous medium due to IDA's poor solubility in organic solvents. The base deprotonates the ammonium group, freeing the lone pair on the nitrogen to act as a nucleophile. However, the base will also deprotonate the carboxylic acid groups, creating a highly polar, dianionic species.

  • This compound (DMIA·HCl): The nitrogen atom in DMIA·HCl is protonated by hydrochloric acid, making it non-nucleophilic.[4] A crucial first step in any reaction at the nitrogen center is its neutralization with a base. The key advantage here is that this can be done in an organic solvent using a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This deprotonates the secondary ammonium ion without causing hydrolysis of the ester groups, which would occur with aqueous bases like NaOH. This makes DMIA·HCl far more suitable for syntheses conducted in non-aqueous media.

Reactivity of Carboxyl vs. Ester Groups
  • IDA's Carboxylic Acids: The two carboxylic acid groups of IDA are versatile functional handles. They can be activated to form amides, esters, or be reduced. However, these transformations often require specific and sometimes harsh reagents. Their most prominent role is as powerful binding sites for metal ions, making IDA a direct precursor for many chelating agents used in applications like ion-exchange resins and medical imaging agents.[1][7][8] The chelation process is pH-dependent, as the carboxyl groups must be deprotonated to effectively coordinate with a metal cation.[8]

  • DMIA·HCl's Methyl Esters: The methyl ester groups in DMIA·HCl serve as effective protecting groups for the carboxylic acids. This is a significant strategic advantage in multi-step synthesis. It allows for selective reactions at the nitrogen center without interference from the acidic protons or the nucleophilic carboxylates of IDA.[9] Once the desired modifications at the nitrogen are complete, the esters can be easily hydrolyzed back to the free carboxylic acids under either acidic or basic conditions to yield the final product.[10] This two-step approach—alkylation followed by hydrolysis—provides a cleaner, more controlled route to complex N-substituted iminodiacetic acids.

Experimental Protocols: N-Alkylation as a Case Study

To illustrate the practical differences in reactivity, let's consider a standard N-alkylation reaction with benzyl bromide. The choice of starting material dictates the entire experimental setup.

Caption: Comparative workflow for the N-alkylation of IDA versus DMIA·HCl.

Protocol A: N-Alkylation of Iminodiacetic Acid

Objective: To synthesize N-benzyl iminodiacetic acid.

Methodology:

  • Deprotonation: In a round-bottom flask, dissolve iminodiacetic acid (1.0 eq.) in a 2M aqueous solution of sodium hydroxide (2.2 eq.). This step is crucial to deprotonate both carboxylic acid groups and the secondary amine, generating the nucleophilic species in a medium where it is soluble.

  • Alkylation: To the stirred solution, add benzyl bromide (1.0 eq.) dropwise.

  • Reaction: Heat the mixture to 60-80°C for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by taking small aliquots and spotting them against the starting material.

  • Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of ~2. The product, being less soluble in acidic water, will precipitate out.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a water/ethanol mixture. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: N-Alkylation of this compound

Objective: To synthesize N-benzyl iminodiacetate dimethyl ester.

Methodology:

  • Suspension and Neutralization: In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq.) in a dry organic solvent such as acetonitrile or DMF. Add a non-nucleophilic organic base, such as triethylamine (2.2 eq.), to neutralize the hydrochloride salt and deprotonate the secondary amine.

  • Alkylation: Add benzyl bromide (1.0 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture. The triethylammonium bromide salt byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure ester product. Characterization is performed using NMR and mass spectrometry.

Head-to-Head Comparison: Making the Right Choice

FeatureN-Alkylation of Iminodiacetic Acid (IDA)N-Alkylation of this compound (DMIA·HCl)
Solvent System AqueousOrganic (e.g., ACN, DMF, CH₂Cl₂)
Base Inorganic (e.g., NaOH, K₂CO₃)Organic (e.g., TEA, DIPEA)
Product Direct formation of the final acidFormation of the protected ester
Work-up Precipitation by pH adjustmentFiltration and solvent evaporation; often requires chromatography
Advantages Fewer synthetic steps if the final acid is the target. Often cheaper starting material.Cleaner reaction with fewer side products. Better solubility of reactants in organic solvents. Protects carboxylic acids for subsequent reactions.
Disadvantages Limited to aqueous media. Potential for side reactions. Poor solubility of many alkylating agents in water.Requires an additional hydrolysis step to get the final acid. Organic bases and solvents add cost and complexity.

Conclusion and Strategic Recommendations

The choice between this compound and Iminodiacetic acid is not a matter of which is "better," but which is more appropriate for the specific synthetic goal.

Choose Iminodiacetic Acid (IDA) when:

  • The target molecule is a simple N-substituted iminodiacetic acid.

  • The synthesis is a one-step process where the free carboxylic acids are required for immediate use, such as direct chelation.[8]

  • An aqueous reaction system is preferred or required.

Choose this compound (DMIA·HCl) when:

  • Engaging in a multi-step synthesis where the carboxylic acid groups need to be protected from other reagents.[9]

  • The alkylating agent or other reactants are sensitive to water or require organic solvents for solubility.

  • A cleaner reaction profile with higher yields and easier purification (via chromatography) of the intermediate is desired.

By understanding the fundamental differences in their reactivity, rooted in their distinct molecular structures, researchers can make an informed and strategic choice, leading to more efficient, controlled, and successful syntheses in their drug discovery and development endeavors.

References

  • DrugFuture. Iminodiacetic Acid. Available from: [Link]

  • PubChem. Iminodiacetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of Iminodiacetic acid (CAS 142-73-4). Available from: [Link]

  • Ando, T. (1963). The Synthesis of Chelating Agents. II. The Synthesis of Aminoacetone-N, N-diacetic Acid and Its Chelating Behavior with Metal Io. Bulletin of the Chemical Society of Japan, 36(12), 1593-1597. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for Iminodiacetic acid (HMDB0011753). Available from: [Link]

  • PrepChem.com. Synthesis of iminodiacetic acid. Available from: [Link]

  • Science.gov. iminodiacetic acid chelating: Topics by Science.gov. Available from: [Link]

  • Ando, T., & Ueno, K. (1962). Synthesis of Chelating Agents. III. Chelating Behavior of Keto Derivatives of Iminodiacetic Acids. Inorganic Chemistry, 1(4), 753-756. Available from: [Link]

  • Kumar, S., et al. (2020). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 5(33), 20958-20968. Available from: [Link]

  • ResearchGate. Preparation of iminodiacetic acid-type composite chelating material IDAA-PGMA/SiO2 and preliminary studies on adsorption behavior of heavy metal ions and rare earth ions. Available from: [Link]

  • ResearchGate. N-phosphonomethyl iminodiacetic acid N-oxide synthesis in the presence of bifunctional catalysts based on tungsten complexes. Available from: [Link]

  • Analysis of Synthesis of Heavy Metal Chelating Agent with Four Chelating Groups. (2022). International Journal of Research Publication and Reviews, 3(6), 273-281. Available from: [Link]

  • CheMatech. Design and synthesis of chelating agents for imaging. Available from: [Link]

  • Singer, R. A., et al. (2012). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related (Acyloxy)methyl Esters. The Journal of Organic Chemistry, 77(17), 7509-7514. Available from: [Link]

  • Biersack, H. J., et al. (1979). Comparison of two different biliary agents in healthy subjects and in patients with liver disease. European Journal of Nuclear Medicine, 4(5), 365-368. Available from: [Link]

  • Google Patents. US6515168B1 - Process for preparing N-phosphonomethyl iminodiacetic acid.
  • Al-Masoudi, W. A. M., & Naji, Z. H. (2016). Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking. International Journal of Current Microbiology and Applied Sciences, 5(12), 765-771. Available from: [Link]

  • Taylor & Francis. Iminodiacetic acid – Knowledge and References. Available from: [Link]

  • Tian, G., & Rao, L. (2010). Complexation of NpO(2)(+) with N-methyl-iminodiacetic acid: a comparison with iminodiacetic and dipicolinic acids. Dalton Transactions, 39(41), 9866-9871. Available from: [Link]

  • Semantic Scholar. Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. Available from: [Link]

  • Gniazdowska, E., et al. (2018). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 23(1), 25. Available from: [Link]

  • Tian, G., & Rao, L. (2010). Complexation of NpO2+ with N-methyl-iminodiacetic acid: A Comparison with Iminodiacetic and Dipicolinic Acids. OSTI.GOV. Available from: [Link]

  • ResearchGate. Proposed reaction mechanism for the mono-selective N-methylation of.... Available from: [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]

Sources

A Senior Application Scientist's Guide: Comparative Analysis of Chelation Properties between Dimethyl Iminodiacetate Hydrochloride and EDTA

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Gold Standard of Chelation

In the precise world of scientific research and pharmaceutical development, the control of metal ions is not merely a procedural step but a critical variable that dictates experimental integrity and therapeutic outcomes. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the undisputed workhorse, a broad-spectrum and high-affinity chelating agent that has rightfully earned its place as the industry's gold standard.[1] Its utility in everything from preventing DNA degradation by metallonucleases to treating heavy metal poisoning is well-documented.[2][3]

However, the nuanced demands of modern science—be it in designing selective drug delivery systems, formulating stable biotherapeutics, or developing sensitive diagnostic assays—call for a deeper understanding of the available chemical toolkit. This guide introduces a comparative analysis of EDTA and a less ubiquitous but structurally significant alternative, Dimethyl iminodiacetate hydrochloride. While often utilized as a synthetic intermediate[4], its functional core, the iminodiacetate (IDA) group, offers distinct chelation properties rooted in fundamental structural differences. This document provides an in-depth, evidence-based comparison of their mechanisms, performance characteristics, and the experimental methodologies required for their evaluation, empowering you to select the optimal chelator for your specific application.

Part 1: The Foundational Distinction: Denticity and Chelation Stoichiometry

The primary determinant of a chelator's behavior is its "denticity"—the number of donor groups it can use to bind to a single central metal ion. This structural characteristic directly influences the stability and stoichiometry of the resulting metal complex.

EDTA: The Hexadentate Encapsulator EDTA is a hexadentate ("six-toothed") ligand, possessing six donor sites: two nitrogen atoms and four carboxylate oxygen atoms.[5][6] This allows it to form an exceptionally stable 1:1 complex with most metal ions, effectively wrapping around the cation in an octahedral geometry.[5] This cage-like structure, forming multiple five-membered chelate rings, is the source of its immense thermodynamic stability and its ability to sequester metals so effectively.

Iminodiacetate (IDA): The Tridentate Building Block this compound, upon hydrolysis of its ester groups in aqueous media, functions via its active form, the iminodiacetate (IDA) anion. IDA is a simpler tridentate ("three-toothed") ligand, with one secondary amine nitrogen and two carboxylate oxygens available for coordination.[7] To satisfy the typical coordination number of six for many metal ions, two IDA ligands are generally required, forming a 2:1 ligand-to-metal complex.[7] This fundamental difference in stoichiometry has profound implications for binding affinity, pH dependence, and the potential for creating more complex, mixed-ligand structures.

G cluster_EDTA EDTA Chelation Mechanism cluster_IDA Iminodiacetate (IDA) Chelation Mechanism EDTA EDTA (Hexadentate Ligand) Complex_EDTA [M(EDTA)]ⁿ⁻⁴ Complex (1:1 Stoichiometry) EDTA->Complex_EDTA 1 molecule Metal_1 Metal Ion (Mⁿ⁺) Metal_1->Complex_EDTA IDA Iminodiacetate (IDA) (Tridentate Ligand) Complex_IDA [M(IDA)₂]ⁿ⁻⁴ Complex (2:1 Stoichiometry) IDA->Complex_IDA 2 molecules Metal_2 Metal Ion (Mⁿ⁺) Metal_2->Complex_IDA

Figure 1: Chelation Stoichiometry Comparison A diagram illustrating the fundamental difference in binding stoichiometry between the hexadentate chelator EDTA (1:1) and the tridentate chelator Iminodiacetate (2:1).

Part 2: A Head-to-Head Performance Analysis

The choice between chelators must be data-driven. The following table summarizes the key performance differences based on established physicochemical principles and experimental data.

ParameterIminodiacetate (from Dimethyl Iminodiacetate HCl)EDTA (Ethylenediaminetetraacetic acid)Scientific Rationale & Practical Implications
Stability Constant (Log K₁) Moderately stable. For example, Log K₁ for Cu(II) is ~10.6.[8]Very high stability. For example, Log K₁ for Cu(II) is ~18.8.[1]The stability constant quantifies the strength of the metal-ligand bond. EDTA's significantly higher Log K values signify a much stronger, almost irreversible binding for many metals, making it ideal for complete metal sequestration. IDA's moderate stability can be advantageous for applications requiring reversible metal binding or in systems where a milder chelator is needed to avoid stripping essential metals from metalloproteins.
pH Dependence Chelation is highly pH-dependent. The imino and carboxyl groups must be deprotonated (typically pH > 4-5) to bind metals effectively. Its simpler structure gives it a more defined optimal pH range.[8]Strongly pH-dependent over a wide range. The fully deprotonated form (Y⁴⁻), which is the most effective chelator, is only dominant at pH > 10.[9][10] However, it can still chelate effectively at neutral pH, though its conditional stability constant is lower.[11][12]The causality is proton competition: at low pH, protons bind to the donor atoms, preventing metal coordination. EDTA's multiple pKa values allow it to function across a broader pH range than IDA, but its maximum chelating power is only realized in alkaline conditions. The choice of buffer is therefore critical for optimal performance of either chelator.
Metal Ion Selectivity Exhibits some selectivity. Because two ligands are required, the size and preferred coordination geometry of the metal ion play a larger role. It is a foundational group in Immobilized Metal Affinity Chromatography (IMAC) for this reason.Generally non-selective. It binds strongly to a vast array of di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Pb²⁺, Zn²⁺) with high affinity.[13][14]EDTA's lack of selectivity is a double-edged sword: excellent for general heavy metal detoxification but can lead to depletion of essential ions like Ca²⁺ and Mg²⁺.[15] IDA's structural requirements for forming a stable 2:1 complex can be exploited for greater selectivity, making it a better choice when targeting specific metals while leaving others untouched.
Aqueous Solubility The hydrochloride salt form provides good water solubility.[4]The free acid form is poorly soluble. The disodium (Na₂EDTA) and tetrasodium (Na₄EDTA) salts are highly soluble in water.[2]This is a practical consideration for stock solution preparation. For most applications, the readily soluble salt forms of both compounds are used to ensure bioavailability in aqueous experimental systems.
Kinetics of Chelation Generally fast, as the ligand is smaller and less sterically hindered.Can be slower for certain metal ions, as the ligand must undergo significant conformational rearrangement to fully encapsulate the ion.In applications where rapid metal sequestration is critical, the kinetics can be as important as the thermodynamic stability.

Part 3: Experimental Validation: A Protocol for Comparative Analysis

Theoretical data provides a foundation, but empirical validation is essential for any critical application. Potentiometric titration is a robust and definitive method for determining the stability constants of metal-chelator complexes.

Protocol: Determination of Metal-Chelate Stability Constants via Potentiometric Titration

Core Principle: This protocol validates the system by first determining the acidity constants (pKa values) of the chelator itself, then measures the displacement of protons upon metal addition. The magnitude of this pH shift is directly related to the stability of the metal-chelator complex.

Materials & Reagents:

  • High-precision pH meter and combination glass electrode

  • Temperature-controlled titration vessel

  • Calibrated automated or manual burette (0.01 mL resolution)

  • Standardized ~0.1 M NaOH solution (carbonate-free)

  • Standardized ~0.01 M metal salt solution (e.g., Cu(NO₃)₂, ZnCl₂)

  • ~0.01 M solutions of Dimethyl iminodiacetate HCl and Disodium EDTA

  • Inert background electrolyte (e.g., 0.1 M KNO₃)

  • High-purity, deionized water, purged with N₂ to remove CO₂

Experimental Workflow:

  • System Calibration: Calibrate the pH electrode with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25.0 °C). This ensures the accuracy of your primary measurement.

  • Ligand Protonation (pKa Determination): a. Add a known volume (e.g., 25.00 mL) of the chelator solution to the titration vessel. b. Add the required volume of background electrolyte to maintain constant ionic strength. This is critical as ionic activity affects equilibrium constants. c. Titrate the solution with the standardized NaOH, recording the pH value after each incremental addition. The data points should be more frequent near the equivalence points. d. The resulting titration curve allows for the calculation of the ligand's pKa values.

  • Metal-Ligand Complexation (Stability Constant Determination): a. To a fresh aliquot of the chelator and electrolyte solution, add a precise volume of the standardized metal salt solution to achieve a desired metal-to-ligand ratio (e.g., 1:1 for EDTA, 1:2 for IDA). b. Repeat the titration with NaOH. You will observe that the titration curve is shifted to a lower pH range compared to the ligand-only curve. c. Causality: This shift occurs because the metal ion competes with protons for the ligand's donor sites. The formation of the metal-ligand complex releases protons (H⁺) into the solution, lowering the pH. The stronger the complex (i.e., the higher the stability constant), the greater this pH shift will be.

  • Data Analysis: a. Plot both titration curves (pH vs. volume of NaOH). b. Utilize specialized software (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the data. This analysis simultaneously solves the mass-balance equations for all species in solution to yield the most accurate pKa and Log K values.

G Experimental Workflow for Chelator Comparison cluster_prep 1. Preparation & Calibration cluster_exp 2. Titration Experiments cluster_analysis 3. Analysis & Conclusion A Prepare Standardized Solutions (Chelators, Metal Salt, NaOH) C Titrate Ligand Alone (Determines pKa values) A->C D Titrate Ligand + Metal Ion (Measures H⁺ displacement) A->D B Calibrate pH Electrode (Constant Temperature) B->C B->D E Plot & Compare Curves (pH vs. Volume NaOH) C->E D->E F Calculate Stability Constants (Log K) using software E->F G Objective Comparison of Chelation Properties F->G

Figure 2: Workflow for Potentiometric Titration A step-by-step diagram outlining the self-validating process for experimentally determining and comparing the stability constants of chelating agents.

Conclusion: Selecting the Right Tool for the Job

The evidence clearly demonstrates that the choice between this compound (as a source of IDA) and EDTA is not about superiority, but about suitability.

  • EDTA remains the chelator of choice for applications requiring the strongest possible, broad-spectrum sequestration of metal ions , where near-complete removal is the primary objective and potential co-chelation of essential metals is either acceptable or can be managed.

  • Iminodiacetate (IDA) emerges as a more specialized tool . Its lower stability constant, different stoichiometry, and greater potential for selectivity make it highly valuable in applications such as:

    • Immobilized Metal Affinity Chromatography (IMAC): Where its reversible binding is essential for protein purification.

    • Modulating Enzyme Activity: Where a milder chelator is needed to buffer, rather than completely deplete, metal ion cofactors.

    • Systems Requiring Selective Metal Removal: Where its coordination preferences can be exploited to target specific contaminants.

For the discerning scientist, moving beyond the default choice of EDTA and considering the distinct properties of alternatives like iminodiacetate opens up new avenues for precision and control in experimental design and product formulation.

References

  • Wellyou Tech. (2025, September 15).
  • Seag et al. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PubMed Central.
  • Chem LibreTexts. (2021, May 7).
  • Patsnap Synapse. (2024, July 17).
  • EDTA Chelation Therapy. (2018, October 12).
  • Patsnap Synapse. (2024, July 17).
  • University of Bristol. EDTA - MOTM.
  • Quora. (2020, August 18). Does the stability of EDTA-metal complex increases or decreases with the pH of the solution?.
  • Seag, K. et al. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PubMed.
  • Anderegg, G. et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications.
  • Berthon, G. (1995). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS WITH POLAR SIDE CHAINS. Pure and Applied Chemistry.
  • BenchChem. (2025).
  • Blaurock-Busch, E., & Busch, Y. M. (2014). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library.
  • Blaurock-Busch, E., & Busch, Y. M. (2014). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. Journal of Advances in Medicine and Medical Research.
  • BenchChem. (2025).
  • MySkinRecipes. (n.d.).
  • BenchChem. (2025).
  • Rath, S. et al. (2021). Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. PubMed Central.

Sources

A Comparative Guide to Dimethyl Iminodiacetate Hydrochloride and Diethyl Iminodiacetate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Iminodiacetate Ester Scaffold

Iminodiacetate esters are valuable intermediates in organic synthesis, serving as precursors for a wide range of compounds, including chelating agents, pharmaceuticals, and herbicides.[1][2][3] The two most common variants, Dimethyl iminodiacetate (as its hydrochloride salt) and Diethyl iminodiacetate, offer distinct advantages and disadvantages rooted in their structural differences. DMIA is typically supplied as a hydrochloride salt to improve its stability, while DEIA is a free base liquid. This fundamental difference, along with the nature of the alkyl ester, dictates their solubility, reactivity, and handling requirements in the laboratory.

This guide will explore these differences through a detailed comparison of their properties and performance in a key chemical transformation: ester hydrolysis.

Physicochemical Properties: A Head-to-Head Comparison

The choice between DMIA HCl and DEIA often begins with an assessment of their fundamental physical and chemical properties. These characteristics influence solvent selection, reaction conditions, and product isolation strategies.

Table 1: Comparison of Physicochemical Properties

PropertyDimethyl Iminodiacetate Hydrochloride (DMIA HCl)Diethyl Iminodiacetate (DEIA)Implication for Researchers
CAS Number 39987-25-2[4]6290-05-7[5]Ensures correct reagent identification and literature search.
Molecular Formula C₆H₁₂ClNO₄[4]C₈H₁₅NO₄[5]Affects molecular weight and elemental analysis calculations.
Molecular Weight 197.62 g/mol [4]189.21 g/mol [5]Crucial for accurate molar calculations in reaction stoichiometry.
Physical Form White to off-white crystalline solid/powder[4][6]Clear, colorless to light yellow liquid[7]Solid form of DMIA HCl may be easier to weigh but requires solubilization. DEIA's liquid form allows for volumetric dispensing.
Melting Point ~170 °C (with decomposition)[4][8]0 °C[9]The high decomposition temperature of DMIA HCl contrasts with DEIA's low melting point.
Boiling Point Not applicable (decomposes)[4]208 °C (lit.)[1]DEIA can be purified by distillation.[10] DMIA HCl cannot.
Solubility Soluble in DMSO and Methanol (Slightly)[8]Moderately soluble in water. Soluble in polar organic solvents.[1][7]The hydrochloride salt form of DMIA enhances its solubility in polar protic solvents. DEIA's longer alkyl chains increase its affinity for organic solvents.[4]
Stability Hygroscopic solid[8]Stable liquid under standard conditions[11]DMIA HCl requires storage under inert gas and at reduced temperatures (2-8°C) to prevent moisture absorption.[8]
Key Structural Differences

The primary distinctions lie in the ester groups (methyl vs. ethyl) and the form of the amine (protonated hydrochloride salt vs. free base). The protonation of the nitrogen atom in DMIA HCl makes it more acidic and influences its reactivity, often requiring an initial neutralization step in base-catalyzed reactions.[4]

Caption: Chemical structures of DMIA HCl and DEIA.

Comparative Reactivity: Hydrolysis as a Model Reaction

To provide a practical comparison of performance, we analyze the base-catalyzed hydrolysis of the ester groups to form iminodiacetic acid (IDA). This reaction is fundamental to many synthetic pathways that use these esters as protected forms of IDA.

Mechanistic Considerations

Ester hydrolysis under basic conditions proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is influenced by two primary factors related to the ester's structure:

  • Steric Hindrance : The ethyl groups in DEIA are bulkier than the methyl groups in DMIA. This increased steric hindrance around the carbonyl carbon in DEIA can slow the approach of the nucleophile (e.g., hydroxide ion), leading to a slower reaction rate compared to DMIA.[4]

  • Leaving Group Stability : Methoxide is a slightly better leaving group than ethoxide, which can also contribute to a faster hydrolysis rate for the methyl ester.

A study on the hydrolysis of related α-amino-acid esters demonstrated the "normal leaving group effect," where methyl esters hydrolyze approximately twice as fast as ethyl esters under similar conditions.[12]

Hydrolysis_Reaction General Scheme for Base-Catalyzed Hydrolysis DMIA Dimethyl Iminodiacetate Product Iminodiacetate (IDA) DMIA->Product + 2 OH⁻ - 2 CH₃OH DEIA Diethyl Iminodiacetate DEIA->Product + 2 OH⁻ - 2 CH₃CH₂OH

Caption: Generalized hydrolysis of iminodiacetate esters.

Experimental Protocol: Comparative Hydrolysis Rate Analysis

This section provides a detailed methodology for a comparative study of the hydrolysis rates of DMIA HCl and DEIA.

Objective: To quantitatively compare the rate of base-catalyzed hydrolysis of this compound and Diethyl iminodiacetate to iminodiacetic acid at room temperature.

Materials:

  • This compound (DMIA HCl), ≥98% purity

  • Diethyl iminodiacetate (DEIA), 98% purity

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Deionized water

  • Methanol (for TLC)

  • Ethyl acetate (for TLC)

  • Ninhydrin stain solution

  • Standard laboratory glassware and magnetic stirrers

  • TLC plates (Silica gel 60 F254)

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DMIA Prepare 0.1M DMIA HCl Solution (Requires 3 eq. NaOH) Start_Rxn Initiate Hydrolysis: Add NaOH solution to each ester Prep_DMIA->Start_Rxn Prep_DEIA Prepare 0.1M DEIA Solution (Requires 2 eq. NaOH) Prep_DEIA->Start_Rxn Monitor Monitor via TLC at t = 0, 15, 30, 60, 120 min Start_Rxn->Monitor Develop_TLC Develop TLC Plates (e.g., 7:3 Ethyl Acetate:Methanol) Monitor->Develop_TLC Visualize Visualize Spots with Ninhydrin Stain Develop_TLC->Visualize Compare Compare Disappearance of Starting Material Visualize->Compare

Caption: Workflow for the comparative hydrolysis experiment.

Procedure:

  • Preparation of Reaction Mixtures:

    • DMIA HCl Reaction: Dissolve 1.976 g (10 mmol) of DMIA HCl in 80 mL of deionized water in a 250 mL flask. Prepare a magnetic stirrer. Note that 1 equivalent of base is required to neutralize the HCl salt.

    • DEIA Reaction: Add 1.892 g (10 mmol) of DEIA to 80 mL of deionized water in a separate 250 mL flask. Prepare a magnetic stirrer.

  • Initiation of Hydrolysis:

    • To the DMIA HCl solution, add 30 mL of 1.0 M NaOH solution (30 mmol, 3 equivalents). Start a timer immediately.

    • To the DEIA solution, add 20 mL of 1.0 M NaOH solution (20 mmol, 2 equivalents). Start a second timer immediately.

    • In both cases, the final volume is 110 mL and the final ester concentration is approximately 0.09 M. The final concentration of free NaOH is 1 equivalent in both flasks.

  • Reaction Monitoring by TLC:

    • At time points t = 0, 15, 30, 60, and 120 minutes, withdraw a small aliquot (a few drops) from each reaction mixture.

    • Spot the aliquots onto a TLC plate.

    • Elute the TLC plate using a solvent system such as 7:3 Ethyl Acetate:Methanol.

    • After elution, dry the plate and visualize the spots by dipping it in a ninhydrin stain solution and heating gently. The secondary amine of the iminodiacetates and the product will stain (typically yellow to purple).

  • Data Analysis and Interpretation:

    • Compare the intensity of the starting material spots (DMIA and DEIA) at each time point. The starting esters will have a higher Rf value than the more polar diacid product.

    • The reaction is complete when the spot corresponding to the starting material is no longer visible.

    • Expected Outcome: The spot corresponding to DMIA is expected to diminish and disappear more rapidly than the spot for DEIA, indicating a faster hydrolysis rate.

Practical Considerations and Safety

Choosing the Right Reagent:

  • Choose this compound (DMIA HCl) when:

    • A faster reaction rate is desired for hydrolysis or other nucleophilic substitutions.

    • The reaction is conducted in polar, protic solvents where the salt form offers better solubility.

    • The presence of a chloride salt byproduct is tolerable in the reaction mixture.

  • Choose Diethyl Iminodiacetate (DEIA) when:

    • The reaction is sensitive to acidic conditions or the presence of chloride ions.

    • A higher boiling point is needed, or when working with less volatile organic solvents.[4]

    • Slower, more controlled reactivity is advantageous.

    • Purification by distillation is the desired method.[10]

Safety and Handling:

Both compounds are classified as irritants, causing skin and serious eye irritation.[5][9][13] They may also cause respiratory irritation.[4][9]

  • DMIA HCl: Handle as a hygroscopic solid. Keep containers tightly closed and store in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[8][14]

  • DEIA: Handle as a liquid. Ensure adequate ventilation.[9]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.[13][15] Work in a well-ventilated fume hood.

Conclusion

This compound and Diethyl iminodiacetate are not directly interchangeable synthons. The choice between them is a critical decision that impacts reaction kinetics, solvent systems, and workup procedures. DMIA HCl offers the advantage of higher reactivity, attributed to the less sterically hindered methyl ester groups. However, its nature as a hydrochloride salt necessitates consideration of its hygroscopicity and the need for neutralization in many reactions. Conversely, DEIA provides greater stability as a liquid free base and is suitable for applications where acidic byproducts are undesirable or where purification by distillation is required, though its reactivity is comparatively lower. By understanding these fundamental trade-offs, researchers can optimize their synthetic strategies for improved efficiency and yield.

References

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80502, Diethyl iminodiacetate. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Diethyl iminodiacetate. [Link]

  • XiXisys. (n.d.). chemical label this compound. [Link]

  • Semantic Scholar. (n.d.). The hydrolysis of α-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 39987-25-2 Name: this compound. [Link]

  • Zou, Z. G., & Xie, Y. Y. (1984). [Tumor-localizing agents: synthesis of N-substituted iminodiacetic acids]. Yao Xue Xue Bao, 19(8), 630–632. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]

  • NSF Public Access Repository. (2023, August 9). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Investigation of the industrially applicable synthesis of iminodiacetic acid. [Link]

  • Grogan, G., & Xiang, G. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

  • PrepChem.com. (n.d.). Synthesis of iminodiacetic acid. [Link]

  • ZCPC. (2026, January 1). Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide. [Link]

  • Suárez-Castillo, O. R., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 56(2), 164-169. [Link]

  • Wikipedia. (n.d.). Iminodiacetic acid. [Link]

  • Google Patents. (n.d.).

Sources

A Researcher's Guide to Validating Synthesized Iminodiacetate Compounds: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Structural Validation

The iminodiacetate (IDA) moiety is a cornerstone in modern chemistry, serving as a powerful tridentate chelating agent.[1] Its applications are vast, ranging from the development of hepatobiliary imaging agents in nuclear medicine to the creation of novel therapeutics and immobilized metal ion affinity chromatography for protein purification.[2][3] Given its functional importance, the unambiguous structural confirmation of any newly synthesized IDA-containing compound is not merely a procedural formality; it is the foundation upon which reliable, reproducible, and translatable scientific data are built.

This guide presents a comprehensive, field-proven strategy for validating the structure of synthesized compounds containing the iminodiacetate moiety. We will move beyond a simple checklist of techniques, instead focusing on the causality behind experimental choices. The core principle of this guide is the application of an orthogonal, self-validating system , where data from multiple independent analytical techniques converge to provide an irrefutable structural assignment.

The Orthogonal Validation Workflow

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Spectroscopic & Spectrometric Confirmation cluster_2 Phase 3: Definitive 3D Structure cluster_3 Outcome Purity Purity Assessment (HPLC, LC-MS) EA Elemental Analysis (CHN) Purity->EA Confirms pure sample for analysis Validated Validated Structure Purity->Validated NMR NMR Spectroscopy (¹H, ¹³C) EA->NMR Provides empirical formula EA->Validated MS Mass Spectrometry (HRMS) NMR->MS Reveals C-H framework NMR->Validated FTIR FTIR Spectroscopy MS->FTIR Confirms molecular weight MS->Validated Xray Single-Crystal X-ray Crystallography FTIR->Xray Confirms functional groups FTIR->Validated Xray->Validated Provides absolute 3D structure

Caption: Orthogonal workflow for structural validation.

Phase 1: Foundational Analysis - Purity and Elemental Composition

Before delving into complex structural elucidation, we must first establish the purity and elemental makeup of the synthesized compound. Probing an impure sample with advanced techniques yields ambiguous and often misleading data.

Purity Assessment: Is It One Compound?

High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the workhorse for purity assessment. The goal is to see a single, sharp peak in the chromatogram.

Causality: Why HPLC? Its high resolution separates the target compound from starting materials, by-products, and solvents. The percentage of the total peak area corresponding to the main peak gives a quantitative measure of purity. Coupling to a mass spectrometer provides an initial confirmation that the major peak has the expected mass.

Elemental Analysis: The Empirical Formula

Elemental analysis is a cornerstone technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound.[4][5] This quantitative method provides the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

Trustworthiness: For a novel compound, the experimentally determined percentages for C, H, and N must fall within ±0.4% of the calculated theoretical values for the proposed molecular formula.[6] A larger deviation often indicates an impure sample (e.g., residual solvent, water) or an incorrect structural assignment.

Experimental Protocol: Combustion Analysis for CHN

  • Sample Preparation: Accurately weigh 2-3 mg of the thoroughly dried, pure compound into a tin or silver capsule.

  • Combustion: The sample is combusted in an oxygen-rich environment at high temperatures (~900-1000 °C). This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation & Detection: The resulting gases are separated by a gas chromatography column and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of each element from the detector signals.

Data Presentation: Comparing Theoretical vs. Experimental Data

ElementTheoretical % (for proposed C₁₄H₁₇NO₄)Experimental % (Found)Deviation %
Carbon (C)63.8763.75-0.12
Hydrogen (H)6.516.45-0.06
Nitrogen (N)5.325.38+0.06

Phase 2: Spectroscopic & Spectrometric Confirmation

With purity and elemental composition established, we move to techniques that piece together the molecular puzzle atom-by-atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR maps the carbon skeleton of the molecule.

Causality: For an IDA derivative, ¹H NMR is essential to confirm the presence and connectivity of the methylene (-CH₂-) protons of the acetate arms. Their chemical shift and splitting patterns provide information about neighboring atoms. ¹³C NMR confirms the number and type of carbon atoms, including the critical carboxyl (-COO-) carbons, which are not visible in ¹H NMR.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent is critical to avoid overlapping signals.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[8] Standard ¹H and proton-decoupled ¹³C experiments are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

G cluster_0 NMR Workflow Prep Dissolve ~5-10 mg in 0.6 mL Deuterated Solvent Acquire Acquire Data on High-Field Spectrometer Prep->Acquire Process Fourier Transform, Phase, and Integrate Acquire->Process Analyze Analyze Chemical Shifts, Coupling, & Integration Process->Analyze

Caption: Standard workflow for NMR analysis.

Data Presentation: Characteristic NMR Shifts for an IDA Moiety

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Carboxyl (-COOH)10.0 - 13.0170 - 175Proton signal is broad; often exchanges with D₂O.
Methylene (-N-CH₂-COO)3.5 - 4.550 - 60Shift is sensitive to substituents on the nitrogen.

Note: These are typical ranges. Actual shifts depend on the solvent and the full molecular structure.[9][10]

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial checkpoint against the molecular formula derived from elemental analysis and NMR. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy (typically within 5 ppm) to help confirm the molecular formula.

Causality: Electrospray Ionization (ESI) is an excellent "soft" ionization technique for polar IDA compounds, as it typically generates the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation. This provides a clear reading of the molecular weight. The fragmentation pattern, if observed, can also offer clues about the structure's stability and connectivity.

Data Presentation: HRMS Data Validation

IonTheoretical m/z (for C₁₄H₁₇NO₄)Experimental m/z (Found)Difference (ppm)
[M+H]⁺264.1230264.1225-1.9
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For an IDA derivative, it provides definitive evidence for the presence of the carboxylic acid and amine groups.

Causality: The bonds within functional groups vibrate at specific, characteristic frequencies when they absorb infrared radiation. A strong, broad absorption for the O-H stretch of the carboxylic acid and a sharp, intense absorption for the C=O carbonyl stretch are unmistakable signatures.[12][13] The position of the carbonyl stretch can also indicate whether the carboxyl group is protonated or deprotonated as a carboxylate.[14]

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad
Carbonyl (C=O)C=O stretch1700 - 1730Strong, sharp
Amine (N-H)N-H stretch3300 - 3500Medium, may be absent if N is tertiary
C-N BondC-N stretch1020 - 1250Medium to weak

Phase 3: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of foundational and spectroscopic methods provides a robust structural hypothesis, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in a molecule, revealing bond lengths, bond angles, and stereochemistry.

Causality: This technique works by diffracting X-rays off the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the atomic positions can be determined.[15] While obtaining a high-quality crystal can be a significant challenge, a successful crystal structure is considered definitive proof of the compound's structure and conformation in the solid state.[16]

Synthesis and Conclusion: Building a Bulletproof Case

Validating the structure of a synthesized compound containing the iminodiacetate moiety requires a methodical, multi-pronged approach. Each technique provides a piece of the puzzle, and only when all pieces fit together can the structure be considered validated.

  • Elemental analysis provides the empirical formula.

  • Mass spectrometry confirms the molecular weight and, with HRMS, the molecular formula.

  • FTIR spectroscopy verifies the presence of key functional groups.

  • NMR spectroscopy maps the carbon-hydrogen framework and confirms connectivity.

  • X-ray crystallography , when possible, provides the absolute 3D structure.

By following this orthogonal validation workflow, researchers can ensure the scientific integrity of their work, providing a solid and trustworthy foundation for subsequent biological, diagnostic, or therapeutic studies.

References

  • Application of a novel iminodiacetate chelating material to automated matrix separation for inductively coupled plasma mass spectrometry. Analytical Communications. Available at: [Link]

  • Element analysis. Source not specified. Available at: [Link]

  • Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. VELP. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. (2021-05-06). Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. (2022-06-23). Available at: [Link]

  • DESIGN, SYNTHESIS, AND STRUCTURAL STUDY OF MONO- AND POLYNUCLEAR Cu(II) IMINODIACETATE COMPLEXES. Revista de Chimie. Available at: [Link]

  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. PMC - NIH. (2017-12-18). Available at: [Link]

  • Structural Characterization of Complexes between Iminodiacetate Blocked on Styrene−Divinylbenzene Matrix (Chelex 100 Resin) and Fe(III), Cr(III), and Zn(II) in Solid Phase by Energy-Dispersive X-ray Diffraction. ResearchGate. Available at: [Link]

  • Iminodiacetic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Design, synthesis, and structural study of mono- and polynuclear Cu(II) iminodiacetate complexes. ResearchGate. (2026-01-04). Available at: [Link]

  • Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Journal of Pharmaceutical Research International. (2021-02-26). Available at: [Link]

  • Synthesis, spectral, thermal and X-ray diffraction studies of bis-hydrazine metal and mixed metal iminodiacetates as precursors for the formation of metal cobaltites. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Showing Compound Iminodiacetate (FDB028424). FooDB. (2011-09-21). Available at: [Link]

  • Showing metabocard for Iminodiacetic acid (HMDB0011753). HMDB. (2009-03-17). Available at: [Link]

  • X-ray crystallography. Single crystal X-ray diffraction of complexes... ResearchGate. Available at: [Link]

  • Preparation of iminodiacetic acid compounds from monoethanolamine substrates. Google Patents.
  • Understanding the Synthesis of Iminodiacetic Acid Diethyl Ester for Pharmaceuticals: A Comprehensive Guide. ZCPC. (2026-01-01). Available at: [Link]

  • Iminodiacetic acid diethyl ester - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • iminodiacetic acid, 142-73-4. The Good Scents Company. Available at: [Link]

  • Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. MDPI. Available at: [Link]

  • Structure of the iminodiacetic acid functional group at pH less than 2... ResearchGate. Available at: [Link]

  • Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. RSC Publishing. (2024-02-22). Available at: [Link]

  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. NIH. (2019-09-13). Available at: [Link]

  • Iminodiacetic acid | C4H7NO4. PubChem. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. MDPI. (2023-02-11). Available at: [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

Sources

Quantitative analysis of Dimethyl iminodiacetate hydrochloride in a sample

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Quantitative Analysis of Dimethyl Iminodiacetate Hydrochloride: A Comparative Review of Analytical Techniques

For researchers, scientists, and professionals in drug development, the precise quantification of this compound is paramount. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of various analytical techniques for the quantitative analysis of this compound, offering insights into the methodologies, performance characteristics, and the scientific rationale behind their application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power and sensitivity make it a preferred method for routine quality control.

Scientific Principles

The quantitative analysis of this compound by HPLC can be challenging due to its high polarity and lack of a strong UV chromophore.[1][2] To overcome these limitations, two primary approaches are employed:

  • Reversed-Phase HPLC with Derivatization: This is the most common approach. The secondary amine group in this compound is reacted with a derivatizing agent to attach a chromophore or fluorophore. This enhances its hydrophobicity, allowing for better retention on a non-polar stationary phase (like C18), and significantly increases its detectability.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention of polar analytes like this compound without the need for derivatization.

Experimental Protocol: Reversed-Phase HPLC with Pre-Column Derivatization

This protocol outlines a general procedure for the quantification of this compound using pre-column derivatization with 1-Naphthoyl chloride.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Accurately weigh and dissolve the sample containing this compound in the same diluent to achieve a similar concentration.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a vial, add 100 µL of a base solution (e.g., 0.1 M triethylamine in acetonitrile).[1]

    • Add 200 µL of a 10 mg/mL solution of 1-Naphthoyl chloride in acetonitrile.[1]

    • Vortex the mixture and incubate at 60°C for 30 minutes.[1]

    • After cooling, add 500 µL of deionized water and extract the derivative with 1 mL of dichloromethane.[1]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm or Fluorescence (Excitation: 290 nm, Emission: 420 nm for enhanced sensitivity).

    • Injection Volume: 10 µL

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification prep_std Prepare Standard Solution add_base Add Base prep_std->add_base prep_sample Prepare Sample Solution prep_sample->add_base add_reagent Add Derivatizing Reagent add_base->add_reagent incubate Incubate add_reagent->incubate extract Extract Derivative incubate->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV/Fluorescence Detection separate->detect calibrate Construct Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

HPLC with Pre-Column Derivatization Workflow

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is necessary to increase its volatility and thermal stability.

Scientific Principles

The primary challenge in analyzing this compound by GC is its low volatility due to the presence of the amine hydrochloride group. Derivatization is employed to convert the analyte into a more volatile form. A common approach is silylation, where the active hydrogen on the amine is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3]

Experimental Protocol: GC-FID with Silylation

This protocol provides a general method for the quantification of this compound using silylation followed by GC with Flame Ionization Detection (FID).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Accurately weigh and dissolve the sample in the same solvent.

  • Derivatization Reaction:

    • In a sealed vial, add 100 µL of the standard or sample solution.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Detector: FID at 300°C.

    • Injection Volume: 1 µL (split injection, e.g., 20:1).

  • Quantification:

    • Construct a calibration curve using the peak areas of the derivatized standard.

    • Determine the concentration in the sample from the calibration curve.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_deriv_gc Silylation cluster_gc GC Analysis cluster_quant_gc Quantification prep_std_gc Prepare Standard Solution add_reagent_gc Add Silylating Agent prep_std_gc->add_reagent_gc prep_sample_gc Prepare Sample Solution prep_sample_gc->add_reagent_gc heat_gc Heat add_reagent_gc->heat_gc inject_gc Inject into GC heat_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc calibrate_gc Construct Calibration Curve detect_gc->calibrate_gc calculate_gc Calculate Concentration calibrate_gc->calculate_gc

GC with Silylation Derivatization Workflow

Potentiometric Titration

Potentiometric titration is a classic and cost-effective analytical technique that can be applied to the assay of this compound. It offers high precision and accuracy, making it suitable for the analysis of bulk materials.

Scientific Principles

The method relies on the basic nature of the secondary amine in this compound. In a non-aqueous solvent, the amine can be titrated with a strong acid, such as perchloric acid. The endpoint of the titration is determined by monitoring the potential change with a suitable electrode system. The presence of the hydrochloride salt requires a specific approach, often involving the addition of mercuric acetate to remove the chloride interference.[4]

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Reagent Preparation:

    • Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid against potassium hydrogen phthalate.

  • Sample Preparation:

    • Accurately weigh about 200 mg of the this compound sample.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 10 mL of 5% w/v mercuric acetate in glacial acetic acid to complex the chloride ions.[4]

  • Titration:

    • Immerse a combined pH electrode (or a glass electrode and a reference electrode) into the sample solution.

    • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) after each addition of the titrant.

    • Continue the titration past the equivalence point.

  • Endpoint Determination and Quantification:

    • Determine the equivalence point from the inflection point of the titration curve (or by calculating the first or second derivative).

    • Calculate the percentage purity of this compound based on the volume of titrant consumed.

Titration_Workflow cluster_prep_titration Preparation cluster_titrate Titration cluster_quant_titration Quantification standardize Standardize Titrant titrate Titrate with Perchloric Acid standardize->titrate prep_sample_titration Prepare Sample Solution add_hg Add Mercuric Acetate prep_sample_titration->add_hg add_hg->titrate record Record Potential titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point plot->determine_ep calculate_purity Calculate Purity determine_ep->calculate_purity

Non-Aqueous Potentiometric Titration Workflow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and widely available technique. While this compound itself has a weak chromophore, derivatization can be used to form a colored product that can be quantified.

Scientific Principles

Similar to HPLC, derivatization is key to employing UV-Vis spectrophotometry. The secondary amine can react with a suitable reagent to produce a colored complex. The absorbance of this complex is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Experimental Protocol: Colorimetric Determination after Derivatization
  • Standard and Sample Preparation:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water or a buffer).

    • Prepare the sample solution in the same solvent to fall within the concentration range of the standards.

  • Colorimetric Reaction:

    • To a fixed volume of each standard and sample solution, add the derivatizing/coloring reagent (e.g., a solution of ninhydrin or a specific complexing agent).

    • Heat the solutions for a specified time to allow for color development.

    • Cool the solutions and dilute to a final volume with a suitable diluent.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored product against a reagent blank.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the analyte itself.[5]

Scientific Principles

In ¹H NMR spectroscopy, the area of a signal is directly proportional to the number of protons giving rise to that signal.[6] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the concentration of the analyte can be accurately determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[7]

Experimental Protocol: ¹H qNMR with Internal Standard
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[2]

    • Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate acquisition parameters, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phasing, and baseline correction).

    • Integrate a well-resolved signal of this compound (e.g., the methylene protons adjacent to the nitrogen) and a signal from the internal standard.

    • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq_qnmr NMR Data Acquisition cluster_proc_qnmr Data Processing & Quantification weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Quantitative ¹H NMR Workflow

Comparative Analysis of Analytical Methods

The choice of the most suitable analytical method depends on various factors, including the required sensitivity, precision, sample throughput, and available instrumentation.

Parameter HPLC (with Derivatization) GC (with Derivatization) Potentiometric Titration UV-Vis (with Derivatization) ¹H qNMR
Principle Chromatographic separationChromatographic separationAcid-base neutralizationSpectrophotometric absorptionNuclear magnetic resonance
Specificity HighHighModerate to HighModerateVery High
Sensitivity High (ng/mL to pg/mL)High (ng/mL to pg/mL)Moderate (mg/mL)Moderate (µg/mL)Low to Moderate (mg/mL)
Precision (%RSD) < 2%[2]< 5%< 0.5%[2]< 3%< 1%[2]
Accuracy (% Recovery) 98-102%[2]95-105%99-101%[2]98-102%98-102%[2]
Analysis Time/Sample 15-30 min20-40 min10-20 min5-15 min~15 min[2]
Instrumentation Cost HighHighLowLowVery High
Key Advantages High sensitivity and resolution, suitable for complex matrices.Excellent for volatile impurities.High precision, low cost, primary method for assay.Simple, rapid, low cost.Absolute quantification without a specific reference standard, provides structural information.[2]
Key Disadvantages Derivatization can be complex and time-consuming.Derivatization required, not suitable for thermally labile compounds.Lower sensitivity, not suitable for trace analysis.Lower specificity, derivatization required.Lower sensitivity, high instrument cost, requires careful parameter optimization.

Conclusion

The quantitative analysis of this compound can be effectively achieved through a variety of analytical techniques.

  • HPLC with pre-column derivatization is the method of choice for routine quality control, offering a good balance of sensitivity, specificity, and throughput.

  • GC with derivatization is a viable alternative, particularly if analysis for volatile impurities is also required.

  • Potentiometric titration remains the gold standard for the assay of bulk material due to its high precision and accuracy.

  • UV-Vis spectrophotometry after derivatization provides a simple and cost-effective option for less demanding applications.

  • ¹H qNMR is an invaluable tool for the certification of reference materials and for orthogonal verification of other methods, providing absolute quantification without the need for an identical standard.

The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including the sample matrix, required level of sensitivity and accuracy, and available resources, all within the framework of a robust validation protocol as outlined by ICH guidelines.[1][5][8][9][10][11]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (2025). Application Note: Sensitive Quantification of Primary and Secondary Amines using 1-Naphthoyl Chloride Derivatization followed by HPLC.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Pauli, G. F., et al. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health.
  • Asmussen, E. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Acta Odontologica Scandinavica, 38(2), 95-9.
  • BenchChem. (2025). Quantitative Analysis of Impurities in Disodium Iminodiacetate: A Comparative Guide to Analytical Techniques.
  • University of Bristol. (2017, November). Quantitative NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Asian Journal of Research in Chemistry. (n.d.). A Validated Non-Aqueous Potentiometric titration method for quantitative determination of Bromhexine hydrochloride from Pharmaceutical Preparation.
  • The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. (n.d.). National Institutes of Health.

Sources

Mass spectrometry fragmentation pattern of Dimethyl iminodiacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl Iminodiacetate Hydrochloride

Authored by a Senior Application Scientist

Introduction

This compound (DMIDA·HCl) is a chemical intermediate used in various fields, including analytical chemistry and pharmaceutical development.[1] Structurally, it is the dimethyl ester of iminodiacetic acid, presented as a hydrochloride salt.[1] Its molecular formula is C6H12ClNO4 with a molecular weight of 197.62 g/mol .[2][3] Understanding its behavior under mass spectrometric analysis is crucial for accurate identification, characterization, and quantification in complex matrices.

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of DMIDA·HCl. As experimental spectra for this specific compound are not widely published, this document synthesizes foundational principles of mass spectrometry with expert knowledge of amine and ester fragmentation to build a predictive model. We will explore the expected fragmentation pathways under both Electrospray Ionization (ESI) and Electron Impact (EI) conditions, offer detailed experimental protocols for its analysis, and compare its fragmentation signature to relevant structural analogs.

Part 1: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis

ESI is the ionization technique of choice for polar, non-volatile molecules like DMIDA·HCl. The analysis is performed on the free base form of the molecule (C6H11NO4, monoisotopic mass: 161.0688 Da) after the hydrochloride salt dissociates in solution.

Ionization and Precursor Ion Selection

Given the presence of a secondary amine, DMIDA is expected to ionize with high efficiency in positive ion mode. The secondary amine nitrogen is the most basic site and will readily accept a proton to form the protonated molecule, [M+H]⁺.

  • Predicted Precursor Ion: The expected precursor ion for MS/MS analysis is m/z 162.0761 .[4] This corresponds to the protonated free base [C6H11NO4 + H]⁺.

Proposed Fragmentation Pathways (Positive Ion Mode)

Collision-Induced Dissociation (CID) of the m/z 162.0761 precursor ion is predicted to proceed through several key pathways, primarily involving the lability of the ester groups and alpha-cleavage relative to the central nitrogen atom.

  • Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32.0262 Da). This is often a low-energy fragmentation process. The resulting product ion at m/z 130.0499 would be a stable acylium ion.

  • Loss of the Carbomethoxy Group: Cleavage of the C-C bond adjacent to the ester carbonyl can result in the loss of a carbomethoxy radical (•COOCH₃, 59.0133 Da). However, a more common pathway in ESI is the loss of the entire group via rearrangement. A more likely fragmentation is the loss of methyl formate (HCOOCH₃, 60.0211 Da), leading to an ion at m/z 102.0550 .

  • Alpha-Cleavage: Cleavage of the C-N bond is a dominant pathway for amines.[5] For DMIDA, the symmetrical structure means alpha-cleavage at either side of the nitrogen results in the loss of a CH₂COOCH₃ radical (73.0266 Da), generating a resonance-stabilized iminium ion at m/z 88.0395 . This is predicted to be a highly abundant fragment ion, potentially the base peak in the MS/MS spectrum.

Visualizing the ESI-MS/MS Fragmentation

The proposed fragmentation cascade for the protonated molecule is illustrated below.

G cluster_main Proposed ESI-MS/MS Fragmentation of Dimethyl Iminodiacetate precursor [M+H]⁺ m/z 162.0761 frag1 Product Ion m/z 130.0499 precursor->frag1 - CH₃OH (32.0262 Da) frag2 Product Ion m/z 102.0550 precursor->frag2 - HCOOCH₃ (60.0211 Da) frag3 Product Ion m/z 88.0395 precursor->frag3 - •CH₂COOCH₃ (73.0266 Da) (Alpha-Cleavage)

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated Dimethyl Iminodiacetate.

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral Loss (Da)Proposed Formula of LossFragmentation Pathway
162.0761130.049932.0262CH₄OLoss of Methanol
162.0761102.055060.0211C₂H₄O₂Loss of Methyl Formate
162.076188.039573.0266C₃H₅O₂•Alpha-Cleavage

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, DMIDA·HCl would be injected as a solution, and the free base would volatilize in the heated inlet. Derivatization is generally not required for this molecule but could be employed to improve peak shape.[6] The fragmentation observed would be from Electron Impact (EI) ionization.

Predicted Electron Impact (EI) Fragmentation

EI is a high-energy ionization technique that typically results in extensive fragmentation and a complex mass spectrum.

  • Molecular Ion: A molecular ion ([M]⁺•) at m/z 161.0688 should be observable, though its intensity may be low due to the molecule's propensity to fragment.

  • Major Fragment Ions:

    • Alpha-Cleavage (Base Peak): Similar to ESI, alpha-cleavage is a dominant fragmentation route. The cleavage of the C-N bond will result in the formation of the [M - •CH₂COOCH₃]⁺ ion at m/z 88.0395 . This is very likely to be the base peak in the EI spectrum.

    • Ester Fragmentation: The loss of a methoxy radical (•OCH₃, 31.0184 Da) from the molecular ion is highly probable, yielding a strong peak at m/z 130.0499 .

    • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, related rearrangements can lead to the loss of neutral molecules like formaldehyde (CH₂O) or ketene (C₂H₂O).

    • Further Fragmentation: The m/z 130 ion can subsequently lose carbon monoxide (CO, 27.9949 Da) to produce an ion at m/z 102.0550 .

Summary of Predicted EI-MS Fragments
Ion (m/z)Proposed Structure/FormationNotes
161[C₆H₁₁NO₄]⁺• (Molecular Ion)May be weak or absent.
130[M - •OCH₃]⁺Loss of methoxy radical.
88[CH₂=N⁺H-CH₂COOCH₃]Alpha-cleavage product. Likely base peak.
59[COOCH₃]⁺Carbomethoxy cation.

Part 3: Comparative Fragmentation Analysis

To provide context, we compare the predicted fragmentation of DMIDA with two structural analogs.

CompoundKey Structural FeaturePredicted Key FragmentationRationale
Dimethyl Iminodiacetate Two methyl ester groupsLoss of CH₃OH (32 Da), Alpha-cleavage to m/z 88The methyl ester is a good leaving group as methanol. Symmetrical alpha-cleavage is highly favored.
Iminodiacetic Acid Two carboxylic acid groupsLoss of H₂O (18 Da), Loss of COOH (45 Da), Loss of CO₂ (44 Da)Carboxylic acids readily lose water and the carboxyl group itself. Decarboxylation is a classic fragmentation pathway.[5]
Diethyl Iminodiacetate Two ethyl ester groupsLoss of C₂H₅OH (46 Da), Alpha-cleavage to m/z 102The fragmentation pattern is analogous, but the mass shifts reflect the ethyl ester group (e.g., loss of ethanol instead of methanol). The alpha-cleavage product would be [CH₂=N⁺H-CH₂COOC₂H₅] at m/z 102.

This comparison demonstrates how subtle changes to the ester or acid functionality produce predictable and diagnostic shifts in the resulting mass spectrum, allowing for confident differentiation between these related compounds.

Part 4: Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

Protocol 1: ESI-MS/MS Method on a Q-TOF Mass Spectrometer
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of DMIDA·HCl in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte is protonated.

  • Infusion and MS Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

    • Acquire a full scan MS spectrum in positive ion mode over a mass range of m/z 50-300 to confirm the presence of the [M+H]⁺ precursor at m/z 162.0761.

  • MS/MS Analysis:

    • Select m/z 162.1 as the precursor ion for fragmentation.

    • Set the isolation width to ~1.5 m/z.

    • Apply collision energy (CE) in a stepwise manner (e.g., 10, 20, 40 eV) or use a CE ramp to obtain a comprehensive product ion spectrum. Argon is typically used as the collision gas.[7]

    • Acquire the product ion spectrum over a mass range of m/z 40-170.

Overall Analytical Workflow

G cluster_workflow General Mass Spectrometry Workflow A Sample Weighing & Stock Solution Prep B Working Solution Dilution A->B C Ionization (ESI or EI) B->C D MS Full Scan (Precursor ID) C->D E MS/MS Analysis (Fragmentation) D->E F Data Analysis & Interpretation E->F

Caption: A generalized workflow for the mass spectrometric analysis of a chemical standard.

Protocol 2: GC-MS Method
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of DMIDA·HCl in methanol.

    • Dilute to a working concentration of 10-50 µg/mL in methanol or ethyl acetate.

  • GC Conditions:

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Inlet: 250 °C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40-350.

Conclusion

The mass spectrometric behavior of this compound is highly predictable based on the established fragmentation rules for amines and esters. In ESI-MS/MS, the protonated molecule at m/z 162.1 is expected to yield characteristic product ions at m/z 130.1 (loss of methanol) and m/z 88.0 (alpha-cleavage), with the latter likely being the most intense. Under EI-GC-MS conditions, the same alpha-cleavage fragment at m/z 88 is predicted to be the base peak of the spectrum. These diagnostic fragments allow for the unambiguous identification of the molecule and its differentiation from structurally related compounds. The protocols and predictive data herein provide a robust framework for researchers, scientists, and drug development professionals to develop and validate analytical methods for this compound.

References

  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C6H11NO4). Available at: [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 39987-25-2 Name: this compound. Available at: [Link]

  • Chemical Safety. (n.d.). chemical label this compound. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

  • Semantic Scholar. (2016). Article. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Gupta, A., et al. (n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected.... Available at: [Link]

  • R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • ResearchGate. (n.d.). New possibilities of dimethylformamide dimethylacetal as a derivatization agent for gas chromatography/mass spectrometry analysis | Request PDF. Available at: [Link]

  • LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Available at: [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]

  • NIH - PMC. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolite Profiling of Citrus limon (L.) Osbeck Juice Extract Evaluated for its Antimicrobial Activity Against Streptococcus mutans. Available at: [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubMed. (2023). GC-MS and GC-MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. Available at: [Link]

  • NIH - PMC. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Metal Complexes with Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Chelators

In the vast landscape of coordination chemistry, iminodiacetic acid (IDA) and its derivatives are renowned for their versatile metal-chelating properties, underpinning applications from industrial catalysis to medical imaging.[1] This guide focuses on a specific, yet crucial, derivative: Dimethyl iminodiacetate hydrochloride (DMIDA·HCl). As the dimethyl ester of IDA, this ligand introduces unique characteristics, such as modified solubility and reactivity, that distinguish it from its parent compound.

The primary challenge and point of interest in working with DMIDA·HCl is the reactivity of its ester functionalities. Depending on the reaction conditions, particularly pH and temperature, the ligand can either coordinate directly through its nitrogen and carbonyl oxygens or undergo in-situ hydrolysis to form the corresponding iminodiacetate (IDA) complex. Understanding this duality is paramount for reproducible synthesis and accurate characterization.

This document provides a comprehensive, in-depth comparison of the essential analytical techniques required to fully characterize metal complexes formed with DMIDA·HCl. It is structured to not only detail experimental protocols but also to explain the causality behind methodological choices, empowering researchers to design, execute, and interpret their experiments with confidence.

Part I: Synthesis and Fundamental Coordination Chemistry

The formation of a stable metal complex is the foundational step upon which all characterization rests. The synthesis of metal-DMIDA complexes is typically achieved through a one-pot reaction. The choice of solvent and base is critical to control the ligand's form and ensure complexation.

Core Synthetic Protocol: A Self-Validating System

The following protocol for the synthesis of a generic M(II)-DMIDA complex is designed to be robust. The causality behind each step is explained to allow for logical troubleshooting and adaptation.

Experimental Protocol: Synthesis of a M(II)-DMIDA Complex

  • Ligand Solubilization: Dissolve one molar equivalent of this compound (DMIDA·HCl) in a suitable solvent (e.g., ethanol or methanol).

    • Causality: The hydrochloride salt is often more stable and crystalline than the free base. The alcohol solvent is chosen for its ability to dissolve both the ligand and many transition metal salts.

  • Deprotonation: Add two molar equivalents of a non-coordinating base, such as triethylamine (NEt₃) or a mild inorganic base like sodium carbonate, dropwise to the stirring ligand solution.

    • Causality: The base serves two purposes: it neutralizes the hydrochloride and deprotonates the secondary amine, making the lone pair available for coordination to the metal center. Using two equivalents ensures complete deprotonation. The reaction pH plays a crucial role in the final structure of the complex.[2][3]

  • Metal Salt Addition: In a separate vessel, dissolve one molar equivalent of the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) in a minimum amount of the same solvent. Add this solution dropwise to the deprotonated ligand solution.

    • Causality: A slow, dropwise addition helps to control the reaction rate, preventing the formation of amorphous precipitates and promoting the growth of crystalline material suitable for analysis.

  • Complex Formation & Isolation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The formation of a precipitate or a significant color change typically indicates complex formation.

    • Causality: Time and gentle heating provide the necessary activation energy for ligand exchange and coordination, driving the reaction to completion.

  • Purification: Cool the mixture to room temperature, collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum.[4]

Caption: Potential tridentate (ONO) coordination of the deprotonated DMIDA ligand.

Part II: A Comparative Guide to Characterization Techniques

No single technique can fully elucidate the structure and properties of a coordination complex. A multi-faceted, comparative approach is essential. The following workflow outlines the logical progression of analysis, from initial confirmation to detailed structural and electronic characterization.

Characterization_Workflow Synthesis Synthesis & Purification FTIR FT-IR Spectroscopy Synthesis->FTIR Initial Check Confirmation Coordination Confirmed? FTIR->Confirmation UVVis UV-Vis Spectroscopy Thermal Thermal Analysis (TGA/DSC) UVVis->Thermal XRay Single Crystal X-Ray Diffraction UVVis->XRay If crystals form Electrochem Electrochemical Analysis (CV) Thermal->Electrochem Thermal->XRay If crystals form Electrochem->XRay If crystals form Structure Definitive Structure XRay->Structure Confirmation->Synthesis No, re-evaluate synthesis Confirmation->UVVis Yes

Caption: Logical workflow for the comprehensive characterization of metal complexes.

Spectroscopic Analysis: The First Line of Evidence

Spectroscopy provides the initial, crucial evidence of successful coordination.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR spectroscopy is a rapid and powerful tool for confirming that the ligand has coordinated to the metal ion. Coordination alters the bond orders within the ligand, leading to predictable shifts in vibrational frequencies, particularly in the carboxylate groups.[5][6]

  • Experimental Insights: A key diagnostic is the shift in the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the C=O group. In the free DMIDA ligand, the ester C=O stretch appears at a high frequency. Upon coordination through the carbonyl oxygen, this bond weakens, causing a shift to a lower wavenumber (a red shift). The magnitude of the separation (Δν = ν_as - ν_s) can sometimes provide clues about the coordination mode (e.g., monodentate vs. bidentate bridging).[5]

Vibrational Mode Free DMIDA·HCl (Typical cm⁻¹) Coordinated M-DMIDA (Typical cm⁻¹) Interpretation
N-H Stretch ~3100-3300 (broad)Absent or shiftedConfirms deprotonation of the imino group for coordination.
C=O Stretch (Ester) ~1730-1750~1600-1650Significant red shift indicates coordination via the carbonyl oxygen.
C-O Stretch (Ester) ~1200-1300ShiftedConfirms involvement of the ester group in coordination.
New Band (M-N/M-O) N/A~400-600Appearance of new bands in the far-IR region signifies the formation of metal-ligand bonds.[6]

B. UV-Visible (UV-Vis) Spectroscopy

  • Rationale: For complexes of transition metals, UV-Vis spectroscopy probes the electronic transitions between d-orbitals. The energy of these transitions is sensitive to the geometry of the coordination sphere and the identity of the metal ion, providing a fingerprint of the complex's electronic structure.[7][8]

  • Experimental Insights: Octahedral complexes typically show multiple absorption bands, while tetrahedral or square planar complexes show fewer, more intense bands. The position (λ_max) and intensity (molar absorptivity, ε) of these bands can be compared to literature values for known geometries.

Metal Ion Typical Geometry Expected λ_max (nm) Electronic Transition
Cu(II) Distorted Octahedral~600-800²E_g → ²T₂_g
Ni(II) Octahedral~400, ~700, ~1100³A₂_g → ³T₁_g(P), ³A₂_g → ³T₁_g(F), ³A₂_g → ³T₂_g
Co(II) Octahedral (High Spin)~500, ~1100⁴T₁_g → ⁴T₁_g(P), ⁴T₁_g → ⁴T₂_g
Thermal Analysis: Assessing Stability and Composition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for determining the thermal stability, decomposition pathway, and stoichiometry of a complex, including the presence of solvated water molecules.[9]

  • Rationale: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. Together, they provide a complete picture of the thermal events a complex undergoes upon heating.

  • Experimental Insights: A typical TGA thermogram for a hydrated complex will show an initial mass loss corresponding to the dehydration of water molecules, usually below 150 °C.[10] This is followed by one or more decomposition steps at higher temperatures as the organic ligand degrades, ultimately leaving a stable metal oxide as the final residue.[5] The percentage of mass loss at each step allows for the calculation of the number of water molecules and ligands per metal ion, confirming the empirical formula.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Accurately weigh 5-10 mg of the dried complex into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to ~800-1000 °C at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting thermogram to identify distinct decomposition steps and calculate the corresponding mass percentages.

Electrochemical Analysis: Probing Redox Behavior
  • Rationale: Cyclic Voltammetry (CV) is the premier technique for investigating the redox properties of the metal center within the complex. It reveals whether the metal ion can be reversibly oxidized or reduced and at what potential, which is a critical parameter for applications in catalysis and sensing.[11][12]

  • Experimental Insights: The coordination of a ligand to a metal ion stabilizes certain oxidation states. This is reflected in the CV as a shift in the redox potential compared to the "free" metal ion. An electrochemically reversible process will show both an anodic (oxidation) and a cathodic (reduction) peak of similar magnitude, whereas an irreversible process may only show a peak in one direction.[13]

Part III: Performance Benchmark - DMIDA vs. Iminodiacetic Acid (IDA)

The most relevant comparison for DMIDA is its parent compound, iminodiacetic acid (IDA). The key difference—ester groups versus carboxylic acid groups—has profound implications.

  • Reactivity and Synthesis: Syntheses with IDA are typically performed in water and directly yield the carboxylate-coordinated complex. Syntheses with DMIDA can be performed in organic solvents, but one must be vigilant for potential hydrolysis of the ester groups, which would ultimately yield the same M-IDA complex. Characterization techniques like NMR and mass spectrometry are crucial to confirm if the ester groups have remained intact.

  • Solubility & Lipophilicity: The methyl ester groups make DMIDA and its intact complexes significantly more lipophilic and soluble in organic solvents than the corresponding IDA complexes. This property is highly advantageous in drug development, where membrane permeability is key.

  • Stability Constants: The stability constant (log K) is the ultimate measure of a complex's thermodynamic stability in solution.[14][15] While extensive data exists for IDA, data for intact DMIDA complexes is sparse. The stability constants for IDA serve as a crucial benchmark, representing the high affinity of the deprotonated carboxylate form.

Table: Comparison of Stability Constants (Log K₁) for M(II)-IDA Complexes (Data serves as a benchmark for the carboxylate-coordinated species)

Metal IonLog K₁Reference
Cu(II) ~10.5[1][16]
Ni(II) ~8.2[16][17]
Co(II) ~7.0[17][18]
Zn(II) ~7.0[1][16]
Fe(II) ~5.9[16]
Mn(II) ~4.7[16]

Note: Values are approximate and depend on specific conditions (temperature, ionic strength). The Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn) for stability is generally observed.[18]

Part IV: Applications and Future Outlook

The unique properties of metal complexes derived from DMIDA open doors to several advanced applications:

  • Homogeneous Catalysis: The enhanced solubility in organic solvents makes these complexes excellent candidates for catalysts in organic synthesis, such as in Morita-Baylis-Hillman reactions or oxidation catalysis.[19]

  • Drug Delivery and Therapeutics: The tunable lipophilicity afforded by the ester groups is highly desirable for creating metal-based drugs that can more easily cross cellular membranes. These complexes have potential as anticancer or antimicrobial agents.[20]

  • Precursors for Materials Science: Thermally stable complexes can serve as single-source precursors for the synthesis of mixed-metal oxides or other advanced materials upon controlled thermal decomposition.

Conclusion

The characterization of metal complexes formed with this compound is a nuanced process that requires a synergistic combination of analytical techniques. From the initial confirmation of coordination with FT-IR and UV-Vis spectroscopy to the detailed compositional and stability analysis via TGA and the investigation of redox properties with cyclic voltammetry, each method provides a vital piece of the puzzle. By understanding the underlying principles of each technique and comparing the results to benchmarks like the parent iminodiacetic acid, researchers can confidently elucidate the structure, stability, and potential function of these versatile and promising coordination compounds.

References

  • DESIGN, SYNTHESIS, AND STRUCTURAL STUDY OF MONO- AND POLYNUCLEAR Cu(II)
  • Metal complexes with N-(2-pyridylmethyl)iminodiacetate: from discrete polynuclear compounds to 1D coordination polymers - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • An In-depth Technical Guide to Iminodiacetate Derivatives and Their Functional Groups - Benchchem. (n.d.). BenchChem.
  • Synthesis, spectral, thermal and X-ra - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Spectral characterization, crystal structures and biological activities of iminodiacetate ternary complexes | Request PDF - ResearchGate. (n.d.).
  • (PDF) Synthesis of iminooxime derivatives and investigation of their complexes. (n.d.).
  • Synthesis, Characterization and Applications of Immobilized Iminodiacetic Acid-Modified Silica - ResearchGate. (n.d.).
  • (PDF) Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications - ResearchGate. (n.d.).
  • Design, synthesis, and structural study of mono- and polynuclear Cu(II) iminodiacetate complexes - ResearchGate. (n.d.).
  • THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS* - Pure and Applied Chemistry. (n.d.). De Gruyter.
  • The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. (n.d.). SSRN.
  • Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. (2024). Baghdad Science Journal.
  • Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes - Baghdad Science Journal. (n.d.). Baghdad Science Journal.
  • Study on Metal Complexes of Chelating Resins Bearing Iminodiacetate Groups | Request PDF - ResearchGate. (n.d.).
  • Mixed-Metal Cu-Mn iminodiacetate coordination polymer as heterogeneous catalyst for Morita-Baylis-Hillman reactions | Request PDF - ResearchGate. (n.d.).
  • Syntheses, Characterisation and Biological Studies of Some Metal (II) Complexes With 4-(P-Chlorophenyl)-2-Phenyl-5-Thiazoleacetic Acid. (n.d.). Google Books.
  • Thermal Analysis of Copper Metal Complexes: Insights
  • Stability constants of complexes - Wikipedia. (n.d.). Wikipedia.
  • Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies - MDPI. (2022). MDPI.
  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC. (n.d.).
  • Lanthanide-Aromatic Iminodiacetate Frameworks with Helical Tubes: Structure, Properties, and Low-Temperature Heat Capacity | ACS Omega. (n.d.). American Chemical Society.
  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evalu
  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands - IJTSRD. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Pharmaceutical Applications of Metal Complexes and Derived M
  • Electrochemical Detection of Caffeic Acid on Diethyl 3,4-Dihydroxythiophene-2,5-Dicarboxylate-Modified Carbon Paste Electrode: Insights from Comput
  • Electrochemistry, Oxidative Mediation, and Evaluation of Medicinal Activity for a Series of Triphenyl and Tri(2-furyl) Phosphine Gold(I) Thiolate Complexes. - DigitalCommons@UMaine. (2023). University of Maine.
  • Electrochemical studies of mmetalloporphyrins - PubMed. (1973).

Sources

A Senior Application Scientist's Guide to Benchmarking Chelator Performance: Dimethyl Iminodiacetate Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of scientific research and pharmaceutical development, the control of metal ions is paramount. Unwanted metal ions can catalyze degradation, interfere with assays, and impact the stability of formulations. Chelating agents, molecules that bind tightly to metal ions, are the workhorses in managing these challenges. The selection of an appropriate chelator is a critical decision, directly influencing experimental outcomes and product efficacy.

This guide provides an in-depth technical comparison of Dimethyl iminodiacetate hydrochloride (DMIDH) against other commonly employed chelators: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Nitrilotriacetic acid (NTA). We will delve into their mechanisms of action, comparative performance backed by stability constant data, and provide detailed experimental protocols for their evaluation. A key focus will be on the unique characteristic of DMIDH as a "pro-chelator," a feature that sets it apart from its counterparts.

The Fundamental Principle of Chelation

Chelation is the process by which a central metal ion is enveloped by a ligand, a molecule with multiple binding sites. This forms a stable, water-soluble complex, effectively sequestering the metal ion and preventing it from participating in unwanted reactions. The strength of this bond is quantified by the stability constant (log K), with a higher value indicating a more stable complex.

This compound (DMIDH): A Pro-Chelator with Latent Potential

This compound is the dimethyl ester of iminodiacetic acid (IDA) in its hydrochloride salt form. Its core structure contains a central nitrogen atom and two carboxymethyl groups. However, in DMIDH, these crucial carboxylic acid groups are esterified. This chemical modification renders DMIDH inactive as a chelator in its pristine state.

Mechanism of Action: The Pro-Chelator Concept

DMIDH functions as a pro-chelator . It must first undergo hydrolysis to remove the methyl ester groups and liberate the free carboxylates. This "activation" step transforms DMIDH into iminodiacetic acid (IDA), the active chelating agent. This process is typically achieved under aqueous conditions, and its rate can be influenced by pH and temperature.

This latent activity can be advantageous in specific applications where a delayed or controlled release of chelation is desired. For instance, it could be beneficial in systems where the initial presence of a strong chelator might interfere with other components or processes.

The Established Competitors: EDTA, DTPA, and NTA

To provide a comprehensive benchmark, we will compare the performance of the activated form of DMIDH (iminodiacetic acid) with three widely used chelators:

  • EDTA (Ethylenediaminetetraacetic acid): A hexadentate ligand, meaning it has six binding sites (four carboxylates and two amines). It forms very stable 1:1 complexes with most divalent and trivalent metal ions.[1][2]

  • DTPA (Diethylenetriaminepentaacetic acid): An octadentate ligand with eight binding sites (five carboxylates and three amines). It generally forms even more stable complexes than EDTA, particularly with larger metal ions.[3][4]

  • NTA (Nitrilotriacetic acid): A tetradentate ligand with four binding sites (three carboxylates and one amine). While forming less stable complexes than EDTA and DTPA, it is still an effective chelator for many applications and is readily biodegradable.[5][6]

Quantitative Performance Comparison: Stability Constants (log K)

The stability constant (log K) is a critical parameter for comparing the binding affinity of different chelators for various metal ions. A higher log K value signifies a stronger and more stable metal-chelator complex. The following table summarizes the stability constants for the active form of DMIDH (Iminodiacetic Acid - IDA) and the other benchmark chelators with a selection of common metal ions.

Metal IonIminodiacetic Acid (IDA)EDTADTPANTA
Ca²⁺2.5910.5910.746.41
Mg²⁺2.868.839.285.46
Mn²⁺6.8913.8115.557.44
Fe²⁺7.014.3016.558.83
Co²⁺10.3816.3119.0010.38
Ni²⁺11.3418.5220.2311.54
Cu²⁺12.8618.7921.4012.96
Zn²⁺10.5416.4418.6010.66
Cd²⁺8.9516.3919.209.54
Pb²⁺9.7717.8818.7011.39
Fe³⁺16.125.128.615.9

Note: Data is compiled from critically evaluated sources and represents the 1:1 metal-ligand complex. The values for this compound are represented by its active form, Iminodiacetic acid (IDA). Sources:[7][8]

Analysis of Stability Data: The data clearly indicates that DTPA generally forms the most stable complexes with the listed metal ions, followed by EDTA, and then NTA and IDA, which exhibit comparable stabilities for several ions. The superior performance of DTPA and EDTA is attributed to their higher denticity, allowing them to form more coordinate bonds with the metal ion, leading to a more stable chelate ring structure.

pH Dependence of Chelation

The effectiveness of aminopolycarboxylate chelators is highly dependent on pH. The carboxylate groups must be deprotonated to effectively coordinate with metal ions.

pH_Dependence cluster_low_pH Low pH (< ~2) cluster_mid_pH Mid-pH (~4-9) cluster_high_pH High pH (> ~10) low_pH Protonated Amine and Carboxylic Acids (Inactive for Chelation) mid_pH Deprotonated Carboxylates, Amine available (Optimal Chelation) low_pH->mid_pH Increasing pH high_pH Potential for Metal Hydroxide Precipitation mid_pH->high_pH Increasing pH

Caption: pH dependence of iminodiacetate chelation.

For iminodiacetic acid (the active form of DMIDH), chelation efficiency is significantly reduced at low pH (<2) due to the protonation of the amine and carboxyl groups. Optimal chelation typically occurs in the mid-pH range (approximately 4-9), where the carboxylate groups are deprotonated and the nitrogen's lone pair of electrons is available for coordination. At very high pH, the formation of metal hydroxides can compete with the chelation process.

Experimental Protocols for Comparative Performance Evaluation

To empirically benchmark the performance of DMIDH against other chelators, the following detailed experimental protocols can be employed. It is crucial to first ensure the complete hydrolysis of DMIDH to IDA by incubating it in an aqueous solution at an appropriate pH (e.g., neutral to slightly alkaline) and temperature prior to its use in these assays.

Spectrophotometric Determination of Metal Chelation Capacity

This method relies on a colorimetric indicator that complexes with free metal ions. The reduction in color intensity upon addition of a chelator is proportional to its chelation capacity.

Principle: The indicator ferrozine forms a stable, magenta-colored complex with ferrous ions (Fe²⁺). When a chelating agent is introduced, it competes with ferrozine for the Fe²⁺ ions, leading to a decrease in the absorbance of the ferrozine-Fe²⁺ complex.

Materials:

  • UV-Vis Spectrophotometer

  • Ferrous sulfate (FeSO₄) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM)

  • Solutions of the chelators (hydrolyzed DMIDH, EDTA, DTPA, NTA) at various concentrations

  • Buffer solution (e.g., HEPES, pH 7.4)

Procedure:

  • Standard Curve: Prepare a series of solutions with a fixed concentration of ferrozine and varying concentrations of FeSO₄ to generate a standard curve of absorbance versus Fe²⁺ concentration.

  • Chelation Assay: a. In a microplate well or cuvette, add a known volume of the FeSO₄ solution. b. Add a specific volume of the chelator solution and incubate for a set period (e.g., 10 minutes) to allow for complexation. c. Add the ferrozine solution to the mixture. d. Incubate for a short period (e.g., 5 minutes) for color development. e. Measure the absorbance at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm).

  • Calculation: The percentage of chelated Fe²⁺ can be calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the solution without the chelator and Abs_sample is the absorbance with the chelator.

Spectrophotometric_Workflow start Start prepare_solutions Prepare FeSO₄, Ferrozine, and Chelator Solutions start->prepare_solutions add_fe Add FeSO₄ to Reaction Vessel prepare_solutions->add_fe add_chelator Add Chelator Solution and Incubate add_fe->add_chelator add_ferrozine Add Ferrozine Solution and Incubate add_chelator->add_ferrozine measure_abs Measure Absorbance at 562 nm add_ferrozine->measure_abs calculate Calculate % Chelation measure_abs->calculate end End calculate->end

Caption: Workflow for spectrophotometric chelation assay.

Potentiometric Titration for Stability Constant Determination

This is a highly accurate method for determining the stability constants of metal-ligand complexes.

Principle: The formation of a metal-chelator complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a strong base (e.g., NaOH) and monitoring the pH, the stability constant can be calculated from the resulting titration curve.

Materials:

  • pH meter with a calibrated electrode

  • Autotitrator or manual titration setup

  • Thermostated reaction vessel

  • Standardized solutions of the metal salt, ligand (hydrolyzed DMIDH, EDTA, DTPA, or NTA), strong acid (e.g., HCl), and strong base (e.g., NaOH)

  • Inert salt solution (e.g., KCl) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Ligand: Titrate a solution of the ligand and a strong acid with the strong base to determine the protonation constants of the ligand.

  • Titration of Metal-Ligand System: Titrate a solution containing the metal salt, the ligand, and a strong acid with the strong base.

  • Data Analysis: The titration data is used to calculate the average number of protons bound per ligand molecule and the concentration of the free ligand at each point of the titration. This information is then used in specialized software (e.g., HYPERQUAD) to refine the stability constants of the metal-ligand complexes.

Potentiometric_Titration_Workflow start Start calibrate_ph Calibrate pH Electrode start->calibrate_ph prepare_solutions Prepare Metal, Ligand, Acid, and Base Solutions calibrate_ph->prepare_solutions titrate_ligand Titrate Ligand + Acid with Base prepare_solutions->titrate_ligand titrate_metal_ligand Titrate Metal + Ligand + Acid with Base prepare_solutions->titrate_metal_ligand analyze_data Analyze Titration Curves to Determine Stability Constants titrate_ligand->analyze_data titrate_metal_ligand->analyze_data end End analyze_data->end

Caption: Workflow for potentiometric titration.

Conclusion: Selecting the Right Chelator for Your Application

The choice of a chelating agent is a nuanced decision that requires a thorough understanding of the specific experimental or formulation conditions.

  • This compound (DMIDH) presents a unique proposition as a pro-chelator . Its delayed activation, contingent on hydrolysis, can be a valuable tool in applications requiring controlled chelation. Once activated to iminodiacetic acid, it provides moderate chelation strength, comparable to NTA for many metal ions.

  • EDTA and DTPA remain the gold standard for applications demanding high-strength chelation across a broad range of metal ions. Their high denticity ensures the formation of exceptionally stable complexes. DTPA, in particular, excels in sequestering larger metal ions.

  • NTA offers a balance of effective chelation and biodegradability, making it a suitable choice in environmentally sensitive applications where high stability is not the primary concern.

By carefully considering the required chelation strength, the specific metal ions of concern, the pH of the system, and the potential for controlled activation, researchers can make an informed decision to optimize their experimental outcomes and product performance. This guide provides the foundational knowledge and practical methodologies to confidently benchmark and select the most appropriate chelating agent for your needs.

References

  • DTPA: Properties, Applications, and Benefits of a Versatile Chelating Agent. (n.d.).
  • Exploring the Role and Applications of NTA as a Chelating Agent in Chemistry. (2024, August 26).
  • Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes. (2024, August 7).
  • An In-depth Technical Guide to the Chelating Properties and Mechanism of Iminodiacetate. (n.d.). BenchChem.
  • Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. (2005). Pure and Applied Chemistry, 77(8), 1445-1495.
  • iminodiacetic acid chelating: Topics by Science.gov. (n.d.).
  • What are DTPA inhibitors and how do they work? (2024, June 21).
  • Iminodiacetic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Characteristics and Application of EDTA. (n.d.). Henan Jinhe Industry Co., Ltd.
  • EP1282596B1 - Preparation of iminodiacetic acid compounds from monoethanolamine substrates - Google Patents. (n.d.).
  • Synthesis of Nanoporous Iminodiacetic Acid Sorbents for Binding Transition Metals. (n.d.).
  • Fac-mer equilibria of coordinated iminodiacetate (IDA) and N-heterocyclic base (B) in ternary Cu(II)-iminodiacetate (ida)-N-base(B) complex formation (B = imidazole, benzimidazole) in aqueous solution. (2003). Journal of Chemical Sciences, 115(3), 249-256.
  • Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 203-210.
  • CN101445464B - Method for preparing iminodiacetic acid from iminodiacetic acid disodium salt - Google Patents. (n.d.).
  • Saponification-Typical procedures. (2024, April 27).
  • AAZTA-Derived Chelators for the Design of Innovative Radiopharmaceuticals with Theranostic Applications. (2022). Pharmaceuticals, 15(11), 1363.
  • Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. (2022). Antioxidants, 11(2), 349.
  • Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody. (2014). Journal of Pharmaceutical Sciences, 103(6), 1634-1644.
  • An In-depth Technical Guide to the Chelating Properties and Mechanism of Iminodiacetate. (n.d.). BenchChem.
  • Chelation in Metal Intoxication. (2010). International Journal of Environmental Research and Public Health, 7(7), 2745-2788.
  • Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface. (2017). Environmental Science and Pollution Research, 24(1), 583-593.

Sources

A Senior Application Scientist's Guide to Confirming the Composition of Dimethyl Iminodiacetate Hydrochloride Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and confirmed composition of starting materials are non-negotiable. Dimethyl iminodiacetate hydrochloride (DMID HCl), a versatile intermediate in organic synthesis and a potential chelating agent, is no exception. This guide provides an in-depth, technically sound framework for the elemental analysis of DMID HCl products. We will explore the underlying principles of robust analytical techniques, provide detailed, field-tested experimental protocols, and offer a comparative perspective on alternative compounds. This guide is designed to empower you with the knowledge and methodologies to ensure the quality and reliability of your research and development endeavors.

The Critical Importance of Elemental Analysis for DMID HCl

This compound (C₆H₁₂ClNO₄, M.W. 197.62 g/mol ) is a key building block in the synthesis of more complex molecules. Its utility stems from the presence of two ester functionalities and a secondary amine, making it a valuable precursor in the development of pharmaceuticals and other specialty chemicals. Verifying the elemental composition of DMID HCl is paramount for several reasons:

  • Stoichiometric Accuracy: In multi-step syntheses, the precise molar ratios of reactants are critical. An incorrect elemental composition in the starting material can lead to failed reactions, low yields, and the generation of impurities.

  • Process Reproducibility: Consistent elemental composition from batch to batch ensures the reproducibility of synthetic processes, a cornerstone of reliable drug development and manufacturing.

  • Impurity Profiling: Deviations from the theoretical elemental composition can indicate the presence of residual starting materials, by-products from synthesis, or degradation products.

  • Regulatory Compliance: For applications in drug development, regulatory bodies require stringent characterization of all starting materials and intermediates to ensure the safety and efficacy of the final product.

Analytical Techniques for Elemental Composition Verification

A dual-pronged approach is recommended for the comprehensive elemental analysis of DMID HCl. This involves the determination of the organic elements (Carbon, Hydrogen, Nitrogen) and the quantification of the hydrochloride counter-ion.

CHN Analysis for Organic Elemental Composition

Combustion analysis, commonly known as CHN analysis, is the gold standard for determining the weight percent of carbon, hydrogen, and nitrogen in organic compounds. The technique is based on the complete combustion of the sample in a high-temperature furnace in the presence of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

Causality in Experimental Choices: The choice of combustion and reduction furnace temperatures, as well as the carrier gas flow rate, is critical for ensuring complete conversion of the sample to its elemental gases without incomplete combustion or peak broadening. The use of certified reference materials is non-negotiable for calibrating the instrument and ensuring the accuracy and traceability of the results.

Ion Chromatography for Chloride Quantification

To confirm the presence and quantify the hydrochloride salt, ion chromatography (IC) is a highly specific and sensitive technique.[1] The DMID HCl sample is dissolved in a suitable solvent (typically deionized water) and injected into the IC system. The chloride ions are separated from other anions on an ion-exchange column and detected by a conductivity detector.

Causality in Experimental Choices: The selection of the eluent (the mobile phase) is crucial for achieving good separation of the chloride peak from other potential anions in the sample. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the chloride ion and improving detection limits.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2]

Protocol for CHN Elemental Analysis

This protocol is based on the principles of combustion analysis and is suitable for the determination of carbon, hydrogen, and nitrogen in DMID HCl.

Materials:

  • CHNS Elemental Analyzer

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Certified Reference Material (e.g., Acetanilide, BBOT)

  • This compound sample (finely ground and dried)

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified reference material (e.g., Acetanilide). Weigh 1-3 mg of the standard into tin capsules in triplicate for each calibration point.

    • Ensure the correlation coefficient (r²) of the calibration curve is > 0.999.

  • Sample Preparation:

    • Dry the DMID HCl sample in a vacuum oven at 40-50°C to a constant weight to remove any residual moisture.[3]

    • Accurately weigh 2-3 mg of the dried and homogenized DMID HCl sample into a tin capsule using a microbalance.[4]

    • Seal the tin capsule to ensure no sample is lost.

  • Analysis:

    • Analyze the prepared samples in triplicate.

    • Include a blank (empty tin capsule) and a calibration verification standard after every 10-15 sample injections to monitor instrument performance.

  • Data Analysis:

    • The instrument software will calculate the weight percentages of C, H, and N based on the calibration curve.

    • Calculate the mean and standard deviation for the triplicate measurements.

    • Compare the experimental values to the theoretical elemental composition of DMID HCl (C=36.47%, H=6.12%, N=7.09%). The results should be within ±0.4% of the theoretical values, a widely accepted criterion in chemical analysis.[5]

Diagram: CHN Analysis Workflow

CHN_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dry DMID HCl Sample B Weigh 2-3 mg into Tin Capsule A->B E Combust Sample in O2 B->E C Weigh Acetanilide Standard D Calibrate with Standard C->D F Separate Gases (GC) E->F G Detect CO2, H2O, N2 F->G H Calculate %C, %H, %N G->H I Compare to Theoretical Values H->I IC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Chloride Standards D Generate Calibration Curve A->D B Dissolve & Dilute DMID HCl C Filter Sample B->C E Inject Sample C->E F Separate Anions E->F G Detect Chloride F->G H Quantify Chloride Concentration G->H I Calculate % Chloride in Sample H->I

Sources

A Senior Application Scientist's Guide to Absolute Structure Determination of Dimethyl Iminodiacetate Hydrochloride Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical development.[1][2][3][4][5][6] The spatial arrangement of atoms, or absolute configuration, dictates a molecule's biological activity, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[6] This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the absolute structure determination of Dimethyl iminodiacetate hydrochloride derivatives, a class of compounds with significant potential in medicinal chemistry.[7]

The Imperative of Absolute Configuration in Drug Development

Chiral molecules, those that are non-superimposable mirror images of each other (enantiomers), are prevalent in biological systems.[8][9] Enzymes and receptors, themselves chiral, often interact selectively with only one enantiomer of a drug molecule. This specificity underscores the critical need to determine the absolute configuration of any new chiral pharmaceutical compound. An incorrect assignment can lead to the development of a drug that is inactive or, in the worst-case scenario, harmful.

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of molecules, including their absolute configuration.[6][8][10][11] This technique provides a detailed map of electron density within a crystal, allowing for the precise placement of each atom in space.[2][8]

Principles of Absolute Structure Determination by X-ray Crystallography

The ability to determine the absolute configuration of a molecule using X-ray crystallography hinges on a phenomenon known as anomalous dispersion or resonant scattering.[9][12][13] When X-rays interact with electrons, a small phase shift occurs.[13] For non-centrosymmetric crystals, which all enantiomerically pure chiral molecules form, this phase shift leads to a breakdown of Friedel's Law.[9][10][14] In simpler terms, the intensity of a diffracted X-ray beam from a specific set of crystal planes (hkl) will be different from the intensity of the beam diffracted from the opposite side of those planes (-h-k-l).[12][14] This difference, though often small, is measurable and provides the key to establishing the absolute configuration.

Historically, the presence of a "heavy" atom (e.g., bromine, iodine) was considered necessary to produce a sufficiently strong anomalous scattering signal.[10] However, with advancements in X-ray sources, detectors, and analytical methods, it is now possible to determine the absolute configuration of molecules containing only lighter atoms like oxygen, nitrogen, and chlorine, which is particularly relevant for many organic pharmaceutical compounds, including this compound derivatives.[12][15]

Key Parameters: Flack and Hooft

Two critical parameters are used in modern crystallography to assess the correctness of an assigned absolute structure:

  • The Flack Parameter (x): This parameter, calculated during the refinement of the crystal structure, provides a measure of the relative amounts of the two enantiomers in the crystal.[6][14] A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[14][16] A value near 1 suggests that the inverted structure is the correct one, and a value around 0.5 may indicate a racemic twin (a crystal containing equal amounts of both enantiomers).[14][16]

  • The Hooft Parameter (y): As an alternative to the Flack parameter, the Hooft parameter is derived from an analysis of Bijvoet pairs (the hkl and -h-k-l reflections).[16] It offers a statistically robust method for determining the absolute structure, particularly in cases where the anomalous scattering signal is weak.[17]

Comparison of Methods for Absolute Structure Determination

While X-ray crystallography is the definitive method, other techniques can provide valuable, albeit sometimes less direct, information about a molecule's absolute configuration.

Method Principle Advantages Limitations
Single-Crystal X-ray Crystallography Measures the diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[2][8]Provides unambiguous determination of absolute configuration.[6][10][18] Delivers a complete 3D molecular structure.Requires a high-quality single crystal, which can be challenging to grow.[11] May be difficult for highly flexible molecules.[11]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Does not require crystallization. Can be used for molecules in solution.Requires comparison to computationally predicted spectra for absolute configuration assignment.[19] Can be complex for large, flexible molecules.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light.[8]Sensitive to the overall molecular shape and chromophore environment.Primarily useful for molecules with chromophores. Requires comparison to reference spectra or computational predictions.[8]
NMR Spectroscopy with Chiral Auxiliaries Uses chiral derivatizing agents (e.g., Mosher's acid) to create diastereomers that can be distinguished by NMR.[8][19]Does not require crystallization. Provides information about the local stereochemistry around the derivatized functional group.Indirect method that relies on the known configuration of the chiral auxiliary.[19] Can be synthetically demanding.

Experimental Workflow: Absolute Structure Determination of a this compound Derivative

The following protocol outlines the key steps for determining the absolute structure of a novel this compound derivative using single-crystal X-ray crystallography.

Step 1: Synthesis and Purification

The target this compound derivative is synthesized.[7][20] A common method involves the esterification of iminodiacetic acid with methanol, followed by treatment with hydrochloric acid.[7][20] Rigorous purification, typically by recrystallization, is crucial to obtain a sample of at least 95% purity, as impurities can hinder crystallization.

Step 2: Crystal Growth

Growing X-ray quality single crystals is often the most challenging step.[21] For hydrochloride salts, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol) is allowed to evaporate slowly in a clean, covered vessel.[21]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent.[21][22] The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[22] Crystals form at the interface of the two solvents.

Step 3: X-ray Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms. A full sphere of diffraction data is collected, ensuring that Friedel pairs are measured with high redundancy.

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, yielding an initial model of the molecule's electron density. This model is then refined against the experimental data. During refinement, the Flack parameter is introduced to determine the absolute configuration.[14]

Step 5: Validation and Analysis

The final refined structure is validated to ensure its chemical and crystallographic reasonability. The value of the Flack parameter and its standard uncertainty are carefully examined. A value close to 0 (e.g., 0.02(4)) provides high confidence in the assigned absolute configuration. For ambiguous cases, a Hooft analysis of the Bijvoet pairs can provide further confirmation.[17]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Analysis synthesis Synthesis of Derivative purification Purification (>95%) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff solvent_layer Solvent Layering purification->solvent_layer data_collection Data Collection slow_evap->data_collection vapor_diff->data_collection solvent_layer->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement (Flack Parameter) structure_solution->refinement validation Validation & Hooft Analysis refinement->validation final_structure final_structure validation->final_structure Absolute Structure Determined

Caption: Experimental workflow for absolute structure determination.

Case Study: Hypothetical Data for a this compound Derivative

To illustrate the power of X-ray crystallography, consider the following hypothetical data for a novel chiral derivative, "Compound X."

Parameter Value Interpretation
Crystal System Orthorhombic
Space Group P2₁2₁2₁Chiral space group, consistent with an enantiomerically pure compound.[10]
Radiation Cu Kα (λ = 1.54184 Å)Copper radiation provides a good anomalous signal from chlorine.
Data Redundancy 8.2High redundancy is crucial for accurate determination of anomalous differences.
Final R-indices R1 = 0.035, wR2 = 0.082Low R-factors indicate a good fit between the model and the data.
Flack Parameter, x 0.03(5)The value is very close to 0 with a small standard uncertainty, confirming the assigned absolute configuration.
Hooft Parameter, y 0.02(3)Corroborates the result from the Flack parameter.

Conclusion

For the unambiguous determination of the absolute configuration of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct, three-dimensional visualization of the molecule at the atomic level offers a level of certainty that is essential for advancing drug development programs. While complementary techniques like VCD and NMR with chiral auxiliaries can provide valuable supporting evidence, they do not replace the definitive structural information afforded by a high-quality crystallographic analysis. By understanding the principles of anomalous dispersion and the significance of parameters like the Flack and Hooft parameters, researchers can confidently establish the absolute stereochemistry of their chiral compounds, a critical step on the path to creating safe and effective medicines.

References

  • Wikipedia. Absolute configuration. [Link]

  • MIT Department of Chemistry. Absolute Configuration. [Link]

  • Rabinovich, D., & Hope, H. (1980). Absolute configuration determination by anomalous scattering of light atoms. Have the limits been reached? Acta Crystallographica Section A, 36(4), 670-678. [Link]

  • OlexSys. Glossary. [Link]

  • Nature. Determination of Absolute Configurations from Anomalous Scattering by Oxygen. [Link]

  • Chemical Crystallography. absolute configuration. [Link]

  • Platon. Bijvoet-Pair Analysis. [Link]

  • Purechemistry. Determination of absolute configuration. [Link]

  • PMC - NIH. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

  • Oxford Academic. Anomalous scattering and absolute configuration. [Link]

  • Wikipedia. Flack parameter. [Link]

  • News-Medical.Net. X-Ray Crystallography in Pharmaceutical Drug Development. [Link]

  • Chemistry Stack Exchange. Assigning absolute configuration when determining crystal structure isn't possible. [Link]

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • PMC - NIH. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • IUCr. CRYSTALS enhancements: absolute structure determination. [Link]

  • Hilaris Publisher. Drug Discovery Using X-Ray Crystallography. [Link]

  • PubMed. X-ray crystallography in drug discovery. [Link]

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds. [Link]

  • University of Florida. Guide for crystallization. [Link]

  • Google Patents. Novel cocrystallization of hydrochloric acid salt of an active agent.
  • University of Strathclyde. X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. [Link]

  • ResearchGate. Determination of absolute configuration using X-ray diffraction. [Link]

  • Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • ResearchGate. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • PMC - NIH. X-Ray Crystallography of Chemical Compounds. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • Crystallography Open Database. Search results. [Link]

  • CCDC. Access Structures. [Link]

Sources

Titration methods for determining the pKa of Dimethyl iminodiacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Titration Methods for Determining the pKa of Dimethyl Iminodiacetate Hydrochloride

For researchers, scientists, and professionals in drug development, the acid dissociation constant (pKa) is a fundamental parameter that governs a molecule's behavior in solution. It influences critical properties such as solubility, absorption, and bioavailability, making its accurate determination essential.[1][2] this compound (C₆H₁₂ClNO₄) is a hydrochloride salt where the central tertiary nitrogen atom is protonated.[3] The determination of its pKa focuses on the deprotonation of this ammonium center.

This guide provides a comparative analysis of three robust titration methods for determining the pKa of this compound: potentiometric, spectrophotometric, and conductometric titration. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a comparative summary to aid in selecting the most appropriate method for your research needs.

Potentiometric Titration: The Gold Standard

Potentiometric titration is one of the most widely used and straightforward methods for pKa determination due to its simplicity and the low cost of the required equipment.[4][5] The principle involves monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is then determined from the resulting titration curve.[6]

Causality Behind the Experimental Choices

The core of this method is the direct measurement of hydrogen ion activity (pH). For a weak acid (in this case, the protonated amine of this compound, denoted as HA⁺), the equilibrium is:

HA⁺ ⇌ A + H⁺

At the half-equivalence point, the concentrations of the protonated (HA⁺) and deprotonated (A) forms are equal. According to the Henderson-Hasselbalch equation, at this specific point, the pH of the solution is equal to the pKa of the analyte.[7] Maintaining a constant ionic strength is crucial as it keeps the activity coefficients constant, ensuring that the measured pH accurately reflects the changes in concentration. Purging with an inert gas like nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[7]

Experimental Protocol

Apparatus and Reagents:

  • pH meter with a combination glass electrode

  • Calibrated magnetic stirrer and stir bar

  • Calibrated burette (10 mL or 25 mL)

  • Volumetric flasks and pipettes

  • Beaker (100 mL)

  • This compound (reagent grade)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffers (pH 4, 7, and 10) to ensure accurate pH measurements.[2]

  • Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[7]

  • Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[2]

  • Initial Acidification: Adjust the initial pH of the solution to between 1.8 and 2.0 using 0.1 M HCl to ensure the analyte is fully protonated.[2][7]

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain a nitrogen blanket over the solution during the titration.[7]

  • Titration: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring gently. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units per minute) and record the pH and the total volume of titrant added.[2] Continue the titration until the pH reaches approximately 12.

  • Replication: Perform at least three titrations to ensure the reliability and reproducibility of the results.[7]

Data Analysis:

  • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point (the point of maximum slope) from the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).

  • The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.

  • The pKa is the pH value at this half-equivalence point.[7]

  • Calculate the average pKa and standard deviation from the replicate titrations.[2]

Visualization: Potentiometric Titration Workflow

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare_Sample Prepare Analyte Solution (e.g., 1 mM) Calibrate->Prepare_Sample Adjust_Ionic Adjust Ionic Strength (e.g., 0.15 M KCl) Prepare_Sample->Adjust_Ionic Acidify Acidify to pH ~2 (0.1 M HCl) Adjust_Ionic->Acidify Purge Purge with N2 Acidify->Purge Start_Titration Add NaOH Titrant in Increments Purge->Start_Titration Record_pH Record Stabilized pH and Volume Start_Titration->Record_pH Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Find_EP Determine Equivalence Point (EP) Plot_Curve->Find_EP Find_Half_EP Determine Half-EP Find_EP->Find_Half_EP Determine_pKa pKa = pH at Half-EP Find_Half_EP->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Titration: Leveraging Chromatic Shifts

Spectrophotometric titration is an excellent alternative, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[1] This method can be more sensitive than potentiometry and allows for the analysis of very dilute solutions.[8] The principle relies on the Beer-Lambert law, where the measured absorbance is proportional to the concentration of the absorbing species.[9]

Causality Behind the Experimental Choices

As the pH of the solution changes, the equilibrium between the protonated (HA⁺) and deprotonated (A) forms of dimethyl iminodiacetate shifts. If these two forms have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change as a function of pH. By preparing a series of solutions with known pH values (using buffers) and measuring their absorbance, a sigmoidal curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pH at which [HA⁺] = [A], which is the pKa.[1][10] Using multiple wavelengths can help overcome issues with concentration errors.[9]

Experimental Protocol

Apparatus and Reagents:

  • UV-Vis Spectrophotometer

  • pH meter

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers)

  • Concentrated HCl and NaOH for pH adjustment

Procedure:

  • Determine Optimal Wavelengths:

    • Prepare two solutions of the analyte at a constant concentration: one strongly acidic (pH < 2, fully protonated form) and one strongly basic (pH > 12, fully deprotonated form).

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelengths of maximum absorbance (λmax) for each species.[11] Select one or more wavelengths where the difference in absorbance between the two forms is maximal.

  • Prepare Buffered Solutions: Prepare a series of at least 10-12 solutions containing a constant concentration of the analyte, each in a buffer of a different, precisely known pH. The pH range should span approximately pKa ± 2 pH units.

  • Measure Absorbance: Measure the absorbance of each buffered solution at the pre-determined optimal wavelength(s). Use the corresponding buffer solution as a blank.

  • Data Recording: Record the absorbance for each solution along with its measured pH.

Data Analysis:

  • Plot the measured absorbance (y-axis) against the pH (x-axis).

  • The resulting plot should be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the analyte.[1]

  • Mathematically, the pKa can be found by fitting the data to the appropriate equation, which relates absorbance, pH, and the absorbances of the fully acidic and basic forms.[9]

Visualization: Spectrophotometric Titration Workflow

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Acid_Base Prepare Fully Acidic & Basic Samples Scan_Spectra Scan UV-Vis Spectra Prep_Acid_Base->Scan_Spectra Find_Lambda_Max Identify Optimal Wavelength(s) (λmax) Scan_Spectra->Find_Lambda_Max Prep_Buffers Prepare Buffered Samples at Various pH Values Find_Lambda_Max->Prep_Buffers Measure_Absorbance Measure Absorbance of Each Sample at λmax Prep_Buffers->Measure_Absorbance Plot_Curve Plot Absorbance vs. pH Measure_Absorbance->Plot_Curve Find_Inflection Determine Inflection Point Plot_Curve->Find_Inflection Determine_pKa pKa = pH at Inflection Point Find_Inflection->Determine_pKa Conductometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prepare_Sample Prepare Dilute Analyte Solution Measure_Initial Measure Initial Conductance Prepare_Sample->Measure_Initial Prepare_Titrant Prepare Concentrated Titrant (≥10x) Add_Titrant Add Titrant in Increments Prepare_Titrant->Add_Titrant Measure_Initial->Add_Titrant Record_Conductance Record Conductance and Volume Add_Titrant->Record_Conductance Plot_Curve Plot Conductance vs. Volume Record_Conductance->Plot_Curve Extrapolate Extrapolate Linear Segments Plot_Curve->Extrapolate Find_EP Determine Equivalence Point (Intersection) Extrapolate->Find_EP

Caption: Workflow for equivalence point determination by conductometric titration.

Comparative Guide to Titration Methods

FeaturePotentiometric TitrationSpectrophotometric TitrationConductometric Titration
Principle Measures change in solution potential (pH) as a function of titrant volume. [5]Measures change in absorbance at a specific wavelength as a function of solution pH. [11]Measures change in electrical conductivity due to the substitution of ions with different mobilities. [12][13]
Advantages - Simple, low-cost, and widely applicable. [5]- Provides a direct pKa value from the half-equivalence point. [7]- Well-established and robust method.- High sensitivity; suitable for very dilute solutions. [8]- Not affected by turbidity or color if the analyte's spectrum is distinct. - Can determine pKa without reaching the equivalence point. [14]- Highly accurate for dilute solutions and weak acids. [8]- Endpoint is determined graphically, minimizing subjective error. [15]- Effective for colored or turbid solutions. [8][12]
Disadvantages - Less accurate in very dilute solutions. - Glass electrodes can be prone to errors at extreme pH values. [5]- Requires careful calibration and maintenance of the pH probe.- Requires the analyte to have a pH-dependent chromophore. - Buffer components must not absorb light in the wavelength range of interest. [10]- Can be more time-consuming due to the preparation of multiple buffered solutions.- Non-specific; measures the conductivity of all ions present. [15]- High concentrations of other electrolytes can interfere and mask the endpoint. [15]- Does not directly measure pKa; requires a combined setup or further calculation.
Suitability for DMID-HCl Excellent. As a weak acid (protonated amine), it will produce a clear titration curve with a strong base, making it ideal for this method.Conditional. Suitability depends on whether the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. A preliminary spectral scan is required.Good. This method is well-suited for the titration of a salt of a weak base with a strong base, which should yield a well-defined endpoint.

Conclusion

The choice of titration method for determining the pKa of this compound depends on the available instrumentation, the properties of the molecule, and the required precision. Potentiometric titration stands out as the most direct, reliable, and cost-effective method for this specific compound. It provides a clear and interpretable titration curve from which the pKa can be determined with high confidence.

Spectrophotometric titration is a powerful alternative if the molecule possesses a suitable chromophore, offering higher sensitivity. Conductometric titration provides excellent accuracy, especially in dilute solutions, and is a valuable tool when dealing with colored or turbid samples where other methods might fail. By understanding the principles and practical considerations of each technique, researchers can confidently select and execute the most appropriate method to obtain accurate and reproducible pKa values, a critical step in the journey of research and drug development.

References

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (n.d.). Scirp.org. Retrieved from [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. (n.d.). Chemistry 321: Quantitative Analysis Lab Webnote. Retrieved from [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). IIT Kanpur. Retrieved from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. Retrieved from [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. Retrieved from [Link]

  • Berg, T. A. van den, et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Conductometric Titrations. (n.d.). IGNOU. Retrieved from [Link]

  • Conductometric Titration. (n.d.). UMCS. Retrieved from [Link]

  • pKa and log p determination. (2017, November 28). Slideshare. Retrieved from [Link]

  • Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Conductometric Titration. (n.d.). BYJU'S. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. (2018, February 26). ACS Publications. Retrieved from [Link]

  • Conductometric titration of weak acid and strong base (weak acid vs strong base)/Conductometry. (2019, October 14). YouTube. Retrieved from [Link]

  • DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. Retrieved from [Link]

  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2015, August 29). ResearchGate. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). University of Wisconsin. Retrieved from [Link]

  • EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. (n.d.). eGyanKosh. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022, May 27). NIH. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2013, August 10). ResearchGate. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2013). Semantic Scholar. Retrieved from [Link]

Sources

Kinetic studies comparing the reaction rates of Dimethyl iminodiacetate hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reaction Kinetics of Dimethyl Iminodiacetate Hydrochloride and Its Analogs

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount to predicting its behavior in a biological system. This compound and its analogs, a versatile class of compounds, are no exception. Their utility in diagnostics, therapeutics, and biotechnology is fundamentally governed by the rates at which they undergo key chemical transformations.[1][2] This guide provides a comparative analysis of the reaction kinetics of these compounds, focusing on hydrolytic stability, metal chelation, enzyme inhibition, and their influence on biological processes. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to select or design molecules with optimal kinetic properties for their specific applications.

The Iminodiacetate Scaffold: A Foundation for Tunable Kinetics

The core structure of iminodiacetate (IDA), with a central nitrogen atom bonded to two acetate groups, serves as a foundational scaffold for extensive functional modifications.[1] The parent compound, Dimethyl iminodiacetate, and its analogs are often studied for their ability to chelate metal ions, a property that underpins their use as imaging agents and as inhibitors of metalloenzymes.[1][3] The substituents on the nitrogen atom and the nature of the ester group significantly influence the electronic and steric properties of the molecule, thereby modulating its reaction rates.

cluster_0 General Structure of Iminodiacetate Analogs Core Dimethyl Iminodiacetate Hydrochloride Analog1 N-Substituted Iminodiacetic Acid Core->Analog1 Modify R-group on Nitrogen Analog2 Other Iminodiacetate Esters Core->Analog2 Modify Ester Group

Caption: Structural modifications of the dimethyl iminodiacetate core.

Comparative Kinetic Analysis

The performance of an iminodiacetate analog in a given application is a direct consequence of its kinetic profile. The following sections compare the reaction rates of these compounds in three critical areas: hydrolytic stability, metal ion chelation, and the modulation of biological processes.

Hydrolytic Stability of Iminodiacetate Esters

The ester functionalities in Dimethyl iminodiacetate and its analogs are susceptible to hydrolysis, which can impact their shelf-life, bioavailability, and duration of action. The rate of this hydrolysis is influenced by pH and the steric and electronic nature of the substituents.

Causality Behind Experimental Choices:

Ester hydrolysis can proceed through acid-catalyzed, base-catalyzed, and neutral pathways.[4] Kinetic studies of hydrolysis typically involve monitoring the disappearance of the ester or the appearance of the carboxylic acid product over time under controlled pH and temperature. Spectroscopic methods are often employed for this purpose. The choice of buffer and ionic strength is critical to ensure that the observed rate is not influenced by unintended catalytic or inhibitory effects.

Comparative Data & Structure-Reactivity Insights:

  • Base-Catalyzed Hydrolysis (BAC2 Mechanism): This is often the dominant pathway. The rate is sensitive to the electrophilicity of the carbonyl carbon and the stability of the leaving group (the alcohol).

  • Steric Effects: Bulkier substituents on the nitrogen or the ester group can hinder the approach of the nucleophile (e.g., hydroxide ion), thereby decreasing the rate of hydrolysis.

  • Electronic Effects: Electron-withdrawing groups on the N-substituent can increase the electrophilicity of the carbonyl carbons, potentially increasing the hydrolysis rate.

A study on the hydrolysis of various carboxylic acid esters provides context for the expected reactivity.[4][5] Generally, methyl esters tend to hydrolyze faster than ethyl esters due to reduced steric hindrance.[3] Therefore, it can be inferred that Dimethyl iminodiacetate would likely exhibit a faster hydrolysis rate compared to its diethyl analog under similar conditions.

Kinetics of Metal Chelation

The primary application of many iminodiacetate derivatives stems from their exceptional ability to chelate metal ions.[1] This property is exploited in radiopharmaceuticals (e.g., with Technetium-99m) and as inhibitors of metalloenzymes.[3][6] While true kinetic rate constants (kon and koff) are complex to determine, the thermodynamic stability constants (log K) of the resulting metal complexes provide a valuable proxy for the strength of the interaction. A higher stability constant generally implies a more favorable and often faster formation of the complex under given conditions.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

The determination of stability constants is commonly performed using potentiometric titration. This self-validating system involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH.

cluster_workflow Workflow for Stability Constant (log K) Determination A Prepare solutions of ligand, metal ion, and acid B Calibrate pH electrode A->B C Titrate with standard base, recording pH and volume B->C D Process data to calculate protonation and stability constants C->D

Caption: Experimental workflow for determining metal complex stability constants.

Comparative Stability Constants:

The stability of metal complexes with iminodiacetic acid and its N-substituted analogs varies significantly with the metal ion and the nature of the N-substituent.

LigandMetal IonLog K₁Source
Iminodiacetic Acid (IDA)Cu²⁺10.55[2]
Iminodiacetic Acid (IDA)Zn²⁺7.03[2]
Iminodiacetic Acid (IDA)Mn²⁺7.0[2]
(Methylimino)diacetic Acid (MIDA)Cu²⁺10.35[2]
(Methylimino)diacetic Acid (MIDA)Zn²⁺7.65[2]
N-(2-pyridylmethyl)iminodiacetic acidCu²⁺11.2[7]
N-(2-pyridylmethyl)iminodiacetic acidZn²⁺8.8[7]

Data Interpretation:

The data indicates that N-substitution can have a significant impact on the stability of the metal complexes. For instance, the introduction of a pyridylmethyl group on the nitrogen atom of iminodiacetic acid increases the stability of both Cu²⁺ and Zn²⁺ complexes.[7] This is likely due to the additional coordination site provided by the pyridine nitrogen, leading to a more stable chelate structure. This enhanced stability is a key consideration in the design of more effective chelating agents for various applications.

cluster_chelation Chelation of a Metal Ion by Iminodiacetate M M²⁺ N N N->M O1 O O1->M O2 O O2->M

Caption: Tridentate chelation of a metal ion by the iminodiacetate moiety.

Kinetics of Biological Processes: Impact on Hemostasis

The introduction of iminodiacetate derivatives into biological systems can influence the kinetics of complex processes such as blood coagulation. A study by Markowicz et al. investigated the effects of five novel N-substituted iminodiacetic acid derivatives on the kinetic parameters of clot formation and fibrinolysis.[3][8]

Experimental Protocol: Clot Formation and Lysis Test (CL-Test)

This spectrophotometric assay monitors the change in optical density of plasma as a clot forms and subsequently lyses, allowing for the determination of several kinetic parameters.

  • Sample Preparation: Plasma is incubated with the test compound at various concentrations.

  • Initiation: Clot formation is initiated by the addition of thrombin.

  • Monitoring: The change in absorbance over time is recorded.

  • Data Analysis: Kinetic parameters such as the initial velocity of clot formation (Fvo) and the initial velocity of fibrinolysis (Lvo) are calculated from the resulting curve.

Comparative Kinetic Data:

The study revealed that different N-substituents on the iminodiacetic acid core have distinct effects on the kinetics of hemostasis. The following table summarizes some of the key findings at a concentration of 4.0 µmol/mL.

Compound (N-substituent)Fvo (% of control)Lvo (% of control)Source
3,5-dimethyl-4-methoxy-aniline134.6%72.8%[8]
2,3-dimethyl-4-methoxy-aniline119.5%71.0%[8]
2,5-dimethyl-4-methoxy-aniline122.9%73.6%[8]
2,6-dimethyl-4-methoxy-aniline120.3%70.0%[8]
3-methoxy-aniline118.0%80.9%[8]

Data Interpretation:

All tested compounds at this concentration led to a statistically significant increase in the initial velocity of clot formation (Fvo) and a decrease in the initial velocity of fibrinolysis (Lvo).[8] This demonstrates that even subtle changes in the substitution pattern on the aromatic ring attached to the iminodiacetate nitrogen can have measurable effects on complex biological kinetic profiles. Such data is crucial for assessing the biocompatibility and potential off-target effects of these compounds in drug development.[3][8]

Conclusion

The kinetic properties of this compound and its analogs are not monolithic but are finely tunable through structural modification. This guide has demonstrated that changes to the N-substituent and ester groups can influence hydrolytic stability, the thermodynamics of metal chelation, and the kinetics of complex biological processes. For researchers in drug discovery and diagnostics, a thorough understanding of these structure-kinetic relationships is essential. The provided experimental frameworks and comparative data serve as a foundation for the rational design and selection of iminodiacetate derivatives with kinetic profiles optimized for their intended applications, from stable imaging agents to potent and selective enzyme inhibitors.

References

  • Irving, H., & da Silva, J. J. R. F. (1963). METAL COMPLEXES OF N-(2-PYRIDYL-METHYL) IMINODIACETIC ACID. Journal of the Chemical Society. [Link]

  • Markowicz-Piasecka, M., Dębski, P., Mikiciuk-Olasik, E., & Sikora, J. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Molecules, 22(12), 2265. [Link]

  • Markowicz-Piasecka, M., Dębski, P., Mikiciuk-Olasik, E., & Sikora, J. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. PubMed. [Link]

  • Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. ResearchGate. [Link]

  • Loberg, M. D., Cooper, M., Harvey, E., Callery, P., & Faith, W. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638. [Link]

  • Chaberek, S., & Martell, A. E. (1952). Stability of Metal Chelates. I. Iminodiacetic and Iminodipropionic Acids. Journal of the American Chemical Society, 74(20), 5052-5056. [Link]

  • King, A. M., et al. (2014). Aspergillomarasmine A, an inhibitor of metallo-β-lactamases. Nature, 510(7506), 503-506. [Link]

  • Berendsen, H. J. C. (1995). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS WITH POLAR SIDE CHAINS. Pure and Applied Chemistry, 67(7), 1117-1240. [Link]

  • Incze, M., et al. (2011). The protonation and stability constants of ISA with Cu(II), Zn(II), Mn(II) and Fe(III). ResearchGate. [Link]

  • Rojas-Altuve, F. D., et al. (2024). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. National Institutes of Health. [Link]

  • Palacios, J., et al. (2018). Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design. PMC. [Link]

  • US EPA. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa nepis. [Link]

  • Bonomo, R. A., et al. (2018). Diversity and Proliferation of Metallo-β-Lactamases: a Clarion Call for Clinically Effective Metallo-β-Lactamase Inhibitors. National Institutes of Health. [Link]

  • Tirella, A., & Whitesides, G. M. (2014). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. PubMed. [Link]

  • US EPA. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. epa nepis. [Link]

Sources

Cross-validation of analytical methods for Dimethyl iminodiacetate hydrochloride quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Cross-Validation of Analytical Methods for Quantifying Dimethyl Iminodiacetate Hydrochloride

A Senior Application Scientist's Comparative Analysis

In the landscape of pharmaceutical development and chemical synthesis, the purity and precise quantification of intermediates like this compound (DMIDA-HCl) are not merely procedural benchmarks; they are foundational pillars of product safety, efficacy, and batch-to-batch consistency. DMIDA-HCl, a key building block in various synthetic pathways, demands robust analytical oversight to ensure it meets stringent quality specifications.[1] The presence of impurities, even at trace levels, can have significant downstream consequences, making the choice and validation of an analytical method a critical decision point.[2]

This guide provides an in-depth, objective comparison of principal analytical techniques for the quantification of DMIDA-HCl. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a framework for cross-validation, ensuring the generation of trustworthy and scientifically sound data. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which collectively mandate that an analytical procedure must be demonstrably "fit for its intended purpose."[3][4][5][6][7]

The Foundation: Principles of Analytical Method Validation

Before comparing methodologies, it is essential to understand the core parameters of validation, as defined by regulatory bodies like the ICH in its Q2(R2) guideline.[5][8][9] These parameters form the basis for our comparison and are the metrics by which a method's performance is judged.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[8][10][11]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][11]

Comparative Analysis of Core Analytical Techniques

We will now dissect three distinct analytical approaches for DMIDA-HCl quantification: High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Gas Chromatography (GC). Each method is evaluated based on its underlying principles, practical applicability, and performance against the validation parameters defined above.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is arguably the most versatile and widely adopted technique in pharmaceutical analysis due to its high resolving power and applicability to a broad range of analytes.

Principle of Operation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilyl, C18) and a polar mobile phase. More polar compounds, like DMIDA-HCl, have less affinity for the stationary phase and elute earlier, while non-polar impurities are retained longer.

Causality in Method Design:

  • Analyte Characteristics: DMIDA-HCl is a polar, water-soluble salt. Its structure lacks a strong UV-absorbing chromophore.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography, providing a suitable stationary phase for retaining the analyte just enough to separate it from highly polar, unretained impurities (like inorganic salts) and less polar organic impurities.

  • Mobile Phase Strategy: A buffered aqueous mobile phase is critical. DMIDA-HCl contains a secondary amine, and controlling the pH with a buffer (e.g., phosphate or acetate) ensures a consistent ionization state, leading to sharp, reproducible peaks. An organic modifier like acetonitrile is used to modulate the retention time.

  • Detection: Due to the absence of a significant chromophore, UV detection must be performed at a low wavelength, typically around 200-215 nm, where the ester functional groups exhibit some absorbance.[2][12] This necessitates the use of high-purity mobile phase solvents to minimize baseline noise.

Experimental Protocol: RP-HPLC-UV
  • Chromatographic System: HPLC with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~20 mg of DMIDA-HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~200 µg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard to a target concentration of ~200 µg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Quantification: Calculate the amount of DMIDA-HCl in the sample by comparing its peak area to that of the reference standard.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh DMIDA-HCl (Sample & Standard) P2 Dissolve & Dilute in Mobile Phase P1->P2 Accurately A1 Inject into Autosampler P2->A1 A2 Separation on C18 Column A1->A2 1.0 mL/min A3 UV Detection at 210 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Quantify vs. Standard D1->D2 External Standard Calculation

Caption: Workflow for DMIDA-HCl quantification by RP-HPLC.

Method 2: Potentiometric Titration

Titration is a classic, absolute analytical method that provides a highly accurate assay of a pure substance. It is particularly well-suited for quantifying acidic or basic compounds and their salts.

Principle of Operation: This method relies on a neutralization reaction. The hydrochloride salt of DMIDA-HCl behaves as a weak acid and can be titrated with a strong base, such as sodium hydroxide (NaOH). The equivalence point—where moles of base equal the initial moles of the acidic salt—is identified by a sharp inflection in the pH curve, which is monitored using a pH electrode.

Causality in Method Design:

  • Analyte Characteristics: As a hydrochloride salt, the compound will readily donate a proton in solution.

  • Titrant Selection: A standardized solution of a strong base like sodium hydroxide is the logical choice to ensure a complete and stoichiometric reaction with the acidic analyte.

  • Solvent System: Deionized water is the primary solvent, as DMIDA-HCl is soluble. A co-solvent like isopropanol may be added to improve the sharpness of the titration endpoint if needed.

  • Endpoint Detection: Potentiometric detection using a calibrated pH meter and electrode is vastly superior to colorimetric indicators. It provides an objective, instrument-based determination of the endpoint, enhancing precision and removing analyst bias.

Experimental Protocol: Potentiometric Titration
  • Apparatus: Autotitrator or a manual burette with a high-precision pH meter and a combination pH electrode.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), accurately prepared and standardized against potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 150 mg of DMIDA-HCl into a 150 mL beaker. Dissolve in 50 mL of deionized water.

  • Titration Procedure: a. Immerse the pH electrode in the sample solution and allow the reading to stabilize. b. Titrate with 0.1 M NaOH, recording the pH value after each incremental addition of titrant. c. Add titrant in smaller increments as the pH begins to change more rapidly, especially near the expected equivalence point. d. Continue the titration past the equivalence point to fully define the inflection in the titration curve.

  • Endpoint Determination: Determine the volume of titrant consumed at the equivalence point by identifying the point of maximum slope on the first derivative plot of the titration curve (ΔpH/ΔV vs. V).

  • Calculation: Calculate the purity of DMIDA-HCl based on the volume of titrant, its molarity, the sample weight, and the molecular weight of DMIDA-HCl (197.62 g/mol ).

Visualization: Titration Experimental Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Analysis P1 Accurately Weigh DMIDA-HCl P2 Dissolve in Deionized Water P1->P2 T1 Titrate with 0.1 M NaOH P2->T1 P3 Standardize 0.1 M NaOH A3 Calculate Purity P3->A3 T2 Monitor pH with Electrode T1->T2 A1 Plot Titration Curve (pH vs. Volume) T2->A1 A2 Determine Equivalence Point (1st Derivative) A1->A2 A2->A3

Caption: Workflow for DMIDA-HCl assay by potentiometric titration.

Method 3: Gas Chromatography (GC) with Derivatization

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile analytes like DMIDA-HCl, a chemical modification step known as derivatization is required.

Principle of Operation: DMIDA-HCl is a salt and is not volatile enough for GC analysis. Derivatization is used to convert the analyte into a volatile, thermally stable compound. For DMIDA-HCl, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active proton on the secondary amine with a non-polar trimethylsilyl (TMS) group, increasing its volatility.[13] The derivatized analyte is then injected into the GC, where it is vaporized and separated in a capillary column. A Flame Ionization Detector (FID) is commonly used for detection.

Causality in Method Design:

  • Analyte Characteristics: The non-volatile, polar nature of the salt makes direct GC analysis impossible.

  • Derivatization Requirement: This is the most critical step. The choice of a silylating agent like BSTFA is driven by its high reactivity and the volatility of its by-products, which do not interfere with the chromatogram. The reaction must be driven to completion to ensure accurate and precise results.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5), is a good choice for separating the TMS-derivatized DMIDA-HCl from potential side-reaction products or other derivatized impurities.

  • Detector: FID is a robust, universal detector for carbon-containing compounds and provides excellent linearity and sensitivity, making it suitable for quantitative analysis.

Discussion of Applicability: While technically feasible, a GC method for DMIDA-HCl assay is significantly more complex and labor-intensive than HPLC or titration. The derivatization step introduces potential sources of error and variability. Therefore, this method is generally not recommended for routine purity/assay testing of the main component. However, it can be an invaluable tool for specific applications, such as quantifying volatile organic impurities or residual solvents that are not amenable to HPLC analysis.[14]

Cross-Validation: A Head-to-Head Comparison

The ultimate confidence in an analytical result comes from cross-validation, where two or more orthogonal methods (i.e., methods based on different principles) produce concordant results. For DMIDA-HCl, the ideal cross-validation pair is RP-HPLC and potentiometric titration.

Parameter RP-HPLC-UV Potentiometric Titration GC-FID (with Derivatization)
Principle Chromatographic PartitioningAcid-Base NeutralizationChromatographic Volatility
Specificity High. Can separate the main peak from impurities and degradation products.Low. Titrates the total acidic content; cannot distinguish between DMIDA-HCl and other acidic impurities.High. Provides excellent separation of volatile components.
Primary Use Assay and Impurity ProfilingAssay (Purity of Bulk Substance)Specialized Impurity Analysis (e.g., Volatiles)
Sensitivity High (µg/mL level)Moderate (mg level)Very High (ng/mL to pg/mL level)
Precision (%RSD) Excellent (< 1.5%)Excellent (< 0.5% for assay)Good (< 2.0%), but dependent on derivatization consistency.
Throughput High (with autosampler)ModerateModerate (derivatization adds time)
Complexity ModerateLowHigh
Cost High (instrumentation)LowHigh (instrumentation & reagents)

Conclusion and Senior Scientist Recommendations

Based on a thorough analysis of the methodologies and their underlying principles, a clear strategy for the robust quantification of this compound emerges:

  • Primary Method for Quality Control: A validated RP-HPLC-UV method should be established as the primary analytical procedure. Its high specificity makes it indispensable for simultaneously determining the assay and profiling related substances, providing a complete picture of the material's quality.[2] It is the most versatile and reliable technique for routine release testing and stability studies.

  • Orthogonal Method for Assay Verification: Potentiometric titration serves as the ideal orthogonal method for cross-validating the assay result obtained by HPLC. Its simplicity, low cost, and high precision make it an excellent choice for confirming the purity of the bulk drug substance.[12] A strong agreement between the HPLC assay and the titration result provides a high degree of confidence in the reported purity.

  • Specialized Application Method: A GC-FID method with derivatization should be developed and validated only if there is a specific need to quantify volatile impurities that cannot be analyzed by HPLC. It is not a practical or efficient choice for the routine assay of DMIDA-HCl itself due to its complexity.

By employing a primary method (HPLC) and an orthogonal cross-validation method (titration), researchers, scientists, and drug development professionals can build a comprehensive and scientifically rigorous analytical package for this compound, ensuring data integrity and product quality from the laboratory to final application.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PharmTech. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015, September 9). Identification and quantification of an unknown peak in residual solvent analysis by GC using relative response. [Link]

  • Greyhound Chromatography. (n.d.). Derivatizing Reagents for Gas Chromatography. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of dimethyl iminodiacetate hydrochloride. Our commitment to scientific integrity and safety necessitates a disposal plan that is not only compliant with regulations but also grounded in the chemical's specific properties.

Core Safety & Hazard Assessment: Understanding the Compound

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[2][3][4]

It is crucial to note that while the SDS indicates the substance is not classified as persistent, bioaccumulative, and toxic (PBT), all chemical waste should be managed with the utmost care to minimize environmental impact.[1]

Table 1: Hazard Profile of this compound

Hazard StatementGHS ClassificationKey Precautionary Measures
H315: Causes skin irritationSkin Irritation, Category 2Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][3]
H319: Causes serious eye irritationEye Irritation, Category 2Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.[3]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. In-lab neutralization or treatment is not recommended without a specific, validated protocol and approval from your institution's Environmental Health and Safety (EHS) department. The following workflow ensures a safe and compliant disposal process.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_disposal Step 3: Collection & Disposal A Don Personal Protective Equipment (PPE) B Designate a Satellite Accumulation Area (SAA) A->B C Segregate from Incompatible Wastes B->C D Select a Compatible Waste Container C->D E Properly Label the Waste Container D->E F Transfer Waste to the Container E->F G Store Container in SAA F->G H Arrange for Professional Waste Disposal G->H

Caption: Disposal workflow for this compound.

Step 1: Preparation and Segregation
  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1][3]

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA.[5] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregate from Incompatible Wastes: Store this compound waste separately from incompatible materials. As a general rule, keep acidic compounds away from bases, and organic materials separate from oxidizers.[5]

Step 2: Containment and Labeling
  • Select a Compatible Waste Container: Use a container that is in good condition, free of leaks, and compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-on cap is a suitable choice.

  • Properly Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste."[5][6] The label should also include:

    • The full chemical name: "this compound" (no abbreviations or formulas).[6]

    • The associated hazards (e.g., "Irritant").[5]

    • The date of accumulation.[5]

Step 3: Collection and Disposal
  • Transfer Waste to the Container: Carefully transfer the this compound waste into the labeled container. If dealing with a solid, avoid creating dust.[1] For residual amounts in empty containers, triple-rinse the container with a suitable solvent (e.g., water or methanol). The rinsate must be collected and disposed of as hazardous waste.[6][7]

  • Store Container in SAA: Keep the waste container securely capped at all times, except when adding waste.[5][6] Store it in your designated SAA.

  • Arrange for Professional Waste Disposal: Do not dispose of this chemical down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][8]

Regulatory Framework: Adherence to OSHA and EPA Guidelines

The disposal procedures outlined above are designed to be in compliance with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that employers inform and train their employees about the hazards of chemicals in the workplace.[9][10]

  • EPA's Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.

Your institution's EHS department will have specific procedures that align with these federal and any additional state or local regulations. Always consult your internal safety guidelines.

In-Lab Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This may include respiratory protection depending on the scale of the spill.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EHS department.

SpillResponse A Spill Occurs B Evacuate & Secure Area A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Waste into Labeled Container D->E F Decontaminate Area E->F G Report Incident F->G

Caption: Spill response workflow for this compound.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022, September 13). Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). Retrieved from [Link]

  • Chemical Label this compound. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 39987-25-2 Name: this compound - XiXisys. Retrieved from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

  • Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights. (2008, October 1). Retrieved from [Link]

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling Dimethyl Iminodiacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is Dimethyl iminodiacetate hydrochloride, a reagent and intermediate used in various organic syntheses.[1] While essential for our work, ensuring personal and collective safety through rigorous handling protocols is paramount. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety principles and regulatory standards.

The causality behind these protocols is straightforward: this compound is classified as a hazardous substance that causes skin irritation and serious eye irritation.[2][3] Some data also suggests it may cause respiratory irritation.[1][4] Therefore, our primary objective is to create reliable barriers that prevent contact with skin, eyes, and the respiratory system.

Hazard Assessment: Understanding the Risk

Before any laboratory work commences, a thorough hazard assessment is mandatory.[5] For this compound, the key hazards identified in its Safety Data Sheet (SDS) are:

Hazard ClassificationGHS Hazard StatementSource
Skin Irritation, Category 2H315: Causes skin irritation[2]
Eye Irritation, Category 2H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure, Category 3H335: May cause respiratory irritation[1][6]

These classifications dictate the minimum level of PPE required. The physical form of the chemical—a solid powder—presents a risk of airborne dust, especially during weighing and transfer, which must be mitigated.[2]

Core PPE Requirements for Standard Handling

For routine tasks involving this compound in a controlled setting (e.g., handling solutions in a fume hood), the following PPE is the established minimum.[5]

  • Hand Protection: Disposable nitrile gloves are the standard for incidental contact.[5] Nitrile is selected for its broad chemical resistance compared to latex. Should direct contact occur, gloves must be removed and replaced immediately, followed by hand washing. For tasks with a higher risk of splashes, such as when preparing stock solutions, wearing two pairs of nitrile gloves (double-gloving) is a prudent and recommended practice.[7]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[5] However, due to the "serious eye irritation" classification, safety goggles that form a seal around the eyes offer superior protection against splashes and airborne dust. When handling larger quantities or during procedures with a significant splash risk, a full face shield should be worn in combination with safety goggles.[5][7]

  • Body Protection: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[5] This coat should be buttoned completely. For procedures involving larger volumes, a chemically resistant apron made of materials like polyethylene-coated polypropylene can be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes are a mandatory requirement in any laboratory setting to protect against spills and falling objects.[5]

Enhanced Precautions for High-Risk Procedures

Certain procedures increase the risk of exposure and demand a higher level of PPE and engineering controls.

  • Handling Solids and Powders: Weighing or transferring the solid form of this compound must be performed within a chemical fume hood or a similar ventilated enclosure to control dust.[2][8]

  • Respiratory Protection: If engineering controls like a fume hood are not feasible or are insufficient to prevent the inhalation of dust, respiratory protection is necessary.[4] A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. It is crucial to ensure the respirator is properly fitted and the user has been fit-tested.

The following diagram outlines the logical workflow for selecting appropriate PPE based on the assessed risk of the procedure.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_ops Operation & Disposal A Review SDS for Dimethyl Iminodiacetate Hydrochloride B Assess Task-Specific Risks (e.g., Weighing, Solution Prep) A->B C Core PPE Required: - Nitrile Gloves - Safety Goggles - Lab Coat B->C D High-Risk Task? (Aerosol/Dust Potential) C->D E Enhanced PPE: - Double Gloves - Face Shield - N95 Respirator D->E Yes F Perform Task in Fume Hood D->F No E->F G Doff & Dispose of Contaminated PPE in Designated Waste F->G

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl iminodiacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl iminodiacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.